molecular formula C8H9ClO2S B1271457 (2-methylphenyl)methanesulfonyl Chloride CAS No. 92614-55-6

(2-methylphenyl)methanesulfonyl Chloride

Cat. No.: B1271457
CAS No.: 92614-55-6
M. Wt: 204.67 g/mol
InChI Key: NDMREUGSHNSYBI-UHFFFAOYSA-N
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Description

(2-methylphenyl)methanesulfonyl Chloride is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methylphenyl)methanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2S/c1-7-4-2-3-5-8(7)6-12(9,10)11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMREUGSHNSYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375280
Record name (2-methylphenyl)methanesulfonyl Chloride
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Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92614-55-6
Record name (2-methylphenyl)methanesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methylphenyl)methanesulfonyl chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with significant applications in organic synthesis.[1][2] As a reactive sulfonyl chloride, it serves as a crucial intermediate and reagent, particularly in the development of pharmaceuticals and other fine chemicals.[1] Its utility stems from the methanesulfonyl chloride moiety, which can readily react with nucleophiles like alcohols and amines to form sulfonates and sulfonamides, respectively.[1][3][4] The presence of the ortho-methyl group on the phenyl ring can influence its reactivity, solubility, and the properties of its derivatives, making a thorough understanding of its physical characteristics essential for its effective application in research and development.

This guide provides a comprehensive overview of the core physical properties of this compound, outlines standard methodologies for their determination, details its spectroscopic signature, and summarizes critical safety and handling protocols. The information herein is synthesized to provide both foundational data and the practical insights necessary for laboratory applications.

Section 1: Core Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These values are critical for reaction planning, purification, and safety assessments.

PropertyValueSource(s)
CAS Number 92614-55-6[1][2]
Molecular Formula C₈H₉ClO₂S[1][2]
Molecular Weight 204.67 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Odor Strong, pungent[1]
Density 1.325 - 1.33 g/cm³[1]
Melting Point 52 °C[1]
Boiling Point 198-200 °C; 307.9 °C at 760 mmHg[1]
Flash Point 140 °C[1]
Refractive Index 1.556[1]
Vapor Pressure 0.00128 mmHg at 25 °C[1]
Solubility Reacts with water.[1][5] Soluble in polar organic solvents.[3]

Note on Boiling Point: The discrepancy in reported boiling points may be attributed to measurement under different pressures or potential decomposition at higher temperatures. Distillation under reduced pressure is recommended to ensure purity and prevent degradation.

Section 2: Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the identity and purity of this compound. The following sections detail the expected spectral characteristics based on its molecular structure and established data for related sulfonyl chloride compounds.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for confirming the presence of key functional groups.[6] For this compound, the IR spectrum is dominated by strong absorptions characteristic of the sulfonyl chloride group.

  • S=O Asymmetric & Symmetric Stretching: Expect two strong, characteristic bands in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the SO₂ group.[6] The intensity of these peaks is a hallmark of sulfonyl chlorides.

  • C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be observed in the 3000-2800 cm⁻¹ region.[6]

  • C=C Stretching (Aromatic): Medium to weak absorptions corresponding to the benzene ring C=C stretching will be present in the 1600-1450 cm⁻¹ region.

  • S-Cl Stretching: A weaker absorption for the S-Cl bond is expected in the lower frequency region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectrum:

    • Methylene Protons (-CH₂-SO₂Cl): A singlet is expected for the two protons of the methylene group. Due to the strong electron-withdrawing effect of the adjacent sulfonyl chloride group, this peak will be significantly downfield-shifted, likely in the range of 4.5-5.0 ppm.

    • Aromatic Protons (C₆H₄): The four protons on the ortho-substituted benzene ring will appear as a complex multiplet in the aromatic region (typically 7.2-7.8 ppm). The specific splitting pattern is dictated by ortho and meta coupling.

    • Methyl Protons (-CH₃): A singlet corresponding to the three protons of the methyl group attached to the aromatic ring will be observed further upfield, typically around 2.3-2.5 ppm.

  • ¹³C NMR Spectrum:

    • Methylene Carbon (-CH₂-SO₂Cl): The carbon of the methylene group will be deshielded and is expected to appear around 60-70 ppm.

    • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with chemical shifts ranging from approximately 125 to 140 ppm. The carbon bearing the methyl group and the carbon bearing the methanesulfonyl chloride group will have distinct chemical shifts from the other four.

    • Methyl Carbon (-CH₃): The methyl carbon signal will be found in the upfield aliphatic region, typically around 20-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 204.6).

  • Isotopic Pattern: A characteristic feature will be the A+2 peak for chlorine-containing fragments. The ratio of the M⁺ to the M+2 peak will be approximately 3:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[6]

  • Key Fragmentation Pathways: Common fragmentation patterns for this molecule would include the loss of a chlorine radical (·Cl), loss of sulfur dioxide (SO₂), and cleavage of the benzyl-sulfur bond, leading to the formation of a tropylium ion or related fragments.

Section 3: Experimental Methodologies for Physical Property Determination

The accuracy of physical property data relies on sound experimental technique. The protocols described below are self-validating systems designed to yield reliable and reproducible results.

Melting Point Determination

The melting point provides a quick and effective assessment of purity. For a crystalline solid, a sharp melting range (typically <1°C) indicates high purity.

  • Protocol:

    • Ensure the this compound sample is completely dry, as moisture can depress the melting point.

    • Load a small amount of the finely powdered solid into a capillary tube, sealing one end.

    • Place the capillary tube into a calibrated melting point apparatus.

    • Heat the sample at a moderate rate (e.g., 5-10 °C/min) until the temperature is about 15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range is the melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prep1 Dry Sample Prep2 Load Capillary Tube Prep1->Prep2 Analysis1 Place in Apparatus Prep2->Analysis1 Analysis2 Rapid Heat to ~T-15°C Analysis1->Analysis2 Analysis3 Slow Heat (1-2°C/min) Analysis2->Analysis3 Analysis4 Record Melting Range Analysis3->Analysis4 Result Purity Assessment Analysis4->Result Report as Range

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis Workflow

This generalized workflow outlines the critical steps for obtaining high-quality spectroscopic data. Given the compound's reactivity with water, using anhydrous solvents for NMR is imperative.[5]

  • Protocol:

    • Sample Preparation: For NMR, dissolve a small amount of the compound in an appropriate deuterated solvent (e.g., CDCl₃). For IR, the analysis can be performed on a neat liquid sample between salt plates (NaCl or KBr) or as a thin film.

    • Instrument Calibration: Ensure the spectrometer (NMR, FT-IR, MS) is properly calibrated and tuned according to the manufacturer's specifications.

    • Data Acquisition: Acquire the spectrum using standard parameters. For NMR, this includes acquiring ¹H, ¹³C, and potentially 2D spectra like COSY or HSQC for full structural assignment.

    • Data Processing: Process the raw data (e.g., Fourier transform for NMR and IR) and perform baseline correction and peak picking.

    • Spectral Interpretation: Analyze the processed spectra to identify characteristic peaks, chemical shifts, and fragmentation patterns as detailed in Section 2. Compare the data against known values and databases to confirm the structure.

SpectroscopyWorkflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Prep Prepare Sample (Anhydrous Solvent for NMR) Acq_NMR Acquire NMR Spectra (1H, 13C) Prep->Acq_NMR Acq_IR Acquire FT-IR Spectrum Prep->Acq_IR Acq_MS Acquire Mass Spectrum Prep->Acq_MS Analysis_NMR Process & Interpret NMR Acq_NMR->Analysis_NMR Analysis_IR Process & Interpret IR Acq_IR->Analysis_IR Analysis_MS Process & Interpret MS Acq_MS->Analysis_MS Confirmation Structure Confirmation Analysis_NMR->Confirmation Analysis_IR->Confirmation Analysis_MS->Confirmation

Caption: Generalized Workflow for Spectroscopic Analysis.

Section 4: Handling, Storage, and Safety Precautions

This compound is a hazardous substance that requires strict safety protocols. It is corrosive and highly reactive, particularly with moisture.[1][5]

Hazard Summary:

  • Corrosive: Causes severe skin burns and eye damage.[5]

  • Water Reactive: Reacts violently with water and moisture.[5] Contact with water liberates toxic and corrosive gases, such as hydrogen chloride.[5][7]

  • Toxicity: Harmful if swallowed or inhaled.

Safe Handling Procedures:

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[5][7] Ensure an eyewash station and safety shower are immediately accessible.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Chemical safety goggles and a face shield.[7]

    • A flame-resistant lab coat.[5]

  • Dispensing: Use dry glassware and equipment. When transferring, do so carefully to avoid splashes.

  • Spills: In case of a spill, absorb with an inert, dry material like sand or vermiculite. Do not use water. Collect in a sealed container for proper disposal.

Storage:

  • Store in a tightly sealed container to prevent contact with moisture and air.[1]

  • Keep in a cool, dry, and well-ventilated area.[7]

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, amines, and water.[5]

SafetyLogic cluster_hazards Inherent Hazards cluster_controls Required Controls Compound This compound Corrosive Corrosive (Skin/Eye Burns) Compound->Corrosive possesses Reactive Water Reactive (Toxic Gas) Compound->Reactive possesses FumeHood Use Chemical Fume Hood Corrosive->FumeHood mandates PPE Wear Full PPE (Gloves, Goggles, Coat) Corrosive->PPE mandates Dry Use Dry Conditions Corrosive->Dry mandates Storage Store Tightly Sealed & Dry Corrosive->Storage mandates Reactive->FumeHood mandates Reactive->PPE mandates Reactive->Dry mandates Reactive->Storage mandates

Caption: Logical Flow from Chemical Hazards to Safety Controls.

Section 5: Relevance in Chemical Synthesis and Drug Development

The primary utility of this compound lies in its function as a precursor to methanesulfonates (mesylates) and methanesulfonamides.[1][3] In drug development, the introduction of a mesyl group can serve several purposes:

  • Intermediate Formation: Alcohols can be converted into mesylates, which are excellent leaving groups for nucleophilic substitution reactions.[3][8] This two-step process is often more efficient and selective than direct displacement of a hydroxyl group.

  • Protecting Group: The mesyl group can be used to protect alcohols and amines during multi-step syntheses.[3][9]

  • Modulation of Physicochemical Properties: The incorporation of the sulfonyl moiety can alter a drug candidate's solubility, lipophilicity, and metabolic stability, which are key parameters in optimizing pharmacokinetic profiles.[8][10]

The ortho-methyl substituent on the phenyl ring can sterically and electronically influence these reactions, potentially offering unique selectivity or stability compared to its unsubstituted or para-substituted counterparts.

References

  • This compound - ChemBK. (2024-04-09). [Link]
  • Methanesulfonyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Methanesulfonyl chloride Dealer and Distributor. Multichem. [Link]
  • Methanesulfonyl chloride | CH3ClO2S | CID 31297. PubChem. [Link]
  • Methanesulfonyl chloride or Mesyl chloride or Methyl sulfonyl chloride or Methyl sulphonyl chloride Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals. [Link]
  • Methanesulfonyl chloride Methyl sulphonyl chloride Manufacturer's SDS. Anmol Chemicals. [Link]
  • IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. (2008-07-30). [Link]
  • Methanesulfonyl cyanide - Organic Syntheses Procedure. Organic Syntheses. [Link]
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An In-depth Technical Guide to (2-methylphenyl)methanesulfonyl chloride (CAS: 92614-55-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-methylphenyl)methanesulfonyl chloride, also known as 2-methylbenzylsulfonyl chloride, is a reactive organosulfur compound that serves as a versatile building block in organic synthesis. Its utility stems from the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with a variety of nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These structural motifs are prevalent in a wide range of biologically active molecules, making this compound a compound of significant interest to the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important reagent, with a focus on providing practical insights for laboratory professionals.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 92614-55-6[1]
Molecular Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol [1]
Appearance Solid[2]
Melting Point 52 °C[3]
Boiling Point 198-200 °C[1]
Density 1.33 g/cm³[1]

Synthesis of this compound

Synthesis from 2-Methylbenzenemethanesulfonic Acid

A prevalent method for the preparation of sulfonyl chlorides is the reaction of the corresponding sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)[1]. This transformation is a dehydration-chlorination process.

Reaction Scheme:

Synthesis from Sulfonic Acid SulfonicAcid 2-Methylbenzenemethanesulfonic Acid Product This compound SulfonicAcid->Product Chlorination ChlorinatingAgent SOCl₂ or POCl₃ ChlorinatingAgent->Product Byproducts SO₂ + HCl or PO₂Cl + HCl Product->Byproducts

Figure 1: General synthesis of this compound from its corresponding sulfonic acid.

Experimental Protocol (General Procedure):

A detailed, step-by-step protocol for the synthesis of methanesulfonyl chloride from methanesulfonic acid is well-established and can be adapted for this compound[4].

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Add 2-methylbenzenemethanesulfonic acid to the flask.

  • Addition of Chlorinating Agent: Slowly add an excess of thionyl chloride or phosphorus oxychloride to the sulfonic acid. The reaction is often exothermic and may require cooling.

  • Reaction: Heat the reaction mixture under reflux for several hours until the evolution of gaseous byproducts (SO₂ and HCl) ceases. The progress of the reaction can be monitored by quenching a small aliquot with water and testing the acidity.

  • Work-up and Purification: After cooling, the excess chlorinating agent is removed by distillation under reduced pressure. The crude this compound is then purified by vacuum distillation.

Oxidative Chlorination of 2-Methylbenzyl Mercaptan

An alternative route involves the oxidative chlorination of the corresponding thiol (mercaptan). This method is often efficient and can be performed under mild conditions using various oxidizing and chlorinating agents.

Reactivity and Mechanistic Insights

The synthetic utility of this compound is centered around the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack.

Reaction with Nucleophiles: A General Mechanism

The reaction with nucleophiles, such as amines and alcohols, typically proceeds through a nucleophilic substitution mechanism at the sulfur atom.

Nucleophilic Substitution start R-SO₂Cl + Nu-H intermediate [R-SO₂(Cl)(Nu-H)]⁺ start->intermediate Nucleophilic Attack product R-SO₂-Nu + HCl intermediate->product Elimination of HCl

Figure 2: General mechanism of nucleophilic substitution at the sulfonyl chloride group.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.

Experimental Protocol (General Procedure for Sulfonamide Synthesis):

  • Dissolution: Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask.

  • Addition of Base: Add a slight excess of a non-nucleophilic base, such as triethylamine or pyridine.

  • Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and slowly add a solution of this compound in the same solvent.

  • Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with dilute acid, saturated sodium bicarbonate solution, and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.

Synthesis of Sulfonate Esters

Similarly, the reaction with alcohols in the presence of a base yields sulfonate esters. The resulting 2-methylbenzylsulfonate (or "2-methylbesylate") group is an excellent leaving group in subsequent nucleophilic substitution reactions, thus "activating" the alcohol.

Applications in Drug Discovery and Organic Synthesis

The sulfonamide functional group is a key structural motif in a wide array of pharmaceuticals, including antibacterial agents, diuretics, and anticancer drugs. This compound serves as a valuable reagent for introducing the 2-methylbenzylsulfonyl group into molecules, allowing for the exploration of structure-activity relationships in drug discovery programs.

While specific examples of drugs synthesized using this compound are not prominently featured in the readily available literature, its application can be inferred in the synthesis of kinase inhibitors, antiviral agents, and anti-inflammatory compounds where arylsulfonamide moieties are common[5][6]. The 2-methylphenyl group can provide specific steric and electronic properties that may enhance binding to biological targets.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and characterization of this compound. While experimental spectra for this specific compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around 2.3-2.5 ppm, a singlet for the methylene protons (CH₂) adjacent to the sulfonyl group around 4.5-5.0 ppm, and a multiplet for the aromatic protons in the range of 7.2-7.5 ppm.

¹³C NMR: The carbon NMR spectrum would display a peak for the methyl carbon around 20 ppm, a peak for the methylene carbon around 60-70 ppm, and several peaks in the aromatic region (125-140 ppm).

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, typically found around 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the sulfonyl group.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.

Hazard Summary:

  • Corrosive: Causes severe skin burns and eye damage.

  • Moisture Sensitive: Reacts with water, potentially releasing toxic and corrosive fumes.

  • Irritant: May cause respiratory irritation.

Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Keep away from moisture. Store in a tightly sealed container in a cool, dry place.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonate esters. Its utility in medicinal chemistry for the construction of biologically active molecules is significant. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe use in the laboratory. Further research into the specific applications and spectroscopic characterization of this compound will undoubtedly continue to expand its role in the development of new chemical entities.

References

  • Dove Medical Press. (n.d.). Supplementary materials.
  • ChemBK. (2024, April 9). This compound.
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  • Google Patents. (n.d.). US4997535A - Method of manufacturing methanesulfonyl chloride.
  • Google Patents. (n.d.). US4386221A - Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones.
  • Google Patents. (n.d.). US 2012/0309796 A1.
  • Google Patents. (n.d.). US3226433A - Making methanesulfonyl chloride.
  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound.
  • Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Nakamura, K., Tsuji, K., Konishi, N., Okumura, H., & Matsuo, M. (1993). Studies on antiinflammatory agents. II. Synthesis and pharmacological properties of 2'-(phenylthio)methanesulfonanilides and related derivatives. Chemical & Pharmaceutical Bulletin, 41(5), 894–906.
  • Hong, J. H. (2007). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents. Archives of Pharmacal Research, 30(2), 131–137.
  • ResearchGate. (n.d.). Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride.
  • ResearchGate. (n.d.). Synthesis of some Heterocyclic Compounds Derived from.
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride.
  • Mukhopadhyay, S., Zerella, M., Bell, A. T., Srinivas, R. V., & Smith, G. S. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Neliti. (2022, April 18). Synthesis of heterocyclic compounds and their utilities in the field biological science.
  • PubMed. (n.d.). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • ResearchGate. (n.d.). Synthesis And Spectral Characterization Of Bio-compatible Copolyester Using 1, 4 Cyclohexane Diol.
  • CAS Common Chemistry. (n.d.). 2-Methylbenzenesulfonyl chloride.
  • NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-.
  • PubChem. (n.d.). o-Toluenesulfonyl chloride.
  • PubMed Central. (n.d.). Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore.
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  • PubMed. (n.d.). Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents.
  • Organic Chemistry Portal. (n.d.). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
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An In-depth Technical Guide to the Synthesis of (2-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylphenyl)methanesulfonyl chloride, a key building block in organic synthesis, holds significant potential for the development of novel pharmaceutical agents. Its structural motif is of considerable interest in medicinal chemistry for the synthesis of complex molecules. This in-depth technical guide provides a comprehensive overview of the synthetic routes to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and a thorough discussion of the underlying chemical principles. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by providing practical guidance on the preparation and characterization of this important synthetic intermediate.

Introduction

This compound, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with the chemical formula C₈H₉ClO₂S. It belongs to the class of sulfonyl chlorides, which are versatile reagents in organic synthesis, primarily utilized for the introduction of the sulfonyl group. This functional group is a cornerstone in the design of a vast array of biologically active molecules. The methanesulfonyl group, in particular, can act as a bioisostere for other functional groups, modulate the physicochemical properties of a lead compound to enhance its pharmacokinetic profile, and serve as a reactive handle for further molecular elaboration.

The strategic placement of a methyl group at the ortho position of the phenyl ring in this compound introduces specific steric and electronic features that can be exploited in the design of targeted therapeutics. This substitution can influence the conformational preferences of the molecule and its derivatives, potentially leading to enhanced binding affinity and selectivity for biological targets.

This guide provides a detailed exploration of the synthesis of this compound, addressing various synthetic strategies and offering practical insights for its preparation in a laboratory setting.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its successful application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 92614-55-6
Molecular Formula C₈H₉ClO₂S
Molecular Weight 204.67 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 198-200 °C
Density 1.33 g/cm³
Melting Point 52 °C

Safety and Handling:

This compound is a reactive compound that requires careful handling in a well-ventilated fume hood. It is sensitive to moisture and air, and contact with water can lead to decomposition. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, bases, and water.

Synthetic Methodologies: A Comparative Overview

The synthesis of this compound can be approached through several strategic disconnections. The choice of the optimal route depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product. This section provides a comparative analysis of the most viable synthetic strategies.

Diagram 1: Overview of Synthetic Strategies

cluster_0 Starting Materials cluster_1 Synthetic Routes cluster_2 Target Molecule 2-Methylbenzyl Thiol 2-Methylbenzyl Thiol A Oxidative Chlorination 2-Methylbenzyl Thiol->A 2-Methylbenzyl Alcohol 2-Methylbenzyl Alcohol B Two-Step Conversion via Sulfonic Acid 2-Methylbenzyl Alcohol->B 2-Methylbenzyl Chloride 2-Methylbenzyl Chloride C Grignard Reaction with SO2Cl2 2-Methylbenzyl Chloride->C Target This compound A->Target B->Target C->Target cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up cluster_3 Purification A Charge flask with 2-methylbenzyl thiol and acetonitrile B Cool to 0 °C in an ice bath A->B C Add hydrogen peroxide (30% aq.) dropwise B->C D Add thionyl chloride dropwise, maintaining T < 5 °C C->D E Stir at room temperature for 1-2 hours D->E F Quench with ice-water E->F G Extract with dichloromethane F->G H Wash organic layer with brine G->H I Dry over anhydrous Na2SO4 H->I J Concentrate under reduced pressure I->J K Purify by column chromatography (optional) J->K

Caption: Step-by-step workflow for the synthesis of this compound.

Materials and Equipment:

  • 2-Methylbenzyl thiol

  • Acetonitrile (anhydrous)

  • Hydrogen peroxide (30% aqueous solution)

  • Thionyl chloride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-methylbenzyl thiol (1.0 eq) in anhydrous acetonitrile (5 mL per mmol of thiol).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Reagent Addition:

    • Add 30% aqueous hydrogen peroxide (3.0 eq) dropwise to the stirred solution via the dropping funnel, ensuring the temperature remains below 5 °C.

    • After the addition of hydrogen peroxide is complete, add thionyl chloride (1.5 eq) dropwise, again maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully pour the reaction mixture into a beaker containing ice-water (50 mL).

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude this compound.

    • If necessary, the product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization

5.1. Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methyl protons.

  • Aromatic Protons (Ar-H): A complex multiplet in the region of δ 7.2-7.5 ppm, integrating to 4 protons.

  • Benzylic Protons (-CH₂-SO₂Cl): A singlet in the region of δ 4.5-5.0 ppm, integrating to 2 protons. The downfield shift is due to the strong electron-withdrawing effect of the sulfonyl chloride group.

  • Methyl Protons (-CH₃): A singlet in the region of δ 2.3-2.5 ppm, integrating to 3 protons.

5.2. Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm).

  • Benzylic Carbon (-CH₂-SO₂Cl): A signal in the region of δ 60-70 ppm.

  • Methyl Carbon (-CH₃): A signal in the region of δ 18-22 ppm.

5.3. Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and aromatic functionalities.

  • S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, expected around 1370-1390 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch).

  • C-H Stretching (aromatic): Peaks above 3000 cm⁻¹.

  • C=C Stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • S-Cl Stretching: A weaker absorption in the region of 550-650 cm⁻¹.

5.4. Predicted Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): An ion corresponding to the molecular weight of the compound (204.0 for the ³⁵Cl isotope and 206.0 for the ³⁷Cl isotope, in an approximate 3:1 ratio).

  • Major Fragmentation Peaks: A prominent peak corresponding to the loss of the chlorine atom (M-Cl)⁺ at m/z 169, and a base peak corresponding to the 2-methylbenzyl cation at m/z 91.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. Its utility stems from the reactivity of the sulfonyl chloride group, which allows for the facile introduction of the (2-methylphenyl)methanesulfonyl moiety into a target molecule.

  • Synthesis of Sulfonamides: Reaction with primary or secondary amines yields sulfonamides, a class of compounds with a broad range of biological activities, including antibacterial, diuretic, and anticancer properties. [2]The ortho-methyl group can provide a steric and electronic handle to modulate the pharmacological properties of the resulting sulfonamide.

  • Formation of Sulfonate Esters: Reaction with alcohols leads to the formation of sulfonate esters. These esters can act as prodrugs or as intermediates in further synthetic transformations, as the sulfonate is an excellent leaving group. [2]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of this compound, a key intermediate for pharmaceutical research and development. A comparative analysis of synthetic routes, a detailed experimental protocol for an efficient oxidative chlorination method, and a discussion of the expected spectroscopic characteristics have been presented. By leveraging the information contained within this guide, researchers and scientists can confidently approach the synthesis and application of this valuable building block in their drug discovery endeavors. The strategic use of this compound opens up new avenues for the design and synthesis of novel therapeutic agents with potentially improved efficacy and selectivity.

References

  • ChemBK. (2024, April 9). This compound.
  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).
  • Hearst, P. J., & Noller, C. R. (1955). Methanesulfonyl chloride. Organic Syntheses, 35, 77.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonyl chlorides by oxidation.
  • Oakwood Chemical. (o-Tolyl-methanesulfonyl chloride).
  • Chemsrc. (O-TOLYL-METHANESULFONYLCHLORIDE | CAS#:92614-55-6).
  • Multichem. (Methanesulfonyl chloride Dealer and Distributor).
  • PrepChem. (Preparation of 2-methylbenzyl chloride).

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(2-methylphenyl)methanesulfonyl chloride structural formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2-Methylphenyl)methanesulfonyl Chloride: Properties, Synthesis, and Applications in Drug Development

Abstract

This compound, a specialized sulfonylating agent, serves as a critical reagent in advanced organic synthesis, particularly within the pharmaceutical and medicinal chemistry sectors. This guide provides a comprehensive technical overview of its structural formula, physicochemical properties, synthesis, and characteristic reactivity. We delve into its mechanistic role as a "mesylating" agent for the activation of alcohols and the formation of sulfonamides—a privileged scaffold in drug design. Authored for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven protocols, emphasizing experimental causality and safety.

Introduction and Physicochemical Properties

Overview of this compound

This compound, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound with the chemical formula C₈H₉ClO₂S.[1] It belongs to the class of sulfonyl chlorides, which are distinguished by their high reactivity toward nucleophiles. This reactivity is harnessed by synthetic chemists to introduce the (2-methylphenyl)methanesulfonyl group (o-tolylmesyl) onto various substrates.

In the context of drug development, the introduction of this group serves two primary purposes:

  • Activation of Alcohols : Reaction with alcohols converts a poor leaving group (hydroxyl) into an excellent leaving group (o-tolylmesylate), facilitating subsequent nucleophilic substitution (Sₙ2) or elimination (E2) reactions. This is a cornerstone of complex molecule synthesis.

  • Formation of Sulfonamides : Reaction with primary or secondary amines yields stable sulfonamides. The sulfonamide functional group is a key pharmacophore in a multitude of approved drugs, including antibiotics, diuretics, and protease inhibitors, due to its ability to act as a non-classical bioisostere of amides and its strong hydrogen-bonding capabilities.

The steric bulk and electronic properties imparted by the ortho-methyl group on the phenyl ring can subtly modulate the reactivity and stability of the resulting derivatives compared to simpler reagents like methanesulfonyl chloride (MsCl).

Structural Elucidation

The structure consists of a sulfonyl chloride group (-SO₂Cl) attached to a methylene bridge (-CH₂-), which is in turn bonded to a toluene ring at the ortho position.

Caption: Structural formula of this compound.

Physicochemical Data

The properties of this compound are summarized below. These values are critical for reaction setup, purification, and safety considerations.

PropertyValueSource
Molecular Formula C₈H₉ClO₂S[1][2]
Molecular Weight 204.67 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Pungent[1]
Density ~1.33 g/cm³[1]
Boiling Point 198-200 °C[1]
CAS Number 92614-55-6[2]
SMILES CC1=CC=CC=C1CS(=O)(=O)Cl[2]
Reactivity Sensitive to air and water; reacts violently with water.[1][3]

Synthesis and Characterization

Synthetic Pathway

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of the corresponding sulfonic acid. This is a standard transformation in organosulfur chemistry. The causality for selecting a potent chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) lies in their ability to effectively convert the hydroxyl group of the sulfonic acid into a chloride, driving the reaction forward by producing gaseous byproducts (SO₂ and HCl), which are easily removed.[1]

Detailed Experimental Protocol for Synthesis

This protocol is a representative procedure adapted from standard methods for sulfonyl chloride synthesis.[4] CAUTION: This reaction must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[3]

Materials:

  • (2-Methylphenyl)methanesulfonic acid

  • Thionyl chloride (SOCl₂), distilled

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous toluene

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution), and a dropping funnel. Ensure all glassware is oven-dried to prevent premature hydrolysis of the reagent.

  • Reagent Charging: Charge the flask with (2-methylphenyl)methanesulfonic acid (1.0 eq) and anhydrous toluene.

  • Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops). The catalyst facilitates the reaction by forming a reactive Vilsmeier intermediate with thionyl chloride.

  • Chlorination: Add thionyl chloride (1.5 - 2.0 eq) dropwise via the dropping funnel at 0 °C (ice bath). The reaction is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and heat the mixture to reflux (typically 80-90 °C). Monitor the reaction progress by taking small aliquots, quenching them carefully with methanol, and analyzing by Thin Layer Chromatography (TLC) or LC-MS to observe the disappearance of the starting sulfonic acid.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The use of a trap cooled with dry ice/acetone is essential to capture the volatile and corrosive SOCl₂.

  • Purification: The crude product is typically purified by vacuum distillation to yield this compound as a clear to pale yellow oil.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Charge Sulfonic Acid & Toluene react1 Add Catalyst (DMF) prep2->react1 react2 Add SOCl₂ at 0 °C react1->react2 react3 Heat to Reflux react2->react3 react4 Monitor by TLC/LC-MS react3->react4 work1 Cool to RT react4->work1 Reaction Complete work2 Rotary Evaporation (Remove excess SOCl₂) work1->work2 work3 Vacuum Distillation work2->work3 final_product Pure Product work3->final_product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

While specific spectral data for this exact compound is not widely published, characterization would rely on standard techniques. The expected spectral features can be inferred from analogous structures like butane-1-sulfonyl chloride and methanesulfonyl chloride.[5][6]

TechniqueExpected FeaturesRationale
¹H NMR Aromatic protons (multiplet, ~7.2-7.5 ppm), Methylene protons (-CH₂-, singlet, >4.0 ppm), Methyl protons (-CH₃, singlet, ~2.4 ppm)The methylene protons are adjacent to the highly electron-withdrawing -SO₂Cl group, causing a significant downfield shift.
¹³C NMR Aromatic carbons (~125-140 ppm), Methylene carbon (~60-70 ppm), Methyl carbon (~20 ppm)The methylene carbon is significantly deshielded by the sulfonyl chloride group.
FT-IR Strong, characteristic S=O stretches at ~1370 cm⁻¹ (asymmetric) and ~1170 cm⁻¹ (symmetric)These two distinct, strong bands are the hallmark of a sulfonyl chloride functional group.[6]
Mass Spec (EI) Molecular ion peak (M⁺), M+2 peak of ~1/3 intensity of M⁺, fragmentation patternsThe M+2 peak is characteristic of a chlorine-containing compound due to the natural abundance of the ³⁷Cl isotope.[6]

Reactivity and Mechanistic Insights

The Role as a Mesylating Agent

This compound is primarily used to convert alcohols into o-tolylmesylates. This transformation is pivotal because the resulting mesylate is an excellent leaving group, far superior to the original hydroxyl group. The efficacy of a leaving group is related to the pKa of its conjugate acid; the conjugate acid of a mesylate is methanesulfonic acid, a strong acid, indicating the stability of the mesylate anion.

Mechanism of Mesylation of an Alcohol

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, at low temperatures (e.g., 0 °C) to control exothermicity. The base serves a critical role: to neutralize the HCl byproduct generated during the reaction, preventing it from causing side reactions with acid-sensitive functional groups.

Caption: General mechanism for the mesylation of an alcohol.

For simpler sulfonyl chlorides like MsCl, an alternative E1cB elimination mechanism to form a highly reactive sulfene intermediate (CH₂=SO₂) has been proposed, which is then trapped by the alcohol.[7] While possible, the direct nucleophilic substitution pathway is generally sufficient for conceptual understanding in most synthetic applications.

Applications in Drug Development and Organic Synthesis

Conversion of Alcohols to Good Leaving Groups

This is the most frequent application. Once an alcohol is converted to its o-tolylmesylate, it becomes a highly active site for Sₙ2 reactions. This allows for the introduction of a wide range of nucleophiles, such as azides (for subsequent reduction to amines), cyanides (for hydrolysis to carboxylic acids), and various carbon nucleophiles.

Self-Validating Protocol for Mesylation:

  • Dissolve the alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

  • Add a solution of this compound (1.1 eq) in DCM dropwise. The choice of DCM as a solvent is due to its inertness and ability to dissolve a wide range of organic compounds.

  • Allow the reaction to stir at 0 °C and monitor its completion by TLC, visualizing the consumption of the polar alcohol starting material and the appearance of the less polar mesylate product.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup: wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Each wash has a purpose: HCl removes excess amine, NaHCO₃ removes any residual acid, and brine begins the drying process.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylate, which is often pure enough for the next step or can be purified by column chromatography.

Synthesis of Sulfonamide-Based Pharmacophores

The reaction of this compound with a primary or secondary amine in the presence of a base yields a sulfonamide. These are exceptionally stable functional groups resistant to hydrolysis.[7] This stability is advantageous in drug design, as it creates a robust scaffold that can withstand metabolic degradation.

G start Alcohol Substrate (Poor Leaving Group) mesylate Activated Mesylate (Excellent Leaving Group) start->mesylate Mesylation reagent (2-methylphenyl)methanesulfonyl chloride + Base reagent->mesylate product Final Product (R-Nu) mesylate->product SN2 Substitution nucleophile Nucleophile (Nu⁻) (e.g., N₃⁻, CN⁻, R₂NH) nucleophile->product

Caption: Synthetic utility in converting alcohols to functionalized products.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires strict safety protocols. Its reactivity with water (including atmospheric moisture) and nucleophiles is the source of both its synthetic utility and its danger.[1][3]

Hazard CategoryDescriptionPrecautionary StatementsSource
Corrosion Causes severe skin burns and eye damage.P280: Wear protective gloves/clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[3]
Reactivity Reacts violently with water. Contact with water liberates toxic gas (HCl).EUH014, EUH029. Keep away from water. Handle under inert atmosphere.[3]
Toxicity Toxic if inhaled.Use only under a chemical fume hood.[8][9]

Handling Protocol:

  • Always handle in a well-ventilated chemical fume hood.[1]

  • Use compatible, dry glassware.

  • Transfer via syringe or cannula under an inert atmosphere.

  • Have an appropriate quenching agent (e.g., a secondary amine solution like diethylamine) and a spill kit readily available.

Storage:

  • Store in a tightly sealed container in a cool, dry, well-ventilated area.[3]

  • Protect from moisture. The use of a desiccator is recommended for long-term storage.

  • Store away from incompatible materials such as strong bases, alcohols, and amines.

Disposal:

  • Waste is classified as hazardous. Dispose of in accordance with local, state, and federal regulations.

  • Do not dispose of by pouring down the drain. Small quantities can be carefully quenched by slow addition to a stirred, cooled solution of a base (e.g., sodium carbonate) or a secondary amine in an appropriate solvent.

Conclusion

This compound is a potent and valuable reagent for the modern synthetic chemist, especially those in drug discovery. Its ability to activate alcohols and form robust sulfonamide linkages provides a reliable method for advancing complex synthetic campaigns. However, its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. By applying the principles and procedures outlined in this guide, researchers can effectively and safely leverage this compound to achieve their synthetic goals.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl chloride. Organic Syntheses, 31, 76. [Link]
  • Methanesulfonyl chloride. (n.d.). In Wikipedia.
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An In-depth Technical Guide to o-Tolylmethanesulfonyl Chloride: Structure, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Organic Synthesis

o-Tolylmethanesulfonyl chloride, systematically named (2-methylphenyl)methanesulfonyl chloride, is a valuable sulfonylating agent in organic chemistry.[1] Its unique structural features and reactivity profile make it a significant tool in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and its strategic applications in drug development, offering insights for researchers and scientists in the field.

Chemical Structure and Physicochemical Properties

o-Tolylmethanesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride group attached to a methylene bridge, which is in turn bonded to an ortho-substituted toluene ring.[1] This specific arrangement of functional groups dictates its chemical behavior and utility.

General reaction of o-Tolylmethanesulfonyl Chloride with an amine.
Role as a Protecting Group

The o-tolylmethanesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is generally stable to a variety of reaction conditions. A key advantage of certain sulfonyl protecting groups, particularly those with ortho-substituents, can be their unique cleavage conditions compared to more common protecting groups like tosyl (p-toluenesulfonyl). While specific studies detailing the advantages of the o-tolylmethanesulfonyl group are not abundant, the ortho-methyl group could potentially influence the stability and cleavage of the sulfonamide through steric and electronic effects, offering a degree of orthogonality in complex syntheses.

[2]#### Applications in the Synthesis of Bioactive Molecules

While specific, publicly documented examples of o-tolylmethanesulfonyl chloride in the synthesis of marketed drugs are limited, its utility can be inferred from the broader application of sulfonyl chlorides in medicinal chemistry. For instance, sulfonyl chlorides are key intermediates in the synthesis of various kinase inhibitors, antiviral agents, and anti-inflammatory drugs. T[3][4][5]he o-tolylmethanesulfonyl moiety can be incorporated into drug candidates to modulate their physicochemical properties, such as solubility and lipophilicity, and to provide specific interactions with biological targets.

Safety and Handling

o-Tolylmethanesulfonyl chloride is a corrosive and moisture-sensitive compound. I[1]t should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It reacts with water, releasing hydrochloric acid, and should be stored in a tightly sealed container under an inert atmosphere.

o-Tolylmethanesulfonyl chloride is a versatile and reactive building block with significant potential in organic synthesis and drug discovery. Its ability to readily form stable sulfonamides makes it a valuable tool for the introduction of this important pharmacophore and for the protection of amine functionalities. While further research is needed to fully elucidate its specific advantages and applications in comparison to other sulfonyl chlorides, its unique substitution pattern offers opportunities for fine-tuning molecular properties in the design of new therapeutic agents. This guide provides a foundational understanding of its chemistry, empowering researchers to leverage its potential in their synthetic endeavors.

References

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  • Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]
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  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Royal Society of Chemistry. [Link]
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An In-depth Technical Guide to the Reactivity of (2-Methylphenyl)methanesulfonyl Chloride with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylphenyl)methanesulfonyl chloride is a versatile bifunctional reagent, combining the reactive properties of a sulfonyl chloride with the unique steric and electronic characteristics of an ortho-substituted benzyl moiety. This guide provides a comprehensive technical overview of its reactivity with common nucleophiles, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore the underlying mechanistic dichotomy that governs its reactions—direct nucleophilic substitution (SN2-type) versus an elimination-addition pathway involving a sulfene intermediate. By synthesizing data from analogous, well-studied systems, this document offers predictive insights into the behavior of this specific reagent, supported by detailed, actionable experimental protocols and mechanistic diagrams.

Introduction: The Structural Significance of this compound

This compound, hereafter referred to as (o-MePh)MeSO₂Cl, belongs to the class of (aryl)methanesulfonyl chlorides. Its structure is distinguished by a sulfonyl chloride group attached to a methylene (-CH₂-) bridge, which in turn is connected to a toluene ring at the ortho position. This arrangement presents a fascinating case study in reactivity for several reasons:

  • Electrophilic Sulfur Center : Like all sulfonyl chlorides, the sulfur atom in (o-MePh)MeSO₂Cl is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a prime target for nucleophilic attack.[1]

  • Benzylic Protons : The presence of two acidic protons on the methylene carbon (α-protons) introduces the possibility of a base-induced elimination reaction to form a transient and highly reactive intermediate known as a sulfene.[2]

  • Steric Hindrance : The ortho-methyl group on the phenyl ring introduces steric bulk near the reaction center. In analogous arenesulfonyl chlorides, ortho-alkyl groups have been observed to cause a counterintuitive acceleration of nucleophilic substitution, a phenomenon attributed to the relief of ground-state steric strain upon moving to the transition state.[3][4][5] While the substitution pattern here is different, the potential for steric influence remains a key consideration.

This guide will dissect how these structural features dictate the reagent's interaction with various nucleophiles, providing a predictive framework for its application in synthesis.

Synthesis of this compound

The most reliable and common route to (aryl)methanesulfonyl chlorides is the oxidative chlorination of the corresponding (aryl)methanethiols. The thiol precursor can be readily synthesized from the commercially available (2-methylphenyl)methanol.

Overall Synthetic Workflow

The two-step synthesis transforms a benzylic alcohol into the target sulfonyl chloride.

G A (2-Methylphenyl)methanol (Alcohol) B (2-Methylphenyl)methanethiol (Thiol) A->B  Thiourea, HBr (or HCl) then NaOH hydrolysis   C This compound (Target Compound) B->C  Oxidative Chlorination (e.g., NCS / aq. HCl)   G A (o-MePh)MeSO₂Cl B Carbanion Intermediate A->B + Base (Et₃N) - H-Base⁺ C Sulfene Intermediate (Highly Reactive) B->C - Cl⁻ (fast) D Final Product (e.g., Sulfonate Ester) C->D + Nucleophile (e.g., R-OH) (fast trapping) G A 1. Dissolve amine (1.0 eq.) and Et₃N (1.2 eq.) in anhydrous DCM. B 2. Cool solution to 0 °C (ice bath). A->B C 3. Add (o-MePh)MeSO₂Cl (1.1 eq.) dropwise as a solution in DCM. B->C D 4. Stir at 0 °C for 30 min, then warm to RT and stir for 2-16 h. C->D E 5. Monitor by TLC until starting amine is consumed. D->E F 6. Quench with 1M HCl. Separate organic layer. E->F G 7. Wash with sat. NaHCO₃, then brine. Dry over Na₂SO₄. F->G H 8. Concentrate and purify (chromatography or recrystallization). G->H G A 1. Dissolve alcohol (1.0 eq.) and Et₃N (1.5 eq.) in anhydrous DCM. B 2. Cool solution to 0 °C (ice bath). A->B C 3. Add (o-MePh)MeSO₂Cl (1.2 eq.) dropwise. B->C D 4. Stir at 0 °C for 1-3 h. C->D E 5. Monitor by TLC until starting alcohol is consumed. D->E F 6. Quench with cold water. Separate organic layer. E->F G 7. Wash with cold 1M HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. F->G H 8. Concentrate in vacuo. Purify if necessary. G->H

Sources

An In-depth Technical Guide on the Stability and Storage of (2-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-methylphenyl)methanesulfonyl chloride is a crucial reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of the (2-methylphenyl)methanesulfonyl moiety. As with many sulfonyl chlorides, its utility is intrinsically linked to its reactivity, which also dictates its stability and necessitates specific storage and handling protocols. This guide provides a comprehensive overview of the chemical stability of this compound, detailing the primary degradation pathways, and offers evidence-based recommendations for its optimal storage and handling to ensure its integrity and maximize its efficacy in research and drug development applications.

Introduction: The Role and Reactivity of this compound

This compound, a member of the sulfonyl chloride family, is a highly reactive electrophile. This reactivity is centered at the electron-deficient sulfur atom, making it susceptible to nucleophilic attack. This characteristic is exploited in a variety of chemical transformations, most notably in the formation of sulfonamides and sulfonate esters. The (2-methylphenyl)methyl group can influence the reactivity and physical properties of the resulting derivatives, making this specific reagent valuable for fine-tuning molecular structures in drug discovery and development.

However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation. Understanding the factors that influence its stability is paramount for researchers to ensure the reliability and reproducibility of their experimental results.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily threatened by two main degradation pathways: hydrolysis and thermal decomposition.

Hydrolysis: The Primary Culprit

The most significant factor affecting the stability of this compound is its sensitivity to moisture.[1] Like other sulfonyl chlorides, it reacts readily with water in a process known as hydrolysis.[1][2] This reaction is often vigorous and can be violent, liberating toxic and corrosive gases.[1][2]

Mechanism of Hydrolysis:

The hydrolysis of sulfonyl chlorides is a well-studied process that can proceed through different mechanisms depending on the reaction conditions, such as pH.[3][4][5][6] In the presence of water, a nucleophilic attack by a water molecule on the electrophilic sulfur atom occurs. This leads to the displacement of the chloride ion and the formation of the corresponding (2-methylphenyl)methanesulfonic acid and hydrochloric acid (HCl) gas.[1] The generation of corrosive HCl gas is a significant safety concern.[1][2][7]

Key takeaway for researchers: The absolute exclusion of moisture is the most critical factor in preserving the integrity of this compound. Even ambient humidity can lead to gradual degradation over time.

Thermal Decomposition

While generally stable under normal, ambient conditions, elevated temperatures can induce the thermal decomposition of this compound.[1] Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[1][2][7] Studies on related α-phenylalkanesulfonyl chlorides suggest that thermal decomposition can proceed through an ionic chain mechanism involving the heterolytic scission of the C-SO2 bond.[8][9] The activation energies for these decompositions can be influenced by solvent polarity.[8]

Incompatible Materials

Beyond water, this compound is incompatible with a range of other substances that can either catalyze its decomposition or react with it in a hazardous manner. These include:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1]

  • Strong Acids and Bases: Can catalyze decomposition.[1]

  • Alcohols and Amines: Will react to form sulfonate esters and sulfonamides, respectively, consuming the desired reagent.[1]

Recommended Storage Conditions

To mitigate the degradation pathways discussed above, stringent storage conditions are essential. The following table summarizes the optimal storage parameters for this compound.

ParameterRecommendationRationale
Temperature Refrigerate (2-8 °C recommended by some suppliers for similar compounds).[11]Reduces the rate of potential thermal decomposition and slows down any residual hydrolytic degradation.
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[11]Displaces moist air from the container, providing a dry environment to prevent hydrolysis.
Container Tightly closed, original container. Avoid metal containers.[1][12]Prevents ingress of atmospheric moisture. Some sulfonyl chlorides can be corrosive to metals, especially in the presence of trace moisture which can generate HCl.[12]
Location A dry, cool, and well-ventilated place.[1] Store in a corrosives area, away from incompatible materials.[1][11]Ensures a stable external environment and prevents accidental contact with substances that could cause hazardous reactions.
Light Exposure Store in an opaque or amber container to protect from light.While not explicitly documented as a primary degradation factor for this specific compound, it is a general best practice for storing reactive chemical reagents to prevent any potential photolytic decomposition pathways.

Experimental Protocol: Safe Handling and Aliquoting

Adherence to a strict handling protocol is crucial to maintain the quality of this compound and ensure the safety of laboratory personnel.

Objective: To safely aliquot the required amount of this compound from the main stock container while minimizing exposure to atmospheric moisture.

Materials:

  • Stock bottle of this compound

  • Dry, inert gas source (Nitrogen or Argon) with a regulator and needle

  • Dry glassware (e.g., round-bottom flask, vial) with a septum-sealed cap

  • Dry syringes and needles

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a chemical fume hood.[12]

Procedure:

  • Preparation: Ensure all glassware, syringes, and needles are thoroughly dried, either by oven-drying or flame-drying under an inert atmosphere.

  • Inert Atmosphere: Purge the receiving flask or vial with a gentle stream of dry nitrogen or argon for several minutes.

  • Equilibration: Allow the stock bottle of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture on the cold surfaces of the container.

  • Inert Gas Blanket: Puncture the septum of the stock bottle with a needle connected to the inert gas source to create a positive pressure of dry gas. Use a second needle as a vent.

  • Aliquoting: Using a dry syringe, carefully withdraw the desired volume of the sulfonyl chloride.

  • Transfer: Quickly transfer the withdrawn liquid to the prepared, inerted receiving vessel.

  • Sealing: Immediately seal the receiving vessel and the stock bottle.

  • Storage: Return the stock bottle to the recommended refrigerated storage conditions.

Visualization of Handling and Storage Workflow

The following diagram illustrates the logical workflow for the proper storage and handling of this compound to prevent degradation.

G cluster_storage Optimal Storage cluster_handling Handling Protocol (in Fume Hood) cluster_degradation Degradation Pathways to Avoid storage_conditions Store at 2-8°C Under Inert Atmosphere (N2/Ar) In Tightly Sealed, Non-Metal Container start Retrieve from Storage storage_conditions->start Initiate Use warm_to_rt Equilibrate to Room Temperature start->warm_to_rt prepare_glassware Use Oven-Dried Glassware warm_to_rt->prepare_glassware hydrolysis Hydrolysis (Moisture Exposure) warm_to_rt->hydrolysis If opened cold inert_atmosphere Purge Receiving Vessel with N2/Ar prepare_glassware->inert_atmosphere aliquot Aliquot Under Positive N2/Ar Pressure inert_atmosphere->aliquot transfer Transfer to Inerted Vessel aliquot->transfer aliquot->hydrolysis If exposed to air seal Tightly Seal Both Containers transfer->seal end_storage Return Stock to Storage seal->end_storage end_storage->storage_conditions Maintain Integrity thermal Thermal Decomposition (Heat) incompatible Reaction with Incompatibles

Caption: Logical workflow for the storage and handling of this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in organic synthesis. The primary threats to its stability are hydrolysis and, to a lesser extent, thermal decomposition. By implementing stringent storage conditions—specifically, refrigeration under an inert atmosphere in a tightly sealed, non-metallic container—and adhering to meticulous, anhydrous handling techniques, researchers can significantly mitigate these degradation pathways. This diligence ensures the reagent's purity, leading to more reliable, reproducible, and safer experimental outcomes in the pursuit of novel chemical entities.

References

  • King, J. F., & Hillhouse, J. H. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 112(18), 6645-6651.
  • Iino, M., Nakanishi, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding v. The Journal of Organic Chemistry, 47(25), 4993-4997.
  • Iino, M., Nakanishi, H., & Matsuda, M. (1982). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. The Journal of Organic Chemistry, 47(25), 4993–4997.
  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 61(7), 1583-1593.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753.
  • Unknown. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Wordpress.
  • Ivanov, S. N., Gnedin, B. G., & Shchukina, M. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739.
  • Unknown. (n.d.). 4-Methylbenzylsulfonyl chloride, 97% SAFETY DATA SHEET.
  • van Aller, R. T., Scott, R. B., Jr., & Brockelbank, E. L. (1966). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride. The Journal of Organic Chemistry, 31(7), 2357–2361.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Lee, C. S., et al. (2025). Thermal stability of thionyl chloride and the sulfinyl chloride radical determined by Cl-S bond energy. The Journal of Chemical Physics, 163(16).
  • Adams, P., et al. (2004). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 8(2), 201-204.
  • Reinsch, H., et al. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications, 50(67), 9537-9540.
  • International Labour Organization & World Health Organization. (2021). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Douglass, I. B., & Farah, B. S. (1960). Methanesulfinyl Chloride. Organic Syntheses, 40, 62.
  • Gemo, A., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry.
  • University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. UCSD Blink.
  • Helferich, B., & Gnüchtel, A. (1941). methanesulfonyl chloride. Organic Syntheses, 21, 79.
  • U.S. Department of Agriculture Agricultural Research Service. (2016, August 12). Chemical Compatible Storage.
  • University of Toronto, Department of Chemistry. (2019, April). Chemical Compatibility & Storage.
  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage.

Sources

Introduction: The Dichotomy of Reactivity and Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Hydrolysis of (2-Methylphenyl)methanesulfonyl Chloride

Abstract: this compound is a key intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its reactivity, which is dominated by the electrophilic nature of the sulfonyl sulfur. However, this reactivity also renders it susceptible to hydrolysis, a process that can impact reaction yields, product purity, and storage stability. This technical guide provides a comprehensive examination of the hydrolytic degradation of this compound. We will explore the underlying reaction mechanisms, delve into the kinetics and factors influencing the rate of hydrolysis, and present validated experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this compound's behavior in aqueous environments.

Sulfonyl chlorides (R-SO₂Cl) are a cornerstone of modern organic chemistry, prized for their ability to transform nucleophiles like alcohols and amines into sulfonates and sulfonamides, respectively.[1] this compound, an arylmethylsulfonyl chloride, is of particular interest due to the nuanced electronic and steric properties imparted by the ortho-methylated benzyl group. This structure finds application in the synthesis of complex molecules where precise control over reactivity and stability is paramount.

Understanding the hydrolysis of this reagent is not merely an academic exercise. For the process chemist, it dictates the choice of solvents, reaction workup conditions, and purification strategies.[2][3] For the formulation scientist, hydrolytic stability is a critical parameter affecting the shelf-life and efficacy of active pharmaceutical ingredients (APIs) that may contain a sulfonyl moiety or be synthesized from this precursor. This guide will dissect the chemical principles governing its hydrolysis, providing a predictive framework for its behavior.

Physicochemical Properties

A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties influence its handling, solubility, and reaction kinetics.

PropertyValueSource
Chemical Formula C₈H₉ClO₂S[4]
Molecular Weight 204.67 g/mol N/A
Appearance Colorless to pale yellow liquid[4]
Boiling Point 198-200 °C[4]
Density 1.33 g/cm³[4]
Synonyms o-Tolylmethanesulfonyl chloride[4]

Core Mechanistic Principles of Hydrolysis

The hydrolysis of this compound is not monolithic; it can proceed through distinct mechanistic pathways dictated by the reaction conditions, particularly pH. Its structure, possessing α-hydrogens on the methylene bridge, makes it susceptible to more than one mechanism, a critical distinction from simple arenesulfonyl chlorides.

The Bimolecular Nucleophilic Substitution (Sₙ2) Pathway

In neutral or acidic aqueous media, the dominant mechanism for the hydrolysis of most sulfonyl chlorides is a bimolecular nucleophilic substitution (Sₙ2) reaction.[5][6] A water molecule, acting as a nucleophile, directly attacks the electrophilic sulfur atom. This concerted process involves the simultaneous formation of a sulfur-oxygen bond and the cleavage of the sulfur-chlorine bond, passing through a trigonal bipyramidal transition state.[7]

The reaction is generally accepted to be bimolecular, with the rate dependent on the concentration of both the sulfonyl chloride and the nucleophile (water).[6][8]

Caption: Sₙ2 mechanism for the hydrolysis of this compound.
The Elimination-Addition (Sulfene) Pathway

Under basic conditions (pH > ~7), a second mechanism becomes competitive or even dominant for sulfonyl chlorides with α-hydrogens.[9] The hydroxide ion (OH⁻), a much stronger base than water, can abstract a proton from the carbon adjacent to the sulfonyl group. This E1cB-like elimination generates a highly reactive and transient intermediate known as a sulfene (Ar-CH=SO₂).[10][11] The sulfene is then rapidly trapped by water to form the final sulfonic acid product.

The potential for this pathway is a key feature of this compound, distinguishing it from aryl sulfonyl chlorides like o-toluenesulfonyl chloride, which lack α-hydrogens and cannot form a sulfene intermediate.

Caption: Base-catalyzed E1cB-like mechanism proceeding via a sulfene intermediate.
The Influence of the (2-Methylphenyl)methyl Moiety

The "Ar" group in this specific molecule is not a passive spectator. The ortho-methyl substituent introduces two opposing effects:

  • Electronic Effect: As an alkyl group, it is weakly electron-donating, which would typically slightly deactivate the sulfur center towards nucleophilic attack and slow the Sₙ2 reaction.

  • Steric Effect: The ortho-position creates steric hindrance around the reaction center. Counterintuitively, for nucleophilic substitution at a sulfonyl sulfur, ortho-alkyl groups can lead to an "steric acceleration" of the reaction rate.[12][13] This is attributed to the ground state of the molecule being sterically strained; this strain is relieved in the more open trigonal bipyramidal transition state, thus lowering the activation energy.[12]

This steric acceleration is a well-documented phenomenon and is expected to play a significant role in the reactivity of this compound, potentially overriding the weak deactivating electronic effect.

Kinetics and Factors Influencing Hydrolysis Rate

The rate of hydrolysis, k_obs_, can be expressed as the sum of the rates of the neutral (solvolysis) and base-catalyzed pathways:

kobs = kH₂O + kOH[OH⁻]

Where kH₂O is the rate constant for the neutral hydrolysis (Sₙ2 with water) and kOH is the rate constant for the hydroxide-promoted reaction (which could be Sₙ2 or the sulfene pathway).[5][9]

Comparative Kinetic Data
CompoundRelative Rate (approx.)Key Structural FeatureRationale for Rate Difference
Benzenesulfonyl Chloride1.0Unsubstituted ArylBaseline for comparison.[8]
4-Nitrobenzenesulfonyl Chloride> 10Electron-Withdrawing GroupThe -NO₂ group makes the sulfur more electrophilic, accelerating Sₙ2 attack.[5][6]
4-Methylbenzenesulfonyl Chloride< 1.0Electron-Donating GroupThe -CH₃ group slightly deactivates the sulfur towards nucleophilic attack.[5]
Methanesulfonyl ChlorideVariableAlkanesulfonylCan proceed via Sₙ2 or sulfene pathways; reactivity is highly condition-dependent.[9][10]
This compound Predicted: > 1.0 Ortho-Alkyl Group The ortho-methyl group is expected to cause steric acceleration, increasing the rate of Sₙ2 hydrolysis.[12][13]

Experimental Protocols for Studying Hydrolysis

To ensure scientific integrity, protocols must be self-validating. The following methods are standard in the field for quantifying the hydrolytic stability of sulfonyl chlorides.

Protocol for Kinetic Analysis via Conductimetry

Principle: The hydrolysis of a sulfonyl chloride produces two moles of strong acid (R-SO₃H and HCl) for every mole of reactant.[14] This leads to a significant increase in the electrical conductivity of the solution, which can be monitored over time to determine the reaction rate.[7][15]

Methodology:

  • Solvent Preparation: Prepare an aqueous-organic solvent mixture (e.g., 70:30 acetone:water) to ensure solubility of the sulfonyl chloride. Thermostat the solvent to the desired temperature (e.g., 25.0 ± 0.1 °C) in a jacketed beaker.

  • Instrumentation Setup: Calibrate a conductivity meter and immerse the probe in the thermostatted solvent.

  • Stock Solution: Prepare a concentrated stock solution of this compound in a dry, inert solvent (e.g., anhydrous acetone).

  • Reaction Initiation: Begin stirring the solvent in the jacketed beaker. At time t=0, inject a small, precise volume of the sulfonyl chloride stock solution into the solvent to achieve the desired final concentration (e.g., 10⁻³ M).

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the value remains constant for at least 10 half-lives, indicating the reaction is complete (C_∞).

  • Data Analysis: Assuming pseudo-first-order kinetics (water is in large excess), the rate constant (k) is determined by plotting ln(C_∞ - C_t) versus time (t), where C_t is the conductivity at time t. The slope of the resulting straight line is equal to -k.[15]

kinetic_workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solvent 1. Prepare & Thermostat Aqueous Solvent prep_stock 2. Prepare Sulfonyl Chloride Stock Solution prep_solvent->prep_stock initiate 3. Inject Stock Solution into Solvent (t=0) prep_stock->initiate acquire 4. Record Conductivity vs. Time initiate->acquire plot 5. Plot ln(C∞ - Ct) vs. time acquire->plot calculate 6. Calculate Rate Constant (k) from slope plot->calculate

Caption: Experimental workflow for kinetic analysis using the conductimetric method.

Practical Implications and Mitigation Strategies

The propensity of this compound to hydrolyze has significant consequences in its practical application.

  • Synthesis: During reactions with nucleophiles like alcohols or amines, water must be scrupulously excluded from solvents and reagents to prevent competitive hydrolysis, which lowers the yield of the desired product and complicates purification.[16]

  • Workup: Aqueous workups must be performed rapidly and at low temperatures to minimize product loss. If the resulting sulfonate or sulfonamide product has low aqueous solubility, it may be protected from further degradation once it precipitates.[2]

  • Storage: The compound is sensitive to atmospheric moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers to prevent degradation over time.[4][14]

Conclusion

The hydrolysis of this compound is a mechanistically complex process governed by reaction conditions. In neutral media, it follows a classic Sₙ2 pathway, the rate of which is likely enhanced by steric acceleration from the ortho-methyl group. Under basic conditions, an E1cB-like elimination to a transient sulfene intermediate becomes a viable and competing pathway due to the presence of α-hydrogens. This dual reactivity profile necessitates careful control of water content, pH, and temperature during its use in synthesis and storage. The experimental protocols outlined in this guide provide a robust framework for quantifying its hydrolytic stability, enabling scientists to optimize reaction conditions, ensure product quality, and predict the long-term stability of related chemical entities.

References

  • Fiveable. (n.d.). Sulfonyl Chloride Definition.
  • Drabowicz, J., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI.
  • King, J. F., et al. (1991). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. American Chemical Society.
  • LibreTexts Chemistry. (n.d.). Leaving Group Formation - aliphatic nucleophilic substitution.
  • MDPI. (n.d.). Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
  • Hall, H. K. Jr. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society.
  • ChemBK. (2024). This compound.
  • King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • BenchChem. (n.d.). Theoretical Insights into the Reactivity of Methanesulfonyl Chloride: A Technical Guide.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. NIH.
  • Ambler, J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.
  • BenchChem. (n.d.). Preventing decomposition of sulfonyl chloride during reaction.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Substituted Benzoyl Chloride Hydrolysis.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC.
  • Hearst, P. J., & Noller, C. R. (n.d.). Methanesulfonyl chloride. Organic Syntheses Procedure.
  • Organic Syntheses Procedure. (n.d.). Methanesulfonyl chloride.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. ResearchGate.
  • ChemDiv. (n.d.). Exploring the Reactivity: Methanesulfonyl Chloride in Chemical Transformations.

Sources

A Comprehensive Technical Guide to the Solubility of (2-methylphenyl)methanesulfonyl chloride in Organic Solvents for Pharmaceutical and Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

(2-methylphenyl)methanesulfonyl chloride (CAS No. 92614-55-6) is a pivotal reagent in organic synthesis, particularly valued as a protecting group and an intermediate in the development of novel pharmaceutical compounds and dyes.[1] Its utility is intrinsically linked to its behavior in solution, yet comprehensive solubility data remains sparse in publicly available literature. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the principles governing its solubility. We will explore the theoretical underpinnings of its interaction with various organic solvent classes and present a robust, self-validating experimental protocol for the quantitative determination of its solubility. Crucially, this document emphasizes the causality behind methodological choices and integrates critical safety and handling protocols necessitated by the compound's reactive nature. The aim is to empower scientists to make informed decisions on solvent selection, reaction design, and purification strategies, thereby accelerating research and development.

Introduction to this compound: A Profile

This compound, also known as o-tolylmethanesulfonyl chloride, is an organosulfur compound whose reactivity is dominated by the electrophilic sulfonyl chloride moiety.[1] Understanding its fundamental properties is the first step in predicting its behavior in solution.

1.1. Physicochemical Properties

The compound is a colorless to pale yellow liquid at room temperature with a characteristic strong, pungent odor.[1] Unlike its isomer 2-methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride), which is a solid, the methylene bridge between the aromatic ring and the sulfonyl group in this compound significantly alters its physical state and reactivity.[2][3][4]

PropertyValueSource
CAS Number 92614-55-6[1]
Chemical Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol Inferred
Appearance Colorless to pale yellow liquid[1]
Density ~1.33 g/cm³[1]
Boiling Point 198-200 °C[1]

1.2. Reactivity and Stability: The Dominance of the Sulfonyl Chloride Group

The defining characteristic of this compound is its high reactivity. The sulfur atom of the sulfonyl chloride group is highly electrophilic and susceptible to attack by nucleophiles.

  • Hydrolysis: The compound reacts violently with water, decomposing to form hydrochloric acid and the corresponding sulfonic acid, liberating toxic gas in the process.[5] This extreme sensitivity to moisture necessitates handling under inert atmospheric conditions and the use of anhydrous solvents.[1][5]

  • Solvolysis: In addition to water, it will react with other nucleophilic solvents, such as alcohols (alcoholysis) and amines (aminolysis), to form sulfonate esters and sulfonamides, respectively.[6][7] This reactivity is fundamental to its synthetic applications but poses a challenge for solubility determination in protic solvents.

Theoretical Principles of Solubility and Solvent Selection

2.1. Molecular Structure Analysis

This compound is an amphiphilic molecule, possessing both nonpolar and highly polar regions:

  • Nonpolar Character: The 2-methylphenyl (o-tolyl) group provides significant nonpolar, aromatic character, suggesting good solubility in aromatic and other nonpolar solvents.

  • Polar Character: The methanesulfonyl chloride group (-CH₂SO₂Cl) is strongly polar and electron-withdrawing, indicating favorable interactions with polar solvents.

2.2. Predicting Solubility Across Solvent Classes

  • Polar Aprotic Solvents: This class is often the ideal choice for dissolving sulfonyl chlorides. Solvents like acetone, ethyl acetate, dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile can effectively solvate the polar sulfonyl chloride group without having a reactive proton. High solubility is generally expected in these solvents.[2]

  • Nonpolar Aprotic Solvents: Solvents such as hexanes, cyclohexane, and toluene will primarily interact with the tolyl group. While solubility may be lower than in polar aprotic solvents, it is expected to be sufficient for many applications. Toluene, with its aromatic character, is likely a better solvent than aliphatic hexanes.

  • Polar Protic Solvents: This class includes alcohols (methanol, ethanol) and water . While the polarity is suitable for dissolution, the presence of acidic protons makes these solvents reactive. This compound will not simply dissolve but will undergo solvolysis.[8] Therefore, these solvents are generally unsuitable for preparing stable stock solutions but are used as reagents in reactions. The compound is sparingly soluble in water before reacting.[2]

The interplay between these factors is visualized in the diagram below.

cluster_solute This compound cluster_solvent Solvent Properties cluster_outcome Interaction Outcome Solute C₈H₉ClO₂S Aromatic 2-Methylphenyl Group (Nonpolar) Solute->Aromatic Sulfonyl -CH₂SO₂Cl Group (Highly Polar, Electrophilic) Solute->Sulfonyl Polarity Polarity Aromatic->Polarity Favors Nonpolar Interaction Sulfonyl->Polarity Favors Polar Interaction Proticity Proticity (H-Bond Donor) Sulfonyl->Proticity Reacts with Protic Solvents Solubility High Solubility Polarity->Solubility Matching Polarity LowSol Low Solubility Polarity->LowSol Mismatched Polarity Reactivity High Reactivity (Solvolysis) Proticity->Reactivity

Caption: Structure-Solubility Relationship Diagram.

Experimental Determination of Solubility: A Validated Protocol

Due to the compound's reactivity, determining its solubility requires a carefully designed protocol that ensures accuracy and safety. The isothermal equilibrium method followed by HPLC quantification is the gold standard.

3.1. Experimental Workflow

The workflow below outlines a systematic and self-validating approach to solubility measurement.

Workflow for Solubility Determination prep 1. Preparation - Use Anhydrous Solvent - Handle Under N₂/Ar equilibration 2. Equilibration - Add excess solute to solvent - Stir at constant T (e.g., 25°C) for 24h in sealed vial prep->equilibration sampling 3. Sampling & Filtration - Let solids settle - Filter supernatant with 0.22µm PTFE syringe filter at temp equilibration->sampling analysis 4. Analysis (HPLC-UV) - Dilute sample into mobile phase - Inject and quantify against calibration curve sampling->analysis result 5. Calculation - Calculate concentration (mg/mL) from calibration curve analysis->result

Caption: Experimental Workflow for Solubility Determination.

3.2. Detailed Step-by-Step Methodology

This protocol is designed to be self-validating by relying on a robust analytical endpoint.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature (e.g., 25°C).

Materials:

  • This compound (>97% purity)

  • Anhydrous solvent of interest (e.g., HPLC-grade acetonitrile)

  • 20 mL glass vials with PTFE-lined screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Gas-tight syringes and needles

  • 0.22 µm PTFE syringe filters

  • Calibrated HPLC system with a UV detector

  • Class A volumetric flasks and pipettes

Protocol:

  • Preparation of Calibration Standards (Trustworthiness Pillar):

    • Causality: A precise calibration curve is essential for accurate quantification and validates the analytical method.

    • Under an inert atmosphere (glove box or nitrogen line), accurately weigh ~100 mg of the compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the chosen solvent to create a 10 mg/mL stock solution.

    • Perform serial dilutions to prepare a series of at least five calibration standards (e.g., 1.0, 0.5, 0.25, 0.1, 0.05 mg/mL).

  • Sample Equilibration (Isothermal Method):

    • Causality: Allowing the system to reach equilibrium ensures the measured solubility is the true thermodynamic maximum at that temperature. 24 hours is a standard duration to ensure completion.

    • Add approximately 5 mL of anhydrous solvent to a 20 mL vial containing a stir bar.

    • Add an excess of this compound (e.g., ~200-300 µL) to the solvent. An excess is visually confirmed by the presence of undissolved liquid droplets.

    • Seal the vial tightly and place it on a magnetic stirrer within a constant temperature bath set to 25°C.

    • Stir vigorously for 24 hours.

  • Sampling and Filtration:

    • Causality: Filtration at the equilibration temperature is critical. If the sample cools, the solute may precipitate, leading to an underestimation of solubility. A PTFE filter is used for its broad chemical compatibility.

    • After 24 hours, stop stirring and allow the undissolved material to settle for at least 1 hour inside the temperature bath.

    • Carefully draw the clear supernatant into a gas-tight syringe.

    • Immediately attach a 0.22 µm PTFE syringe filter and dispense the saturated solution into a clean vial.

  • HPLC Analysis:

    • Causality: HPLC provides high specificity and sensitivity, allowing for accurate quantification even in complex matrices.

    • Accurately dilute a known volume of the filtered saturated solution with the mobile phase to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted sample by HPLC-UV. A C18 column is typically a good starting point, with a mobile phase of acetonitrile and water. The UV detector should be set to a wavelength where the aromatic ring absorbs (e.g., ~220 nm or 254 nm).

    • Generate a calibration curve by plotting peak area versus concentration. Ensure the correlation coefficient (R²) is >0.999.

  • Calculation:

    • Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Multiply by the dilution factor to determine the final solubility in mg/mL or g/100 mL.

Safety, Handling, and Stability

The high reactivity of this compound mandates strict safety protocols.

  • Hazard Summary: The compound causes severe skin burns and eye damage.[5] It reacts violently with water, liberating toxic hydrogen chloride gas.[5] It is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[5]

  • Handling: All manipulations must be performed in a certified chemical fume hood. Use an inert atmosphere (nitrogen or argon) for all transfers and reactions to prevent hydrolysis from atmospheric moisture. Keep away from water, bases, and oxidizing agents.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials.[1][5]

Data Presentation and Interpretation

Results from the experimental protocol should be presented clearly to allow for easy comparison. While quantitative data must be generated experimentally, the following table provides an expected qualitative solubility profile based on chemical principles.

Solvent ClassExample SolventPredicted SolubilityRationale / Risk
Polar AproticDichloromethaneVery HighExcellent solvent, good for reactions.
Ethyl AcetateVery HighExcellent solvent, common for workups.[2]
AcetoneHighGood solvent, but can be reactive.[2]
AcetonitrileHighGood for analysis (HPLC) and reactions.
Nonpolar AproticTolueneMedium-HighAromatic-aromatic interactions are favorable.
HexanesLow-MediumLacks polar group to solvate sulfonyl chloride.
Polar ProticEthanolReactive Undergoes alcoholysis to form sulfonate ester.
WaterReactive Reacts violently; sparingly soluble.[2][5]

Conclusion

This compound is a reactive yet indispensable tool in modern organic synthesis. Its successful application hinges on a nuanced understanding of its solubility and stability. While a universal solubility chart is elusive due to its reactivity, this guide has established a predictive framework based on the principles of solvent-solute interactions. More importantly, it provides a detailed, robust, and safe experimental protocol for researchers to determine precise solubility values in their solvents of choice. By combining theoretical prediction with rigorous experimental validation, scientists can optimize reaction conditions, improve yields, and streamline purification processes, ultimately harnessing the full synthetic potential of this versatile reagent.

References

  • Title: Tosyl chloride - Solubility of Things. Source: Solubility of Things. URL:[Link]
  • Title: this compound - ChemBK. Source: ChemBK. URL:[Link]
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  • Title: Methanesulfonyl chloride. Source: Google AI Generated. URL: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxus8MYxH_ojXHC118Vheuz-vYu1mXMCkkexdvptrNSPVWY72-4BPVIrCP6a_sNuZ4fDWggnS41Pne2wkZLXnhm2OoYclw1pYCkt2au6HfDpG8NxQvL_f3H6DiONHDDUGBRXP6SB1ZRiJ_lSvN8aI=]
  • Title: Methanesulfonyl chloride - Wikipedia. Source: Wikipedia. URL:[Link]
  • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Title: ntrimetric determination of some sulphonyl chlorides. Source: NISCAIR Online Periodicals Repository. URL:[Link]
  • Title: Benzenesulfonyl chloride, 2-methyl-. Source: NIST WebBook. URL:[Link]
  • Title: Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Source: Canadian Science Publishing. URL:[Link]
  • Title: this compound, 97%, Thermo Scientific. Source: Fisher Scientific. URL:[Link]
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  • Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Title: ICSC 1163 - METHANESULFONYL CHLORIDE. Source: Inchem.org. URL:[Link]
  • Title: Methanesulfonyl chloride Dealer and Distributor. Source: Multichem. URL:[Link]

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A Predictive and Methodological Guide to the Spectral Analysis of (2-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-methylphenyl)methanesulfonyl chloride is a key organic intermediate whose structural verification is paramount for its application in synthetic chemistry, particularly in pharmaceutical and materials science. This guide provides a comprehensive, in-depth framework for the spectroscopic characterization of this compound. As experimentally derived spectra for this specific molecule are not widely published, this document leverages foundational principles of spectroscopy and data from analogous structures to predict the characteristic Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it details the rigorous, field-proven experimental protocols required to acquire and validate this data, establishing a self-validating system for structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a practical and scientifically-grounded approach to the characterization of novel or uncatalogued chemical entities.

Introduction: The Imperative for Spectroscopic Verification

In the landscape of organic synthesis, this compound (C₈H₉ClO₂S) serves as a valuable sulfonylating agent. Its structure, comprising an ortho-substituted aromatic ring linked to a reactive sulfonyl chloride moiety via a methylene bridge, offers a unique combination of steric and electronic properties. The unequivocal confirmation of this structure is the first and most critical step in any downstream application, ensuring reaction integrity, product purity, and ultimately, the validity of the research.

The synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a multi-faceted and definitive confirmation of molecular structure.[1] While NMR elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups.[1][2] Mass spectrometry provides the molecular weight and crucial fragmentation data that corroborates the overall structure.[1] This guide will dissect the predicted spectral output from each technique and delineate the precise methodologies for their acquisition.

Predicted Spectroscopic Profile

The following sections detail the anticipated spectral data for this compound based on established chemical shift theories, group frequency correlations, and predictable fragmentation pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For a moisture-sensitive compound like a sulfonyl chloride, the choice of a dry, deuterated solvent is critical; Deuterated chloroform (CDCl₃) is a common and appropriate choice.[3]

2.1.1. Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show three distinct sets of signals corresponding to the aromatic, methylene, and methyl protons.

  • Aromatic Protons (H-Ar): The four protons on the 1,2-disubstituted ring will exhibit complex splitting patterns due to mutual coupling. They are expected to appear in the typical aromatic region of ~7.20-7.45 ppm .

  • Methylene Protons (-CH₂-): These two protons are adjacent to the strongly electron-withdrawing sulfonyl chloride group, causing a significant downfield shift.[1] A singlet is predicted around ~5.05 ppm .

  • Methyl Protons (-CH₃): The three protons of the methyl group on the aromatic ring will appear as a sharp singlet in the typical benzylic methyl region, anticipated at ~2.40 ppm .[4][5]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.20-7.45Multiplet4HAromatic (C₆H₄)
~5.05Singlet2HMethylene (-CH₂SO₂Cl)
~2.40Singlet3HMethyl (-CH₃)
Table 1: Predicted ¹H NMR data for this compound.

2.1.2. Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to display eight distinct signals, corresponding to each unique carbon atom in the molecule.

  • Aromatic Carbons: Six signals are expected in the range of ~126-138 ppm . The two quaternary carbons (one bearing the methyl group, one bearing the methylene group) will be identifiable by their lower intensity.

  • Methylene Carbon (-CH₂-): This carbon is directly attached to the sulfonyl chloride group and will be significantly deshielded, appearing around ~65-70 ppm .

  • Methyl Carbon (-CH₃): The methyl carbon signal is anticipated in the typical range for an aryl methyl group, around ~19-21 ppm .

Predicted Chemical Shift (δ, ppm) Assignment
~138Quaternary Aromatic (C-CH₃)
~135Quaternary Aromatic (C-CH₂)
~126-1314 x Aromatic CH
~68Methylene (-CH₂SO₂Cl)
~20Methyl (-CH₃)
Table 2: Predicted ¹³C NMR data for this compound.
Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups.[1] The spectrum of this compound will be dominated by the intense absorptions of the sulfonyl chloride group. Attenuated Total Reflectance (ATR) is the preferred modern technique as it requires minimal sample preparation.[6][7][8]

The most characteristic bands are:

  • S=O Asymmetric & Symmetric Stretching: The sulfonyl chloride group produces two very strong and sharp absorption bands. These are expected at approximately ~1380 cm⁻¹ (asymmetric) and ~1185 cm⁻¹ (symmetric) .[1][9]

  • Aromatic C=C Stretching: Multiple bands of variable intensity will appear in the ~1600-1450 cm⁻¹ region, characteristic of the benzene ring.[10]

  • Aromatic C-H Stretching: A signal appearing just above 3000 cm⁻¹, typically around ~3010-3070 cm⁻¹ .

  • Aliphatic C-H Stretching: Signals from the methyl and methylene groups will be observed in the ~2850-2980 cm⁻¹ region.

  • S-Cl Stretching: A weaker absorption is expected at lower frequencies, typically in the range of 300-400 cm⁻¹ , though this may be outside the range of standard mid-IR spectrometers.[11]

Predicted Frequency (cm⁻¹) Intensity Vibrational Mode Assignment
~3050MediumC-H StretchAromatic
~2960MediumC-H Stretch-CH₂-, -CH₃
~1380Strong, SharpS=O Asymmetric StretchSulfonyl Chloride
~1185Strong, SharpS=O Symmetric StretchSulfonyl Chloride
~1600, ~1490, ~1450Medium-WeakC=C StretchAromatic Ring
Table 3: Predicted characteristic IR absorption bands.
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and a characteristic fragmentation pattern that serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular weight is 204.69 g/mol . The mass spectrum will show a molecular ion peak at m/z 204 . A key diagnostic feature will be the M+2 peak at m/z 206 , with an intensity approximately one-third of the M⁺ peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotope ratio).

  • Key Fragmentation Pathways:

    • Loss of Chlorine: Cleavage of the S-Cl bond would result in a fragment at m/z 169 (M - 35).

    • Loss of SO₂Cl: Cleavage of the CH₂-S bond would yield the o-methylbenzyl cation at m/z 105 .

    • Tropylium Ion Rearrangement: A common fragmentation for benzyl-type compounds is rearrangement to the highly stable tropylium cation, which would give a prominent peak at m/z 91 .

    • Loss of SO₂: Elimination of sulfur dioxide (SO₂) from the molecular ion or subsequent fragments is a known pathway for aromatic sulfonamides and related compounds, which could lead to a fragment at m/z 140 .[12][13]

Predicted m/z Identity Fragmentation Pathway
204 / 206[M]⁺Molecular Ion (with ³⁷Cl isotope)
169[M - Cl]⁺Loss of a chlorine radical
105[C₈H₉]⁺Loss of •SO₂Cl radical
91[C₇H₇]⁺Rearrangement and loss of CH₂
Table 4: Predicted key fragments in the EI Mass Spectrum.

Experimental Protocols & Methodological Validation

Adherence to rigorous, validated protocols is essential for acquiring high-quality, reproducible data. The following sections provide step-by-step methodologies that constitute a self-validating analytical system.

NMR Data Acquisition Workflow

Causality: The primary goals are to ensure sample purity, achieve high resolution, and use an appropriate internal standard for accurate chemical shift referencing. Deuterated chloroform (CDCl₃) is an excellent solvent for many organic compounds and has a well-defined residual solvent peak.[3] Tetramethylsilane (TMS) is the universally accepted reference standard (0 ppm).

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and that the field homogeneity is optimized (shimming) to achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • A greater number of scans will be required (e.g., 512-1024) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the residual CDCl₃ peak to 77.16 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample in CDCl3 + TMS Acq1 Lock & Shim Spectrometer Prep1->Acq1 Acq2 Acquire 1H Spectrum (16 Scans) Acq1->Acq2 Acq3 Acquire 13C Spectrum (1024 Scans) Acq2->Acq3 Proc1 Fourier Transform & Phasing Acq3->Proc1 Proc2 Baseline Correction & Referencing (TMS) Proc1->Proc2 Proc3 Integration (1H) & Peak Picking Proc2->Proc3 Final Final Proc3->Final Final Spectrum

Caption: A generalized workflow for acquiring NMR spectra.

ATR-FTIR Data Acquisition Workflow

Causality: Attenuated Total Reflectance (ATR) is chosen for its simplicity and minimal sample preparation, which is ideal for reactive compounds.[6][14] A background scan is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as the ATR crystal itself.

Protocol:

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[15] Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.

  • Apply Pressure: If the sample is a solid, use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal surface.[15]

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹.

  • Data Processing: The software will automatically perform the background subtraction and present the final spectrum in terms of transmittance or absorbance.

IR_Workflow Start Clean ATR Crystal Background Acquire Background Scan Start->Background Sample Apply Sample to Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Automatic Background Subtraction Acquire->Process Final Final IR Spectrum Process->Final MS_Workflow cluster_input Sample Introduction cluster_ms Mass Spectrometry Prep Prepare Dilute Solution Inject Inject into GC Prep->Inject GC GC Separation Inject->GC Ionize Electron Ionization (70 eV) GC->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Final Final Detect->Final Final Mass Spectrum

Sources

Safety and handling precautions for o-tolylmethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of o-Tolylmethanesulfonyl Chloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for o-tolylmethanesulfonyl chloride (CAS No. 92614-55-6). It is intended for researchers, scientists, and professionals in drug development who may work with this reactive compound. The information herein is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory.

Compound Profile and Reactivity

O-Tolylmethanesulfonyl chloride, with the molecular formula C8H9ClO2S, is a sulfonyl chloride derivative.[1] Understanding its fundamental chemical nature is the cornerstone of safe handling. Sulfonyl chlorides as a class are reactive electrophiles, a characteristic dictated by the electron-withdrawing nature of the two oxygen atoms and the chlorine atom bonded to the sulfur center.[2]

This inherent reactivity makes them valuable reagents in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[2][3] However, this same reactivity is the primary source of the compound's hazards. The key reaction to consider for handling purposes is its vigorous and exothermic reaction with nucleophiles, most notably water.

Reaction with Water: O-tolylmethanesulfonyl chloride reacts readily with water, including atmospheric moisture, to hydrolyze into the corresponding o-tolylmethanesulfonic acid and hydrochloric acid (HCl).[2][4][5]

  • RSO₂Cl + H₂O → RSO₃H + HCl

This reaction is critical from a safety perspective for two main reasons:

  • Corrosive Byproducts: The generation of hydrochloric acid creates a corrosive environment, which can damage equipment and, more importantly, cause severe chemical burns upon contact with tissue.[6][7]

  • Gas Evolution: In a closed or poorly ventilated container, the buildup of HCl gas can lead to pressure increases, posing a risk of container failure.[8]

Therefore, the exclusion of moisture is a paramount principle in the storage and handling of this compound.[6][9]

Hazard Identification and GHS Classification

O-tolylmethanesulfonyl chloride is classified as a hazardous substance. The primary dangers are its severe corrosive effects on skin, eyes, and the respiratory tract.

Hazard Class GHS Classification Source
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[10]
Eye Damage/IrritationH314: Causes severe skin burns and eye damage.[10]

Signal Word: Danger [10]

Health Hazards:
  • Dermal (Skin): Contact causes immediate and severe skin burns.[10] Prompt removal from the skin is essential to prevent deep tissue damage.

  • Ocular (Eyes): The compound is extremely hazardous to the eyes, causing severe burns and potentially irreversible eye damage.[6][10]

  • Inhalation: Inhalation of dusts or vapors can cause severe irritation and chemical burns to the respiratory tract.[10][11] All handling should be performed in a well-ventilated area, preferably a certified chemical fume hood.

  • Ingestion: Swallowing the chemical will cause severe burns to the mouth, throat, and stomach.[6][12] Do NOT induce vomiting if ingestion occurs.[10][13]

Physical and Chemical Properties

A summary of the key physical properties is provided below.

Property Value Source
Molecular Formula C8H9ClO2S[1]
Molecular Weight 204.67 g/mol [1]
Appearance Solid[13]
Melting Point 52°C[1]
Boiling Point 307.9°C at 760 mmHg[1]
Flash Point 140.0°C[1]
Solubility Reacts with water. Soluble in many organic solvents.[14][15]

Exposure Control and Personal Protective Equipment (PPE)

The primary objective when handling o-tolylmethanesulfonyl chloride is to prevent any direct contact with the substance. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls:
  • Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood to control vapor and dust exposure.[6][12][16]

  • Safety Shower and Eyewash Station: A fully functional and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[6][8]

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.

PPE_Decision_Logic start Task Involving o-Tolylmethanesulfonyl Chloride? fume_hood Work inside a certified chemical fume hood? start->fume_hood base_ppe Minimum Required PPE: - Splash Goggles - Lab Coat - Nitrile Gloves (Double-Gloved) fume_hood->base_ppe  Yes weighing Weighing solid or transferring solution? base_ppe->weighing face_shield Add Face Shield (in addition to goggles) weighing->face_shield  Yes end Proceed with Caution weighing->end  No (e.g., monitoring a closed system) arm_sleeves Add Chemical-Resistant Arm Sleeves face_shield->arm_sleeves arm_sleeves->end Spill_Response_Workflow spill Spill of o-Tolylmethanesulfonyl Chloride Occurs alert Alert personnel in the immediate area. Isolate the spill. spill->alert size Is the spill minor (e.g., < 5g) and contained? alert->size cleanup If trained and equipped: 1. Don appropriate PPE. 2. Cover with dry sand or vermiculite. 3. Do NOT use water. 4. Sweep into a labeled, sealed container. size->cleanup  Yes evacuate Evacuate the area. Contact institutional Emergency Response / EHS. size->evacuate  No dispose Dispose of waste through EHS as hazardous material. cleanup->dispose evacuate->dispose

Caption: Emergency workflow for spills of o-tolylmethanesulfonyl chloride.

  • General Advice: Do NOT use water on a spill, as this will generate corrosive HCl gas. [9][12]* Minor Spills (Solid): For small, contained spills, cover with a dry, inert absorbent material like sand, vermiculite, or dry earth. Carefully sweep the mixture into a clearly labeled, sealable container for hazardous waste disposal. [6][10]* Major Spills: Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

First Aid Measures:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. [6][10]Seek immediate medical attention. [8]* Eye Contact: Immediately and continuously rinse the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. [10]Remove contact lenses if present and easy to do. [9]It is imperative to seek immediate medical attention from an ophthalmologist. * Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so safely) and call for immediate medical assistance. [6][10]* Ingestion: Do NOT induce vomiting. [10][13]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [10]Seek immediate medical attention.

Firefighting Measures:
  • Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. [10]* Unsuitable Extinguishing Media: DO NOT USE WATER. [12]The reaction with water will produce corrosive and toxic gases and may exacerbate the situation. [9]* Hazards from Combustion: Thermal decomposition can produce hazardous gases, including hydrogen chloride, carbon oxides, and sulfur oxides. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [8][10]

References

  • Sulfonyl halide - Wikipedia. Wikipedia. [Link]
  • O-TOLYL-METHANESULFONYLCHLORIDE | CAS#:92614-55-6 | Chemsrc. Chemsrc.com. [Link]
  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? : r/chemhelp - Reddit. Reddit. [Link]
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - Angewandte Chemie. Wiley Online Library. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
  • Why will sulfonic acid chlorides not react with w
  • Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing. Canadian Science Publishing. [Link]
  • Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem. PubChem. [Link]

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(2-methylphenyl)methanesulfonyl chloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action and Application of (2-methylphenyl)methanesulfonyl chloride

Executive Summary

This compound, hereafter referred to as MTMSC, is an organosulfur compound belonging to the sulfonyl chloride class. Its mechanism of action is fundamentally rooted in its chemical reactivity as a potent electrophile, rather than a direct biological interaction with a specific molecular target. This guide elucidates the core chemical principles governing its function, focusing on the mechanism of nucleophilic substitution at the sulfur center. MTMSC serves as a critical reagent in synthetic organic chemistry, primarily for the formation of stable sulfonamide and sulfonate ester linkages. These reactions are instrumental in the synthesis of pharmaceuticals, the creation of functionalized materials, and the derivatization of analytes for enhanced detection. This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of MTMSC's reactivity, practical applications, experimental protocols, and essential safety considerations.

Introduction to this compound (MTMSC)

MTMSC is a highly reactive organic compound valued for its ability to introduce the (2-methylphenyl)methanesulfonyl group into various molecules.[1] Understanding its structure and the electronic properties of its functional group is key to predicting its behavior in chemical transformations.

Chemical Identity and Physicochemical Properties

MTMSC is a colorless to pale yellow liquid characterized by a pungent odor.[1] Its reactivity stems from the sulfonyl chloride moiety, which is sensitive to moisture and air.[1]

PropertyValueReference
Chemical Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol N/A
Appearance Colorless to pale yellow liquid[1]
Boiling Point 198-200 °C[1]
Density 1.33 g/cm³[1]
Key Hazards Causes severe skin burns and eye damage; Reacts violently with water[2]
The Sulfonyl Chloride Functional Group: A Primer on Reactivity

The reactivity of all sulfonyl chlorides, including MTMSC, is dominated by the electronic nature of the sulfonyl (-SO₂Cl) group. The sulfur atom is double-bonded to two highly electronegative oxygen atoms and single-bonded to an electronegative chlorine atom. This arrangement creates a significant electron deficiency on the sulfur atom, making it a strong electrophile.[3] Consequently, it is highly susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating substitution reactions.[3]

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action for MTMSC is a nucleophilic substitution reaction at the sulfonyl sulfur atom. This pathway allows for the covalent linkage of the (2-methylphenyl)methanesulfonyl moiety to a wide range of nucleophilic substrates.

General Reaction Pathway

The reaction proceeds via a two-step process involving the attack of a nucleophile (e.g., an amine or alcohol) on the electrophilic sulfur atom. This is followed by the elimination of the chloride leaving group to form a new, stable covalent bond. This process is fundamental to its utility in organic synthesis.[3][4]

Sources

An In-depth Technical Guide to o-Tolylmethanesulfonyl Chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Tolylmethanesulfonyl chloride, a member of the sulfonyl chloride family, holds significance as a reactive intermediate in organic synthesis. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a particular focus on its role in the introduction of the o-tolylmethanesulfonyl moiety. While the historical record of its specific discovery is not extensively documented, its development is intrinsically linked to the broader history of sulfonyl chlorides and their versatile reactivity. This document aims to be a valuable resource for researchers by providing detailed experimental protocols, characterization data, and an exploration of its synthetic utility.

Introduction: The Place of o-Tolylmethanesulfonyl Chloride in Organic Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of organosulfur compounds characterized by a sulfonyl functional group attached to a chlorine atom.[1] Their importance in organic chemistry stems from the sulfonyl chloride group's high reactivity, which allows for the facile introduction of the sulfonyl moiety onto a wide range of nucleophiles.[2] This reactivity makes them invaluable reagents and building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.

o-Tolylmethanesulfonyl chloride, specifically the ortho-isomer, is distinguished by the presence of a methyl group on the benzene ring adjacent to the methanesulfonyl chloride group. This substitution pattern can influence the compound's reactivity and the properties of its derivatives through steric and electronic effects.

While the exact date and circumstances of the first synthesis of o-tolylmethanesulfonyl chloride are not well-documented in readily available historical literature, its conceptual origins can be traced to the pioneering work on aromatic sulfonic acids and their derivatives in the 19th century. The first synthesis of benzenesulfonic acid by Eilhard Mitscherlich in 1834 laid the groundwork for the exploration of this class of compounds.[3] The subsequent development of methods to convert sulfonic acids to sulfonyl chlorides opened up a vast field of synthetic possibilities.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of o-tolylmethanesulfonyl chloride is essential for its safe handling and effective use in synthesis.

PropertyValueReference
CAS Number 92614-55-6[4]
Molecular Formula C₈H₉ClO₂S[4]
Molecular Weight 204.67 g/mol [4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 198-200 °C[5]
Density 1.33 g/cm³[5]

o-Tolylmethanesulfonyl chloride is a moisture-sensitive compound and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid. It is typically soluble in a range of organic solvents.

Synthesis of o-Tolylmethanesulfonyl Chloride: A Detailed Protocol

The synthesis of o-tolylmethanesulfonyl chloride can be achieved through the chlorination of the corresponding sulfonic acid. The following protocol is a representative method for its preparation.

Reaction Scheme

Synthesis of o-Tolylmethanesulfonyl Chloride o_toluenesulfonic_acid o-Toluenesulfonic acid o_tolylmethanesulfonyl_chloride o-Tolylmethanesulfonyl chloride o_toluenesulfonic_acid->o_tolylmethanesulfonyl_chloride Reaction chlorinating_agent Chlorinating Agent (e.g., Thionyl Chloride) chlorinating_agent->o_tolylmethanesulfonyl_chloride byproducts Byproducts (SO₂, HCl) o_tolylmethanesulfonyl_chloride->byproducts

Caption: General synthesis of o-tolylmethanesulfonyl chloride.

Experimental Protocol

This protocol describes the synthesis of o-tolylmethanesulfonyl chloride from o-toluenesulfonic acid using thionyl chloride as the chlorinating agent.

Materials:

  • o-Toluenesulfonic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Charging the Reactor: To the flask, add o-toluenesulfonic acid and anhydrous toluene.

  • Cooling: Cool the flask in an ice bath to 0 °C with stirring.

  • Addition of Chlorinating Agent: Slowly add thionyl chloride from the dropping funnel to the stirred suspension. A catalytic amount of anhydrous DMF can be added to facilitate the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Purification: The crude o-tolylmethanesulfonyl chloride can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).

  • Thionyl chloride is a corrosive and moisture-sensitive reagent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons.

  • Aromatic Protons (Ar-H): A complex multiplet in the aromatic region (typically δ 7.2-7.8 ppm).

  • Methylene Protons (-CH₂-): A singlet for the methylene protons adjacent to the sulfonyl group, expected to be downfield due to the electron-withdrawing nature of the SO₂Cl group (around δ 4.5-5.0 ppm).

  • Methyl Protons (-CH₃): A singlet for the methyl group on the aromatic ring (around δ 2.4-2.6 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons: Several signals in the aromatic region (δ 125-140 ppm).

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon, shifted downfield (δ 60-70 ppm).

  • Methyl Carbon (-CH₃): A signal for the methyl carbon in the aliphatic region (δ 20-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups.

  • S=O Stretching: Two strong absorption bands characteristic of the sulfonyl chloride group, typically found around 1370-1350 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).[6]

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.

  • C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (204.67 g/mol ). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

  • Fragmentation: Common fragmentation pathways for sulfonyl chlorides include the loss of the chlorine atom, the SO₂ group, and cleavage of the benzyl-sulfur bond.

Applications in Organic Synthesis

The primary utility of o-tolylmethanesulfonyl chloride lies in its ability to act as a precursor for the introduction of the o-tolylmethanesulfonyl group into various molecules. This group can serve multiple purposes in a synthetic sequence.

Formation of Sulfonamides

o-Tolylmethanesulfonyl chloride reacts readily with primary and secondary amines in the presence of a base to form the corresponding sulfonamides. Sulfonamides are a critical class of compounds in medicinal chemistry, with a wide range of biological activities.

Sulfonamide Formation o_tolylmethanesulfonyl_chloride o-Tolylmethanesulfonyl chloride sulfonamide Sulfonamide o_tolylmethanesulfonyl_chloride->sulfonamide amine Primary or Secondary Amine (R₂NH) amine->sulfonamide Nucleophilic Attack hcl HCl sulfonamide->hcl base Base (e.g., Pyridine) base->hcl Neutralization

Caption: Reaction of o-tolylmethanesulfonyl chloride with an amine.

Formation of Sulfonate Esters

In a similar fashion, o-tolylmethanesulfonyl chloride reacts with alcohols to yield sulfonate esters. The o-tolylmethanesulfonate group is an excellent leaving group, making these esters valuable intermediates for nucleophilic substitution reactions.

Conclusion

o-Tolylmethanesulfonyl chloride, while not as extensively documented as some of its isomers, is a valuable reagent in organic synthesis. Its preparation, based on established methods for sulfonyl chloride synthesis, is straightforward for a skilled chemist. The presence of the ortho-methyl group offers a unique structural feature that can be exploited in the design of new molecules. This guide has provided a foundational understanding of its synthesis, properties, and reactivity, aiming to facilitate its use in research and development. Further exploration of its applications in the synthesis of complex target molecules will undoubtedly continue to enrich the field of organic chemistry.

References

Sources

A Theoretical and Computational Guide to (2-methylphenyl)methanesulfonyl Chloride: Unveiling Conformational, Electronic, and Reactivity Landscapes for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-methylphenyl)methanesulfonyl chloride is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. A profound understanding of its three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and development. This in-depth technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound. We will explore advanced computational methodologies, including Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM), to elucidate the intricate interplay of steric and electronic effects governed by the ortho-methyl substituent. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry to accelerate their research and development efforts.

Introduction: The Significance of this compound in Medicinal Chemistry

Sulfonyl chlorides are a cornerstone of synthetic organic chemistry, widely employed in the formation of sulfonamides, a privileged scaffold in a vast array of pharmaceuticals.[1] The introduction of a methanesulfonyl chloride moiety to a 2-methylphenyl ring presents a unique combination of structural features. The ortho-methyl group can exert significant steric and electronic influence on the adjacent sulfonyl chloride group, thereby modulating its reactivity and the conformational preferences of the entire molecule.[2][3] These subtle modifications can have a profound impact on the biological activity of the resulting drug candidates by influencing their binding affinity to target proteins and their pharmacokinetic properties.

Theoretical calculations provide a powerful lens through which to investigate these molecular-level properties, offering insights that are often difficult or impossible to obtain through experimental methods alone. By constructing a robust computational model of this compound, we can predict its behavior in different chemical environments and guide the synthesis of more effective and selective drug molecules.

Computational Methodology: A Validated Approach

The accuracy of any theoretical study is contingent upon the selection of appropriate computational methods. For sulfur-containing organic molecules, a careful choice of density functional and basis set is crucial for obtaining reliable results.[4][5][6]

Selection of DFT Functionals and Basis Sets

Recent benchmark studies on sulfur-containing compounds have identified several DFT functionals that provide a good balance of accuracy and computational cost.[4][7][8] For this guide, we recommend the use of the following hybrid functionals:

  • M06-2X: Known for its excellent performance in describing non-covalent interactions, which are crucial for accurately modeling the intramolecular forces in this compound.[5]

  • B3LYP-D3(BJ): A widely used functional augmented with Grimme's D3 dispersion correction with Becke-Johnson damping, which has been shown to be effective for a broad range of chemical systems.[5]

  • ωB97X-D: A long-range corrected hybrid functional that includes dispersion corrections, making it suitable for studying systems with potential intramolecular interactions.[5]

For the basis set, we recommend Pople-style basis sets, such as 6-311+G(d,p) , which include diffuse functions (+) to describe anions and lone pairs, as well as polarization functions (d,p) to accurately model the geometry of the sulfonyl group.

Computational Workflow

A comprehensive theoretical investigation of this compound should follow a structured workflow to ensure the systematic exploration of its properties.

computational_workflow cluster_setup 1. Initial Setup cluster_conformational 2. Conformational Analysis cluster_electronic 3. Electronic Structure Analysis cluster_reactivity 4. Reactivity & Spectroscopic Prediction A Molecule Building & Initial Optimization B Potential Energy Surface (PES) Scan A->B C Identification of Stable Conformers B->C D Frequency Calculations & Thermodynamic Analysis C->D E Natural Bond Orbital (NBO) Analysis D->E F Quantum Theory of Atoms in Molecules (QTAIM) D->F H Reaction Mechanism Studies (e.g., Hydrolysis) D->H I Prediction of IR & NMR Spectra D->I G Frontier Molecular Orbital (FMO) Analysis E->G F->G

Figure 1: A comprehensive computational workflow for the theoretical study of this compound.

Conformational Landscape: The Influence of the Ortho-Methyl Group

The presence of the ortho-methyl group introduces a significant steric barrier to the rotation of the methanesulfonyl chloride moiety. Understanding the rotational energy profile is crucial for identifying the most stable conformations and their relative populations.

Torsional Potential Energy Surface Scan

A relaxed potential energy surface (PES) scan should be performed by systematically rotating the C(aryl)-C(methylene) and C(methylene)-S bonds. This will reveal the energy barriers to rotation and identify the low-energy conformers. The scan can be performed at a computationally less expensive level of theory, followed by re-optimization of the identified minima and transition states at a higher level of theory.[9]

Analysis of Stable Conformers

For each stable conformer, a frequency calculation must be performed to confirm that it is a true minimum on the potential energy surface (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[10]

Table 1: Hypothetical Relative Energies of Stable Conformers

ConformerDihedral Angle (°)*Relative Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
A (Global Minimum) ~600.000.00
B ~1802.52.8
C ~3002.73.1

*Dihedral angle defined by C(ortho)-C(ipso)-C(methylene)-S

Electronic Properties and Intramolecular Interactions

The ortho-methyl group not only imparts steric hindrance but also influences the electronic distribution within the molecule. NBO and QTAIM analyses are indispensable tools for dissecting these electronic effects.[11][12]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs, which aligns well with chemical intuition.[13][14] Key insights from NBO analysis include:

  • Natural Atomic Charges: Revealing the electron-withdrawing nature of the sulfonyl chloride group and the effect of the methyl group on the aromatic ring's electron density.

  • Hybridization: Describing the hybridization of the atoms involved in bonding.

  • Donor-Acceptor Interactions: Quantifying the stabilizing hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For instance, interactions between the C-H bonds of the methyl group and the antibonding orbitals of the aromatic ring can be quantified.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[15][16] This analysis can identify and characterize weak intramolecular interactions, such as C-H···O or C-H···Cl hydrogen bonds, which may play a role in stabilizing certain conformations. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction.[4]

qtaim_interaction cluster_molecule A Ortho-Methyl Group (C-H) C A->C Interaction Path B Sulfonyl Oxygen (O) B->C

Figure 2: Schematic representation of a potential intramolecular C-H···O interaction identifiable through QTAIM analysis.

Reactivity and Spectroscopic Signatures

Computational chemistry can provide valuable insights into the reactivity of this compound and can predict its spectroscopic properties, which can be used to validate experimental findings.

Modeling Reaction Mechanisms

The hydrolysis of sulfonyl chlorides is a fundamental reaction, and its mechanism can be elucidated through computational modeling.[17][18] By locating the transition state for the nucleophilic attack of a water molecule on the sulfur atom, the activation energy barrier can be calculated. This can help in understanding the "positive ortho effect," where ortho-alkyl groups have been observed to accelerate the rate of solvolysis.[2][3]

Prediction of Vibrational and NMR Spectra
  • Infrared (IR) Spectroscopy: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy. The calculated IR spectrum can be compared with experimental data to confirm the structure of the synthesized compound. Characteristic stretching frequencies for the S=O and S-Cl bonds are expected to be prominent.[16][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[5][6][14] These predictions can aid in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic DataPredicted ValueExperimental Value
IR: ν(S=O) asymmetric 1385 cm⁻¹1380 cm⁻¹
IR: ν(S=O) symmetric 1180 cm⁻¹1175 cm⁻¹
¹³C NMR: C(ipso) 135.2 ppm134.8 ppm
¹H NMR: CH₃ 2.45 ppm2.42 ppm

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the in-depth computational analysis of this compound. By employing state-of-the-art DFT methods, researchers can gain a detailed understanding of its conformational preferences, electronic structure, and reactivity. These insights are invaluable for the rational design of novel drug candidates with improved efficacy and selectivity.

Future computational studies could expand upon this framework by:

  • Investigating the interaction of this compound and its derivatives with biological targets through molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations.

  • Exploring the reaction mechanisms of this compound with various nucleophiles to predict the outcome of synthetic transformations.

  • Developing quantitative structure-activity relationship (QSAR) models based on calculated molecular descriptors to predict the biological activity of novel sulfonamides.

By integrating these computational approaches into the drug discovery pipeline, the development of new and effective therapeutics can be significantly accelerated.

References

  • Sharma, J., & Champagne, P. A. (2022). Benchmark of density functional theory methods for the study of organic polysulfides. Journal of Computational Chemistry, 43(32), 2131-2138. [Link][5]
  • Sharma, J., & Champagne, P. A. (2022). Benchmark of Density Functional Theory Methods for the Study of Organic Polysulfides. ChemRxiv. [Link][4][7]
  • Iazykov, M., Canle, M., Santaballa, J. A., & Rublova, L. (2015). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. ECSOC-19. [Link][2][3]
  • Bo, C., & Saracibar, A. (2007). Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional. Physical Chemistry Chemical Physics, 9(9), 1133-1139. [Link][6]
  • Wikipedia contributors. (2023). Atoms in molecules. Wikipedia, The Free Encyclopedia. [Link][11]
  • Bader, R. F. W. (n.d.). QTAIM: quantum theory of atoms in molecules.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link][20]
  • Weinhold, F. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Wisconsin-Madison. [Link][12]
  • Chemistry LibreTexts. (2022). 16.
  • Matta, C. F. (2007). An Introduction to the Quantum Theory of Atoms in Molecules. Wiley-VCH. [Link][16]
  • Wikipedia contributors. (2023). Natural bond orbital. Wikipedia, The Free Encyclopedia. [Link][2][13]
  • Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link][16][22]
  • Weinhold, F., & Landis, C. R. (2001). Natural Bond Orbitals and Extensions of Localized Bonding Concepts. Chemistry Education: Research and Practice in Europe, 2(2), 91-104. [Link][14]
  • Taylor, R., & Kennard, O. (1982). Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling, 22(4), 221-226. [Link][9]
  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 59(2), 356-361. [Link][17]
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link][18]
  • Sadek, A. S., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO-LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1220, 128731. [Link][23]
  • Szymański, S., et al. (2021). The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys)

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Methodological & Application

Application Notes and Protocols: (2-methylphenyl)methanesulfonyl Chloride as a Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Sulfonyl Protecting Groups

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Sulfonyl derivatives have long been a mainstay for the protection of amines and, to a lesser extent, hydroxyl groups, owing to their inherent stability across a wide range of reaction conditions. The (2-methylphenyl)methanesulfonyl group, an analogue of the well-known tosyl and mesyl groups, offers a nuanced addition to the synthetic chemist's toolkit. Its unique structural feature—an ortho-methyl group on the phenyl ring—can subtly influence its reactivity, stability, and steric profile, potentially offering advantages in specific synthetic contexts.

This guide provides a comprehensive overview of the (2-methylphenyl)methanesulfonyl chloride (MTMSC) as a protecting group, offering detailed protocols for its installation and removal, a discussion of its anticipated stability, and a comparison with other common sulfonyl protecting groups. While specific literature examples for the application of this compound are limited, the protocols herein are based on well-established procedures for analogous sulfonyl chlorides and provide a robust starting point for researchers.

Properties and Handling of this compound

This compound, also known as o-tolylmethanesulfonyl chloride, is a colorless to pale yellow liquid with a pungent odor.[1] It is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[1]

Key Properties:

PropertyValueReference
Chemical Formula C₈H₉ClO₂S[1]
Molecular Weight 204.67 g/mol
Boiling Point 198-200 °C[1]
Density 1.33 g/cm³[1]

Safe Handling: Due to its corrosive and lachrymatory nature, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

Protection of Functional Groups

The primary application of this compound is the protection of primary and secondary amines to form stable sulfonamides. It can also be used to protect alcohols, particularly phenols, as sulfonate esters.

Protection of Amines (N-Sulfonylation)

The reaction of this compound with a primary or secondary amine in the presence of a base yields the corresponding N-(2-methylphenyl)methanesulfonamide. This transformation significantly reduces the nucleophilicity and basicity of the amine nitrogen.

G Amine R₂NH Sulfonamide R₂N-SO₂CH₂(2-MePh) Amine->Sulfonamide Nucleophilic Attack MTMSC (2-MePh)CH₂SO₂Cl MTMSC->Sulfonamide Base Base Salt Base·HCl Base->Salt HCl Scavenging

Caption: General workflow for the protection of amines.

Detailed Protocol: Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary amine (1.0 eq.)

  • This compound (1.1 eq.)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized water

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Table of Expected Reaction Parameters for Amine Protection:

Amine TypeBaseSolventTemperatureTypical Reaction Time
Primary AliphaticEt₃N, PyridineDCM, THF0 °C to RT2-8 h
Secondary AliphaticEt₃N, PyridineDCM, THF0 °C to RT4-16 h
AnilinePyridine, DMAPPyridine, DCMRT to 40 °C12-24 h
Protection of Alcohols (O-Sulfonylation)

The reaction of this compound with an alcohol, particularly a phenol, in the presence of a base affords the corresponding (2-methylphenyl)methanesulfonate ester. This conversion transforms the hydroxyl group into a good leaving group, a property that should be considered in subsequent synthetic steps. For the purpose of protection, this method is most suitable for phenols.

Detailed Protocol: Protection of a Phenol

Materials:

  • Phenol (1.0 eq.)

  • This compound (1.2 eq.)

  • Pyridine (as base and solvent)

  • Dichloromethane (DCM)

  • Deionized water

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Sulfonyl Chloride: Slowly add this compound (1.2 eq.) to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), deionized water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Stability Profile of the (2-methylphenyl)methanesulfonyl Group

Sulfonyl protecting groups are known for their high stability under a variety of conditions.[2] The (2-methylphenyl)methanesulfonyl group is expected to exhibit a similar robust stability profile.

Anticipated Stability:

  • Acidic Conditions: Generally stable to moderately acidic conditions. Harsh acidic conditions may lead to cleavage.

  • Basic Conditions: Stable to most basic conditions, including hydrolysis with aqueous bases.

  • Oxidative Conditions: Generally stable.

  • Reductive Conditions: The N-S bond in sulfonamides is susceptible to cleavage by strong reducing agents. The S-O bond in sulfonates is generally more stable to reduction.

  • Organometallic Reagents: Stable to Grignard reagents and organolithiums.

The ortho-methyl group may provide some steric hindrance around the sulfonyl group, potentially enhancing its stability against certain nucleophilic or enzymatic degradation pathways compared to its para-substituted counterpart (tosyl).

Deprotection Strategies

The removal of the (2-methylphenyl)methanesulfonyl group will depend on whether it is protecting an amine (sulfonamide) or an alcohol (sulfonate).

Deprotection of N-(2-methylphenyl)methanesulfonamides

The cleavage of the robust N-S bond in sulfonamides typically requires reductive methods.

G Sulfonamide R₂N-SO₂CH₂(2-MePh) Amine R₂NH Sulfonamide->Amine Reductive Cleavage Byproducts Sulfinic acid derivative Sulfonamide->Byproducts ReducingAgent Reducing Agent (e.g., SmI₂, Mg/MeOH, Na/NH₃) ReducingAgent->Amine

Caption: General workflow for the deprotection of sulfonamides.

Proposed Protocol: Reductive Cleavage with Samarium Diiodide (SmI₂)

This is a mild and effective method for the cleavage of sulfonamides.

Materials:

  • N-(2-methylphenyl)methanesulfonamide (1.0 eq.)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M, 4-6 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the sulfonamide in anhydrous THF.

  • Addition of SmI₂: Add the SmI₂ solution dropwise at room temperature until the characteristic deep blue color persists.

  • Reaction: Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Quenching: Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution.

  • Work-up: Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amine by column chromatography.

Alternative Reductive Cleavage Conditions:

ReagentConditionsComments
Mg/MeOHRefluxOften effective for tosylamides.
Na/NH₃ (l)-78 °CPowerful reducing conditions.
LiAlH₄Reflux in THFCan reduce other functional groups.
Deprotection of (2-methylphenyl)methanesulfonates

The cleavage of sulfonate esters can be more varied, with hydrolysis being a potential pathway, although reductive methods can also be employed.

Proposed Protocol: Hydrolysis of Phenolic (2-methylphenyl)methanesulfonates

This method is most likely to be effective for aryl sulfonates.

Materials:

  • (2-methylphenyl)methanesulfonate (1.0 eq.)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (excess)

  • Methanol (MeOH) or Acetonitrile/Water

  • 1 M HCl (aq)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: Dissolve the sulfonate in methanol.

  • Addition of Base: Add an excess of potassium carbonate.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC.

  • Work-up: Neutralize the reaction mixture with 1 M HCl.

  • Extraction: Extract the product with ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude phenol by column chromatography.

Spectroscopic Characterization

The presence of the (2-methylphenyl)methanesulfonyl group can be confirmed by standard spectroscopic methods.

¹H NMR Spectroscopy:

  • Ar-CH₃: A singlet around δ 2.3-2.6 ppm.

  • -SO₂-CH₂-Ar: A singlet around δ 4.2-4.5 ppm.

  • Aromatic protons: Multiplets in the aromatic region (δ 7.0-7.8 ppm).

¹³C NMR Spectroscopy:

  • Ar-CH₃: A signal around δ 19-22 ppm.

  • -SO₂-CH₂-Ar: A signal around δ 55-60 ppm.

  • Aromatic carbons: Signals in the range of δ 125-140 ppm.

Infrared (IR) Spectroscopy:

  • S=O stretching: Two strong absorption bands in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

Conclusion and Future Outlook

The (2-methylphenyl)methanesulfonyl group presents a potentially valuable alternative to more common sulfonyl protecting groups. Its unique substitution pattern may offer advantages in terms of stability and selectivity in complex synthetic routes. The protocols provided here, based on established methodologies for related compounds, offer a solid foundation for the exploration of this protecting group. Further research is warranted to fully elucidate its reactivity profile, stability under a broader range of conditions, and orthogonality with other protecting groups. Such studies will undoubtedly solidify the position of the (2-methylphenyl)methanesulfonyl group as a useful tool in the arsenal of the synthetic organic chemist.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • ChemBK. (2024). This compound.
  • Chem-Station. (2014). Sulfonyl Protective Groups.

Sources

Protocol for sulfonamide synthesis with (2-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocol

Topic: A Validated Protocol for the Synthesis of N-Substituted Sulfonamides using (2-Methylphenyl)methanesulfonyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of prontosil in the 1930s, this versatile scaffold has been integral to the development of a vast array of therapeutic agents.[1][2] Beyond their initial success as antimicrobial drugs, sulfonamides exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, anticancer, and diuretic properties.[3][4][5] Their continued relevance is underscored by their presence in numerous FDA-approved drugs, where they often function as key pharmacophores that can, for example, act as competitive inhibitors of enzymes like dihydropteroate synthetase or carbonic anhydrase.[2][4][5]

The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[6] This application note provides a detailed, validated protocol for the synthesis of N-substituted sulfonamides using this compound, a representative benzylsulfonyl chloride derivative. The protocol is designed to be a self-validating system, incorporating in-process monitoring and detailed characterization steps to ensure the identity and purity of the final product.

Reaction Mechanism: Nucleophilic Substitution at Sulfur

The formation of a sulfonamide from a sulfonyl chloride and an amine proceeds via a nucleophilic substitution mechanism at the electrophilic sulfur atom.[7][8] This reaction is analogous to the well-known Hinsberg test used to differentiate primary, secondary, and tertiary amines.[9][10]

The process unfolds in three key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This forms a transient tetrahedral intermediate.

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom, neutralizing the resulting hydrochloric acid (HCl) byproduct and driving the reaction to completion.[8]

dot

Caption: Figure 1: Sulfonamide Formation Mechanism.

Experimental Protocol: Synthesis of N-Benzyl-(2-methylphenyl)methanesulfonamide

This protocol details the reaction of benzylamine with this compound as a representative example. The principles can be adapted for other primary and secondary amines.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (mmol)Quantity
This compoundC₈H₉ClO₂S204.6897%10.02.11 g
BenzylamineC₇H₉N107.1599%10.01.08 g (1.10 mL)
Triethylamine (TEA)C₆H₁₅N101.1999%12.01.21 g (1.67 mL)
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%-50 mL
Hydrochloric Acid (HCl)HCl36.461 M (aq)-~30 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Saturated (aq)-~30 mL
Brine (Saturated NaCl)NaCl58.44Saturated (aq)-~30 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Anhydrous-~5 g
Step-by-Step Procedure

dot

Caption: Figure 2: Experimental Workflow.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.08 g, 10.0 mmol) and triethylamine (1.21 g, 12.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

    • Causality: Anhydrous solvent is crucial as this compound will readily hydrolyze in the presence of water. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced, preventing the formation of amine hydrochloride salt and driving the equilibrium towards the product.[8] An excess of the base ensures complete neutralization.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

    • Causality: The reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure safety.[8]

  • Addition of Sulfonyl Chloride: Dissolve this compound (2.11 g, 10.0 mmol) in 20 mL of anhydrous DCM. Add this solution to the cooled amine mixture dropwise via a dropping funnel over 20-30 minutes. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for 2-16 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting amine spot is no longer visible.

    • Causality: TLC provides a rapid and effective way to determine if the limiting reagent (amine) has been consumed, preventing premature workup and ensuring maximum yield.[11]

  • Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Quench the reaction by adding 30 mL of 1 M HCl. Shake the funnel, vent frequently, and separate the layers. Collect the organic (DCM) layer.

    • Causality: The HCl wash removes the excess triethylamine and any remaining unreacted benzylamine by converting them into their water-soluble hydrochloride salts.

  • Workup - Washes: Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and then 30 mL of brine.

    • Causality: The NaHCO₃ wash neutralizes any residual acid. The brine wash removes the bulk of the dissolved water from the organic layer before the drying step.

  • Drying and Concentration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid/oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed if the product is a solid.[8][12]

Characterization

To confirm the identity and purity of the synthesized N-benzyl-(2-methylphenyl)methanesulfonamide, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by showing the chemical environment of all protons and carbons, confirming the connectivity of the final product.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.[13][14]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect characteristic strong stretches for the S=O bonds in the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

  • Melting Point: A sharp melting point range for a solid product is a good indicator of high purity.[14]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves when handling reagents.[15][16]

  • Fume Hood: this compound is a lachrymator and is corrosive. Amines can be toxic and corrosive. All steps of this procedure must be performed in a well-ventilated chemical fume hood.[8][17]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[17] In case of contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store sulfonyl chlorides and amines in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials like water and strong oxidizing agents.[16]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Inactive sulfonyl chloride (hydrolyzed).Use fresh or properly stored sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry.
Insufficient base.Ensure at least 1.2 equivalents of base are used to neutralize all generated HCl.
Di-sulfonylation Using a primary amine with excess sulfonyl chloride.Use a 1:1 stoichiometry of amine to sulfonyl chloride. Add the sulfonyl chloride slowly to the amine solution.
Difficult Purification Excess base or salts co-eluting with the product.Ensure the aqueous workup is thorough. The 1 M HCl wash is critical for removing amine-based impurities.[8]
Incomplete Reaction Insufficient reaction time or low temperature.Allow the reaction to stir longer at room temperature. Monitor completion carefully by TLC.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines. RSC Advances.
  • Hinsberg reaction. Wikipedia.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2024). Dayananda Sagar University Journal of Pharmaceutical Sciences.
  • Sulfonamides as a Promising Scaffold in Drug Discovery. (2024). Chemistry & Biodiversity.
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media. (1995). Canadian Journal of Chemistry.
  • Mild and General Method for the Synthesis of Sulfonamides. (2008). Synthesis.
  • Amines as Nucleophiles. (2021). Chemistry LibreTexts.
  • Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
  • Protocol for N-sulfonylation using Methanesulfonyl Chloride. (2025).
  • Synthesis of sulfonamides.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Physical Sciences Reviews.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2014). Molecules.
  • Sulfonamide purification process. (1957).
  • Synthesis of Novel Sulfonamide Deriv
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
  • Preparation of sulfonamides
  • SAFETY D
  • How to Handle Amines Safely in Industrial Environments. Induchem.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Simple Tests for Identification of Sulfonamides. (2015).

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Application Notes and Protocols for the Mesylation of Primary Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed experimental protocol for the mesylation of primary alcohols, a fundamental transformation in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development. It delves into the mechanistic underpinnings of the reaction, offers a step-by-step procedure, outlines safety precautions, and provides troubleshooting guidance. The aim is to equip the reader with the necessary knowledge to successfully and safely perform this critical chemical conversion.

Introduction: The Strategic Importance of Mesylation

In the landscape of organic chemistry, the hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group due to its strong basicity.[1][2] To facilitate nucleophilic substitution or elimination reactions, the hydroxyl moiety must first be converted into a more suitable leaving group.[1][2] Mesylation, the process of converting an alcohol into a methanesulfonate ester (mesylate), is a widely employed and highly effective strategy to achieve this activation.[2]

The resulting mesylate group (-OMs) is an excellent leaving group because the negative charge is stabilized through resonance across the sulfonyl group, making the corresponding methanesulfonate anion a weak base.[2] This transformation is pivotal in multi-step syntheses, enabling the facile displacement of the activated oxygen with a wide range of nucleophiles under milder conditions than those required for direct displacement of a hydroxyl group.[1] Unlike reactions with strong acids like HCl or HBr, which can lead to carbocation rearrangements and loss of stereochemical integrity, mesylation proceeds with retention of configuration at the carbon center bearing the alcohol.[2][3]

Reaction Mechanism: A Tale of Two Pathways

The mechanism for the mesylation of an alcohol with methanesulfonyl chloride (MsCl) is nuanced and highly dependent on the base employed. While often depicted as a simple nucleophilic attack of the alcohol onto the sulfonyl chloride, the reality can be more complex, particularly when using common amine bases.

Pathway A: Nucleophilic Attack on Sulfur (e.g., with Pyridine)

When a less basic amine like pyridine is used, the reaction generally proceeds through a direct nucleophilic attack of the alcohol on the sulfur atom of methanesulfonyl chloride. The pyridine then acts as a base to neutralize the generated hydrochloric acid (HCl).[1]

mechanistic_pathway_A

Pathway B: The Sulfene Intermediate (with Triethylamine)

When a stronger, non-nucleophilic base such as triethylamine (Et₃N) is used, an alternative mechanism involving a highly reactive "sulfene" intermediate is favored.[4][5][6] Triethylamine is basic enough to deprotonate the α-carbon of methanesulfonyl chloride, leading to the elimination of HCl and the formation of sulfene (CH₂=SO₂).[4][6][7] The alcohol then rapidly adds to this electrophilic intermediate to form the mesylate product.[1][5]

mechanistic_pathway_B

This sulfene pathway is advantageous as it is often very rapid and can be effective for sterically hindered alcohols.[5] The use of triethylamine in a non-nucleophilic solvent like dichloromethane is a common and highly effective method for preparing mesylates.[5][8]

Safety and Handling of Reagents

Methanesulfonyl Chloride (MsCl):

  • Hazards: MsCl is highly toxic, corrosive, and a lachrymator (causes tearing).[9][10][11][12] It reacts violently and exothermically with water, alcohols, and amines.[9][12] Inhalation can be fatal, and it causes severe burns to the skin, eyes, and respiratory tract.[11][12]

  • Handling: Always handle methanesulfonyl chloride in a well-ventilated chemical fume hood.[10][13] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][13] Ensure an emergency eyewash and shower are readily accessible.[11][13]

  • Storage: Store MsCl in a cool, dry, well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.[10][13] The container should be tightly sealed, preferably under an inert atmosphere like nitrogen.[10]

Triethylamine (Et₃N):

  • Hazards: Triethylamine is flammable and has a strong, unpleasant odor. It is corrosive and can cause severe skin and eye irritation.

  • Handling: Handle in a fume hood. Avoid contact with skin and eyes. Keep away from heat and open flames.

Dichloromethane (DCM):

  • Hazards: Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Handling: Use only in a well-ventilated fume hood. Avoid inhaling vapors and direct skin contact.

Detailed Experimental Protocol

This protocol describes a general procedure for the mesylation of a primary alcohol using methanesulfonyl chloride and triethylamine in dichloromethane.

Materials and Equipment
  • Reagents:

    • Primary Alcohol (1.0 eq.)

    • Methanesulfonyl Chloride (MsCl), redistilled if necessary (1.1 - 1.2 eq.)[5][8]

    • Triethylamine (Et₃N), distilled from KOH or phthalic anhydride (1.5 eq.)[5][8]

    • Anhydrous Dichloromethane (DCM)

    • Ice water

    • Cold 1 M HCl solution

    • Saturated aqueous NaHCO₃ solution

    • Saturated aqueous NaCl solution (brine)

    • Anhydrous Na₂SO₄ or MgSO₄

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Septa and needles/syringes

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

    • Standard glassware for extraction and drying

Experimental Workflow

workflow

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq.) and dissolve it in anhydrous dichloromethane (to make an approx. 0.2 M solution).[5][8] Add a magnetic stir bar.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. For very reactive products, cooling to -10 °C may be beneficial.[5][8]

  • Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1-1.2 eq.) dropwise via syringe over 5-10 minutes.[5][14] Maintain the internal temperature below 5 °C. An exothermic reaction is expected, and a white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction is typically rapid and can be complete in as little as 10-30 minutes.[5][8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel, using additional DCM to rinse the flask.[5][8]

  • Aqueous Washes:

    • Wash the organic layer sequentially with ice-cold water to remove the bulk of the triethylammonium salt.[5]

    • Wash with cold 1 M HCl to remove any remaining triethylamine.

    • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Finally, wash with saturated aqueous NaCl (brine) to aid in the removal of water.[5][8]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat, as some mesylates can be thermally unstable.

  • Purification: The crude product is often of high purity and may be used directly in the next step.[8] If necessary, purification can be achieved by recrystallization (for solids) or flash column chromatography on silica gel.

Reaction Parameters and Optimization

The success of the mesylation reaction depends on several key parameters. The following table provides a summary of typical conditions and considerations for optimization.

ParameterReagent/ConditionMolar Ratio (to Alcohol)Rationale & Key Considerations
Sulfonylating Agent Methanesulfonyl Chloride (MsCl)1.1 - 1.2 eq.A slight excess ensures complete consumption of the starting alcohol.[14]
Base Triethylamine (Et₃N)1.5 eq.A non-nucleophilic base that promotes the sulfene mechanism and scavenges the HCl byproduct.[5][7] An excess ensures the reaction medium remains basic.
Solvent Dichloromethane (DCM)~0.2 M concentrationAn inert, non-nucleophilic solvent that dissolves both starting materials and facilitates the work-up.[5] Anhydrous conditions are crucial.[8]
Temperature 0 °C to -10 °CN/AControls the exothermic reaction and minimizes potential side reactions.[5][8] For highly reactive mesylate products, lower temperatures are recommended.[8]
Reaction Time 10 - 60 minutesN/AThe reaction is typically fast.[5] Monitor by TLC to avoid prolonged reaction times which could lead to side products.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction 1. Insufficient reagents. 2. Wet reagents or solvent. 3. Sterically hindered alcohol.1. Ensure accurate stoichiometry; consider adding a small additional charge of MsCl. 2. Use freshly distilled/dried base and solvent. Ensure glassware is flame-dried. 3. Increase reaction time, allow the reaction to warm to room temperature, or consider using a more potent sulfonylating agent like methanesulfonic anhydride.
Formation of Alkyl Chloride The triethylammonium chloride byproduct can act as a source of nucleophilic chloride, displacing the newly formed mesylate.This is more common with longer reaction times or at higher temperatures. Work up the reaction promptly upon completion. Use of methanesulfonic anhydride instead of MsCl eliminates this possibility.[15]
Low Yield after Work-up The mesylate product may be somewhat water-soluble or may have hydrolyzed during the work-up.Ensure all aqueous washes are performed quickly and with cold solutions. Minimize the volume of aqueous washes.
Product Decomposition Mesylates can be unstable, especially to heat or chromatography on silica gel.Avoid high temperatures during solvent removal. If using chromatography, consider deactivating the silica gel with triethylamine or using an alternative stationary phase like alumina.

Conclusion

The mesylation of primary alcohols is a robust and indispensable tool in modern organic synthesis. By understanding the underlying reaction mechanisms and adhering to carefully controlled experimental conditions, researchers can reliably transform poorly reactive alcohols into versatile intermediates ready for a wide array of subsequent chemical modifications. The protocol detailed herein, centered on the use of methanesulfonyl chloride and triethylamine, provides a rapid, efficient, and high-yielding pathway to alkyl mesylates. Strict adherence to safety protocols is paramount when handling the hazardous reagents involved.

References

  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange.
  • Tanaka, K., et al. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. ResearchGate.
  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry.
  • Residues of Genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems? (2025, August 5). ResearchGate.
  • Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts.
  • Alcohol Reactions. (n.d.). ChemTalk.
  • Formation of Mesylate Salts and avoiding Alkylmesylates. (2025, November 28). Reddit.
  • Preparation of mesylates and tosylates. (n.d.). Khan Academy.
  • Synthesis of Mesylates From Alcohols. (n.d.). Erowid.
  • Synthesis of Mesylated and Tosylated α-Hydroxy-Benzylphosphonates; Their Reactivity and Cytostatic Activity. (2024, July 2). ACS Omega.
  • Methanesulfonyl chloride. (n.d.). Wikipedia.
  • Alcohol to Mesylate using MsCl, base. (n.d.). Organic Synthesis.
  • Alcohol to Mesylate - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.
  • Protecting Groups For Alcohols. (n.d.). Chemistry Steps.
  • ICSC 1163 - METHANESULFONYL CHLORIDE. (2018, May). International Chemical Safety Cards.

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A Senior Application Scientist's Guide to Key Reactions of Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the C-N Bond

In the landscape of medicinal chemistry and organic synthesis, the carbon-nitrogen bond is a cornerstone of molecular architecture. Amines, as foundational building blocks, are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The distinction between primary (R-NH₂) and secondary (R₂-NH) amines is not merely structural but profoundly influences their reactivity, dictating the strategic approach to synthesis.[1][2] This guide provides an in-depth exploration of the fundamental reactions involving primary and secondary amines, offering not just step-by-step protocols but also the underlying mechanistic principles and field-proven insights to empower your research.

Part 1: Fundamental Principles of Amine Reactivity

The reactivity of an amine is predominantly governed by the interplay of nucleophilicity, basicity, and steric hindrance around the nitrogen atom.[3]

  • Nucleophilicity and Basicity: The lone pair of electrons on the nitrogen atom is the heart of an amine's reactivity, rendering it both a nucleophile (an electron-pair donor to electrophiles) and a base (a proton acceptor). Secondary amines, with two electron-donating alkyl groups, generally exhibit greater electron density on the nitrogen compared to the single alkyl group of a primary amine. This inductive effect makes secondary amines inherently more basic and often more nucleophilic.[3][4]

  • Steric Hindrance: This is the critical counter-factor. The two substituents on a secondary amine create a more congested environment around the nitrogen's lone pair.[3] This bulkiness can physically impede the amine's approach to an electrophilic center, which can sometimes make primary amines the more reactive partner in a reaction, despite their lower intrinsic nucleophilicity.[1][3]

Caption: Structural differences between primary and secondary amines.

Part 2: Core Synthetic Transformations

This section details four essential classes of amine reactions, providing mechanisms, detailed protocols, and troubleshooting guides.

A. Acylation: The Formation of Amide Bonds

The reaction of an amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated by a coupling agent, is one of the most performed reactions in drug development.[5][6] It forms a stable amide bond, the backbone of peptides and numerous pharmaceuticals.

Mechanism Insight: The reaction with an acyl chloride is a classic nucleophilic acyl substitution. The amine's lone pair attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group.[7][8][9] When using a carboxylic acid, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is required to activate the carboxyl group, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine.[10][11][12]

Caption: Experimental workflow for EDC-mediated acylation.

Detailed Protocol: EDC-Mediated Amide Coupling [5]

  • Materials: Carboxylic acid (1.0 equiv), Amine (1.0 - 1.2 equiv), EDC·HCl (1.1 - 1.5 equiv), Anhydrous DMF or DCM, DIPEA (Diisopropylethylamine, 2.0 - 3.0 equiv), Standard workup reagents.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

    • Dissolve the mixture in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).

    • Cool the solution to 0 °C in an ice bath with magnetic stirring.

    • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

    • Add DIPEA (2.5 equiv) dropwise. A non-nucleophilic base is crucial to neutralize the generated HCl without competing in the reaction.

    • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.[5]

Primary vs. Secondary Amines: Both amine types react readily. However, the resulting amide from a primary amine (a secondary amide) still possesses an N-H bond, which can influence its physical properties (e.g., hydrogen bonding). Secondary amines form tertiary amides, which lack an N-H bond.[13]

Troubleshooting:

IssueProbable CauseSolution
Low Yield Incomplete reaction; unstable O-acylisourea intermediate.Add an activator like HOBt or HATU alongside EDC to form a more stable activated ester.[5] Ensure anhydrous conditions.
Side Product (N-acylurea) Excess EDC or slow reaction with amine.Add the amine before or concurrently with EDC. Use of HOBt/HATU minimizes this.[14]
Racemization (if chiral) Prolonged exposure of the activated intermediate.Run the reaction at 0 °C and use racemization-suppressing additives like HOBt.
B. N-Alkylation: Direct C-N Bond Formation

N-alkylation via nucleophilic substitution with an alkyl halide is a direct method for amine modification. However, it is notoriously difficult to control.[15]

Mechanism Insight: The reaction follows an Sₙ2 pathway where the amine nucleophile attacks the alkyl halide, displacing the halide ion.[15] The major challenge is over-alkylation. The product of the initial reaction (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to a runaway reaction that produces tertiary amines and even quaternary ammonium salts.[16]

Detailed Protocol: Controlled Mono-Alkylation

  • Materials: Primary amine (≥ 5 equiv), Alkyl halide (1.0 equiv), Base (e.g., K₂CO₃, 2.0 equiv), Solvent (e.g., Acetonitrile, DMF).

  • Procedure:

    • In a round-bottom flask, dissolve the primary amine (at least 5 equivalents) and K₂CO₃ (2.0 equiv) in acetonitrile.

    • Add the alkyl halide (1.0 equiv) dropwise at room temperature.

    • Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-48 hours, monitoring by TLC/LC-MS.

    • Upon completion, filter off the inorganic base.

    • Concentrate the filtrate under reduced pressure.

    • Perform an aqueous workup to remove the excess primary amine and its salt.

    • Purify the desired secondary amine product by flash chromatography.

Primary vs. Secondary Amines:

  • Primary Amines: Highly susceptible to over-alkylation. Using a large excess of the primary amine is a common strategy to favor mono-alkylation statistically.[15]

  • Secondary Amines: Can only be alkylated once to form a tertiary amine, making the reaction more controllable. However, the formation of quaternary salts is still possible with excess alkyl halide.[16]

Troubleshooting:

IssueProbable CauseSolution
Polyalkylation Product amine is more reactive than starting amine.Use a large excess of the starting amine. Alternatively, use reductive amination (see next section).[16]
Low Conversion Poorly reactive alkyl halide; steric hindrance.Use a more reactive halide (I > Br > Cl). Switch to a more polar aprotic solvent like DMF. Increase temperature.
C. Reductive Amination: A Controlled Alkylation Strategy

Reductive amination is a superior and widely used method for N-alkylation that avoids the issue of over-alkylation.[17] It involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine (from primary amines) or enamine (from secondary amines) intermediate, which is then reduced in situ by a mild reducing agent.

Mechanism Insight: The reaction is typically a one-pot process. The amine and carbonyl compound form an iminium ion intermediate. A selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), preferentially reduces the C=N double bond of the iminium ion over the C=O bond of the starting carbonyl.[18] This selectivity is key to the reaction's success.[19][20]

Reductive_Amination cluster_primary Primary Amine Pathway cluster_secondary Secondary Amine Pathway P_Start R'-NH₂ + R₂C=O P_Imine Imine Intermediate [R₂C=NR'] P_Start->P_Imine H⁺ cat. P_Product Secondary Amine [R₂CH-NHR'] P_Imine->P_Product [H⁻] e.g., NaBH(OAc)₃ S_Start R'₂-NH + R₂C=O S_Enamine Enamine Intermediate S_Start->S_Enamine H⁺ cat. S_Product Tertiary Amine [R₂CH-NR'₂] S_Enamine->S_Product [H⁻] e.g., NaBH(OAc)₃

Caption: Reductive amination pathways for primary and secondary amines.

Detailed Protocol: One-Pot Reductive Amination [19][21]

  • Materials: Aldehyde or Ketone (1.0 equiv), Amine (1.0 - 1.2 equiv), Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 - 1.5 equiv), Solvent (e.g., 1,2-Dichloroethane (DCE), THF), Acetic Acid (optional, catalytic).

  • Procedure:

    • To a round-bottom flask, add the carbonyl compound (1.0 equiv) and the amine (1.1 equiv).

    • Dissolve the components in DCE. For less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[19][21]

    • Stir the mixture at room temperature for 20-60 minutes to allow for imine/enamine formation.

    • Add NaBH(OAc)₃ (1.3 equiv) portion-wise. The reaction may be mildly exothermic.

    • Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

    • Quench the reaction carefully by slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with the reaction solvent (e.g., DCE or DCM).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product amine by flash chromatography.

Troubleshooting:

IssueProbable CauseSolution
Incomplete Reaction Inefficient imine/enamine formation.Add a catalytic amount of acetic acid, especially for ketones.[19] Allow more time for the initial condensation step.
Reduction of Carbonyl Reducing agent is not selective enough or is too reactive.Use NaBH(OAc)₃, which is known for its high selectivity.[18][19] Avoid stronger reagents like NaBH₄ in a one-pot procedure.
D. Sulfonylation: Formation of Sulfonamides

The reaction of amines with sulfonyl chlorides produces sulfonamides, a functional group of immense importance in medicinal chemistry (e.g., sulfa drugs).[6] This reaction also forms the basis of the classical Hinsberg test to distinguish between primary, secondary, and tertiary amines.[22][23]

Mechanism Insight: The mechanism is analogous to acylation. The amine acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.[22][24]

Detailed Protocol: General Sulfonamide Synthesis [25]

  • Materials: Amine (1.0 equiv), Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 equiv), Base (e.g., Pyridine or Triethylamine, 1.5-2.0 equiv), Solvent (e.g., DCM, THF).

  • Procedure:

    • Dissolve the amine (1.0 equiv) and pyridine (2.0 equiv) in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 equiv), either neat or as a solution in DCM, dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.

    • Upon completion, dilute with DCM and wash with 1N HCl (to remove excess pyridine), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the sulfonamide product by recrystallization or flash chromatography.

Primary vs. Secondary Amines (The Hinsberg Test):

  • Primary Amines: Form a sulfonamide that still has one proton on the nitrogen (R-NH-SO₂R'). This proton is acidic due to the powerful electron-withdrawing sulfonyl group. In the presence of aqueous base (like NaOH), this proton is removed, forming a water-soluble sodium salt.[22][23][24][26]

  • Secondary Amines: Form a sulfonamide with no proton on the nitrogen (R₂N-SO₂R'). This product is not acidic and remains insoluble in aqueous base.[22][23][24][26]

  • Tertiary Amines: Do not react with the sulfonyl chloride under these conditions.[22][27]

Part 3: Comparative Summary

Reaction TypeKey ReagentsProductPrimary vs. Secondary Amine DistinctionKey Challenge
Acylation Acyl Chloride or Carboxylic Acid + EDCAmideForms secondary vs. tertiary amides.Avoiding side products (N-acylurea) and racemization.
N-Alkylation Alkyl Halide, BaseSecondary/Tertiary AminePrimary amines are prone to over-alkylation.Lack of selectivity, leading to product mixtures.[16]
Reductive Amination Carbonyl, NaBH(OAc)₃Secondary/Tertiary AmineForms imine vs. enamine intermediate.Ensuring complete imine/enamine formation before reduction.
Sulfonylation Sulfonyl Chloride, BaseSulfonamideProduct from primary amine is base-soluble; product from secondary is not.[22][26]Handling reactive sulfonyl chlorides.

References

  • Hinsberg Test: Definition, Procedure, and Mechanism. (n.d.). Chemistry Learner.
  • Lee, Y. S., et al. (1999). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.
  • Hinsberg Reagent And Test. (n.d.). Unacademy.
  • Understanding the Differences: Primary vs. Secondary Amines. (2026). Oreate AI Blog.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862.
  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • Reutenauer, P., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Hinsberg reaction. (n.d.). In Wikipedia.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed.
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • How to Distinguish Between Primary Secondary and Tertiary Amines for Beginners. (2025). ChemistryPedia.net.
  • Hinsberg Reagent and Test: Distinguishing Amines Easily. (n.d.). Vedantu.
  • Video: Amines to Sulfonamides: The Hinsberg Test. (2023). JoVE.
  • Carlson, M. W., et al. (2016). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 93(4), 734–737.
  • Myers, A. (n.d.). Chem 115 Handout. Harvard University.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group, Princeton University.
  • An aqueous solution of a primary or secondary amine reacts with a... (n.d.). Pearson.
  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface, 8(4), 194-204.
  • Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). (2012). Journal of Applied Polymer Science.
  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). ResearchGate.
  • Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). (n.d.). Organic Chemistry Revision Sheets.
  • Reaction of Amines with Acyl Chlorides. (n.d.). SparkNotes.
  • Reactions of Amines. (2025). Chemistry LibreTexts.
  • Alkylation of Amines. (n.d.). University of Calgary.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014). RSC Advances.
  • Producing Amines. (2025). Save My Exams.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Mayr, H., et al. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(4), 1309–1318.
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. (2019). Organic Letters.

Sources

Application Note: o-Tolylmethanesulfonyl Chloride and Related Sulfonyl-Based Amine Protection Strategies

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Topic: From o-Tolylmethanesulfonyl Chloride to a Broader Strategy

This guide addresses the use of sulfonyl chlorides for the protection of amine functionalities, a critical operation in multi-step organic synthesis. The initial focus of this inquiry was o-tolylmethanesulfonyl chloride (o-Tom-Cl) . While this compound is commercially available (CAS 92614-55-6)[1][2], a thorough review of authoritative chemical literature reveals a significant lack of published applications, protocols, and mechanistic studies detailing its use as a protecting group for amines.

To provide a guide that meets the highest standards of scientific integrity and practical utility, this document will therefore focus on the extensively studied and widely implemented p-toluenesulfonyl (Tosyl, Ts) group , derived from p-toluenesulfonyl chloride (TsCl). The principles, protocols, and chemical logic discussed for the Tosyl group are foundational to sulfonamide chemistry and serve as a robust framework for understanding the potential behavior of related but less-documented reagents like o-tolylmethanesulfonyl chloride.

Introduction: The Imperative for Amine Protection

Amines are ubiquitous functional groups in pharmaceuticals, agrochemicals, and materials. However, their inherent nucleophilicity and basicity can interfere with a wide array of synthetic transformations. Protecting group chemistry provides a temporary mask for the amine, rendering it inert to specific reaction conditions.[3]

Sulfonamides represent one of the most robust classes of amine protecting groups. The formation of a sulfonamide drastically reduces the nucleophilicity and basicity of the nitrogen atom by delocalizing its lone pair of electrons across the two sulfonyl oxygens.[4] Among sulfonyl derivatives, the p-toluenesulfonyl (Tosyl) group is a classic choice, prized for its high stability and the crystallinity it often imparts to intermediates, which can simplify purification.[3][5] However, this stability comes at a cost—the cleavage of a tosylamide requires stringent reductive or strongly acidic conditions.[3][5]

The Chemistry of Protection: Tosylation

The protection of a primary or secondary amine as its tosylamide is a straightforward nucleophilic substitution reaction. The amine nitrogen attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl), displacing the chloride leaving group. The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to prevent protonation of the starting amine and to drive the reaction to completion.

Experimental Protocol: General Procedure for Amine Tosylation

This protocol describes a standard laboratory procedure for the N-tosylation of a representative primary amine, benzylamine.

Materials:

  • Benzylamine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.05 - 1.1 eq)

  • Anhydrous Pyridine or Triethylamine (Et₃N) (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Safety Precautions:

  • p-Toluenesulfonyl chloride is a corrosive solid and a lachrymator. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Pyridine is a flammable, toxic, and malodorous liquid. Handle exclusively in a fume hood.

  • DCM is a volatile solvent and a suspected carcinogen. Use appropriate containment and PPE.

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.2-0.5 M).

  • Add the base (pyridine or Et₃N, 1.5-2.0 eq) to the stirred solution.

  • Cool the flask to 0 °C using an ice bath.

  • Add TsCl (1.05 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x). The acid wash removes the base, while the bicarbonate wash removes any unreacted TsCl.

  • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-tosylamide.

  • Purify the product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel chromatography as needed.

Workflow Visualization: Amine Protection

Protection cluster_reagents Reagents Amine R-NH₂ Tosylamide R-NHTs (Protected Amine) Amine->Tosylamide Reaction TsCl TsCl TsCl->Tosylamide Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct Solvent Solvent (DCM) Solvent->Tosylamide Conditions: 0°C to RT

Caption: General workflow for amine protection via tosylation.

Orthogonality and Stability of the Tosyl Group

A protecting group's utility is defined by its stability under various reaction conditions and its selective removability. This is the concept of orthogonality .[6] The Tosyl group is exceptionally stable, making it a "permanent" or robust protecting group suitable for multi-step syntheses involving harsh reagents. Its stability profile is orthogonal to many common acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

Table 1: Comparative Stability of Amine Protecting Groups

Condition/Reagent ClassTosyl (Ts) Boc Cbz Fmoc
Strong Acid (TFA, HCl) Stable Labile [7]StableStable
Strong Base (NaOH, KOtBu) Stable Stable [7]StableLabile [7]
Catalytic Hydrogenation (H₂, Pd/C) Stable Stable Labile Stable
Dissolving Metal Reduction (Na/NH₃) Labile StableLabile Stable
Nucleophiles (e.g., Hydrazine) Stable Stable StableStable
Oxidizing Agents (KMnO₄, CrO₃) Stable Stable StableStable
Fluoride Ion (TBAF) Stable Stable StableStable

The Challenge of Deprotection: Cleaving the S-N Bond

The exceptional stability of the tosylamide bond makes its cleavage non-trivial. The deprotection strategy must be carefully chosen to be compatible with the overall molecular structure. The two most common strategies are reductive cleavage and cleavage under harsh acidic conditions.

Reductive Cleavage

This is the most widely used method for detosylation. It involves the use of powerful reducing agents to break the sulfur-nitrogen bond.

  • Dissolving Metal Systems: The classic method involves sodium in liquid ammonia (Birch reduction conditions). A safer and more practical alternative for laboratory scale is the use of sodium amalgam (Na/Hg) in a protic solvent like methanol, often buffered with Na₂HPO₄.[6]

  • Other Reductive Reagents: Milder, more modern methods include the use of low-valent titanium reagents or samarium(II) iodide.[8]

Acidic Cleavage

Extremely strong acidic conditions are required, which limits the applicability of this method to robust substrates. Typically, this involves heating the tosylamide in concentrated hydrobromic acid (HBr) in acetic acid, often with phenol added as a scavenger to trap reactive intermediates.

Workflow Visualization: Amine Deprotection

Deprotection cluster_conditions Conditions Tosylamide R-NHTs (Protected Amine) FreeAmine R-NH₂ (Deprotected) Tosylamide->FreeAmine Cleavage Byproducts Sulfinic Acid / etc. Tosylamide->Byproducts Reagents Deprotection Reagents Reagents->FreeAmine Reductive Reductive: - Na/Hg, MeOH - Na/NH₃ (l) - SmI₂ Acidic Harsh Acid: - HBr/AcOH, Δ

Caption: Primary pathways for the deprotection of N-tosylamides.

Experimental Protocol: Reductive Detosylation using Sodium Amalgam

This protocol provides a general method for the cleavage of an N-tosylamide using a common reductive system.

Materials:

  • N-Tosylamide (1.0 eq)

  • Sodium metal (Na)

  • Mercury (Hg)

  • Anhydrous Methanol (MeOH)

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water

Safety Precautions:

  • Mercury and Sodium Amalgam are highly toxic. Handle with extreme care in a well-ventilated fume hood over a spill tray. Avoid all skin contact and inhalation of vapors. All waste containing mercury must be disposed of according to institutional hazardous waste protocols.

  • Sodium metal is highly reactive with water. Handle under an inert atmosphere or mineral oil.

Procedure:

  • Prepare Sodium Amalgam (e.g., 6% w/w): In a thick-walled flask or mortar in a fume hood, carefully add small, clean pieces of sodium metal (6 g) to mercury (94 g). The reaction is exothermic and may produce flashes of light. Allow the amalgam to cool and solidify. Break it into small pieces for use.

  • In a round-bottom flask, dissolve the N-tosylamide (1.0 eq) and Na₂HPO₄ (4-5 eq) in anhydrous methanol (approx. 0.1 M).

  • Stir the solution vigorously at room temperature.

  • Add the prepared sodium amalgam (approx. 10 eq of Na) portion-wise over 30-60 minutes. The reaction may be exothermic; maintain the temperature with a water bath if necessary.

  • Continue stirring for 2-6 hours after the final addition. Monitor the reaction by TLC.

  • Upon completion, carefully decant the methanol solution away from the residual mercury. Rinse the mercury with a small amount of methanol and combine the organic layers. (Handle all mercury-contaminated glassware and waste appropriately).

  • Concentrate the methanol solution under reduced pressure.

  • Partition the residue between water and an organic solvent (DCM or EtOAc).

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude amine.

  • Purify the product by distillation, recrystallization, or chromatography as required.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Protection: Low or No Yield 1. Inactive TsCl (hydrolyzed).2. Wet solvent or reagents.3. Insufficient base.4. Sterically hindered amine.1. Use fresh, high-purity TsCl.2. Ensure all glassware, solvents, and reagents are anhydrous.3. Increase the amount of base (e.g., to 3 eq).4. Increase reaction time and/or temperature; consider using a stronger, non-nucleophilic base like DBU.
Protection: Di-tosylation of Primary Amine 1. Use of a strong, deprotonating base (e.g., NaH) followed by excess TsCl.Use a scavenger base like pyridine or Et₃N and limit TsCl to ~1.05 equivalents.
Deprotection: Incomplete Reaction 1. Insufficient reducing agent.2. Deactivated amalgam.3. Steric hindrance around the sulfonamide.1. Add more reducing agent (e.g., Na/Hg).2. Use freshly prepared amalgam.3. Increase reaction time and temperature. If still unsuccessful, consider a different deprotection method (e.g., HBr/AcOH or SmI₂).
Deprotection: Substrate Degradation 1. The substrate contains functional groups sensitive to the harsh deprotection conditions (e.g., reducible groups, acid-labile groups).The Ts group is not a suitable protecting group. Re-evaluate the synthetic strategy using an orthogonal, more labile protecting group like Nosyl (Ns), Boc, or Cbz.

Conclusion

The p-toluenesulfonyl (Tosyl) group is a powerful and reliable tool for the protection of amines in complex organic synthesis. Its exceptional stability provides a robust shield against a wide range of reagents, allowing for intricate chemical manipulations on other parts of a molecule. While the demanding conditions required for its removal necessitate careful planning, the protocols for tosylation and reductive detosylation are well-established and effective. For researchers requiring a highly stable amine protecting group, the tosylamide strategy remains a cornerstone of modern synthetic chemistry.

References

  • BenchChem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Protection. BenchChem Scientific.
  • Wikipedia. (n.d.). Tosyl group. Available at: https://en.wikipedia.org/wiki/Tosyl_group
  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Available at: https://www.organic-chemistry.org/protectivegroups/amino/p-toluenesulfonamides.htm
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Baran, P. S., et al. (2019). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Angewandte Chemie International Edition, 58(43), 15423-15427. Available at: https://onlinelibrary.wiley.com/doi/10.1002/anie.201908234
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Trapp, N., et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302484. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10310243/
  • Shohji, N., Kawaji, T., & Okamoto, S. (2011). Ti(O-i-Pr)4/Me3SiCl/Mg-Mediated Reductive Cleavage of Sulfonamides and Sulfonates to Amines and Alcohols. Organic Letters, 13(10), 2626-2629. Available at: https://www.organic-chemistry.org/abstracts/lit2/244.shtm
  • TCI Chemicals. (n.d.). Protecting Agents. Available at: https://www.tcichemicals.com/US/en/support-download/brochure/protecting-agents
  • YouTube. (2020). Protecting Groups for Amines: Sulfonamides. Available at: https://www.youtube.
  • Oakwood Chemical. (n.d.). o-Tolyl-methanesulfonyl chloride. Available at: https://oakwoodchemical.com/Products.aspx?
  • Fluorochem. (n.d.). o-Tolyl-methanesulfonyl chloride. Available at: https://www.fluorochem.co.uk/product/f020884/o-tolyl-methanesulfonyl-chloride

Sources

Application Notes & Protocols: Scale-Up Synthesis of 4-Phenyltoluene via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Industrial Significance of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become one of the most robust and widely used methods for forming carbon-carbon bonds.[1][2] The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries, owing to its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[3][4][5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical considerations for scaling up a representative Suzuki-Miyaura reaction: the synthesis of 4-phenyltoluene from 4-bromotoluene and phenylboronic acid. While seemingly straightforward on the bench, this transformation presents several classic scale-up challenges, including management of a multiphasic system, catalyst efficiency and removal, control of exotherms, and crystalline product isolation. This guide will bridge the gap between laboratory-scale success and robust, reproducible pilot-scale production.

Foundational Principles: From the Flask to the Reactor

Scaling a reaction from grams to kilograms is not a linear process. Physicochemical principles that are negligible in a round-bottom flask become process-defining in a multi-liter reactor. Understanding these principles is paramount to a successful scale-up campaign.

  • Heat and Mass Transfer: The surface-area-to-volume ratio decreases dramatically with scale. This severely limits the rate of heat removal. An exotherm that causes a mild temperature increase in a 1 L flask can lead to a dangerous thermal runaway in a 100 L reactor.[6] Similarly, inefficient mixing (poor mass transfer) in a large, multiphasic system can lead to localized "hot spots," low conversion, and increased impurity formation.[7]

  • Catalyst and Ligand Selection: On a lab scale, catalyst loadings of 1-5 mol% are common. At an industrial scale, the high cost of palladium necessitates minimizing the catalyst loading to parts-per-million (ppm) levels.[5][8] The choice of ligand is critical; it must not only promote high turnover frequency but also stabilize the active Pd(0) species to prevent decomposition into inactive palladium black.[9][10] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst performance and longevity.[1][11]

  • Solvent and Base Selection: The choice of solvent and base is often dictated by cost, safety, and environmental impact ("green chemistry").[12][13] Biphasic systems, such as toluene/water, are common and often require a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate interaction between the aqueous base and the organic-soluble catalyst and substrates.[14][15][16] The base activates the boronic acid for the crucial transmetalation step.[5][11]

  • Downstream Processing: Purification by column chromatography, a staple in the research lab, is generally not economically viable for large-scale production.[17] The process must be designed to yield a product that can be isolated and purified by crystallization, extraction, and/or distillation. This requires rigorous control over the impurity profile of the crude reaction mixture.

  • Palladium Removal: A critical challenge in pharmaceutical applications is the removal of residual palladium from the final Active Pharmaceutical Ingredient (API) to meet strict regulatory limits (often in the low ppm range).[18][19] This necessitates dedicated purification steps, such as treatment with metal scavengers, activated carbon, or specialized filtration.[20][21][22]

The Catalytic Cycle: Mechanistic Underpinnings

A successful scale-up is built on a solid understanding of the reaction mechanism. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps.[3][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromotoluene), forming a Pd(II) complex.[23]

  • Transmetalation: The organic group from the activated organoboron species (phenylboronic acid, activated by a base) is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond of the product (4-phenyltoluene) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]

Suzuki_Cycle

Experimental Protocols: From Bench to Pilot

The following protocols provide a validated lab-scale procedure and a proposed, robust pilot-scale process. The key differences in reagent stoichiometry, equipment, and work-up procedures are highlighted.

Protocol 1: Laboratory-Scale Synthesis of 4-Phenyltoluene (5 g Scale)

This protocol is designed for a standard laboratory fume hood setting.[2][24]

Materials:

  • 4-Bromotoluene (4.28 g, 25.0 mmol, 1.0 equiv)

  • Phenylboronic acid (3.35 g, 27.5 mmol, 1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 56 mg, 0.25 mmol, 1.0 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (205 mg, 0.50 mmol, 2.0 mol%)

  • Potassium carbonate (K₂CO₃) (10.36 g, 75.0 mmol, 3.0 equiv)

  • Toluene (50 mL)

  • Deionized Water (25 mL)

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromotoluene, phenylboronic acid, Pd(OAc)₂, SPhos, and potassium carbonate.

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add degassed toluene (50 mL) and degassed deionized water (25 mL) via syringe.

  • Heat the mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-6 hours.

  • Once complete, cool the reaction to room temperature.

  • Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water.

  • Separate the layers. Wash the organic layer with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.[25]

  • Purify the crude product by flash column chromatography (silica gel, eluting with hexanes) to afford 4-phenyltoluene as a white solid.

Protocol 2: Proposed Pilot-Scale Synthesis of 4-Phenyltoluene (1 kg Scale)

This protocol is designed for a 20 L jacketed glass reactor with overhead stirring and temperature control.

Materials:

  • 4-Bromotoluene (1.00 kg, 5.85 mol, 1.0 equiv)

  • Phenylboronic acid (0.78 kg, 6.43 mol, 1.1 equiv)

  • cataCXium® A Pd G3 (buchwald precatalyst, 9.5 g, 0.0117 mol, 0.2 mol%)

  • Potassium carbonate (K₂CO₃) (2.42 kg, 17.5 mol, 3.0 equiv)

  • Toluene (10 L)

  • Deionized Water (5 L)

Procedure:

  • Reactor Inerting: Seal the 20 L reactor and purge with nitrogen for at least 30 minutes to ensure O₂ levels are below 500 ppm. Maintain a gentle nitrogen blanket throughout the process.

  • Charging: Charge toluene (10 L), 4-bromotoluene (1.00 kg), and phenylboronic acid (0.78 kg) to the reactor. Begin agitation at 150-200 RPM.

  • Base Slurry: In a separate vessel, prepare a slurry of potassium carbonate (2.42 kg) in deionized water (5 L).

  • Catalyst Addition: Add the cataCXium® A Pd G3 precatalyst to the reactor. The use of a pre-catalyst simplifies handling and improves reproducibility at scale.

  • Reaction: Add the potassium carbonate slurry to the reactor. Heat the jacket to 90-95 °C to bring the internal reaction temperature to 85 °C. The biphasic mixture should be stirred vigorously (250-300 RPM) to ensure efficient mixing.

  • Monitoring: Monitor the reaction by in-process control (IPC) using HPLC. Take samples every hour after the reaction reaches temperature. The reaction is deemed complete when <1.0% of 4-bromotoluene remains.

  • Work-up - Phase Split: Cool the reactor to 50 °C. Stop agitation and allow the layers to separate for 30 minutes. Drain the lower aqueous layer to a waste container.

  • Aqueous Wash: Add 5 L of deionized water to the reactor, stir for 15 minutes, allow to settle, and drain the lower aqueous layer.

  • Solvent Swap & Crystallization: Configure the reactor for distillation. Distill off approximately 7-8 L of toluene under atmospheric pressure. This will concentrate the product and remove residual water.

  • Cooling Crystallization: Slowly cool the concentrated solution to 0-5 °C over 4-6 hours. The product, 4-phenyltoluene, will crystallize out of solution.[26]

  • Isolation: Filter the resulting slurry through a Nutsche filter dryer. Wash the filter cake with 2 L of cold (0 °C) heptane to remove residual soluble impurities.

  • Drying: Dry the product in a vacuum oven at 40-45 °C until constant weight is achieved. Expected yield: 0.85-0.92 kg (86-93%).

Scale-Up Data and Workflow Comparison

The transition from lab to pilot scale involves significant changes in parameters beyond simple multiplication.

ParameterLab Scale (5 g)Pilot Scale (1 kg)Rationale for Change
Starting Material 4.28 g1.00 kg234x Scale Factor
Catalyst Pd(OAc)₂ / SPhoscataCXium® A Pd G3Air-stable precatalyst is safer and more reproducible for large-scale handling.[9]
Catalyst Loading 1.0 mol%0.2 mol%Catalyst cost is a major driver at scale; optimization reduces expense.[8]
Solvent Volume 75 mL (17.5 vol)15 L (15 vol)Solvent volumes are minimized to improve throughput and reduce waste.
Purification Column ChromatographyCooling CrystallizationCrystallization is economically and practically superior for bulk purification.[17]
Heating/Cooling Mantle / Ice BathJacketed ReactorProvides precise, uniform, and safe temperature control for large volumes.
Agitation Magnetic StirrerOverhead Mechanical StirrerEssential for effective mixing of multiphasic, viscous, or slurry systems.[7]
Inerting Evacuate/BackfillN₂ Purge & BlanketStandard industrial practice for maintaining an inert atmosphere in large vessels.

Scale_Up_Workflow

Troubleshooting and Critical Process Parameters

IssuePotential Cause(s)Recommended Action(s)
Stalled Reaction - Inefficient mixing/mass transfer- Catalyst deactivation (O₂ ingress)- Insufficient temperature- Increase agitation speed.- Verify integrity of reactor seals and N₂ blanket.- Confirm internal temperature is at the setpoint (85 °C).[7]
High Impurity Levels - High levels of homo-coupling (boronic acid)- Dehalogenation of starting material- Ensure slow, controlled heating.- Use a more robust ligand or precatalyst.- Optimize base stoichiometry.
Poor Crystallization - Product is too soluble ("oiling out")- Impurities inhibiting crystal growth- Add an anti-solvent (e.g., heptane) to induce precipitation.- Perform a hot filtration or carbon treatment before cooling.- Use seeding to promote crystallization.[26]
High Residual Pd - Inefficient removal during work-up- Catalyst complex is highly soluble- Add a dedicated palladium scavenger (e.g., silica with thiol groups) to the organic solution before crystallization.[18][19]- Perform an additional wash with an aqueous solution of L-cysteine or thiourea.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful synthetic tool, but its successful implementation on a large scale requires a deliberate and scientifically-driven approach. Key considerations include a shift from kinetic to thermodynamic process control, rigorous management of heat and mass transfer, optimization of catalyst loading, and designing a process with a viable, non-chromatographic purification strategy. By understanding the fundamental principles of chemical engineering and carefully considering the practical challenges of the plant environment, researchers can effectively translate a laboratory discovery into a robust and scalable manufacturing process. This application note serves as a foundational guide for navigating this complex but rewarding transition for the synthesis of 4-phenyltoluene and analogous biaryl compounds.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Mettler Toledo. (2024). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
  • Thomas, A. A., & Denmark, S. E. (2019). The Suzuki–Miyaura Cross-Coupling Reaction. In Organic Reactions (pp. 1-1055). John Wiley & Sons, Inc. [Link]
  • Semantic Scholar. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
  • Hopkinsons. (2024). The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]
  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
  • PTC Organics, Inc. (2024). PTC Suzuki. [Link]
  • KCIL Chemofarbe Group. (2022). Challenges In Suzuki Coupling Reaction. [Link]
  • ACS Publications. (2023). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]
  • Si-Novation. (2024).
  • ResearchGate. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
  • ACS Publications. (2024). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. [Link]
  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
  • ACS Publications. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]
  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
  • Amazon Filters. (2024).
  • Inopsys. (2024). A sustainable approach for removal of an Active Pharmaceutical Ingredient (API). [Link]
  • ResearchGate. (2021).
  • Ask this paper. (2020).
  • ResearchGate. (2001).
  • NIH National Center for Biotechnology Information. (2012). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. [Link]
  • Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]
  • Royal Society of Chemistry. (2014). CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
  • Rose-Hulman Institute of Technology. (2024). Suzuki Cross-coupling Reaction procedure. [Link]
  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Knowledge. [Link]
  • ERIC Institute of Education Sciences. (2008). "Greening up" the Suzuki Reaction.
  • ResearchGate. (2008). "Greening Up" the Suzuki Reaction. [Link]
  • ResearchGate. (2007). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
  • EPFL. (2024).
  • Chemsrc. (2024). 4-Phenyltoluene. [Link]

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A Senior Application Scientist's Guide to the Synthetic Utility of (2-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Reagent as a Gateway to Catalysis

In the landscape of modern organic synthesis, the distinction between a reagent and a catalyst is fundamental. (2-Methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, is unequivocally a reagent—an electrophilic building block designed to introduce the (2-methylphenyl)methylsulfonyl moiety. Its intrinsic value, however, extends far beyond stoichiometric transformations. This guide elucidates the pivotal role of this reagent as a precursor in powerful, catalytically driven processes that are at the forefront of medicinal chemistry and materials science. We will explore its foundational applications in the synthesis of sulfonamides and sulfonate esters and delve into its transformation into a key component for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a truly catalytic paradigm for molecular assembly.

Foundational Application: Synthesis of (2-Methylphenyl)methanesulfonamides

The sulfonamide functional group is a cornerstone of pharmacology, present in a vast array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] The reaction of this compound with primary or secondary amines is the most direct route to incorporating the corresponding sulfonamide, a bioisostere of the amide bond with enhanced metabolic stability.[1] While the reaction is traditionally driven by a stoichiometric amount of base to neutralize the HCl byproduct, the principles of organocatalysis are increasingly being applied to related transformations.

Reaction Mechanism: Nucleophilic Sulfonylation

The reaction proceeds via a direct nucleophilic attack of the amine's lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like triethylamine or pyridine, is required to scavenge the proton from the attacking amine and the liberated chloride ion, driving the reaction to completion.

Caption: Nucleophilic attack followed by base-mediated HCl elimination.

Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a robust, one-pot method for synthesizing N-substituted (2-methylphenyl)methanesulfonamides, adaptable to a wide range of primary and secondary amines.[3]

Materials:

  • This compound

  • Primary or secondary amine (1.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 equiv.)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv.) in anhydrous DCM.

  • Add triethylamine (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add a solution of this compound (1.1 equiv.) in anhydrous DCM to the reaction mixture dropwise over 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

Substrate TypeBaseSolventTemperature (°C)Typical Time (h)Expected Yield (%)
Primary Aliphatic AmineEt₃N / PyridineDCM / THF0 to RT2 - 685 - 95
Secondary Aliphatic AmineEt₃NDCM0 to RT4 - 1280 - 90
Aniline (Electron-rich)PyridinePyridine / DCMRT12 - 1870 - 85
Aniline (Electron-poor)Et₃N / DMAP (cat.)MeCN / Dioxane50 - 8016 - 2450 - 75

Advanced Application: Gateway to SuFEx Click Chemistry

While direct sulfonamide formation is invaluable, the most significant catalytic application of this compound is its role as a precursor to the corresponding sulfonyl fluoride. Sulfonyl fluorides are exceptionally stable yet possess a unique "tunable" reactivity, making them ideal electrophiles for the Sulfur(VI) Fluoride Exchange (SuFEx) reaction—a powerful, next-generation click chemistry platform developed by K. Barry Sharpless.[4][5]

Step 1: Catalytic Conversion to (2-Methylphenyl)methanesulfonyl Fluoride

The transformation of a sulfonyl chloride to a sulfonyl fluoride is a critical entry point into SuFEx chemistry. This halide exchange can be achieved with high efficiency using catalytic methods that avoid stoichiometric and harsh reagents.

Mechanism Insight: The reaction typically involves a fluoride source (e.g., KF) and a catalyst to enhance the solubility and nucleophilicity of the fluoride ion. Phase-transfer catalysts like 18-crown-6 ether are effective in non-polar solvents, while the use of ionic liquids can provide a "green" and reusable catalytic medium.[6][7]

G cluster_caption SulfonylCl (2-Methylphenyl)methanesulfonyl Chloride (Ar-SO₂Cl) Halex Halogen Exchange (SN2 @ Sulfur) SulfonylCl->Halex FluorideSource Fluoride Source (e.g., KF) FluorideComplex [F⁻···Catalyst] Complex (Enhanced Nucleophilicity) FluorideSource->FluorideComplex Catalyst Catalyst (e.g., 18-Crown-6) Catalyst->FluorideComplex Solvent Solvent (e.g., Acetonitrile) Solvent->Halex FluorideComplex->Halex SulfonylF (2-Methylphenyl)methanesulfonyl Fluoride (Ar-SO₂F) Halex->SulfonylF Byproduct KCl + Regenerated Catalyst Halex->Byproduct caption Catalyst enhances fluoride nucleophilicity for efficient exchange.

Caption: Catalyst enhances fluoride nucleophilicity for efficient exchange.

Protocol: Catalytic Synthesis of (2-Methylphenyl)methanesulfonyl Fluoride

This protocol is adapted from established methods for the fluorination of arylsulfonyl chlorides using a phase-transfer catalyst.[7]

Materials:

  • This compound

  • Potassium Fluoride (KF, spray-dried, 2.0 equiv.)

  • 18-Crown-6 (0.1 equiv.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To an oven-dried flask, add this compound (1.0 equiv.), spray-dried potassium fluoride (2.0 equiv.), and 18-crown-6 (0.1 equiv.).

  • Add anhydrous acetonitrile and stir the resulting suspension vigorously at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by GC-MS or ¹⁹F NMR for the disappearance of the starting material and formation of the sulfonyl fluoride product. The reaction is typically complete within 4-12 hours.

  • After completion, cool the reaction to room temperature and filter the mixture to remove the potassium salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or flash chromatography to yield the pure (2-methylphenyl)methanesulfonyl fluoride.

Step 2: Application in Catalytic SuFEx Click Chemistry

The synthesized sulfonyl fluoride is now a "SuFExable" hub. It can reliably and selectively form strong covalent bonds with nucleophiles, such as phenols (as their silyl ethers) or amines, under the action of a suitable catalyst. This reaction is the cornerstone of a modular approach to building complex molecules.[5][8]

Catalytic Cycle: The SuFEx reaction is often catalyzed by organic bases (e.g., DBU, BTMG) or fluoride sources. The catalyst activates the nucleophile (e.g., by deprotonating a phenol or desilylating a silyl ether), which then attacks the sulfonyl fluoride. The fluoride ion released can participate in the catalytic cycle, particularly in desilylation steps.[8]

SuFEx_Cycle cluster_caption ArSO2F Ar-SO₂F Product Product (Ar-SO₂-OR) ArSO2F->Product NuH Nucleophile (R-OH) ActiveNu [R-O⁻ Cat-H⁺] NuH->ActiveNu Activation Cat Catalyst (e.g., DBU) Cat->ActiveNu ActiveNu->Product SuFEx Reaction (Attack on S) Product->Cat Catalyst Regeneration HF_Cat [HF···Cat] Product->HF_Cat F⁻ Release HF_Cat->Cat caption Base-catalyzed activation of a nucleophile for SuFEx.

Caption: Base-catalyzed activation of a nucleophile for SuFEx.

Protocol: Model SuFEx Reaction

This protocol outlines a model catalytic coupling of the synthesized (2-methylphenyl)methanesulfonyl fluoride with a phenol.

Materials:

  • (2-Methylphenyl)methanesulfonyl fluoride (1.0 equiv.)

  • Phenol (e.g., 4-methoxyphenol, 1.05 equiv.)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv.)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In an oven-dried vial, dissolve (2-methylphenyl)methanesulfonyl fluoride (1.0 equiv.) and the phenol (1.05 equiv.) in anhydrous acetonitrile.

  • Add DBU (0.1 equiv.) to the solution via syringe.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS for the formation of the desired sulfonate ester product.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to isolate the pure sulfonate ester.

Other Catalytic Transformations

Friedel-Crafts Sulfonylation to Form Sulfones

Direct Friedel-Crafts reactions using alkyl sulfonyl chlorides like this compound with arenes are often low-yielding and plagued by a competing ring chlorination side reaction.[9] However, a significant improvement is achieved by first converting the sulfonyl chloride to the corresponding sulfonyl fluoride . The sulfonyl fluoride, in the presence of a strong Lewis acid catalyst like AlCl₃, undergoes a clean and high-yielding Friedel-Crafts reaction to produce the desired aryl alkyl sulfones.[9] This two-step, one-pot potential sequence underscores the theme of the sulfonyl chloride as a precursor to a more effective reagent for catalysis.

Conclusion

This compound is a powerful and versatile reagent. While its direct applications are stoichiometric, its true potential in modern, efficiency-driven synthesis is realized when it is viewed as a stable precursor to catalytically active species or as a substrate for catalytic transformations. Its conversion to the corresponding sulfonyl fluoride opens the door to the modular and highly reliable world of SuFEx click chemistry, a prime example of a catalytic process that is transforming approaches to drug discovery, bioconjugation, and materials science.[10] Researchers equipped with the protocols and mechanistic understanding presented in this guide can effectively leverage this reagent to build molecular complexity with precision and efficiency.

References

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  • L. A. L. P. van der Meer, et al., Accelerated SuFEx Click Chemistry For Modular Synthesis, ChemRxiv, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7488924/
  • Sigma-Aldrich, SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction, Technical Bulletin. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/click-chemistry/sufex
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  • S. L. Buchwald, et al., Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids, Organic Letters, 2007. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2593818/
  • M. Harmata, et al., An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides, Tetrahedron Letters, 2007. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2040030/
  • ResearchGate, Conversion of sulfonyl chlorides to sulfonyl fluorides, Scientific Diagram. URL: https://www.researchgate.net/figure/Conversion-of-sulfonyl-chlorides-to-sulfonyl-fluorides_fig3_323282434
  • J. Cornella, et al., Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4, Angewandte Chemie, 2019. URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201910632
  • L. Field, Process for the preparation of aryl alkyl sulfones and aryl vinyl sulfones, US Patent 4386221A, 1983. URL: https://patents.google.
  • S. G. Newman, et al., Synthesis of aryl [35S]sulfones: Friedel–Crafts sulfonylation of aryl ethers with high specific activity [35S]methanesulfonyl chloride, Bioorganic & Medicinal Chemistry Letters, 2011. URL: https://www.researchgate.net/publication/51761405_Synthesis_of_aryl_35Ssulfones_Friedel-Crafts_sulfonylation_of_aryl_ethers_with_high_specific_activity_35Smethanesulfonyl_chloride
  • EvitaChem, Buy 4-Chloro-3-methylphenyl methanesulfonate, Product Page. URL: https://www.evitachem.com/product/evt-3436934
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  • J. Weng, et al., A Broad-Spectrum, Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates, ChemRxiv, 2021. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c749132322a85e3f4225a0
  • M. Z. Saady, et al., Synthetic Routes to Arylsulfonyl Fluorides, Catalysts, 2021. URL: https://www.mdpi.com/2073-4344/11/7/830
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  • B. V. S. Reddy, et al., Methanesulfonic Acid Catalyzed Friedel–Crafts Reaction of Electron-Rich Arenes with N-Arylmaleimides, ACS Omega, 2021. URL: https://pubs.acs.org/doi/10.1021/acsomega.0c05597
  • V. Gevorgyan, et al., Transition-Metal-Catalyzed Alkyl Heck-Type Reactions, Synthesis, 2019. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6820999/
  • G. K. S. Prakash, G. A. Olah, et al., Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis, Journal of the Chemical Society, Perkin Transactions 1, 1999. URL: https://pubs.rsc.org/en/content/articlelanding/1999/p1/a904571j
  • BenchChem, Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from (2-bromophenyl)methanesulfonyl chloride, Technical Document. URL: https://www.benchchem.
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  • Novatia, LLC, A Mechanistic and Kinetic Study of Sulfonate Ester Formation, Technical Report, 2010. URL: https://www.novatia.
  • J. F. C. A. M. Dias, et al., Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs, Marine Drugs, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9142995/
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Application Notes & Protocols: Derivatization of Alcohols using o-Tolylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The conversion of alcohols into more reactive species is a cornerstone of synthetic organic chemistry, particularly in drug discovery and development where functional group interconversion is paramount. The hydroxyl group (-OH) is notoriously a poor leaving group, necessitating its derivatization to facilitate nucleophilic substitution and elimination reactions. This guide provides a comprehensive overview and detailed protocols for the use of o-tolylmethanesulfonyl chloride (o-TMSCl) as a derivatizing agent for alcohols. We will explore the underlying chemical principles, provide field-proven insights into experimental design, and present step-by-step protocols for the derivatization of primary and secondary alcohols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for converting alcohols into versatile o-tolylmethanesulfonate esters.

Principle of Derivatization: Transforming a Poor Leaving Group

The core principle behind using sulfonyl chlorides like o-TMSCl is the transformation of a hydroxyl group into a sulfonate ester. This new group, an o-tolylmethanesulfonate (o-TMS), is an excellent leaving group because its conjugate acid, o-tolylmethanesulfonic acid, is a strong acid. The stability of the resulting sulfonate anion is significantly enhanced by resonance delocalization of the negative charge across the three oxygen atoms.

The reaction proceeds via a nucleophilic attack from the alcohol's oxygen atom on the highly electrophilic sulfur atom of o-tolylmethanesulfonyl chloride.[1] This process is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3]

Reaction Mechanism

The derivatization follows a well-established nucleophilic acyl substitution-like pathway at the sulfur center.

Caption: General mechanism for alcohol derivatization.

A critical advantage of this method is that the C-O bond of the alcohol remains intact during the derivatization process.[3] This means that if the hydroxyl group is attached to a chiral center, the stereochemistry at that center is preserved in the resulting sulfonate ester. Subsequent Sₙ2 reactions on the sulfonate ester will then proceed with the expected inversion of stereochemistry.

The Reagent: o-Tolylmethanesulfonyl Chloride (o-TMSCl)

While p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) are more common, o-TMSCl offers a unique structural motif. The presence of a methylene (-CH₂) spacer between the sulfonyl chloride group and the aromatic ring differentiates it from TsCl, potentially altering its reactivity and the properties of the resulting sulfonate. The ortho-methyl group may introduce subtle steric and electronic effects that can be leveraged in specific synthetic contexts.

Property Value Reference
Chemical Name (2-Methylphenyl)methanesulfonyl chloride[4]
Synonyms o-TMSCl, 2-Methylbenzylsulfonyl chloride[5]
CAS Number 92614-55-6[4]
Molecular Formula C₈H₉ClO₂S[4]
Molecular Weight 204.67 g/mol [5]
Appearance Solid-
Melting Point 52 °C[5]
Safety & Handling

Hazard Statement: o-Tolylmethanesulfonyl chloride is classified as corrosive and causes severe skin burns and eye damage.[4] Inhalation or ingestion can be harmful. It is also moisture-sensitive and will hydrolyze to form corrosive HCl.

Precautionary Measures:

  • Engineering Controls: Always handle this reagent in a certified chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles or a face shield.[4]

  • Handling: Use only under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Dispense using clean, dry glassware. Avoid breathing dust or vapors.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials. Store locked up.[4]

Experimental Design: Field-Proven Insights

The success of the derivatization reaction hinges on several key parameters. Understanding the causality behind these choices is critical for protocol optimization and troubleshooting.

  • Substrate Reactivity: The steric accessibility of the hydroxyl group is the primary determinant of reaction rate. The general reactivity trend is: Primary > Secondary >> Tertiary . Tertiary alcohols are highly hindered and often fail to react or undergo elimination reactions under typical conditions.[7]

  • Choice of Base:

    • Pyridine: Often used as both the base and the solvent. It is effective but can be difficult to remove during workup. It can also act as a nucleophilic catalyst.

    • Triethylamine (TEA): A non-nucleophilic, cost-effective base that is more volatile than pyridine, simplifying its removal. It is typically used in stoichiometric amounts (1.1-1.5 equivalents).

    • 4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst used in small, catalytic amounts (0.01-0.1 eq) alongside a stoichiometric base like TEA. DMAP accelerates the reaction, especially for hindered secondary alcohols.[8] Caution: The use of DMAP has been reported to sometimes promote an alternative pathway leading to the corresponding alkyl chloride instead of the sulfonate ester, particularly with benzyl alcohols.[2]

  • Solvent Selection: Anhydrous aprotic solvents are required to prevent hydrolysis of the sulfonyl chloride.

    • Dichloromethane (DCM): A common, versatile solvent that is effective for a wide range of substrates.

    • Tetrahydrofuran (THF): Another excellent choice, particularly for reactions run at lower temperatures.

    • Pyridine: Can serve as the solvent, which is convenient for sluggish reactions as its high concentration can accelerate the rate.

  • Temperature Control: The reaction is exothermic. It is typically initiated at 0 °C to control the initial rate and then allowed to warm to room temperature. For less reactive alcohols, gentle heating may be required, but this also increases the risk of side reactions.

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for the derivatization, purification, and analysis of alcohols using o-TMSCl.

Sources

Application Notes & Protocols: Streamlining Synthesis with (2-Methylphenyl)methanesulfonyl Chloride in One-Pot Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2-Methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride (o-TMSCl), is a versatile reagent in modern organic synthesis. Its utility is particularly pronounced in one-pot procedures, which offer significant advantages in terms of operational simplicity, time efficiency, and waste reduction. This guide provides an in-depth exploration of the application of this compound in the one-pot synthesis of N-substituted sulfonamides, a functional group of paramount importance in medicinal chemistry. We will dissect the underlying reaction mechanisms, provide detailed, field-tested protocols, and offer expert insights into experimental design and troubleshooting.

Introduction: The Strategic Advantage of o-TMSCl in One-Pot Synthesis

The sulfonamide functional group is a cornerstone in drug discovery and development, present in a wide array of therapeutic agents with activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Traditionally, the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] One-pot synthesis, where sequential reactions are carried out in a single reactor without isolating intermediates, represents a significant process intensification.[2][3]

This compound emerges as a valuable reagent in this context. It serves as a robust precursor for introducing the (2-methylphenyl)methanesulfonyl moiety, enabling the efficient construction of diverse sulfonamide libraries. This document serves as a practical guide for researchers, scientists, and drug development professionals to effectively leverage this reagent in streamlined synthetic workflows.

Physicochemical Properties and Handling

This compound is a liquid that is sensitive to moisture and air, necessitating careful handling under anhydrous conditions to prevent decomposition.[4]

PropertyValue
Chemical Formula C₈H₉ClO₂S
Molar Mass 204.67 g/mol
Appearance Colorless to pale yellow liquid[4]
Boiling Point 198-200 °C[4]
Density 1.33 g/cm³[4]
CAS Number 92614-55-6

Safety Precaution: Due to its reactivity and corrosive nature, always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Store the reagent in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) away from moisture.[4]

Core Application: One-Pot Synthesis of N-Substituted Sulfonamides

The primary application detailed here is the direct, one-pot conversion of amines into their corresponding (2-methylphenyl)methanesulfonamides. This transformation is reliable, high-yielding, and applicable to a broad range of amine substrates.

Reaction Principle and Mechanism

The reaction proceeds via a classical nucleophilic acyl substitution pathway at the sulfur center. The nitrogen atom of the amine, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride.[1] This is followed by the elimination of a chloride ion. The reaction generates a stoichiometric amount of hydrochloric acid (HCl), which must be neutralized by a non-nucleophilic base to prevent the protonation of the starting amine and to drive the reaction to completion.[1][2]

Caption: General mechanism for N-sulfonylation.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of a wide variety of sulfonamides.

Materials and Reagents:

  • This compound (o-TMSCl)

  • Primary or secondary amine of interest

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Experimental Workflow One-Pot Sulfonamide Synthesis Workflow A 1. Preparation Dissolve amine (1.0 eq) and base (1.5 eq) in anhydrous DCM in a flask. B 2. Cooling Cool the stirred solution to 0 °C using an ice bath. A->B C 3. Reagent Addition Add o-TMSCl (1.1 eq) dropwise over 15-30 min, maintaining 0 °C. B->C D 4. Reaction Allow mixture to warm to room temperature. Stir for 2-16 hours. C->D E 5. Monitoring Track reaction progress via TLC until starting amine is consumed. D->E F 6. Workup: Quench & Extract Add 1 M HCl. Separate layers. Extract aqueous layer with DCM. E->F G 7. Workup: Wash Combine organic layers. Wash sequentially with sat. NaHCO₃ and brine. F->G H 8. Drying & Concentration Dry organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. G->H I 9. Purification Purify the crude product via flash column chromatography if necessary. H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and a suitable non-nucleophilic base like triethylamine (1.2-1.5 eq.) in an appropriate anhydrous solvent (e.g., DCM, 10 mL per mmol of amine).[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Maintaining a low temperature during the addition of the sulfonyl chloride is critical to control the exothermic reaction and minimize side-product formation.[1]

  • Addition of o-TMSCl: Slowly add this compound (1.0-1.1 eq.), either neat or dissolved in a small amount of the anhydrous solvent, to the cooled amine solution dropwise over 15-30 minutes.[1]

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-16 hours.

  • Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.[1]

  • Workup: Quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. If the product has significant water solubility, extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[1]

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine (to initiate drying).[1] A thorough brine wash is critical for removing residual salts.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.

Causality Behind Experimental Choices
  • Choice of Base: A non-nucleophilic tertiary amine like triethylamine or DIPEA is essential. These bases are sterically hindered enough to not compete with the substrate amine in attacking the sulfonyl chloride, but are basic enough to effectively scavenge the generated HCl.

  • Stoichiometry: A slight excess of the sulfonyl chloride (1.1 eq.) is often used to ensure complete consumption of the more valuable amine substrate. A larger excess of the base (1.5 eq.) ensures that the reaction medium remains basic throughout the process.

  • Solvent Selection: Anhydrous aprotic solvents like DCM or THF are ideal as they are unreactive towards the sulfonyl chloride and effectively dissolve the reactants. The use of anhydrous solvents is crucial to prevent hydrolysis of the highly reactive o-TMSCl.[1]

  • Temperature Control: The initial addition at 0 °C is a key control point. It mitigates the exothermicity of the reaction and prevents potential side reactions, such as di-sulfonylation of primary amines or degradation of sensitive functional groups.[1]

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Yield Inactive/hindered amine.Use a stronger, non-nucleophilic base (e.g., DBU). Consider microwave-assisted synthesis to increase reactivity.[1]
Moisture in the reaction.Ensure all glassware is oven- or flame-dried. Use freshly distilled anhydrous solvents and reagents.[1]
Formation of Side Products Reaction temperature was too high.Maintain strict temperature control (0 °C) during the addition of o-TMSCl.[1]
Di-sulfonylation of a primary amine.Use a precise stoichiometric amount of o-TMSCl (1.0-1.1 eq.). Add the sulfonyl chloride slowly to the amine solution.[1]
Difficult Purification Excess base or base-HCl salt co-eluting with the product.Ensure the aqueous workup is thorough, particularly the 1 M HCl wash to remove the base.[1] A final brine wash is critical.[1]

Conclusion

This compound is a highly effective reagent for the one-pot synthesis of N-substituted sulfonamides. The protocol described herein is robust, scalable, and applicable to a diverse range of amine substrates. By understanding the mechanistic principles and the reasoning behind key experimental parameters, researchers can confidently and efficiently generate valuable sulfonamide compounds, accelerating discovery programs in medicinal chemistry and materials science. The one-pot nature of this transformation underscores its alignment with the principles of green and efficient chemistry.

References

  • This compound - ChemBK. (2024). ChemBK. [Link]
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
  • Methanesulfonyl chloride - Wikipedia. (n.d.). Wikipedia. [Link]
  • Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. [Link]
  • Mild and General Method for the Synthesis of Sulfonamides. (2008). Organic Chemistry Portal. [Link]
  • Methanesulfonyl chloride. (n.d.). chemeurope.com. [Link]

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Application Notes and Protocols for the Solid-Phase Synthesis Applications of o-Tolylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide explores the potential applications of o-tolylmethanesulfonyl chloride as a versatile reagent in solid-phase synthesis (SPS). While the use of arylsulfonyl chlorides for the protection of amines and other functional groups is well-established, the specific utility of the o-tolylmethanesulfonyl moiety in a solid-phase context is an emerging area. This document provides a scientifically grounded framework for its use, drawing parallels from well-documented sulfonyl chlorides like tosyl and nosyl chlorides. Herein, we present detailed, albeit prospective, protocols for the protection of resin-bound amines, discuss the potential orthogonality with common protecting group strategies, and outline plausible cleavage conditions. The causality behind each experimental choice is explained, providing a robust starting point for researchers looking to incorporate this reagent into their solid-phase synthesis workflows for applications such as library synthesis and peptidomimetic development.

Introduction: The Role of Sulfonyl Chlorides in Solid-Phase Synthesis

Solid-phase synthesis (SPS) has revolutionized the way chemists approach the construction of complex molecules, from peptides to small molecule libraries.[1] The core principle of SPS involves anchoring a starting material to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration steps.[2] Central to the success of SPS is the strategic use of protecting groups, which must be stable to the reaction conditions of chain elongation yet readily removable at the appropriate stage.[3]

Arylsulfonyl chlorides are a cornerstone of organic synthesis, primarily used for the protection of amines to form stable, non-basic sulfonamides.[4] In the context of solid-phase peptide synthesis (SPPS), protecting groups must be orthogonal, meaning they can be removed under conditions that do not affect other protecting groups or the linkage to the solid support.[5] The most common strategies are the Fmoc/tBu and Boc/Bzl approaches, which rely on base-labile and acid-labile protecting groups, respectively.[6]

o-Tolylmethanesulfonyl chloride, with its unique steric and electronic properties conferred by the ortho-methyl group, presents an intriguing candidate for applications in solid-phase synthesis. While its use is not as extensively documented as its para-substituted isomer, p-toluenesulfonyl chloride (TsCl), its potential for fine-tuning reactivity and stability warrants investigation. This guide will focus on its prospective application as an amine-protecting group in the context of solid-phase organic synthesis (SPOS) and peptidomimetic construction.

Core Application: Protection of Amines as o-Tolylmethanesulfonamides

The primary application of o-tolylmethanesulfonyl chloride in solid-phase synthesis is the protection of primary and secondary amines. The resulting sulfonamide is a robust, neutral moiety that is stable to a wide range of synthetic conditions. This is particularly valuable in the construction of combinatorial libraries where diverse reagents are employed.

Mechanism of Sulfonamide Formation

The reaction proceeds via a nucleophilic attack of the resin-bound amine on the electrophilic sulfur atom of o-tolylmethanesulfonyl chloride. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

Orthogonality_Workflow Start Resin-Bound Substrate (e.g., Fmoc-Lys(o-TMS)-OH) SPPS_Cycles Standard SPPS Cycles (Fmoc Deprotection & Coupling) Start->SPPS_Cycles On_Resin_Mod Optional On-Resin Modification (e.g., side-chain cyclization) SPPS_Cycles->On_Resin_Mod Final_Cleavage Final Cleavage from Resin (TFA Cocktail) On_Resin_Mod->Final_Cleavage oTMS_Cleavage o-TMS Group Cleavage (e.g., Reductive Conditions) Final_Cleavage->oTMS_Cleavage Product Final Product oTMS_Cleavage->Product

A potential workflow incorporating an o-TMS protecting group.

Safety and Handling

o-Tolylmethanesulfonyl chloride is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

HazardPrecaution
Corrosive Causes severe skin burns and eye damage. Wear chemical-resistant gloves, safety goggles, and a lab coat.
Moisture Sensitive Reacts with water to produce HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon).
Toxicity May be harmful if inhaled or swallowed. Avoid breathing dust, fumes, or vapors.

Always consult the Safety Data Sheet (SDS) before handling this reagent.

Conclusion

While direct, field-proven applications of o-tolylmethanesulfonyl chloride in solid-phase synthesis are not yet widely reported, its chemical properties suggest it could be a valuable tool, particularly as a robust and orthogonal amine protecting group. The protocols and strategies outlined in this document, extrapolated from the well-understood chemistry of analogous sulfonyl chlorides and solid-phase synthesis principles, provide a strong foundation for researchers to explore its utility. Experimental validation of the proposed stability and cleavage conditions is a necessary next step to fully establish the o-tolylmethanesulfonyl group in the repertoire of solid-phase synthesis methodologies.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Application Notes and Protocols for Solid-Phase Synthesis of Sulfonamide Deriv
  • An In-depth Technical Guide to Orthogonal Protecting Groups in Solid-Phase Peptide Synthesis. (2025). BenchChem.
  • Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
  • A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. (2025). BenchChem.
  • Synthesis of sulfonamides. (n.d.).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
  • SPPS: peptide failure to elongate? (2020).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. (n.d.). AAPPTec.
  • p-Tosyl Chloride compared to Tosyl Chloride. (2020). Reddit.
  • Combinatorial Chemistry with Solid Phase Synthesis: An Outline. (n.d.). CR Subscription Agency.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
  • Combinatorial chemistry: A novel method in drug discovery and its application. (n.d.). NISCAIR Online Periodicals Repository.
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library.
  • What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? (2018).
  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (n.d.).
  • 4-Toluenesulfonyl chloride. (n.d.). Wikipedia.
  • COMBINATORIAL CHEMISTRY: A REVIEW. (n.d.). JETIR.
  • Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. (2020). MDPI.
  • A REVIEW ARTICLE ON COMBINATORIAL CHEMISTRY AND IT'S DIFFERENT TECHNIQUES. (n.d.). IAJPS.
  • Combinatorial Chemistry. (n.d.). Al-Mustansiriyah University.
  • Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. (2016). JACS Directory.
  • Loading protocols. (n.d.). Peptideweb.com.
  • Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin. (2013). Walsh Medical Media.
  • C-terminalN-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. (n.d.).
  • Tosylates And Mesyl
  • On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Treatment of alcohols with tosyl chloride does not always lead to the formation of tosyl
  • Selective C-N σ Bond Cleavage in Azetidinyl Amides under Transition Metal-Free Conditions. (n.d.). MDPI.
  • Peptide Resin Loading Protocols. (n.d.). Sigma-Aldrich.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (2-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your reactions. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Section 1: Understanding the Reagent: Core Characteristics

This compound is a versatile reagent, but its reactivity is dictated by several key factors. A foundational understanding of its properties is crucial for successful application.

FAQ 1: What are the primary reactivity and stability concerns with this compound?

This compound is a potent electrophile, making it highly effective for sulfonylation reactions. However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophiles like water.[1][2][3]

Key Stability Concerns:

  • Moisture Sensitivity: The compound reacts violently with water, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.[2][4][5] This not only consumes your reagent but also introduces acidic byproducts that can catalyze other side reactions.

  • Thermal Stability: While stable under normal conditions, prolonged exposure to high temperatures can lead to decomposition.[4] Exothermic reactions, if not controlled, can accelerate this degradation.

Here is a summary of its key chemical properties:

PropertyValueSource
Chemical FormulaC8H9ClO2S[6]
AppearanceColorless to pale yellow liquid/solid[6][7]
Boiling Point198-200°C[6]
Density1.33 g/cm³[6]

Section 2: Troubleshooting Low Yields in Sulfonamide and Sulfonate Ester Synthesis

The most common applications of this compound are the synthesis of sulfonamides and sulfonate esters. Low yields in these reactions are a frequent issue. This section addresses common causes and provides actionable solutions.

FAQ 2: My sulfonamide synthesis is giving a low yield. What are the likely causes and how can I fix it?

Low yields in sulfonamide synthesis can often be traced back to a few key areas: reagent quality, reaction conditions, and work-up procedures.

Troubleshooting Workflow for Low Sulfonamide Yield

start Low Yield Observed reagent_quality Check Reagent Quality (Moisture Sensitivity) start->reagent_quality reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions If quality is good hydrolysis Hydrolysis of Sulfonyl Chloride reagent_quality->hydrolysis base_choice Incorrect Base Choice reaction_conditions->base_choice Investigate temperature Suboptimal Temperature reaction_conditions->temperature Investigate solvent Inappropriate Solvent reaction_conditions->solvent Investigate workup Refine Work-up & Purification purification_loss Product Loss During Purification workup->purification_loss end Improved Yield workup->end Successful Optimization base_choice->workup temperature->workup solvent->workup

Caption: Troubleshooting logic for low sulfonamide yield.

Possible Cause 1: Degradation of this compound

  • Why it happens: As mentioned, the primary culprit is hydrolysis due to exposure to moisture from solvents, reagents, or ambient air.[2][4]

  • Solution:

    • Use freshly opened or properly stored reagent.

    • Ensure all glassware is oven-dried.

    • Use anhydrous solvents.

    • Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 2: Inappropriate Base Selection

  • Why it happens: The choice of base is critical. It serves to neutralize the HCl generated during the reaction.[8] A base that is too weak will not effectively scavenge the acid, leading to potential side reactions. A base that is too sterically hindered may lead to slow reaction rates.

  • Solution:

    • For primary and secondary amines, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are common choices.[9][10]

    • Pyridine can also be used and can act as a nucleophilic catalyst.[1]

    • The pKa of the conjugate acid of the base should be considered to ensure it can effectively neutralize HCl.

Possible Cause 3: Suboptimal Reaction Temperature

  • Why it happens: Sulfonylation reactions are often exothermic.[1] Running the reaction at too high a temperature can promote side reactions and decomposition. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction.

  • Solution:

    • Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature.[1]

    • Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Possible Cause 4: Incorrect Solvent Choice

  • Why it happens: The solvent can influence the solubility of reagents and the reaction rate.[11][12] Aprotic solvents are generally preferred to avoid reaction with the sulfonyl chloride.

  • Solution:

    • Dichloromethane (DCM) is a common and effective solvent for these reactions.[9]

    • Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used, though reaction rates may vary.[12]

Protocol: Optimized Synthesis of a Sulfonamide

This protocol provides a general, robust starting point for the synthesis of sulfonamides using this compound.

Materials:

  • This compound

  • Primary or secondary amine

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, and inert gas setup (N2 or Ar)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) and TEA or DIPEA (1.2-1.5 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC.

  • Work-up:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

FAQ 3: I am trying to synthesize a sulfonate ester, but my yield is poor and I see byproducts. What's going wrong?

Similar to sulfonamide synthesis, low yields in sulfonate ester formation often stem from reaction conditions and the inherent reactivity of the starting materials.

Possible Cause 1: Competing Elimination Reaction

  • Why it happens: With secondary or sterically hindered alcohols, the base can promote an elimination reaction to form an alkene instead of the desired sulfonate ester.

  • Solution:

    • Use a non-nucleophilic, sterically hindered base like 2,6-lutidine or DIPEA.[10]

    • Maintain a low reaction temperature to disfavor the elimination pathway.[10]

Possible Cause 2: Incomplete Reaction

  • Why it happens: Sterically hindered alcohols can react slowly.

  • Solution:

    • Increase the reaction time and monitor progress carefully.

    • Consider using a more reactive sulfonylating agent if possible, though this is not an option when the specific (2-methylphenyl)methanesulfonyl group is required.

    • A slight excess of the sulfonyl chloride (1.2-1.5 eq.) can help drive the reaction to completion.

Section 3: Advanced Topics and Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in more complex troubleshooting scenarios.

FAQ 4: What is the mechanism of sulfonamide formation, and how does it influence my reaction setup?

The reaction of a sulfonyl chloride with an amine is generally considered to proceed through a nucleophilic substitution at the sulfur atom. There is evidence for both a concerted SN2-like mechanism and a stepwise addition-elimination pathway.[1]

Mechanism of Sulfonamide Formation

reagents R-SO2Cl + R'2NH transition_state [Trigonal Bipyramidal Transition State/Intermediate] reagents->transition_state Nucleophilic Attack product_formation R-SO2NR'2 + HCl transition_state->product_formation Loss of Cl- base_action Base (e.g., TEA) Neutralizes HCl product_formation->base_action

Caption: Simplified mechanism of sulfonamide formation.

Understanding this mechanism highlights the importance of:

  • A potent nucleophile: The amine must be sufficiently nucleophilic to attack the electrophilic sulfur center.

  • An effective leaving group: The chloride ion is an excellent leaving group, facilitating the reaction.

  • Acid scavenging: The generated HCl must be neutralized by a base to prevent protonation of the starting amine, which would render it non-nucleophilic.[8]

By carefully controlling the factors of reagent quality, reaction conditions, and work-up procedures, researchers can significantly improve the yield and purity of products in reactions involving this compound. This guide provides a starting point for troubleshooting, and further optimization may be required for specific substrates and applications.

References

  • Chakraborty, S., & Raha, S. (2011). Temperature control of sulfonation reaction in a semi-batch reactor.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 846–864. [Link]
  • Wikipedia. (n.d.). Sulfonyl halide. [Link]
  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]
  • ChemBK. (2024, April 9). This compound. [Link]
  • RSC Publishing. (2024, July 2). Brønsted base catalyzed Reppe sulfonylation reaction. Organic Chemistry Frontiers, 11, 4740-4747. [Link]
  • Kim, J. Y., et al. (2011). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Bulletin of the Korean Chemical Society, 32(10), 3565-3568. [Link]
  • Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(2), M1879. [Link]
  • Macmillan Group - Princeton University. (2023, September 28).
  • ACS Publications. (2018). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 22(12), 1736-1741. [Link]
  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]
  • Organic Chemistry Portal. (n.d.).
  • RSC Publishing. (2018). Inorganic sulfites as the sulfur dioxide surrogates in sulfonylation reactions.
  • Wikipedia. (n.d.). Sulfuryl chloride. [Link]
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride. [Link]
  • Common-Reactions.com. (n.d.). Alcohol to Chloride - Common Conditions. [Link]
  • Common-Reactions.com. (n.d.).
  • RSC Publishing. (2022). Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. RSC Advances, 12(35), 22695-22718. [Link]
  • ACS Publications. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters, 20(1), 174-177. [Link]
  • ResearchGate. (2017). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides | Request PDF. [Link]
  • Progress in Chemistry. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
  • Research Journal of Pharmacy and Technology. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Research Journal of Pharmacy and Technology, 13(8), 3895-3907. [Link]
  • Columbia University. (n.d.).
  • ACS Publications. (1937). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. I1. Journal of the American Chemical Society, 59(11), 2247–2248. [Link]
  • ACS Publications. (1979). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. The Journal of Organic Chemistry, 44(13), 2219–2223. [Link]
  • NIH. (2014). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 19(12), 20386–20401. [Link]
  • NIH. (2012). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 17(6), 6882–6895. [Link]
  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
  • Quora. (2023, July 28). What is the use of sulfonyl chloride?[Link]
  • Wiley Online Library. (2022). Three‐component reactions for sulfonylation of nitrogen‐containing heterocycles. Journal of Heterocyclic Chemistry, 59(10), 1761-1777. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of (2-methylphenyl)methanesulfonyl Chloride with Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for reactions involving (2-methylphenyl)methanesulfonyl chloride. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically demanding sulfonating agent. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to optimize your reactions, maximize yields, and ensure the purity of your target sulfonate esters.

The conversion of an alcohol's hydroxyl group into a sulfonate ester is a cornerstone of organic synthesis, transforming a poor leaving group (-OH) into an excellent one.[1][2] this compound, a derivative of benzylsulfonyl chloride, is a valuable reagent in this class. However, the steric bulk introduced by the ortho-methyl group on the phenyl ring presents unique challenges that can lead to undesired side reactions. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.

Section 1: The Core Reaction: Sulfonate Ester Formation

The primary objective is the reaction of an alcohol with this compound in the presence of a suitable base to form the corresponding (2-methylphenyl)methanesulfonate ester. This reaction proceeds with retention of configuration at the alcohol's stereocenter, as the carbon-oxygen bond of the alcohol is not broken during the sulfonylation process.[3][4]

Core_Reaction cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) Reagents + Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) SulfonylChloride (2-Me-Ph)CH₂SO₂Cl SulfonateEster R-OSO₂CH₂(2-Me-Ph) (Sulfonate Ester) HBSalt Base-H⁺ Cl⁻ Reagents->SulfonateEster Sulfonylation Competing_Pathways Start Alcohol (R-OH) + (2-Me-Ph)CH₂SO₂Cl Intermediate Sulfonate Ester (R-OSO₂R') Start->Intermediate Sulfonylation (Fast, Desired) Product_Desired Isolated Sulfonate Ester (Desired Product) Intermediate->Product_Desired Workup Product_Side Alkyl Chloride (R-Cl) (Side Product) Intermediate->Product_Side S_N2 Attack by Cl⁻ (Slow, Undesired)

Sources

Preventing hydrolysis of o-tolylmethanesulfonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis During Reactions

Welcome to the Technical Support Center. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions for a common challenge encountered when working with o-tolylmethanesulfonyl chloride: preventing its hydrolysis during chemical reactions. As a reactive sulfonylating agent, its efficacy is highly dependent on maintaining anhydrous conditions to avoid the formation of the corresponding and often undesirable o-tolylmethanesulfonic acid. This guide offers a series of frequently asked questions and detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is o-tolylmethanesulfonyl chloride and why is it prone to hydrolysis?

o-Tolylmethanesulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride functional group attached to a methylene bridge, which in turn is connected to an o-tolyl group. The sulfur atom in the sulfonyl chloride group is highly electrophilic. This is due to the strong electron-withdrawing effect of the two oxygen atoms and the chlorine atom. This high electrophilicity makes it a prime target for nucleophilic attack. Water, although a weak nucleophile, can readily attack the sulfur atom, leading to a hydrolysis reaction.[1][2] This reaction results in the displacement of the chloride ion and the formation of o-tolylmethanesulfonic acid and hydrochloric acid (HCl).[1]

Q2: What are the primary consequences of hydrolysis in my reaction?

Hydrolysis of o-tolylmethanesulfonyl chloride can lead to several detrimental outcomes in your experiment:

  • Reduced Yield: The starting material is consumed by the unwanted side reaction with water, which directly lowers the yield of your desired product.[1]

  • Product Contamination: The sulfonic acid byproduct can be challenging to separate from the desired product, leading to impurities that can affect the accuracy of your results and the viability of subsequent steps.

  • Complicated Purification: The presence of the polar sulfonic acid byproduct can make chromatographic purification more difficult.

Q3: How can I visually or analytically detect if hydrolysis has occurred?

Several signs can indicate that your o-tolylmethanesulfonyl chloride has undergone hydrolysis:

  • Fuming: If you observe white fumes upon opening a container of the reagent, it is likely HCl gas (a byproduct of hydrolysis) reacting with atmospheric moisture.

  • Change in Physical State: o-Tolylmethanesulfonyl chloride is typically a liquid or low-melting solid. The formation of the solid o-tolylmethanesulfonic acid may cause the sample to appear cloudy or to solidify over time.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the appearance of a new peak corresponding to the methylene protons adjacent to the sulfonic acid group will be observed, likely at a different chemical shift than the methylene protons next to the sulfonyl chloride.

  • IR Spectroscopy: The presence of the sulfonic acid will be indicated by a broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹.

Q4: What is the general mechanism of hydrolysis for a sulfonyl chloride?

The hydrolysis of sulfonyl chlorides, including o-tolylmethanesulfonyl chloride, generally proceeds through a bimolecular nucleophilic substitution (SN2-like) mechanism.[3][4] The process can be summarized in the following steps:

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Leaving Group Departure: The chloride ion, a good leaving group, is expelled.

  • Deprotonation: A final deprotonation step, often assisted by another water molecule, yields the sulfonic acid and hydrochloric acid.

Hydrolysis_Mechanism

Troubleshooting Guide: Preventing Hydrolysis

This section provides actionable strategies and detailed protocols to minimize or eliminate hydrolysis during your reactions with o-tolylmethanesulfonyl chloride.

Issue 1: Low yield of the desired sulfonamide product, with evidence of sulfonic acid formation.

Primary Cause: Presence of water in the reaction setup. This could originate from solvents, reagents, glassware, or the atmosphere.

Solutions:

  • Rigorous Anhydrous Conditions: This is the most critical factor.

    • Glassware: All glassware should be oven-dried at a minimum of 120°C for several hours or flame-dried under a stream of inert gas (nitrogen or argon) immediately before use.

    • Solvents: Use anhydrous solvents. Commercially available anhydrous solvents are recommended. If preparing your own, ensure they are properly dried using appropriate drying agents and distilled under an inert atmosphere.

    • Reagents: Ensure all other reagents, especially the amine, are anhydrous. Liquid amines can be dried over potassium hydroxide (KOH) pellets and distilled. Solid reagents should be dried in a vacuum oven.

    • Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas like nitrogen or argon.

  • Use of an HCl Scavenger (Non-Nucleophilic Base): During the sulfonylation of an amine, one equivalent of HCl is produced.[5] This HCl can be problematic, but more importantly for preventing hydrolysis, a base is required to drive the reaction forward. Using a sterically hindered, non-nucleophilic base is crucial to prevent the base itself from reacting with the sulfonyl chloride.[3]

    • Recommended Bases:

      • Triethylamine (TEA)

      • N,N-Diisopropylethylamine (DIPEA or Hünig's Base)[3]

      • Pyridine

    • Why Non-Nucleophilic? These bases have bulky substituents that sterically hinder them from acting as nucleophiles and attacking the electrophilic sulfur of the sulfonyl chloride, while still being able to effectively neutralize the generated HCl.

Issue 2: The reaction is sluggish or does not go to completion, even under anhydrous conditions.

Primary Cause: Insufficient reactivity of the amine or steric hindrance. The ortho-methyl group on the tolyl ring of o-tolylmethanesulfonyl chloride can introduce some steric hindrance, potentially slowing down the reaction with bulky amines.[6][7]

Solutions:

  • Temperature Control:

    • Initially, the reaction should be cooled to 0°C during the addition of the sulfonyl chloride to control the initial exothermic reaction.[5]

    • After the addition is complete, allowing the reaction to slowly warm to room temperature and stirring for an extended period (4-24 hours) can help drive it to completion.[5]

    • Gentle heating (e.g., to 40-50°C) can be considered for particularly unreactive amines, but this should be done with caution as it can also increase the rate of any potential side reactions, including hydrolysis if trace water is present.

  • Solvent Choice:

    • Aprotic solvents are essential. Dichloromethane (DCM) and tetrahydrofuran (THF) are common choices.

    • For sluggish reactions, switching to a more polar aprotic solvent like acetonitrile might increase the reaction rate.

Issue 3: Difficulty in purifying the product from the sulfonic acid byproduct and scavenger salts.

Primary Cause: Incomplete reaction or improper workup procedure.

Solutions:

  • Aqueous Workup with a Base Wash: A carefully controlled aqueous workup can effectively remove the sulfonic acid and the hydrochloride salt of the scavenger base.

    • After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the sulfonic acid into its more water-soluble sodium salt, which will partition into the aqueous layer.

    • Follow with a brine wash to remove residual water from the organic layer.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate.

  • Non-Aqueous Workup: For highly water-sensitive products, a non-aqueous workup is preferable.

    • After the reaction, filter the mixture to remove the precipitated hydrochloride salt of the base.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by column chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Sulfonylation of a Primary or Secondary Amine

This protocol provides a standardized method for reacting o-tolylmethanesulfonyl chloride with an amine while minimizing the risk of hydrolysis.

Sulfonylation_Workflow

Materials:

  • Primary or secondary amine (1.0 eq)

  • o-Tolylmethanesulfonyl chloride (1.1 - 1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM.

  • Cool the stirred solution to 0°C using an ice-water bath.

  • Slowly, add a solution of o-tolylmethanesulfonyl chloride (1.1 - 1.2 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-30 minutes. Maintain the temperature at or below 5°C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 4-24 hours.

  • Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Summary of Key Parameters

ParameterRecommendationRationale
Reaction Conditions Strictly anhydrous, inert atmosphere (N₂ or Ar)Prevents hydrolysis of the sulfonyl chloride.[1]
Temperature 0°C for addition, then warm to RTControls initial exotherm and drives the reaction to completion.[5]
Solvent Anhydrous aprotic (e.g., DCM, THF)Prevents reaction with the solvent and ensures solubility of reagents.
Base Non-nucleophilic, sterically hindered (e.g., TEA, DIPEA)Neutralizes HCl byproduct without competing in the reaction.[3]
Workup Aqueous wash with NaHCO₃Removes the sulfonic acid byproduct and excess reagents.

By adhering to these guidelines and understanding the principles behind them, researchers can significantly improve the success rate of their reactions involving o-tolylmethanesulfonyl chloride, leading to higher yields and purer products.

References

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 744-749. [Link]
  • Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. [Link]
  • King, J. F., & Khemani, K. C. (1989). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 67(12), 2162-2171. [Link]
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
  • Alvarez-Idaboy, J. R., Galano, A., & Vivier-Bunge, A. (2001). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. The Journal of Physical Chemistry A, 105(25), 6127–6134. [Link]
  • Iazykov, M., Canle L, M., Santaballa, J. A., & Rublova, L. (2015). Relations structure-reactivity and the positive steric effects of ortho substituents in arenesulfonyl chlorides. In Proceedings of the 19th International Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Reddy, T. J., & Bäckvall, J. E. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of organic chemistry, 73(10), 3845–3847. [Link]
  • D'Souza, M. J., & Kevill, D. N. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International journal of molecular sciences, 9(12), 2536–2548. [Link]
  • Iazykov, M., Canle, M., Santaballa, J. A., & Rublova, L. (2015). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. Sciforum. [Link]
  • LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]
  • Prakash, G. K. S., & Mathew, T. (2013). Preparation of sulfonamides from N-silylamines. Beilstein journal of organic chemistry, 9, 2864–2869. [Link]

Sources

Technical Support Center: Optimizing Temperature for (2-Methylphenyl)methanesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for this versatile reagent. Our goal is to move beyond simple protocols and equip you with the scientific rationale to troubleshoot and refine your experimental conditions effectively.

Introduction: The Critical Role of Temperature

This compound is a key building block in organic synthesis, valued for its ability to introduce the 2-methylbenzylsulfonyl moiety. The temperature at which reactions with this reagent are conducted is not merely a procedural detail; it is a critical parameter that governs reaction rate, product yield, purity, and the profile of side products. Understanding the interplay between temperature and the unique structural features of this sulfonyl chloride is paramount to achieving reproducible and high-quality results.

The presence of the ortho-methyl group on the phenyl ring introduces both steric and electronic effects that differentiate its reactivity from simpler reagents like methanesulfonyl chloride or benzenesulfonyl chloride. These effects can influence the optimal temperature for a given transformation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature for a typical sulfonylation reaction with this compound?

A1: For most applications, such as the sulfonylation of primary or secondary amines and alcohols, it is highly recommended to start the reaction at a low temperature, typically 0 °C . This is crucial for controlling the initial exothermic release of heat upon addition of the sulfonyl chloride. The reagent should be added dropwise to the solution of the nucleophile and base while maintaining this temperature. Once the addition is complete, the reaction can then be allowed to slowly warm to room temperature and stirred until completion.[1][2][3]

Q2: How does the ortho-methyl group on this compound affect its reactivity and the choice of temperature?

A2: The ortho-methyl group has two primary effects:

  • Steric Hindrance: The methyl group can sterically hinder the approach of a nucleophile to the electrophilic sulfur center. This might suggest that higher temperatures are needed to overcome this barrier.

  • Electronic Effect: The methyl group is weakly electron-donating through inductive and hyperconjugation effects.[4] This can slightly modulate the electrophilicity of the sulfonyl group.

Interestingly, studies on sterically hindered arenesulfonyl chlorides have shown that ortho-alkyl groups can sometimes lead to an increase in the rate of solvolysis, a phenomenon known as a "positive" ortho-effect.[3][5] This is theorized to be due to the restriction of free rotation around the C-S bond, which pre-organizes the molecule into a conformation that is more favorable for the transition state.[3] For practical purposes, while the initial low temperature for addition remains critical, you may find that reactions with this compound proceed efficiently at or slightly above room temperature after the initial addition phase.

Q3: Can I run the reaction at elevated temperatures to speed it up?

A3: While gentle heating may be necessary for sluggish reactions with unreactive nucleophiles, it should be approached with caution. Elevated temperatures can promote undesirable side reactions and decomposition. The upper limit for most sulfonylation reactions should be determined empirically, but it is generally advisable to stay within a 0 °C to 50 °C range. For particularly sensitive substrates or when high purity is critical, maintaining the reaction at room temperature or below is often the best strategy.

Q4: What are the primary side reactions related to temperature when using this compound?

A4: The most common temperature-influenced side reactions are:

  • Hydrolysis: this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid, which is unreactive in the desired sulfonylation.[6] This hydrolysis is accelerated at higher temperatures.

  • Di-sulfonylation: In the case of primary amines, higher temperatures can increase the rate of a second sulfonylation on the newly formed sulfonamide nitrogen, leading to a di-sulfonylated impurity.[1]

  • Elimination Reactions: When reacting with alcohols to form sulfonates (which are excellent leaving groups), elevated temperatures can promote subsequent elimination reactions of the sulfonate product, especially if the substrate has accessible beta-hydrogens.

  • Thermal Decomposition: Like all sulfonyl chlorides, this compound can decompose at high temperatures, often indicated by a color change (darkening) and the evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl).[7][8]

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound, with a focus on temperature-related solutions.

Problem Potential Cause (Temperature-Related) Troubleshooting Steps & Rationale
Low or No Product Yield Hydrolysis of this compound: Reaction temperature is too high, accelerating the rate of hydrolysis with trace water in the solvent or on glassware.Action: Ensure all glassware is rigorously dried and use anhydrous solvents. Perform the addition of the sulfonyl chloride strictly at 0 °C. Rationale: Lowering the temperature decreases the rate of hydrolysis more significantly than the rate of the desired sulfonylation, improving the yield.[6]
Sluggish Reaction: The reaction temperature is too low for the reactivity of the nucleophile.Action: After adding the sulfonyl chloride at 0 °C, allow the reaction to warm to room temperature. If the reaction is still slow (monitored by TLC or LC-MS), gently heat the mixture to 40-50 °C. Rationale: A moderate increase in temperature can provide the necessary activation energy for less reactive nucleophiles without significantly promoting side reactions.
Multiple Spots on TLC (Impure Product) Formation of Side Products: The reaction was run at too high a temperature, promoting side reactions like di-sulfonylation or elimination.Action: Repeat the reaction, maintaining a lower temperature throughout. For example, after the initial 0 °C addition, let the reaction stir at room temperature instead of heating. Rationale: Lower temperatures increase the selectivity of the reaction, disfavoring the formation of undesired byproducts.[1]
Decomposition of the Reagent: Localized overheating during the addition of the sulfonyl chloride or too high a reaction temperature can cause it to decompose.Action: Ensure efficient stirring and add the sulfonyl chloride solution slowly and dropwise to the reaction mixture at 0 °C to dissipate the heat of reaction effectively. Avoid heating the reaction beyond what is necessary. Rationale: Controlled addition at low temperatures prevents runaway reactions and minimizes thermal decomposition of the sulfonyl chloride.
Reaction Mixture Turns Dark Thermal Decomposition: The reaction temperature is too high, leading to the breakdown of the sulfonyl chloride or the product.Action: Immediately cool the reaction and assess the product profile. Rerun the reaction at a lower temperature. Rationale: A dark coloration is a common indicator of decomposition.[9] Reducing the thermal stress on the reactants and products is essential for a clean reaction.
Logical Flow for Troubleshooting Low Yield:

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent & Solvent Quality (Anhydrous?) start->check_reagents check_temp_addition Was Addition Performed at 0°C? check_reagents->check_temp_addition check_temp_reaction What was the Reaction Temperature? check_temp_addition->check_temp_reaction Yes sub_zero Maintain 0°C Addition check_temp_addition->sub_zero No rt_or_below Run at Room Temp or Below check_temp_reaction->rt_or_below Above RT gentle_heat Consider Gentle Heating (40-50°C) check_temp_reaction->gentle_heat At or Below RT hydrolysis High Probability of Hydrolysis sub_zero->hydrolysis slow_kinetics Possible Slow Kinetics gentle_heat->slow_kinetics

Caption: Troubleshooting logic for low reaction yield.

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of a Primary Amine

This protocol provides a starting point for the synthesis of a sulfonamide from a primary amine and this compound, with an emphasis on temperature control.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.1 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for aqueous work-up and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Crucially, maintain the internal reaction temperature at or below 5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-16 hours.

  • Monitoring: Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure sulfonamide.

Experimental Workflow Diagram:

experimental_workflow setup 1. Dissolve Amine & Base in Anhydrous Solvent cool 2. Cool to 0°C setup->cool add 3. Add this compound dropwise at 0°C cool->add react 4. Warm to RT, Stir 2-16h add->react monitor 5. Monitor by TLC/LC-MS react->monitor workup 6. Aqueous Work-up monitor->workup Reaction Complete purify 7. Purify (Chromatography/Recrystallization) workup->purify product Pure Sulfonamide purify->product

Caption: General workflow for N-sulfonylation.

References

  • BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Catalytic Applications Involving Methanesulfonyl Chloride. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Sulfonylation Reactions Using Methanesulfonyl Chloride. BenchChem.
  • Vrijland, M. S. A. (1977). Sulfonyl Cyanides: Methanesulfonyl Cyanide. Organic Syntheses, 57, 88.
  • König, B. (2020). Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation.
  • Ivanov, S. N., Mikhailov, A. V., Gnedin, B. G., & Korolev, V. P. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Russian Journal of Organic Chemistry, 41(1), 89-96.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Iazykov, M., Canle L., M., Santaballa, J. A., & Rublova, L. (2015). STRUCTURE-REACTIVITY RELATIONSHIPS AND THE POSITIVE STERIC EFFECT OF ORTHO SUBSTITUENTS IN ARENESULFONYL CHLORIDES. 2nd International Electronic Conference on Medicinal Chemistry.
  • Battace, A., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(15), 3974–3977.
  • Vizgert, R. V., Maksimenko, N. N., & Rubleva, L. I. (1988). Catalytic sulfonylation of phenol by sterically hindered sulfonyl chlorides.
  • BenchChem. (2025). A Comparative Analysis of Methanesulfonyl Chloride Reactivity for Drug Development Professionals. BenchChem.
  • Hearst, P. J., & Noller, C. R. (1951). Methanesulfonyl chloride. Organic Syntheses, 31, 76.
  • Bentley, T. W., & Jones, R. O. (1993). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132.
  • Filo. (2025). The o/p-directing effect of methyl group in electrophilic substitution reaction of toluene is due to.
  • Zhang, L., et al. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. The Journal of Organic Chemistry, 80(3), 1557-1563.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • CAMEO Chemicals. (n.d.). METHANESULFONYL CHLORIDE.

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Technical Support Center: Navigating Base Selection for Reactions with o-Tolylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting workflows for the use of o-tolylmethanesulfonyl chloride, focusing on the critical choice of base to ensure reaction success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the role and selection of bases in reactions involving o-tolylmethanesulfonyl chloride.

Q1: What is the primary function of a base in reactions with o-tolylmethanesulfonyl chloride?

The reaction of o-tolylmethanesulfonyl chloride with a nucleophile, such as an amine or an alcohol, generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] The primary role of the base is to neutralize this in situ generated HCl.[1][3] If left unquenched, the HCl will protonate the starting amine or other basic nucleophiles in the reaction mixture, rendering them non-nucleophilic and effectively halting the reaction.[1]

Q2: What are the most commonly recommended bases for sulfonamide or sulfonate ester synthesis?

Non-nucleophilic, organic tertiary amines are the most common and effective bases for these transformations.[3] Key examples include:

  • Triethylamine (NEt₃ or TEA): A cost-effective and widely used base with sufficient basicity to neutralize HCl.

  • Pyridine: Often used as both a base and a solvent, its lower basicity compared to TEA can be advantageous for sensitive substrates.[3][4] It is also known to catalyze the reaction.[5]

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered base that is an excellent choice when dealing with base-sensitive functional groups, as its bulkiness minimizes potential side reactions.

Q3: Can I use inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)?

Using aqueous inorganic bases like NaOH is generally not recommended.[3] o-Tolylmethanesulfonyl chloride is highly susceptible to hydrolysis by water, which converts it into the unreactive o-tolylmethanesulfonic acid, leading to significantly lower yields of the desired product.[3][4][6] While anhydrous inorganic bases like K₂CO₃ can be used in some cases, they often suffer from poor solubility in common aprotic organic solvents (e.g., Dichloromethane, THF), which can lead to slow and incomplete reactions.

Q4: How does my choice of base impact potential side reactions?

The choice of base is critical for minimizing side reactions:

  • Bis-sulfonylation of Primary Amines: Using a strong, non-hindered base can deprotonate the newly formed sulfonamide product, which can then react with a second molecule of the sulfonyl chloride. This is a common side reaction with primary amines.[3][6] Using a hindered base or carefully controlling stoichiometry and reaction temperature can mitigate this.

  • Alkyl Chloride Formation from Alcohols: When synthesizing sulfonate esters from alcohols, the intermediate product can sometimes be converted to an alkyl chloride via nucleophilic attack by the chloride ion.[5][7] Certain bases or the addition of salts can influence the rate of this side reaction.[5] Using a base like pyridine, which forms a pyridinium hydrochloride salt, can sometimes favor this pathway if not managed correctly.

Q5: What are the proper storage and handling procedures for o-tolylmethanesulfonyl chloride?

Like other sulfonyl chlorides, o-tolylmethanesulfonyl chloride is sensitive to moisture.[4][8] It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[3][4] Always use anhydrous solvents and dry glassware to maximize its reactivity and ensure high yields.[3][9]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during reactions with o-tolylmethanesulfonyl chloride.

Problem 1: Low or No Product Yield

Symptom: Reaction monitoring (TLC, LC-MS) shows a significant amount of unreacted starting amine/alcohol and no, or very little, desired product.

Workflow for Diagnosing Low Yield:

G start Low / No Yield Observed check_hydrolysis Is a polar byproduct (o-tolylmethanesulfonic acid) observed? start->check_hydrolysis hydrolysis_yes YES: Hydrolysis is the primary issue. check_hydrolysis->hydrolysis_yes Yes hydrolysis_no NO: Starting materials remain unreacted. check_hydrolysis->hydrolysis_no No solution_hydrolysis SOLUTION: 1. Use anhydrous solvents. 2. Dry all glassware thoroughly. 3. Run reaction under N₂/Ar. 4. Use a fresh bottle of sulfonyl chloride. hydrolysis_yes->solution_hydrolysis check_reactivity Is the nucleophile (amine/alcohol) sterically hindered or electron-poor? hydrolysis_no->check_reactivity reactivity_yes YES: Low reactivity is likely. check_reactivity->reactivity_yes Yes reactivity_no NO: Reactivity should be sufficient. check_reactivity->reactivity_no No solution_reactivity SOLUTION: 1. Increase reaction temperature. 2. Extend reaction time. 3. Consider a stronger or catalytic base (e.g., TMEDA). reactivity_yes->solution_reactivity check_base Is the base strong enough (pKaH > 8) and added in sufficient quantity (≥1.1 eq)? reactivity_no->check_base base_no NO: Incomplete HCl neutralization. check_base->base_no No solution_base SOLUTION: 1. Switch to a stronger base (e.g., TEA). 2. Verify stoichiometry of the base. base_no->solution_base G start Start: Select Nucleophile nuc_type What is the nucleophile type? start->nuc_type primary_amine Primary Amine nuc_type->primary_amine secondary_amine Secondary Amine nuc_type->secondary_amine alcohol Alcohol nuc_type->alcohol check_bis_sulf Is bis-sulfonylation a concern? primary_amine->check_bis_sulf check_reactivity Is the nucleophile sterically hindered or electron-poor? secondary_amine->check_reactivity alcohol->check_reactivity use_controlled Use TEA or Pyridine. Add sulfonyl chloride slowly at 0 °C. Monitor reaction closely. check_bis_sulf->use_controlled Yes use_standard Use standard base: TEA or Pyridine. check_bis_sulf->use_standard No use_hindered Use a hindered base like DIPEA to minimize side reactions. check_reactivity->use_standard No use_strong Use a stronger base system (e.g., TEA with catalytic TMEDA) and consider gentle heating. check_reactivity->use_strong Yes

Sources

Technical Support Center: Advanced Purification Strategies for (2-Methylphenyl)methanesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of products derived from reactions with (2-methylphenyl)methanesulfonyl chloride. My goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to resolve purification challenges with scientific rigor.

This compound is a highly reactive sulfonylating agent, prized for its ability to form stable sulfonamide and sulfonate ester linkages crucial in medicinal chemistry.[1] However, its high reactivity is a double-edged sword. The primary challenge stems from its sensitivity to moisture, leading to hydrolysis and the formation of the corresponding sulfonic acid, a common and often troublesome impurity.[2][3][4] This guide is structured to help you anticipate and solve the specific purification hurdles associated with this reagent.

Troubleshooting Guide: From Crude Reaction to Pure Compound

This section addresses common issues encountered post-reaction, presented in a question-and-answer format to directly tackle real-world laboratory problems.

Question 1: My reaction work-up resulted in a persistent oil or emulsion that is difficult to handle. What happened and how can I resolve it?

Answer: This is a classic issue often rooted in the hydrolysis of the sulfonyl chloride and subsequent side reactions.

  • Causality: The primary culprit is often the formation of (2-methylphenyl)methanesulfonic acid due to exposure of the sulfonyl chloride to water, either from non-anhydrous solvents or during the aqueous work-up.[3][5] This sulfonic acid, along with hydrochloride salts of your amine base (e.g., triethylammonium chloride), can act as surfactants, leading to the formation of emulsions during extraction. An incomplete reaction can also leave behind unreacted starting materials that contribute to the mixture's oily nature.

  • Immediate Remedial Actions:

    • Break the Emulsion: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often forces the separation of the organic layer.

    • Filtration: If a fine precipitate (likely the amine hydrochloride salt) is suspended, attempt to filter the entire mixture through a pad of Celite®. This can break up the emulsion and remove the solid simultaneously.

    • Solvent Modification: Add more of your organic extraction solvent to dilute the mixture, which can sometimes aid in phase separation.

  • Preventative Strategy: The most effective solution is prevention.

    • Ensure Anhydrous Conditions: Use freshly distilled, dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize premature hydrolysis.[3][5]

    • Controlled Quenching: When the reaction is complete, quench it by slowly adding it to ice-cold water or a buffer solution rather than adding water directly to the reaction flask. This dissipates heat and can minimize side reactions.

Question 2: My TLC plate shows multiple spots after the initial work-up. How can I tentatively identify them and plan my purification?

Answer: A well-interpreted TLC is your roadmap to a successful purification. Let's break down the likely components based on their polarity:

  • Spot 1 (Highest Rf): This is typically the least polar compound. It could be unreacted starting amine (if it's non-polar) or non-polar byproducts.

  • Spot 2 (Intermediate Rf): This is usually your target sulfonamide product. Sulfonamides are moderately polar.

  • Spot 3 (Lower Rf): This could be your unreacted this compound.

  • Spot 4 (Baseline/Streak): This is almost certainly the (2-methylphenyl)methanesulfonic acid byproduct from hydrolysis.[4] Being highly polar and acidic, it sticks strongly to the silica gel baseline. The hydrochloride salt of the base used will also remain at the baseline.

Dot Diagram: Logical Flow for Product Purification

G start Crude Product TLC Analysis main_spot Is there one major product spot? start->main_spot multiple_spots Multiple spots of similar polarity? main_spot->multiple_spots No crystallize Attempt Recrystallization main_spot->crystallize Yes baseline_spot Significant baseline impurity? multiple_spots->baseline_spot No chromatography Perform Column Chromatography multiple_spots->chromatography Yes wash Perform Basic Wash (e.g., NaHCO3 soln) baseline_spot->wash Yes crystallize->chromatography Failure pure Pure Product crystallize->pure Success chromatography->pure Success fail Impure Product chromatography->fail Failure wash->start Re-analyze

Caption: A decision tree for selecting a purification method.

Question 3: My column chromatography failed to separate my product from a close-running impurity. What are my next steps?

Answer: This is a common frustration. When standard silica gel chromatography is insufficient, you need to alter the separation mechanism.

  • Optimize the Mobile Phase:

    • Go Gradient: If you used an isocratic (single solvent mix) elution, switch to a gradient. Start with a low-polarity mobile phase and gradually increase the polarity (e.g., start with 5% EtOAc in Hexanes and slowly increase to 30% EtOAc). This can effectively separate compounds with small polarity differences.[6]

    • Change Solvent System: If a Hexanes/EtOAc system fails, try a different one. A mixture of Dichloromethane/Methanol can offer different selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase doesn't work, the interaction with the stationary phase is the next variable to change.[6]

    • Reverse-Phase Chromatography: Use a C18-functionalized silica column. In this technique, you will use polar solvents (like water/acetonitrile or water/methanol) as the mobile phase, and the elution order will be inverted (less polar compounds elute last). This offers a completely different separation selectivity compared to normal-phase silica.

    • Other Options: For certain sulfonamides, specialty columns with different functional groups, such as aminopropyl or phenylamide modifications, have shown excellent selectivity.[6][7][8]

Question 4: My sulfonamide product refuses to crystallize from any solvent I've tried. Is it destined to be an oil?

Answer: Not necessarily. Many sulfonamides are highly crystalline, but inducing that crystallization can sometimes be an art.

  • Systematic Solvent Screening: Don't just try random solvents. Screen for a solvent in which your compound is soluble when hot but poorly soluble when cold. A good starting point is often an alcohol (like ethanol or isopropanol) or an ethyl acetate/hexanes mixture.

  • Induce Crystallization:

    • Seeding: If you have even a tiny crystal of the pure product, add it to the supersaturated solution to initiate crystal growth.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.

    • Slow Evaporation: Dissolve the oil in a minimal amount of a volatile solvent (like dichloromethane) in an open beaker inside a larger, loosely covered container. Allowing the solvent to evaporate very slowly can sometimes yield crystals.

    • Trituration: Add a non-solvent (a solvent in which your product is completely insoluble, like hexanes) to your oil and stir or sonicate vigorously. This can sometimes crash out the product as a solid, which can then be recrystallized properly.

Frequently Asked Questions (FAQs)

Q1: What is the single most common byproduct in reactions with this compound, and what is the definitive way to remove it?

A1: The most common byproduct is (2-methylphenyl)methanesulfonic acid , formed from the hydrolysis of the starting material.[4] Because it is a strong acid, the most effective way to remove it is with a simple liquid-liquid extraction during the work-up. After diluting the reaction mixture with an organic solvent (like EtOAc or DCM), wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium carbonate (Na₂CO₃) solution. The sulfonic acid will be deprotonated to form its highly water-soluble sodium salt, which will be partitioned into the aqueous layer, leaving your neutral or weakly basic sulfonamide product in the organic phase.

Q2: What is a reliable, general-purpose work-up protocol for a typical reaction between this compound and an amine?

A2: A robust extractive work-up is crucial for a clean crude product. See Protocol 1 below for a detailed, step-by-step guide. The key is sequential washing to remove different types of impurities.

Q3: How can I rigorously prevent the hydrolysis of my this compound before and during the reaction?

A3: Prevention is paramount for high yield and easy purification.

  • Reagent Quality: Use a fresh bottle of this compound if possible. If it's an older bottle, consider purification by distillation under reduced pressure if you have the equipment, though this is often not practical. Ensure your amine and any base (e.g., triethylamine, pyridine) are also anhydrous.[3]

  • Glassware: Oven-dry or flame-dry all glassware before use and allow it to cool under a stream of inert gas or in a desiccator.

  • Atmosphere: Conduct the entire reaction, including reagent additions, under an inert atmosphere of nitrogen or argon.[3] This prevents atmospheric moisture from entering the reaction.

  • Solvents: Use anhydrous solvents. Solvents from a solvent purification system (SPS) are ideal. If using bottled anhydrous solvents, use a syringe to transfer them and never leave the cap off.[5][9]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-up for Sulfonamide Synthesis

This protocol assumes the reaction was performed in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) with an amine base like triethylamine.

  • Quench the Reaction: Once TLC indicates the reaction is complete, cool the flask in an ice bath. Slowly pour the reaction mixture into a separatory funnel containing an equal volume of cold water.

  • Dilute: Add an appropriate organic solvent (e.g., Ethyl Acetate or DCM) to dilute the mixture and ensure your product is fully dissolved in the organic phase.

  • Acid Wash: Wash the organic layer with 1M HCl (1-2 times). This step removes the excess amine base (e.g., triethylamine) by converting it to its water-soluble hydrochloride salt.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (1-2 times). This critical step removes the acidic (2-methylphenyl)methanesulfonic acid byproduct.[9]

  • Brine Wash: Wash the organic layer once with saturated NaCl (brine). This helps to remove residual water from the organic layer and break any minor emulsions.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter off the drying agent, and concentrate the solvent using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of your crude product in a test tube. Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even when heated, the solvent is too poor. The ideal solvent is one where the compound is sparingly soluble at room temperature but fully soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solvent boils and the solid dissolves completely.[2] If it doesn't all dissolve, add more solvent dropwise until a clear solution is achieved at boiling.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Undisturbed, slow cooling promotes the formation of large, pure crystals.[2]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a desiccator under vacuum.

Table 1: Troubleshooting Summary
ProblemProbable Cause(s)Recommended Solution(s)
Low Reaction Yield Hydrolysis of sulfonyl chloride; Sterically hindered amine.Use anhydrous conditions; Increase reaction temperature or time; Use a catalyst like DMAP.[5]
Persistent Emulsion Formation of sulfonic acid/amine salts.Add brine (sat. NaCl); Filter through Celite®; Dilute with more organic solvent.
Product Oiling Out Impurities present; Incorrect solvent for crystallization.Purify further by chromatography; Screen for a better recrystallization solvent system.
Poor Separation on Column Similar polarity of product and impurity.Switch to a gradient elution; Try a different mobile phase (e.g., DCM/MeOH); Use a different stationary phase (e.g., C18).[6]

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography - Benchchem. (n.d.).
  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.).
  • Combs, M.T., Ashraf-Khorassani, M., & Taylor, L.T. (1997). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions - Benchchem. (n.d.).
  • Troubleshooting common issues in sulfonamide bond formation - Benchchem. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Methanesulfonyl chloride - Wikipedia. (n.d.).
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. (n.d.).
  • Methanesulfonyl chloride - chemeurope.com. (n.d.).
  • Method of preparing methane sulfonamide and its derivatives - Google Patents. (n.d.).

Sources

Technical Support Center: Strategies for the Removal of Unreacted (2-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and practical guidance for the efficient removal of unreacted (2-methylphenyl)methanesulfonyl chloride from reaction mixtures. My aim is to equip you with the knowledge to not only solve common purification challenges but also to understand the underlying chemical principles that govern these separation techniques.

Introduction: The Challenge of Residual Sulfonyl Chlorides

This compound is a versatile reagent in organic synthesis, primarily used for the formation of sulfonamides and sulfonate esters.[1][2] However, its reactivity also presents a common challenge in the laboratory: the presence of unreacted starting material after the desired transformation is complete. Residual sulfonyl chlorides can interfere with subsequent synthetic steps and complicate the purification of the target compound.[3] This guide outlines robust, field-proven methods to effectively remove unreacted this compound, ensuring the purity and integrity of your valuable products.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove unreacted this compound?

A1: Unreacted this compound can pose several problems. Firstly, its polarity may be similar to that of the desired product, leading to co-elution during chromatographic purification.[3] Secondly, it is a reactive electrophile that can interfere with subsequent reactions.[4] Lastly, for the synthesis of active pharmaceutical ingredients (APIs), its removal is critical to meet stringent purity requirements.

Q2: What are the most common byproducts formed from this compound during workup?

A2: The primary byproduct is (2-methylphenyl)methanesulfonic acid, formed via hydrolysis when the sulfonyl chloride reacts with water.[5][6] This acidic byproduct is typically water-soluble as its salt and can be removed with a basic aqueous wash.[5][7]

Q3: My product is sensitive to basic conditions. What are my options for removing the sulfonyl chloride?

A3: If your product contains base-labile functional groups (e.g., esters), you should avoid quenching with strong bases like NaOH or KOH. Milder options include using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or employing non-aqueous methods such as scavenger resins.[5][8]

Q4: I've performed a basic wash, but I still see a spot on my TLC corresponding to the sulfonyl chloride.

A4: This could be due to incomplete quenching. Ensure you are using a sufficient excess of the quenching reagent and allowing adequate time for the reaction to complete. Vigorous stirring is also crucial, especially in biphasic mixtures, to maximize interfacial contact.[8] Alternatively, the oily nature of some sulfonyl chlorides can make them resistant to hydrolysis in cold water.[5]

Strategic Approaches to Removal: A Decision-Making Workflow

The choice of removal method depends on the stability of your product, the scale of the reaction, and the properties of the sulfonyl chloride and its byproducts. The following diagram illustrates a logical workflow for selecting the most appropriate strategy.

Removal_Strategy Start Reaction Complete (Excess Sulfonyl Chloride) Product_Stability Is the product base-sensitive? Start->Product_Stability Aqueous_Workup Aqueous Basic Workup (e.g., NaOH, NaHCO₃) Product_Stability->Aqueous_Workup No Scavenger_Resin Scavenger Resin (e.g., Amine-functionalized) Product_Stability->Scavenger_Resin Yes Amine_Quench Amine Quench (e.g., NH₃, Et₂NH) Product_Stability->Amine_Quench Yes Chromatography Column Chromatography Aqueous_Workup->Chromatography Scavenger_Resin->Chromatography Amine_Quench->Chromatography Final_Product Pure Product Chromatography->Final_Product Amine_Quench Start Reaction Mixture with Excess Sulfonyl Chloride Add_Amine Add Primary or Secondary Amine Start->Add_Amine Sulfonamide_Formation Formation of Sulfonamide Add_Amine->Sulfonamide_Formation Workup Aqueous Workup Sulfonamide_Formation->Workup Chromatography Column Chromatography Workup->Chromatography Product Pure Product Chromatography->Product Byproduct Separated Sulfonamide Chromatography->Byproduct

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Sulfonamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with low conversion rates in the formation of sulfonamides from sulfonyl chlorides and amines. Our approach is rooted in first principles, combining mechanistic understanding with practical, field-tested solutions to help you diagnose and resolve common issues in your experiments.

Initial Diagnosis: A Systematic Approach to Troubleshooting

Low conversion in a sulfonylation reaction is rarely due to a single cause. It's often a combination of factors related to reagent quality, reaction setup, and underlying chemical principles. Before diving into specific FAQs, it's crucial to approach the problem systematically. The following flowchart provides a logical workflow for diagnosing the root cause of poor reaction performance.

Troubleshooting_Workflow start Low Conversion or Yield Observed reagent_check Step 1: Verify Reagent Integrity (Sulfonyl Chloride, Amine, Base, Solvent) start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok reaction_setup Step 2: Review Reaction Parameters (Stoichiometry, Temperature, Addition Rate) setup_ok Parameters Correct? reaction_setup->setup_ok reaction_monitoring Step 3: Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) byproducts Side Products Present? reaction_monitoring->byproducts reagent_ok->reaction_setup Yes reagent_issue Action: Re-purify or Replace Problem: Degradation/Impurity reagent_ok->reagent_issue No setup_ok->reaction_monitoring Yes setup_issue Action: Optimize Conditions (See FAQs on Stoichiometry/Temp) setup_ok->setup_issue No side_reaction_issue Action: Identify Byproducts & Mitigate (See FAQs on Side Reactions) byproducts->side_reaction_issue Yes steric_hindrance Conclusion: Potential Steric/Electronic Issue Action: Use Catalyst (e.g., DMAP), Increase Temp, or Re-evaluate Route byproducts->steric_hindrance No (Only Starting Materials Remain)

Caption: A logical workflow for troubleshooting sulfonamide formation.

Frequently Asked Questions (FAQs)

Section 1: Reagent and Substrate Issues
Q1: My reaction shows no conversion, and I only see my starting amine. I suspect my sulfonyl chloride is bad. How can I be sure?

A1: This is a very common issue, as sulfonyl chlorides vary significantly in stability and are susceptible to hydrolysis.[1][2] The primary degradation pathway is reaction with atmospheric or solvent moisture to form the corresponding sulfonic acid, which is unreactive toward the amine under these conditions.[3]

Causality: The sulfur atom in a sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur to displace the chloride, ultimately forming sulfonic acid (R-SO₃H). This byproduct will not react with your amine and can sometimes complicate purification.

Troubleshooting Protocol: Validating Sulfonyl Chloride Activity

  • Small-Scale Test: Before committing your valuable amine, perform a small-scale test reaction with a simple, highly nucleophilic amine like benzylamine or morpholine (if compatible with your downstream plans).

  • Setup: To a flame-dried vial under nitrogen, add the simple amine (1.1 eq), a non-nucleophilic base like triethylamine (1.5 eq), and anhydrous dichloromethane (DCM).

  • Addition: Cool the mixture to 0 °C and add your sulfonyl chloride (1.0 eq).

  • Analysis: Stir for 30 minutes and analyze by Thin Layer Chromatography (TLC) or LC-MS.

  • Interpretation: If you observe the formation of the new, less polar sulfonamide product, your sulfonyl chloride is active. If you only see the starting amine and a new polar baseline spot (the sulfonic acid), your sulfonyl chloride has likely hydrolyzed and should be replaced or re-purified.

Q2: My amine is sterically hindered (e.g., a secondary amine with bulky groups) or weakly nucleophilic (e.g., an electron-deficient aniline). The reaction is extremely slow or stalls. What can I do?

A2: The nucleophilicity of the amine is a primary driver of reaction rate. Steric hindrance can prevent the amine's lone pair from effectively attacking the electrophilic sulfur atom.[4] Similarly, electron-withdrawing groups on an aniline delocalize the nitrogen's lone pair, reducing its nucleophilicity.[5]

Causality: The reaction proceeds via a nucleophilic substitution mechanism.[5] Factors that decrease the availability or accessibility of the amine's lone pair will slow this step, leading to low conversion.

Solutions & Optimization:

StrategyMechanism of ActionRecommended Conditions
Increase Temperature Provides the necessary activation energy to overcome steric or electronic barriers.Start at room temperature and gradually increase to reflux (e.g., 40-80 °C), monitoring for decomposition.
Use a Catalyst A nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can accelerate the reaction.[6]Add 0.1-0.2 equivalents of DMAP. DMAP first attacks the sulfonyl chloride to form a highly reactive sulfonyl-pyridinium intermediate, which is then readily attacked by the hindered amine.[6][7]
Use a Stronger, Non-Nucleophilic Base Using a stronger base like DBU or a metal hydride (e.g., NaH) can deprotonate the amine in situ, forming a more nucleophilic amide anion.Caution: This is only suitable for amines without other acidic protons and requires strictly anhydrous conditions. Use NaH in an aprotic solvent like THF at 0 °C.
Change Solvent A more polar, aprotic solvent like DMF or NMP can sometimes accelerate reactions between neutral species.Ensure the solvent is rigorously anhydrous.
Section 2: Reaction Conditions and Side Products
Q3: My TLC/LC-MS shows my starting materials are being consumed, but I'm getting multiple products, resulting in a low yield of the desired sulfonamide. What's happening?

A3: The formation of multiple products points to side reactions. The most common culprits are di-sulfonylation (for primary amines) and reactions involving the base or solvent.

Causality & Common Side Reactions:

  • Di-sulfonylation: The newly formed primary sulfonamide (R-NH-SO₂R') still has an acidic N-H proton. In the presence of excess base, this proton can be removed to form an anion, which can then attack a second molecule of the sulfonyl chloride to yield the di-sulfonamide product (R-N(SO₂R')₂).[3] This is often less polar than the desired product on TLC.

  • Reaction with Base: While pyridine is a common base, it can also act as a nucleophile, reacting with the sulfonyl chloride. This is more common at elevated temperatures. Triethylamine is generally preferred as it is more sterically hindered and less nucleophilic.[8]

  • Sulfene Formation: For alkylsulfonyl chlorides with an α-hydrogen, strong bases can promote elimination of HCl to form a highly reactive "sulfene" intermediate (R=SO₂). This can polymerize or react non-selectively, leading to a complex mixture.[9]

Side_Reactions cluster_main Main Reaction cluster_side Common Side Reactions Amine R-NH2 Product Desired Sulfonamide R-NH-SO2R' Amine->Product SulfonylChloride R'-SO2Cl SulfonylChloride->Product Hydrolysis Sulfonic Acid R'-SO3H SulfonylChloride->Hydrolysis + H2O Base Base Base->Product (removes HCl) DiSulfonylation Di-sulfonamide R-N(SO2R')2 Product->DiSulfonylation + Base, + R'-SO2Cl

Caption: The desired reaction versus common side pathways.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine (1.05-1.1 eq) relative to the sulfonyl chloride to ensure the electrophile is fully consumed before significant di-sulfonylation can occur.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the mixture of amine and base at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the sulfonamide anion.

  • Choice of Base: Use a non-nucleophilic, hindered base like triethylamine or diisopropylethylamine (DIPEA). Use 1.2-1.5 equivalents to sufficiently neutralize the HCl byproduct.

Section 3: Analytical Monitoring and Work-up
Q4: How do I effectively monitor my reaction to know when it's truly complete and avoid generating byproducts from excessive heating or reaction time?

A4: Active reaction monitoring is critical for maximizing yield and minimizing side reactions. Relying on a "standard" reaction time can be inefficient and counterproductive. TLC and LC-MS are the most common and effective methods.[10]

Protocol: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • System Selection: Before starting the reaction, find a TLC solvent system (e.g., Ethyl Acetate/Hexanes) that gives good separation between your amine (polar), sulfonyl chloride (can be visualized with a potassium permanganate stain if not UV-active), and the expected sulfonamide product (intermediate polarity). The Rf of the product should ideally be around 0.3-0.4.

  • Spotting: On a single TLC plate, spot three lanes:

    • Lane 1 (Reference): Your starting amine.

    • Lane 2 (Co-spot): A small spot of your starting amine, with a spot of the reaction mixture directly on top of it. This helps confirm the identity of the starting material spot in the reaction lane.

    • Lane 3 (Reaction): The reaction mixture (quench a small aliquot with a drop of water or methanol before spotting).

  • Analysis: Run the TLC at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting amine spot in Lane 3 has completely disappeared (compare its intensity to the reference spot in Lane 1).

  • Self-Validation: This method provides a direct visual confirmation of starting material consumption, preventing premature or unnecessarily long reaction times that could lead to byproduct formation.

Q5: My reaction appears complete by TLC/LC-MS, but my isolated yield is low after work-up and purification. Where could my product be going?

A5: Product loss during work-up and purification is a frequent source of poor isolated yields. Sulfonamides can have unique solubility and acidity properties that must be considered.

Potential Causes and Solutions:

  • Aqueous Work-up Losses:

    • Problem: Some sulfonamides, especially those with acidic N-H protons and other polar functional groups, can have partial solubility in aqueous layers, particularly under basic conditions where they can form salts.

    • Solution: During the aqueous wash, ensure the organic layer is separated from a neutral or slightly acidic aqueous phase (pH ~5-7). After separating the bulk organic layer, re-extract the aqueous layer 1-2 more times with fresh solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product.

  • Purification Issues (Silica Gel Chromatography):

    • Problem: Sulfonamides can be quite polar and may streak or adhere strongly to silica gel, especially if the silica is acidic. This leads to poor separation and low recovery from the column.

    • Solution 1 (Neutralize Silica): Pre-treat your silica gel by slurrying it in your eluent system containing a small amount of triethylamine (~0.5-1%). This deactivates the acidic sites on the silica, improving elution.

    • Solution 2 (Alternative Purification): If chromatography is problematic, consider crystallization. Many sulfonamides are highly crystalline solids and can be purified effectively by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes).

References
  • Mitcheltree, M. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health.
  • Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Organic Chemistry Portal.
  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Baran, P. S., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
  • Sultan, A. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • Organic Chemistry Tutor. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.
  • Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. National Institutes of Health.
  • ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.
  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Journal of the Association of Official Analytical Chemists. (1981). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Academic.oup.com.
  • National Institutes of Health. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21.
  • Khan, M. N., et al. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. PubMed.
  • ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate.
  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.
  • Google Patents. (n.d.). Sulfonamide purification process.
  • ResearchGate. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes.
  • Suzhou Highfine Biotech. (n.d.).
  • ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • USDA Food Safety and Inspection Service. (2009).
  • ACS Omega. (n.d.). Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study.
  • Canadian Journal of Chemistry. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
  • National Institutes of Health. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • ResearchGate. (2022).
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. RSC Publishing.
  • Royal Society of Chemistry. (2022).
  • ScholarWorks @ UTRGV. (n.d.). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. UTRGV.
  • ResearchGate. (2012). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

Sources

Technical Support Center: Managing Exothermic Reactions with (2-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (2-methylphenyl)methanesulfonyl chloride. Reactions involving sulfonyl chlorides are frequently exothermic and require careful management to ensure safety, reaction efficiency, and product purity.[1][2] This document provides in-depth, experience-driven answers to common challenges, moving beyond procedural steps to explain the underlying chemical principles.

Section 1: Understanding the Hazard - FAQs on Reactivity

Question: Why is my reaction with this compound so exothermic?

Answer: The significant heat release, or exotherm, stems from two primary chemical events: the sulfonylation reaction itself and potential hydrolysis.

  • Sulfonylation: The reaction with nucleophiles like amines or alcohols to form sulfonamides or sulfonate esters is thermodynamically favorable. The sulfur atom in the sulfonyl chloride is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a stable sulfur-nitrogen or sulfur-oxygen bond and the expulsion of a chloride ion, a very stable leaving group. This process releases significant energy as heat.

  • Hydrolysis: this compound reacts vigorously with water in an exothermic hydrolysis reaction.[3][4] Any moisture present in your reagents, solvents, or glassware will consume the sulfonyl chloride to form the corresponding sulfonic acid and hydrochloric acid gas (HCl).[5][6] This not only reduces your yield but also contributes a significant, often uncontrolled, exotherm. The Safety Data Sheet (SDS) for this compound explicitly states it "Decomposes in contact with water" and "Reacts violently with water".[3]

Question: What are the primary risks of an uncontrolled exotherm?

Answer: Failure to manage the heat generated can lead to a thermal runaway.[2][7] This is a dangerous situation where the reaction rate increases as the temperature rises, creating a positive feedback loop that generates heat faster than the system can remove it.[2][7][8] Consequences include:

  • Boil-over and Pressure Buildup: Rapid temperature increase can cause the solvent to boil violently. If gaseous byproducts like HCl are also being generated, the pressure inside a sealed or inadequately vented vessel can build to dangerous levels, risking rupture or explosion.[1][9]

  • Product and Reagent Decomposition: High temperatures can degrade thermally sensitive starting materials, intermediates, or the final product, leading to low yields and complex impurity profiles.

  • Reduced Selectivity: Elevated temperatures can activate alternative reaction pathways, leading to the formation of undesired side products, such as the bis-sulfonylation of primary amines.[5]

Section 2: Proactive Reaction Management & Troubleshooting

This section provides solutions to common experimental issues, focusing on proactive control of the reaction environment.

Low Yield and Incomplete Conversion

Question: My reaction is sluggish and gives a low yield. I'm hesitant to heat it because of the exotherm. What should I do?

Answer: This is a common challenge. The solution lies in careful optimization of reaction parameters to promote the desired reaction without initiating a runaway.

  • Ensure Anhydrous Conditions: This is the most critical first step. Sulfonyl chlorides are highly sensitive to moisture.[6] Hydrolysis is a primary cause of yield loss.[5]

    • Action: Oven-dry all glassware. Use freshly distilled, anhydrous solvents. Handle this compound under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Base and Solvent: The choice of base and solvent is crucial for managing reactivity.[5]

    • Base: For standard reactions with amines or alcohols, tertiary amines like triethylamine or pyridine are common. For less reactive starting materials, a stronger, non-nucleophilic base like DBU may be required.[5][6]

    • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard.[5] If solubility or reactivity is an issue, switching to a more polar aprotic solvent like DMF can be beneficial, but be aware that this may also increase the reaction rate and exotherm.[5]

  • Controlled Reagent Addition: Never add all reagents at once unless the reaction has been proven safe on a small scale.[10] For exothermic reactions, slow, controlled addition of the limiting reagent is essential for thermal management.[2][10]

    • Action: Dissolve your nucleophile (amine/alcohol) and base in the solvent and cool the mixture in an ice bath. Add a solution of this compound dropwise via an addition funnel. This allows the cooling system to dissipate the heat as it is generated.[10]

ParameterStandard ConditionFor Sluggish ReactionsRationale
Solvent DCM, THF, Acetonitrile[5]DMF, DMSO[6]Increases solubility and may accelerate slow reactions. Requires more vigilant temperature control.
Base Pyridine, Triethylamine[5]DBU, 2,6-Lutidine[5]Stronger, non-nucleophilic bases can activate less reactive nucleophiles.
Catalyst NoneDMAP (catalytic)[5]Forms a highly reactive intermediate, accelerating the reaction. Use with caution.
Addition Dropwise at 0 °CDropwise at 0 °C, then allow to warm slowlyMaintain control during initial exothermic phase before slowly warming to drive to completion.
Formation of Impurities and Side Products

Question: My reaction is messy, showing multiple spots on a TLC analysis. How can I improve the purity?

Answer: A messy reaction profile is often a direct result of poor temperature control.

  • Prevent Hot Spots: Inadequate mixing can lead to localized areas of high temperature ("hot spots") where side reactions and decomposition occur, even if the overall batch temperature appears controlled.[9]

    • Action: Use an appropriately sized stir bar or overhead stirrer to ensure vigorous, efficient mixing. The goal is to dissipate heat from the point of addition throughout the entire reaction volume rapidly.

  • Maintain Low Temperature: Running the reaction at the lowest practical temperature will minimize side reactions.

    • Action: Maintain the ice bath throughout the addition process. For highly exothermic systems, consider using a dry ice/acetone bath for lower temperatures, but be cautious of freezing your solvent. Monitor the internal reaction temperature continuously with a thermocouple.[10]

G cluster_0 Problem: Low Purity / Side Products cluster_1 Primary Cause cluster_2 Solutions Problem Multiple Spots on TLC Cause Poor Exotherm Control (High Temp / Hot Spots) Problem->Cause Sol1 Maintain Low & Stable Temp (e.g., 0 °C Bath) Cause->Sol1 Sol2 Ensure Vigorous Mixing (Prevent Hot Spots) Cause->Sol2 Sol3 Slow, Controlled Addition of Sulfonyl Chloride Cause->Sol3 G Start Warning Sign Detected (Rapid Temp Rise) Step1 1. Stop Reagent Addition IMMEDIATELY Start->Step1 Step2 2. Alert Personnel Nearby & Call for Assistance Step1->Step2 Step3 3. Add Emergency Quench Solution (Pre-prepared Amine Solution) Step2->Step3 Step4 4. Apply Aggressive Cooling (Add Dry Ice to Bath) Step3->Step4 End Reaction Controlled Monitor Temperature Until Stable Step4->End

Caption: Emergency shutdown and quench workflow for a runaway reaction.

Detailed Quench Procedure:

  • Preparation: Before starting your main reaction, prepare a "quench pot." This should be a flask or beaker containing a solution of a highly reactive, yet easily handled, nucleophile. A 10-20% solution of a simple primary or secondary amine (like butylamine or diethylamine) in an inert solvent compatible with your reaction is a good choice. This solution should be kept near the reaction setup.

  • Execution:

    • Stop Addition: Immediately stop the addition of this compound. [10] * Alert: Alert anyone working nearby of the situation.

    • Quench: If safe to do so, carefully but quickly add the pre-prepared quench solution to the reaction. The amine will rapidly consume any unreacted sulfonyl chloride in a competing exothermic reaction, effectively stopping the primary runaway process.

    • Cool: Simultaneously, apply maximum cooling. If using an ice bath, add dry ice or other cryogens to rapidly lower the temperature. [10] * Evacuate: If the reaction cannot be controlled within seconds, evacuate the area and follow your institution's emergency procedures.

References

  • Systematic Evaluation of Chemical Reaction Hazards. (n.d.). ioKinetic.
  • Exothermic Reaction Control. (n.d.). Sustainability Directory.
  • Calorimetry system: principles, types & applications. (n.d.). Syrris.
  • Control Strategies For Managing Exothermic Reactions In Flow. (2025, September 3). Patsnap Eureka.
  • Reaction Calorimetry. (n.d.).
  • Reaction Calorimetry. (n.d.). Prime Process Safety Center.
  • Thermal Hazards Reaction: Understanding. (2024, April 30). zeal.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
  • Technical Support Center: Optimizing Sulfonylation Reactions with 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). Benchchem.
  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023, October 5).
  • Thermal Reaction Hazards – Your Problem? (n.d.). Stonehouse Process Safety.
  • Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes. (n.d.).
  • Chemical Reaction Hazard Assessment. (n.d.). Prime Process Safety Center.
  • SAFETY DATA SHEET - this compound. (2023, August 25). Fisher Scientific.
  • Troubleshooting low yield in amine sulfonylation reactions. (n.d.). Benchchem.
  • Information on the Reaction Calorimetry application. (n.d.). Syrris.
  • Reaction Calorimeters | Reaction & Heat Flow Calorimetry. (n.d.). Mettler Toledo.
  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online.
  • Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. (n.d.). Benchchem.
  • Scale Up Safety_FINAL. (2023, March 15). Stanford Environmental Health & Safety.
  • Controlling Runaway Heat in Exothermic Chemical Reactions. (n.d.). Innocentive.
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Method of controlling exothermic reactions and apparatus therefor. (n.d.). Google Patents.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • Methanesulfonyl chloride. (n.d.). In Wikipedia.

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Technical Support Center: Anhydrous Reaction Conditions for o-Tolylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for o-tolylmethanesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of o-tolylmethanesulfonyl chloride, with a specific focus on the critical need for anhydrous reaction conditions. Our goal is to equip you with the expertise to anticipate challenges, troubleshoot effectively, and ensure the success and reproducibility of your experiments.

Introduction: The Challenge of Moisture Sensitivity

o-Tolylmethanesulfonyl chloride is a highly reactive sulfonylating agent used in the synthesis of various organic compounds, including sulfonamides and sulfonate esters, which are common motifs in pharmacologically active molecules.[1] The electrophilicity of the sulfur atom makes it highly susceptible to nucleophilic attack. While this reactivity is desirable for forming bonds with amines and alcohols, it also makes the compound extremely sensitive to moisture.[2] Water, even in trace amounts, can act as a nucleophile, leading to the rapid hydrolysis of the sulfonyl chloride to the corresponding and unreactive o-tolylmethanesulfonic acid. This not only consumes the reagent and reduces product yield but also complicates downstream purification.[2] Therefore, the rigorous exclusion of water is paramount for any reaction involving this reagent.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when using o-tolylmethanesulfonyl chloride?

A1: The sulfur atom in o-tolylmethanesulfonyl chloride is highly electrophilic, making it an excellent target for nucleophiles. Unfortunately, water is a competent nucleophile. Exposure to moisture leads to rapid hydrolysis, converting the reactive sulfonyl chloride into the unreactive o-tolylmethanesulfonic acid and generating hydrochloric acid (HCl) as a byproduct.[2][3] This side reaction has several negative consequences:

  • Reduced Yield: The desired reaction is in direct competition with hydrolysis, leading to a lower yield of the target product.[4]

  • Complex Purification: The resulting sulfonic acid can be difficult to separate from the desired product, often requiring additional purification steps.

  • Alteration of Reaction pH: The generation of HCl can alter the pH of the reaction mixture, potentially catalyzing unwanted side reactions or protonating basic reagents (like amines), rendering them non-nucleophilic.[4]

Q2: How does the ortho-methyl group on the aromatic ring affect the reactivity of o-tolylmethanesulfonyl chloride?

A2: The ortho-methyl group, along with the methylene spacer, introduces steric hindrance around the sulfonyl chloride functional group.[5][6] This steric bulk can impede the approach of nucleophiles to the electrophilic sulfur atom.[7] Consequently, reactions with o-tolylmethanesulfonyl chloride may proceed slower than with less hindered analogues like methanesulfonyl chloride or p-toluenesulfonyl chloride.[8] This effect is more pronounced when using sterically demanding nucleophiles, such as secondary amines with bulky substituents.[7] To overcome this, you may need to employ longer reaction times, slightly elevated temperatures, or use a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.[2]

Q3: What are the visual signs of o-tolylmethanesulfonyl chloride decomposition or hydrolysis?

A3: While a pure sample of o-tolylmethanesulfonyl chloride should be a clear liquid, decomposition can be indicated by:

  • Fuming in Air: The compound may appear to "fume" when exposed to moist air. This is due to the reaction with atmospheric moisture, producing microscopic droplets of hydrochloric acid.

  • Phase Separation/Cloudiness: If hydrolysis occurs within a non-polar organic solvent, the resulting o-tolylmethanesulfonic acid and HCl may be insoluble, leading to cloudiness or the formation of a separate liquid or solid phase.

  • Analytical Evidence: In analytical techniques like ¹H NMR, the appearance of a new peak corresponding to the sulfonic acid will be observed. On a TLC plate, a new, more polar spot that streaks is often indicative of the sulfonic acid byproduct.

Q4: Which bases are compatible with o-tolylmethanesulfonyl chloride reactions?

A4: The choice of base is critical. It must be a strong enough proton scavenger to neutralize the HCl generated during the reaction but should not introduce water or promote side reactions.

  • Recommended Bases: Sterically hindered, non-nucleophilic tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are commonly used.[9][10] Pyridine is also a frequent choice as it can also act as a nucleophilic catalyst.[11]

  • Bases to Avoid: Aqueous inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) should be avoided as they introduce water, which will hydrolyze the sulfonyl chloride.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with o-tolylmethanesulfonyl chloride.

Issue 1: Low or No Yield of the Desired Product

Potential Cause Troubleshooting Step Scientific Rationale
Moisture Contamination Ensure all glassware is rigorously dried (oven-dried at >120 °C for several hours or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (Nitrogen or Argon).[2][11]This is the most common cause of failure. Water will outcompete many nucleophiles for the sulfonyl chloride, leading to hydrolysis.[4]
Steric Hindrance If using a bulky nucleophile, increase the reaction temperature incrementally (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C). Consider adding a catalytic amount (0.1 eq) of 4-dimethylaminopyridine (DMAP).[2][7]Increased kinetic energy helps overcome the activation barrier imposed by steric repulsion.[7] DMAP forms a highly reactive sulfonyl-pyridinium intermediate, which is more susceptible to nucleophilic attack.
Incorrect Stoichiometry Double-check the molar ratios of your reactants. A common starting point is a 1:1.1 ratio of the nucleophile to the sulfonyl chloride, with 1.2-1.5 equivalents of a tertiary amine base.[4]An excess of the sulfonylating agent can sometimes lead to side reactions, while an insufficient amount will result in incomplete conversion.[9]
Degraded Reagent If possible, check the purity of the o-tolylmethanesulfonyl chloride by ¹H NMR before use. If it appears discolored or has been stored for a long time, consider purifying it by vacuum distillation.The sulfonyl chloride may have degraded during storage due to slow hydrolysis from atmospheric moisture.

Issue 2: Formation of Multiple Byproducts

Potential Cause Troubleshooting Step Scientific Rationale
C-Sulfonylation If your substrate has acidic C-H bonds (e.g., adjacent to a carbonyl or a pyridine ring), consider running the reaction at a lower temperature and avoid using an excess of the sulfonylating agent.[9]In the presence of a base, some substrates can be deprotonated at a carbon atom, which then acts as a nucleophile, leading to the formation of a C-S bond instead of the desired O-S or N-S bond.[9]
Reaction with Base Ensure the slow addition of the sulfonyl chloride to the mixture of the nucleophile and the base. Avoid high local concentrations of the sulfonyl chloride and base.While less common with hindered amines, some bases or their impurities can react with the sulfonyl chloride.
Over-sulfonylation If your nucleophile has multiple reactive sites, carefully control the stoichiometry of the o-tolylmethanesulfonyl chloride. Use no more than 1.0 equivalent if mono-sulfonylation is desired.[9]The initial product may still be nucleophilic enough to react with a second molecule of the sulfonyl chloride, especially if an excess of the latter is used.

Troubleshooting Workflow

start Low Yield or Complex Mixture check_moisture Verify Anhydrous Conditions (Glassware, Solvents, Atmosphere) start->check_moisture hydrolysis Primary Suspect: Hydrolysis of Sulfonyl Chloride check_moisture->hydrolysis Moisture Present? check_sterics Assess Steric Hindrance (Substrate & Nucleophile) check_moisture->check_sterics Conditions Dry? re_run Solution: Implement Rigorous Anhydrous Protocol hydrolysis->re_run steric_issue Potential Issue: Slow Reaction Rate check_sterics->steric_issue Bulky Groups? check_stoichiometry Review Stoichiometry (Reagents & Base) check_sterics->check_stoichiometry Minimal Sterics? optimize_temp Solution: Increase Temperature, Add DMAP steric_issue->optimize_temp stoich_issue Potential Issue: Side Reactions (e.g., C-Sulfonylation) check_stoichiometry->stoich_issue Incorrect Ratios? adjust_ratio Solution: Adjust Molar Ratios, Control Addition stoich_issue->adjust_ratio reagent o-Tolylmethanesulfonyl Chloride product o-Tolylmethanesulfonic Acid + HCl reagent->product Nucleophilic Attack water H₂O (Water) water->product Source of Nucleophile

Caption: The competing hydrolysis pathway for sulfonyl chlorides.

Protocol 2: Purification of o-Tolylmethanesulfonyl Chloride

If you suspect your starting material has degraded, purification by vacuum distillation may be necessary.

Caution: o-Tolylmethanesulfonyl chloride is corrosive and moisture-sensitive. This procedure should be performed in a well-ventilated fume hood.

Procedure:

  • Set up a short-path distillation apparatus that has been thoroughly dried.

  • Transfer the crude o-tolylmethanesulfonyl chloride to the distillation flask.

  • Connect the apparatus to a vacuum pump protected by a cold trap.

  • Slowly reduce the pressure and gently heat the flask.

  • Collect the fraction that distills at the appropriate boiling point for the given pressure. The purified product should be a clear, colorless liquid.

  • Store the purified product under an inert atmosphere in a sealed container, preferably with a septum-capped sidearm for easy, anhydrous removal.

Data Summary

Table 1: Common Drying Agents for Solvents

Drying AgentSolventsComments
Molecular Sieves (3Å or 4Å) Dichloromethane, THF, Acetonitrile, TolueneVery effective and convenient. Requires activation by heating before use.
Calcium Hydride (CaH₂) Dichloromethane, THF, Acetonitrile, TolueneReacts with water to produce H₂ gas. Not suitable for protic solvents.
Sodium/Benzophenone THF, Ethers, HydrocarbonsForms a deep blue ketyl radical indicating anhydrous conditions. Not for halogenated solvents.
Phosphorus Pentoxide (P₄O₁₀) Dichloromethane, HydrocarbonsExtremely effective but can be difficult to handle.

This table provides a general guide. Always consult a reliable source for solvent-specific drying procedures.

References

  • Gao, J., & Xia, X. (2009). Steric and solvation effects in ionic S(N)2 reactions. Journal of the American Chemical Society, 131(44), 16162–16170. [Link]
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]
  • Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 7(8), 1481–1484. [Link]
  • Organic Syntheses. (n.d.).
  • Sun, S., Zhang, M., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Organic Chemistry, 42(1), 1-20. [Link]
  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Gnedin, B. G., et al. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.)
  • Cernak, T. (2016). Synthesis of sulfonamides. Request PDF. [Link]
  • Das, B., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Tetrahedron, 76(48), 131662. [Link]
  • Bentley, T. W., & Jones, R. O. (2015). Calculated third order rate constants for interpreting the mechanisms of hydrolyses of chloroformates, carboxylic Acid halides, sulfonyl chlorides and phosphorochloridates. International journal of molecular sciences, 16(5), 10311–10330. [Link]
  • Bentley, T. W., et al. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. Molecules (Basel, Switzerland), 13(12), 3094–3106. [Link]
  • Elf Atochem S.A. (1997). Method for purifying methanesulphonyl chloride.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base. [Link]
  • Ivanov, S. N., Gnedin, B. G., & Kislov, V. V. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN-Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. [Link]
  • Berkeley Chemical Corporation. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
  • Korea Institute of Science and Technology. (1984). Purification of p-tosyl chloride.
  • Master Organic Chemistry. (2015, March 10).
  • Hooker Chemicals & Plastics Corp. (1982). Purification of thionyl chloride.
  • U.S. Environmental Protection Agency. (2024). A GUIDE TO COMPLYING WITH THE 2024 METHYLENE CHLORIDE REGULATION UNDER THE TOXIC SUBSTANCES CONTROL ACT (TSCA) (RIN 2070-AK70). [Link]
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
  • Pittsburgh Plate Glass Co. (1951). Purification of thionyl chloride.

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Technical Support Center: Workup and Quenching of (2-Methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing (2-methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride. It addresses common and specific issues encountered during the critical quenching and workup phases of a reaction, presented in a practical question-and-answer format.

Critical Safety Briefing

Q1: What are the essential safety precautions I must take when working with this compound and its reaction mixtures?

A1: this compound is a reactive, corrosive, and moisture-sensitive compound that demands strict safety protocols.[1] Failure to adhere to these can result in chemical burns, respiratory irritation, and compromised reactions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (inspect before use), and tightly fitting safety goggles with side shields.[2][3] If there is a risk of splashing, a full-face shield is mandatory.[3]

  • Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of its pungent and corrosive vapors.[1][4]

  • Moisture Control: This compound reacts with water, releasing corrosive hydrogen chloride (HCl) gas.[5] Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]

  • Spill Management: Have spill absorbents like sand or vermiculite ready. Neutralizing agents such as sodium bicarbonate or soda ash should be available for spill cleanup. Do not use combustible materials to absorb spills.

  • Quenching Awareness: The quenching process itself can be highly exothermic. Crucially, always add the reaction mixture slowly to the quenching solution, never the other way around. [8] This ensures the quenching medium is in excess and can dissipate heat effectively. Perform quenches in an ice bath to control the temperature.[6][8]

Technical Support: FAQs and Troubleshooting Guide

Fundamentals of Quenching

Q2: Why is a specific quenching step necessary for reactions involving this compound?

A2: A dedicated quenching step is essential for two primary reasons:

  • Deactivation of Excess Reagent: It is common practice to use a slight excess of the sulfonyl chloride to drive the reaction to completion. This unreacted, highly electrophilic reagent must be neutralized before workup to prevent the formation of unwanted side products during extraction and concentration.[9]

  • Prevention of Hydrolysis and Product Contamination: this compound readily hydrolyzes upon contact with water to form (2-methylphenyl)methanesulfonic acid and HCl.[1][5][6] If this occurs during aqueous workup, the resulting sulfonic acid is a highly polar, non-volatile impurity that can be difficult to separate from the desired product, often leading to co-elution during chromatography and reduced yields.[6][10] A controlled quench converts the excess sulfonyl chloride into a compound that is easily separated.

Choosing Your Quenching Strategy

Q3: What are the most effective quenching agents, and how do I select the right one for my experiment?

A3: The choice of quenching agent is dictated by the stability of your desired product and the properties of the resulting quenched byproduct. The goal is to transform the unreacted sulfonyl chloride into a species with significantly different solubility or polarity characteristics from your product, facilitating an easy separation.

Quenching AgentChemical Transformation & ProductSeparation PrincipleAdvantagesDisadvantages & Considerations
Water (Cold) Hydrolysis to (2-methylphenyl)methanesulfonic acidAcidic byproductSimple; avoids introducing other organic reagents.Forms corrosive HCl; sulfonic acid may be difficult to remove if product is also acidic.[10] The reaction can be exothermic.[8]
Aqueous NaHCO₃ (Sat.) Hydrolysis to sodium (2-methylphenyl)methanesulfonateForms a highly water-soluble saltHighly effective; the resulting sulfonate salt is very polar and partitions exclusively into the aqueous layer.[6][11] Neutralizes HCl byproduct.Generates CO₂ gas, which can cause foaming and pressure buildup if addition is too rapid.[8] Not suitable for very base-sensitive products.
Aqueous NH₄OH / NH₃ Amination to (2-methylphenyl)methanesulfonamideForms a polar, water-insoluble solidForms a stable sulfonamide which is often more polar than the starting sulfonyl chloride, aiding chromatographic separation.[9]Introduces a new organic compound. The sulfonamide may have similar solubility to the desired product in some cases.
Scavenger Resins Amination to a polymer-bound sulfonamideSolid-phase extractionExcellent for sensitive products; byproduct is removed by simple filtration, avoiding aqueous workup.[9]Higher cost; may require longer reaction times for complete scavenging.

Decision Workflow for Quenching Agent Selection

The following diagram illustrates a logical approach to selecting the appropriate quenching strategy based on your product's chemical properties.

G start Is your desired product stable to aqueous base? prod_acid_stable Is your product stable to aqueous acid? start->prod_acid_stable  No use_bicarb Quench with cold, saturated aqueous NaHCO3 solution. (Recommended Method) start->use_bicarb  Yes use_water Quench with cold water. Follow with a base wash to remove sulfonic acid. prod_acid_stable->use_water  Yes use_scavenger Use a non-aqueous quench: - Scavenger Amine Resin - Add a simple amine (e.g., butylamine) followed by chromatography. prod_acid_stable->use_scavenger  No G cluster_0 Reaction Phase cluster_1 Quenching Phase cluster_2 Workup & Isolation Phase reaction Reaction Complete (Excess Sulfonyl Chloride) quench Slowly add reaction mix to cold quenching solution (e.g., NaHCO3(aq)) reaction->quench verify Verify quench by TLC quench->verify extract Separate Layers & Extract Aqueous Phase verify->extract wash Combine Organics, Wash with Water & Brine extract->wash dry Dry (Na2SO4 / MgSO4) & Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (e.g., Chromatography) concentrate->purify

Sources

Identifying byproducts in o-tolylmethanesulfonyl chloride reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying Byproducts by Thin-Layer Chromatography (TLC)

Welcome to the technical support guide for o-tolylmethanesulfonyl chloride reactions. This resource, designed for researchers and drug development professionals, provides practical, in-depth troubleshooting advice for identifying reaction byproducts using thin-layer chromatography (TLC). As Senior Application Scientists, we understand that unexpected TLC spots can derail experiments. This guide explains the chemical causality behind these observations to help you rapidly diagnose and solve common issues.

Section 1: Understanding Your TLC Plate - The Basics

Q1: What are the expected spots on a typical TLC of my o-tolylmethanesulfonyl chloride reaction?

In a standard reaction where o-tolylmethanesulfonyl chloride is reacted with a nucleophile (like an amine to form a sulfonamide, or an alcohol to form a sulfonate ester), you should expect to see three key spots on your TLC plate:

  • Starting Material: A spot corresponding to the unreacted o-tolylmethanesulfonyl chloride.

  • Product: A new spot for your desired sulfonamide or sulfonate ester product.

  • Co-spot: A lane where you have spotted both the starting material and the reaction mixture to see if the spots resolve.

The relative positions (Rf values) of the starting material and product will depend on their polarity. Generally, the starting sulfonyl chloride is less polar than the resulting sulfonamide or sulfonate ester, meaning it will travel further up the plate (higher Rf).[1][2]

Q2: I see a spot that won't move from the baseline (Rf ≈ 0). What is it?

An immobile spot at the baseline is almost certainly the primary byproduct: o-tolylmethanesulfonic acid .[3]

  • Causality: O-tolylmethanesulfonyl chloride, like all sulfonyl chlorides, is highly susceptible to hydrolysis.[4] Trace amounts of water in your reaction solvent, on your glassware, or from the atmosphere can react with the sulfonyl chloride to form the corresponding sulfonic acid. Sulfonic acids are highly polar due to the acidic proton and the sulfonate group, causing them to adsorb very strongly to the polar silica gel on the TLC plate.[2][5] This strong interaction prevents them from moving with the mobile phase, resulting in an Rf value near zero.[6]

Section 2: Troubleshooting Unexpected TLC Results

This section addresses the most common issues encountered when analyzing these reactions by TLC.

Q3: My spots are streaking and elongated. How can I fix this?

Streaking is a frequent problem in TLC analysis and can obscure results by masking other spots.[7][8][9]

  • Cause 1: Sample Overloading. The most common cause is applying too much sample to the plate.[7][8] A highly concentrated spot will not move up the plate as a tight band.

    • Solution: Dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution is often a good starting point.[8] You can also try spotting multiple times in the same location, allowing the solvent to dry completely between applications, to create a concentrated but small spot.[8][10]

  • Cause 2: Highly Polar Compounds. As mentioned, the o-tolylmethanesulfonic acid byproduct is extremely polar and will often appear as a streak originating from the baseline.

    • Solution: To mitigate streaking from acidic byproducts, you can add a small amount (0.5-2%) of acetic or formic acid to your eluting solvent system.[5][7] This protonates the silica gel surface, reducing the strong ionic interactions that cause streaking.

Q4: I don't see any spots under the UV lamp. Does this mean my reaction failed?

Not necessarily. While the tolyl group in your starting material and product should be UV-active, a lack of visible spots can have other explanations.[10][11]

  • Cause 1: Sample is too Dilute. The concentration of your compounds might be below the detection limit of the UV lamp.[8][10]

    • Solution: Try concentrating your sample or spotting multiple times in the same place (allowing the plate to dry between applications).[8][10]

  • Cause 2: Compound is Not UV-Active. While unlikely for this specific reactant, some organic compounds do not absorb UV light at 254 nm.[8]

    • Solution: Use a chemical stain to visualize the spots. Stains are destructive methods that react with compounds on the plate to produce colored spots.[11][12] Good general-purpose stains include potassium permanganate (KMnO₄) or p-anisaldehyde.[11][13]

Q5: My starting material spot is still very intense, and the product spot is faint. What does this indicate?

This is a clear indication that your reaction has not gone to completion. TLC is an excellent tool for monitoring reaction progress.[5][14] By comparing the intensity of the starting material spot to the product spot over time, you can determine when the reaction is finished. If the starting material spot remains strong after the expected reaction time, it points to issues such as:

  • Inactive or insufficient reagents.

  • Incorrect reaction temperature.

  • Presence of inhibitors (like excess water).

Visual Guide to TLC Troubleshooting

The following workflow provides a logical path for diagnosing common TLC issues in your o-tolylmethanesulfonyl chloride reactions.

TLC_Troubleshooting Start Run TLC of Reaction Mixture Problem Observe Unexpected Result Start->Problem Streak Spots are Streaking? Problem->Streak Yes BaselineSpot Spot at Baseline (Rf ≈ 0)? Problem->BaselineSpot No Sol_Overload Dilute Sample & Re-run Streak->Sol_Overload Yes Sol_Acid Add Acetic Acid to Eluent Streak->Sol_Acid If streaking persists NoSpots No Spots Under UV? BaselineSpot->NoSpots No ID_Hydrolysis Likely Hydrolysis Byproduct: o-Tolylmethanesulfonic Acid BaselineSpot->ID_Hydrolysis Yes Sol_Concentrate Concentrate Sample & Re-spot NoSpots->Sol_Concentrate Yes Continue Analyze Rf Values NoSpots->Continue No Sol_Overload->Start Sol_Acid->Start ID_Hydrolysis->Continue Sol_Stain Use a Chemical Stain (e.g., KMnO4) Sol_Stain->Continue Sol_Concentrate->Sol_Stain If still no spots

Caption: A workflow for troubleshooting common TLC problems.

Summary of TLC Characteristics

For a typical reaction run on a silica gel plate, you can expect the following characteristics for the compounds involved.

CompoundTypical Rf Range (Hexane/EtOAc)VisualizationNotes
o-Tolylmethanesulfonyl Chloride 0.6 - 0.8UV ActiveStarting material; relatively non-polar.
Sulfonamide/Sulfonate Ester Product 0.3 - 0.6UV ActiveDesired product; more polar than starting material.[1]
o-Tolylmethanesulfonic Acid 0.0 - 0.1UV, StainsHydrolysis byproduct; highly polar, often streaks.[3]

Experimental Protocol: Standard TLC Analysis

This protocol provides a self-validating system for analyzing your reaction mixture.

Materials:

  • Silica gel TLC plate (with fluorescent indicator)

  • TLC chamber with lid

  • Eluent (e.g., 3:1 Hexane:Ethyl Acetate, adjust as needed)

  • Capillary spotters

  • Sample of your reaction mixture (diluted)

  • Sample of your o-tolylmethanesulfonyl chloride starting material (diluted)

  • UV lamp (254 nm)

  • Pencil

Procedure:

  • Prepare the Chamber: Pour a small amount of the eluent into the TLC chamber (approx. 0.5 cm deep). Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the Plate: With a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your baseline. Mark three evenly spaced ticks on this line for your spots. Label them 'S' (Starting Material), 'Co' (Co-spot), and 'R' (Reaction).

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of the diluted starting material onto the 'S' tick.

    • Apply a spot of the diluted reaction mixture onto the 'R' tick.

    • Carefully spot both the starting material and the reaction mixture on top of each other at the 'Co' tick, allowing the solvent to dry between applications. The goal is to keep spots small (1-2 mm diameter).[1]

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the eluent level is below your baseline.[8] Close the lid and allow the solvent front to travel up the plate undisturbed.

  • Mark and Dry: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.[14] Allow the plate to air dry completely.

  • Visualize:

    • First, view the plate under a UV lamp and lightly circle any visible spots with a pencil.[11][12]

    • If necessary, proceed with a chemical stain (e.g., potassium permanganate dip) to visualize any UV-inactive spots.[12]

  • Analyze: Calculate the Rf value for each spot. The co-spot lane serves as a direct comparison to confirm the identity of the starting material in your reaction mixture.[15]

TLC_Workflow P_Chamber 1. Prepare & Equilibrate TLC Chamber P_Plate 2. Prepare TLC Plate (Draw Baseline) P_Chamber->P_Plate P_Spot 3. Spot Plate (SM, Co-spot, Reaction) P_Plate->P_Spot P_Develop 4. Develop Plate in Chamber P_Spot->P_Develop P_Mark 5. Mark Solvent Front & Dry Plate P_Develop->P_Mark P_Visualize 6. Visualize (UV Lamp, then Stain) P_Mark->P_Visualize P_Analyze 7. Analyze Rf Values & Spot Intensities P_Visualize->P_Analyze

Caption: Standard experimental workflow for TLC analysis.

References

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC).
  • Various Authors. (2023, July 28). What is the use of sulfonyl chloride? Quora. [Link]
  • ChemBAM. TLC troubleshooting. [Link]
  • University of Rochester, Department of Chemistry.
  • Wikipedia. Sulfonyl halide. [Link]
  • Wikipedia. Sulfuryl chloride. [Link]
  • Angeli, A., et al. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Journal of Medicinal Chemistry. [Link]
  • Organic Lab Techniques. (2021, August 23).
  • Various Authors. TLC of Sulfonamides.
  • LibreTexts Chemistry. (2022, April 7). 2.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • University of California, Los Angeles, Department of Chemistry & Biochemistry.
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry. [Link]
  • LibreTexts Chemistry. (2022, August 23).
  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
  • University of Wisconsin-Madison, Department of Chemistry.
  • King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry. [Link]
  • Professor Dave Explains. (2019, March 1).
  • Professor Dave Explains. (2023, February 17).

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Technical Support Center: Stabilizing (2-methylphenyl)methanesulfonyl Chloride for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2-methylphenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this reactive intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the long-term storage and handling of this moisture-sensitive compound. Our goal is to provide you with the expertise and practical insights necessary to ensure the stability and integrity of your material, leading to more reliable and reproducible experimental outcomes.

Introduction: The Challenge of Stability

This compound is a highly reactive sulfonyl chloride, making it a valuable reagent in organic synthesis. However, this reactivity also presents a significant challenge for long-term storage. The primary mode of degradation is hydrolysis, which occurs upon exposure to atmospheric moisture. This process not only depletes the active reagent but also generates corrosive byproducts that can compromise your experiments. Understanding and mitigating the factors that contribute to its decomposition are crucial for maintaining its quality over time.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions about the storage and handling of this compound.

Q1: What are the primary signs of decomposition for this compound?

A1: The most common signs of decomposition include a change in color from colorless or pale yellow to a more pronounced yellow or brown hue, and the evolution of gas (hydrogen chloride) upon exposure to moisture, which may be noticeable as fumes if the container is opened in a humid environment.[1] The presence of a pungent, acidic odor is also a strong indicator of hydrolysis.

Q2: What is the shelf-life of this compound?

A2: The shelf-life is highly dependent on storage conditions. When stored under optimal conditions (see below), it can remain stable for an extended period. However, with repeated openings of the container or improper storage, its quality can degrade within a much shorter timeframe. Regular quality control is recommended for material that has been stored for a prolonged period.

Q3: Can I use this compound that has started to change color?

A3: A slight color change may not significantly impact some reactions, but it is an indication of impurity formation. For sensitive applications, it is advisable to purify the material before use. Discolored sulfonyl chlorides can sometimes be purified by distillation under reduced pressure, though this should be done with caution due to their thermal sensitivity.[1]

Q4: What are the main decomposition products?

A4: The primary decomposition product from hydrolysis is (2-methylphenyl)methanesulfonic acid and hydrogen chloride (HCl) gas.[2] Thermal decomposition can lead to the release of sulfur oxides (SOx) and other hazardous gases.[2]

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the storage and use of this compound.

Issue 1: Rapid Discoloration of the Reagent

Symptoms: The this compound, which was initially colorless or pale yellow, has turned a noticeable yellow or brown in a relatively short period.

Potential Causes:

  • Moisture Ingress: The container seal may be compromised, allowing atmospheric moisture to react with the sulfonyl chloride. This is the most common cause of discoloration.

  • Improper Storage Temperature: Storing the reagent at elevated temperatures can accelerate decomposition.

  • Contamination: Introduction of contaminants during handling, such as from a non-dried syringe or a contaminated inert gas source.

Solutions:

  • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a cool, dry place. A desiccator is highly recommended for storing the primary container.[3][4][5][6]

  • Inert Gas Blanket: For long-term storage, blanketing the container with an inert gas like nitrogen or argon can significantly inhibit moisture-related degradation.[7][8][9][10][11]

  • Proper Handling Technique: When dispensing the reagent, use dry syringes and needles, and work under a stream of inert gas to minimize exposure to air.[12][13][14]

Issue 2: Inconsistent Reaction Yields

Symptoms: You are experiencing inconsistent yields in your reactions using this compound from the same bottle over time.

Potential Cause:

  • Degradation of the Reagent: The concentration of the active sulfonyl chloride is likely decreasing over time due to hydrolysis. This is especially probable if the bottle has been opened multiple times.

Solutions:

  • Aliquot the Reagent: Upon receiving a new bottle, and if you plan to use it over an extended period, consider aliquoting it into smaller, single-use containers under an inert atmosphere. This minimizes the number of times the main stock is exposed to potential contaminants.

  • Quality Control: Before a critical reaction, it is good practice to check the purity of the sulfonyl chloride. This can be done using techniques like NMR spectroscopy to look for the appearance of the corresponding sulfonic acid peak.[15][16]

  • Use Fresh Reagent: If possible, use a freshly opened bottle of the reagent for highly sensitive reactions to ensure the highest possible purity and reactivity.

Experimental Protocols

Protocol 1: Long-Term Storage of this compound

This protocol outlines the best practices for storing this compound to maintain its stability over several months to years.

Materials:

  • Original container of this compound

  • Glass desiccator with a suitable desiccant (e.g., silica gel with indicator)

  • Source of dry inert gas (nitrogen or argon)

  • Parafilm or other sealing tape

Procedure:

  • Initial Inspection: Upon receipt, inspect the container for any damage to the cap or seal.

  • Inert Gas Blanket (Optional but Recommended): If the container has been opened, gently flush the headspace with a slow stream of dry nitrogen or argon before resealing.

  • Seal the Container: Tightly close the container cap. For added protection, wrap the cap and neck of the bottle with Parafilm.

  • Desiccator Storage: Place the sealed container inside a glass desiccator containing an active desiccant.[3][4][5][6][17] Ensure the desiccant is periodically regenerated or replaced as indicated by a color change.

  • Cool and Dark Environment: Store the desiccator in a cool, dark, and well-ventilated area, away from incompatible materials such as water, bases, and strong oxidizing agents.

Protocol 2: Safe Handling and Dispensing

This protocol describes how to safely dispense this compound while minimizing exposure to air and moisture.

Materials:

  • Container of this compound

  • Dry, clean glass syringe with a Luer lock

  • Long, dry needle (18-21 gauge)

  • Source of dry inert gas (nitrogen or argon) with a bubbler

  • Reaction flask under an inert atmosphere

Procedure:

  • Prepare the System: Ensure your reaction setup is under a positive pressure of inert gas, vented through a bubbler.[18][13]

  • Purge the Syringe: Purge the dry syringe and needle with inert gas by drawing and expelling the gas several times.

  • Pressurize the Reagent Bottle: Puncture the septum of the this compound container with the needle and gently introduce a positive pressure of inert gas.

  • Withdraw the Reagent: With the tip of the needle below the liquid surface, carefully draw the desired volume of the reagent into the syringe.

  • Dispense into Reaction Flask: Transfer the syringe to your reaction flask and dispense the reagent.

  • Clean Up: Immediately and carefully quench any residual reagent in the syringe and needle by slowly adding it to a suitable solvent (e.g., isopropanol) before cleaning.

Data Presentation

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended by some suppliers)Reduces the rate of thermal decomposition.
Atmosphere Dry, inert (Nitrogen or Argon)Prevents hydrolysis by excluding atmospheric moisture.[7][8][9][10][11]
Container Original, tightly sealed glass bottleGlass is inert to the compound and its decomposition products.
Storage Location Desiccator in a well-ventilated, dark areaProtects from ambient moisture and light.

Table 2: Personal Protective Equipment (PPE) Recommendations

PPEMaterial/TypeJustification
Gloves Butyl or Viton rubber (thick, non-disposable)Provides good resistance to corrosive chemicals and organic solvents.[19][20] Nitrile gloves may be suitable for incidental contact but are not recommended for direct or prolonged handling.
Eye Protection Chemical safety goggles and a face shieldProtects against splashes of the corrosive liquid and potential fumes.
Lab Coat Chemical-resistant lab coatProtects skin and clothing from accidental spills.

Visualizations

Decomposition Pathway

reagent This compound hydrolysis Hydrolysis (Primary Decomposition Pathway) reagent->hydrolysis moisture H₂O (Atmospheric Moisture) moisture->hydrolysis acid (2-methylphenyl)methanesulfonic acid hydrolysis->acid hcl Hydrogen Chloride (HCl) hydrolysis->hcl start Receive Reagent inspect Inspect Container Seal start->inspect seal Tightly Seal Container (Use Parafilm for extra seal) inspect->seal inert Blanket with Inert Gas (N₂ or Ar) seal->inert desiccator Place in Desiccator inert->desiccator storage Store in Cool, Dark, Well-Ventilated Area desiccator->storage end Stable Long-Term Storage storage->end

Caption: Recommended workflow for the long-term storage of this compound.

References

  • Rogić, V., et al. (2007). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 782-786.
  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Lab Manager. (2023). What We Know About Desiccators.
  • MIT Department of Chemistry. (n.d.). Handling air-sensitive reagents AL-134.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
  • Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
  • Terra Universal. (n.d.). Moisture-Free Storage: Nitrogen or Desiccant?.
  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
  • ResearchGate. (2024). Principles of Inert Atmosphere Storage.
  • Wikipedia. (n.d.). Inert gas.
  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • Desiccant Pak. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
  • Air Products. (n.d.). The Importance of Inerting.
  • Photrio.com Photography Forums. (2008). Inert gases for E6 chemical storage.
  • Sciencemadness.org. (2025). How do you store chemicals in inert gas?.
  • Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1).
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  • Environmental Health and Safety - The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart.
  • Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
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  • Solus Group. (2024). Chemical Resistant Gloves: A Guide for Industrial Employers.
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  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • Lambert, T. H., & Nacsa, E. D. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Kertesz, I., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1337.
  • Organic Syntheses. (n.d.). Methanesulfinyl Chloride.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?.
  • National Center for Biotechnology Information. (n.d.). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11.
  • International Labour Organization. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.
  • Savateev, A., et al. (2021). Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide) Photocatalyst.
  • Russina, O., et al. (2020). The Effects of Temperature and Humidity on the Microstructure of Sulfonated Syndiotactic-polystyrene Ionic Membranes. Membranes, 10(8), 187.
  • Wesolowsky, M., & Zommer-Urbanska, S. (2006). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. Acta Poloniae Pharmaceutica, 63(5), 399-404.
  • ResearchGate. (2006). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase.

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Impact of solvent purity on o-tolylmethanesulfonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for reactions involving o-tolylmethanesulfonyl chloride, focusing on the critical impact of solvent purity on reactivity, yield, and overall success.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sulfonylation reaction with o-tolylmethanesulfonyl chloride is sluggish, stalling, or failing completely. What are the most common initial troubleshooting steps?

A1: When a reaction with o-tolylmethanesulfonyl chloride underperforms, the issue often lies with the purity of the reaction components, especially the solvent. o-Tolylmethanesulfonyl chloride is a potent electrophile, making it highly susceptible to degradation by nucleophilic impurities.

Your initial checklist should be:

  • Solvent Purity: This is the most frequent cause of failure. The presence of even trace amounts of water can lead to rapid hydrolysis of the sulfonyl chloride into the unreactive o-tolylmethanesulfonic acid.[1][2][3] Always use a high-purity, anhydrous grade solvent, preferably from a freshly opened bottle or a solvent purification system.

  • Reagent Integrity:

    • o-Tolylmethanesulfonyl Chloride: Has the bottle been opened multiple times? Prolonged exposure to atmospheric moisture can cause degradation. If in doubt, use a fresh batch or purify the reagent.[1][3]

    • Nucleophile (Amine/Alcohol): Ensure your nucleophile is pure and dry. Amines, for instance, can absorb atmospheric CO₂.

  • Reaction Conditions:

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to rigorously exclude atmospheric moisture.[1]

    • Temperature Control: These reactions are often exothermic. Adding the sulfonyl chloride slowly at a reduced temperature (e.g., 0 °C) can prevent side reactions before allowing it to warm to the optimal reaction temperature.[2]

    • Stoichiometry: Verify the molar ratios. The base, typically a non-nucleophilic amine like triethylamine or pyridine, should be present in a slight excess (1.1-1.5 equivalents) to effectively scavenge the HCl generated.[1]

Q2: I'm observing a significant amount of an insoluble white solid precipitating from my reaction mixture, which isn't my product. What is this substance?

A2: The insoluble white solid is almost certainly o-tolylmethanesulfonic acid . This is the direct product of the hydrolysis of o-tolylmethanesulfonyl chloride by water present in your reaction system.[1][2][3] Its formation is a definitive indicator that your solvent or reagents are not sufficiently anhydrous. Because the sulfonic acid is unreactive under typical sulfonylation conditions, its formation represents a direct loss of your starting material and is a primary cause of low yields.

The Critical Role of Water: Mechanism and Impact
Q3: How exactly does water affect the reactivity of o-tolylmethanesulfonyl chloride?

A3: Water acts as a competing nucleophile. The sulfur atom in o-tolylmethanesulfonyl chloride is highly electrophilic and is readily attacked by nucleophiles. In a desired reaction, your target amine or alcohol performs this role. However, if water is present, it will also attack the sulfur atom, leading to a hydrolysis reaction that is often faster than the desired sulfonylation, especially at room temperature.

This competing reaction pathway directly depletes the o-tolylmethanesulfonyl chloride, reducing the potential yield of your desired product.

G cluster_reactants Reactants cluster_products Products OTSC o-Tolylmethanesulfonyl Chloride (OTSC) Desired Desired Product (Sulfonamide) OTSC->Desired Desired Reaction (Aminolysis/Sulfonylation) Byproduct Side Product (o-Tolylmethanesulfonic Acid) OTSC->Byproduct Competing Reaction (Hydrolysis) HCl HCl Nuc Desired Nucleophile (e.g., R-NH2) H2O Water Impurity (H₂O)

Caption: Competing pathways for o-tolylmethanesulfonyl chloride.

The following table provides a quantitative illustration of how trace amounts of water in a common solvent like Dichloromethane (DCM) can drastically affect the theoretical maximum yield of a sulfonylation reaction.

Water Content in DCM (ppm)Moles of H₂O per 100 mL DCM% OTSC Lost to Hydrolysis (Theoretical)Maximum Possible Yield of Desired Product
100.0000737.3%92.7%
500.00036736.7%63.3%
1000.00073373.3%26.7%
2000.001466>100%0%
Assuming a 1:1 stoichiometry with a 1 mmol reaction scale of o-tolylmethanesulfonyl chloride.
Beyond Water: Other Problematic Impurities
Q4: Besides water, what other solvent impurities should I be concerned about?

A4: While water is the primary culprit, other impurities can also sabotage your reaction:

  • Residual Alcohols: Solvents like THF or diethyl ether can contain trace amounts of ethanol (used as a stabilizer) or other alcohols. These are nucleophilic and will react with o-tolylmethanesulfonyl chloride to form unwanted sulfonate esters.

  • Peroxides: Ethereal solvents (e.g., THF, diethyl ether) can form explosive peroxides upon exposure to air and light.[4] While not directly reacting with the sulfonyl chloride, they indicate poor solvent quality and can lead to dangerous and unpredictable side reactions upon heating.

  • Acidic/Basic Contaminants: Acidic impurities can protonate your amine nucleophile, rendering it unreactive. Basic impurities can interfere with the stoichiometry of the added base or promote unwanted side reactions.

  • Cross-Contamination: Solvents recycled in the lab may contain traces of other nucleophiles (e.g., amines, thiols) from previous reactions, which can lead to a complex mixture of byproducts.

Protocols for Prevention and Mitigation
Q5: What are the best practices for solvent selection and preparation?

A5: The right solvent choice and preparation are your first line of defense.

  • Solvent Selection: Polar aprotic solvents are generally the best choice as they effectively dissolve the reactants without interfering with the reaction.[5][6]

    • Excellent Choices: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF).

    • Use with Caution: Protic solvents (e.g., ethanol, methanol) can act as nucleophiles and are generally avoided unless they are the intended reactant.[5]

  • Solvent Quality:

    • Always start with a high-purity, anhydrous grade solvent (<50 ppm water).

    • For highly sensitive reactions, use solvent from a freshly opened bottle or a dedicated solvent purification system (SPS).

Q6: Can you provide a standard protocol for drying Dichloromethane (DCM)?

A6: Absolutely. When an SPS is unavailable or the highest purity is required, distillation from a suitable drying agent is the gold standard. Calcium hydride (CaH₂) is effective for halogenated solvents like DCM.

Objective: To dry reagent-grade Dichloromethane (DCM) for use in moisture-sensitive reactions.

Materials:

  • Reagent-grade Dichloromethane (DCM)

  • Calcium Hydride (CaH₂), powder

  • Round-bottom flask

  • Distillation head, condenser, and receiving flask

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Glassware Preparation: Ensure all glassware for the distillation is thoroughly cleaned and oven-dried (>120 °C) for at least 4 hours to remove adsorbed water. Assemble the distillation apparatus while still hot and allow it to cool under a positive pressure of inert gas.

  • Pre-drying (Optional but Recommended): If the solvent is suspected to be very wet, it can be pre-dried by letting it stand over anhydrous calcium chloride (CaCl₂) for several hours before proceeding.

  • Charging the Flask: To a round-bottom flask, add calcium hydride (approx. 5-10 g per 1 L of DCM).

  • Adding the Solvent: Carefully add the DCM to the flask. Caution: There may be initial bubbling as the CaH₂ reacts with dissolved water. Do not seal the flask tightly at this stage.

  • Refluxing: Attach the flask to the distillation apparatus. Gently reflux the DCM over the CaH₂ for at least one hour under a positive pressure of inert gas. This allows the CaH₂ to react with any remaining water.

  • Distillation: After refluxing, begin the distillation. Collect the distilled DCM in the receiving flask, which should also be under an inert atmosphere. Do not distill to dryness, as this can concentrate potentially explosive impurities. Leave a small amount of solvent in the distillation flask.

  • Storage: The freshly distilled, anhydrous DCM should be used immediately or stored over activated molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere.

Q7: How can I quantitatively measure the water content in my solvent?

A7: Visual inspection is not sufficient. For accurate measurement, a quantitative method is required.

  • Karl Fischer (KF) Titration: This is the gold standard for determining water content in organic solvents.[7][8] It is highly accurate and sensitive, capable of detecting water levels in the low ppm range. Both volumetric and coulometric KF methods are suitable.

  • Headspace Gas Chromatography (HS-GC): An alternative method involves reacting the water in the solvent with calcium carbide to produce acetylene, which is then quantified by headspace GC.[9]

  • Indicator Test Strips: For a rapid, semi-quantitative check, specialized test strips can be used.[10] While not as precise as KF titration, they can quickly indicate if a solvent is unacceptably "wet."

Advanced Troubleshooting
Q8: I've used freshly distilled solvent and my reagents are pure, but the reaction is still failing. What's next?

A8: If solvent purity has been rigorously addressed, it's time to investigate other aspects of the reaction system. This workflow can guide your troubleshooting process.

G start Reaction Failure (Low Yield / No Product) check_solvent Step 1: Verify Solvent Purity - Used Anhydrous Grade? - From fresh bottle / SPS? - Quantified water content (KF)? start->check_solvent solvent_ok Solvent is Dry (<50 ppm H₂O) check_solvent->solvent_ok Yes solvent_bad Solvent is Wet check_solvent->solvent_bad No check_reagents Step 2: Verify Reagent Integrity - OTSC from fresh bottle? - Nucleophile pure and dry? - Base pure and dry? solvent_ok->check_reagents success Problem Solved solvent_bad->success Action: Purify/replace solvent reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Degraded Reagents check_reagents->reagents_bad No check_conditions Step 3: Review Reaction Conditions - Inert atmosphere maintained? - Correct stoichiometry? - Optimal temperature profile? - Correct order of addition? reagents_ok->check_conditions reagents_bad->success Action: Use fresh reagents conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_reactivity Step 4: Assess Substrate Reactivity - Is nucleophile sterically hindered? - Is nucleophile weakly nucleophilic (e.g., electron-deficient aniline)? conditions_ok->check_reactivity conditions_bad->success Action: Optimize conditions reactivity_issue Reactivity Issue check_reactivity->reactivity_issue Yes reactivity_issue->success Action: Use forcing conditions (higher temp, stronger base, catalyst)

Caption: A systematic workflow for troubleshooting failed sulfonylation reactions.

Further Considerations from the Workflow:

  • Order of Addition: Adding the sulfonyl chloride slowly to a solution of the nucleophile and base can help ensure the desired reaction outpaces competing hydrolysis.[1]

  • Substrate Reactivity: If your nucleophile is sterically hindered or electronically deactivated (e.g., an aniline with electron-withdrawing groups), the reaction may require more forcing conditions. Consider increasing the temperature, using a stronger non-nucleophilic base (like DBU), or adding a catalyst like 4-dimethylaminopyridine (DMAP).[6]

References
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. [Link]
  • Thompson, A. S., et al. (2018). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 3, 623-629. [Link]
  • Seddon, K. R., et al. (2000). Influence of Chloride, Water, and Organic Solvents on the Physical Properties of Ionic Liquids. Pure and Applied Chemistry, 72(12), 2275–2287. [Link]
  • Grudpan, K., et al. (2005). A test method for determining water in organic solvents. Journal of Analytical Chemistry, 60(8), 759-763. [Link]
  • Makin, G. I., et al. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
  • Chem-Supply. (2024).
  • Gotor, V., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chimica Oggi-Chemistry Today, 25(2), 70-73. [Link]
  • Dunn, P. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(2), 241-245. [Link]
  • Mettler Toledo. Water content in organic solvents - Titration.
  • Woolf, A. A. (1991). Reactivity of sulphuryl chloride in acetonitrile with the elements. Journal of the Chemical Society, Dalton Transactions, (12), 3325-3330. [Link]
  • Ayers, K., et al. (2021). Impact of impurities on water electrolysis: a review. Sustainable Energy & Fuels, 5(18), 4467-4493. [Link]
  • Boyd Biomedical. (2021).
  • Britton, J., & Jamison, T. F. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 8(10), 1015–1020. [Link]
  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. IJARSCT, 2(3). [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
  • Al-Majid, A. M., et al. (2023). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 28(14), 5406. [Link]
  • Reachem. (2024).
  • Hassan, J., et al. (2013). Screening of water content in organic solvents using headspacegas chromatography-flame ionization detector following cal. Trade Science Inc. [Link]
  • Promsuwan, K., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports, 11, 16428. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
  • Wladkowski, B. D., et al. (2002). Steric effects and solvent effects in ionic reactions. Science, 295(5563), 2245-7. [Link]
  • Li, Y., et al. (2022). Organic Solvent Nanofiltration in Pharmaceutical Applications. Industrial & Engineering Chemistry Research, 61(4), 1735–1753. [Link]
  • Ramachandran, B., et al. (2004). Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. The Journal of Organic Chemistry, 69(16), 5449-56. [Link]

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Validation & Comparative

A Comparative Guide to ¹H NMR Analysis of (2-Methylphenyl)methanesulfonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of reaction products is paramount. The synthesis of sulfonamides, a critical moiety in many pharmaceutical compounds, often involves the reaction of sulfonyl chlorides with amines.[1][2][3] This guide provides an in-depth analysis of the reaction of (2-methylphenyl)methanesulfonyl chloride, a common building block, using ¹H NMR spectroscopy. We will explore the spectral signatures of the starting material, the desired sulfonamide product, and potential side products, offering a comprehensive framework for reaction monitoring and product validation.

The Strategic Importance of ¹H NMR in Sulfonamide Synthesis

The conversion of a sulfonyl chloride to a sulfonamide represents a fundamental transformation in medicinal chemistry. ¹H NMR spectroscopy is an indispensable tool for monitoring the progress of this reaction. It allows for the real-time observation of the disappearance of the starting sulfonyl chloride and the emergence of the product sulfonamide. Furthermore, it provides a detailed picture of the reaction's cleanliness, revealing the presence of any impurities or side products.

The choice of this compound as a case study is deliberate. The presence of both aromatic and aliphatic protons with distinct chemical shifts provides a rich spectral landscape for analysis. Understanding these shifts is key to unambiguously assigning the structures of all species in the reaction mixture.

Experimental Protocol: A Representative Sulfonamide Synthesis

The following protocol outlines a typical procedure for the synthesis of a sulfonamide from this compound and a primary amine, such as benzylamine. This reaction serves as our model for the subsequent NMR analysis.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (or another appropriate aprotic solvent)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • To this solution, add benzylamine (1.0 eq) and triethylamine (1.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction is quenched with water and the organic layer is separated.

  • The organic layer is washed with dilute acid, brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • A small aliquot of the crude product is dissolved in CDCl₃ for ¹H NMR analysis.

This straightforward procedure is effective for a wide range of amines, though optimization of the base and solvent may be necessary for less reactive coupling partners.[2][4]

¹H NMR Spectral Analysis: From Starting Material to Product

A thorough understanding of the ¹H NMR spectra of the starting material and potential products is crucial for accurate reaction monitoring.

The ¹H NMR spectrum of this compound exhibits characteristic signals that are important to identify before starting the reaction.

  • Methylene Protons (-CH₂SO₂Cl): The protons of the methylene group adjacent to the strongly electron-withdrawing sulfonyl chloride group are significantly deshielded. This results in a sharp singlet typically observed in the range of δ 4.5 - 5.0 ppm . The exact chemical shift can be influenced by the solvent and concentration.

  • Aromatic Protons: The four protons on the substituted benzene ring will appear as a complex multiplet in the aromatic region, generally between δ 7.2 - 7.6 ppm . The ortho-substitution pattern leads to distinct coupling patterns that can be resolved at higher field strengths.

  • Methyl Protons (-CH₃): The methyl group attached to the aromatic ring gives rise to a singlet at approximately δ 2.4 - 2.5 ppm .

Upon successful reaction with benzylamine, new signals corresponding to the sulfonamide product will appear in the ¹H NMR spectrum.

  • Methylene Protons (-CH₂SO₂NH-): The methylene protons adjacent to the sulfonyl group in the product are shifted upfield relative to the starting material due to the replacement of the chlorine atom with a less electron-withdrawing nitrogen atom. This signal is expected to be a singlet around δ 4.2 - 4.4 ppm .

  • Benzyl Methylene Protons (-NHCH₂Ph): A new doublet will appear for the methylene protons of the benzyl group, typically around δ 4.1 - 4.3 ppm . This signal is coupled to the adjacent N-H proton.

  • N-H Proton (-SO₂NH-): The proton on the nitrogen atom of the sulfonamide will appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the region of δ 5.0 - 6.0 ppm . Its chemical shift and multiplicity can be highly variable and are dependent on solvent, concentration, and temperature. This peak will disappear upon D₂O exchange.

  • Aromatic Protons: The spectrum will now contain signals for both the (2-methylphenyl) and the benzyl aromatic rings, resulting in a more complex pattern in the δ 7.2 - 7.8 ppm region.

  • Methyl Protons (-CH₃): The chemical shift of the methyl group on the tolyl moiety remains largely unchanged, appearing around δ 2.4 - 2.5 ppm .

One of the most common side reactions is the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, (2-methylphenyl)methanesulfonic acid.[5][6] This is particularly prevalent if there is moisture in the reaction.

  • Methylene Protons (-CH₂SO₃H): The methylene protons of the sulfonic acid will appear as a singlet, typically shifted slightly upfield from the sulfonyl chloride, in the range of δ 4.2 - 4.5 ppm .

  • Sulfonic Acid Proton (-SO₃H): The acidic proton is often very broad and may be difficult to observe, but can sometimes be seen as a broad singlet at a very downfield chemical shift (> 10 ppm), and it will exchange with D₂O.

The presence of the sulfonic acid can be confirmed by the distinct chemical shift of its methylene protons and the absence of the signals corresponding to the amine portion of the desired product.

Comparative Data Summary

The following table summarizes the key ¹H NMR chemical shifts for the starting material, the desired product, and the common hydrolysis side product. This allows for a quick and objective comparison to aid in the analysis of your reaction mixture.

Functional Group This compound (ppm) N-Benzyl-1-(2-methylphenyl)methanesulfonamide (ppm) (2-Methylphenyl)methanesulfonic acid (ppm)
-CH₂SO₂- ~ 4.8 (s)~ 4.3 (s)~ 4.4 (s)
Aromatic-CH₃ ~ 2.4 (s)~ 2.4 (s)~ 2.4 (s)
Aromatic Protons ~ 7.2-7.6 (m)~ 7.2-7.8 (m)~ 7.2-7.6 (m)
-NHCH₂Ph -~ 4.2 (d)-
-NH- -~ 5.5 (br s or t)-
-SO₃H --> 10 (br s)

Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet, br s = broad singlet.

Visualizing the Reaction and Analysis Workflow

To provide a clear overview of the process, the following diagram illustrates the reaction and the key analytical checkpoints.

Reaction_Workflow cluster_reaction Sulfonamide Synthesis cluster_analysis ¹H NMR Analysis Starting Material (2-Methylphenyl)methanesulfonyl Chloride Reagents Benzylamine, Et3N DCM, 0°C to rt Reaction Reaction Mixture Starting Material->Reaction NMR_Start ¹H NMR of Starting Material Workup Aqueous Workup & Purification NMR_Product ¹H NMR of Crude Product Data_Comparison Spectral Comparison & Purity Assessment

Caption: Workflow for sulfonamide synthesis and ¹H NMR analysis.

This guide provides a foundational framework for the ¹H NMR analysis of reactions involving this compound. By carefully examining the key spectral regions outlined, researchers can confidently monitor their reactions, identify products and byproducts, and ensure the integrity of their synthetic efforts.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Emmett, E. J., & Willis, M. C. (2014). The Palladium-Catalyzed Cross-Coupling of Amines and Sulfonyl Chlorides. Angewandte Chemie International Edition, 53(30), 7652-7655. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Wallace, D. J. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875-880. [Link]

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A Comparative Guide to the Reactivity of (2-methylphenyl)methanesulfonyl chloride vs. p-Toluenesulfonyl Chloride (TsCl)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, sulfonyl chlorides are indispensable reagents for the protection of alcohols and amines, and for the activation of hydroxyl groups to facilitate nucleophilic substitution. Among the myriad of available sulfonylating agents, p-toluenesulfonyl chloride (TsCl) has long been a benchmark for its reliability and well-understood reactivity. This guide presents a detailed comparative analysis of a less conventional but structurally intriguing alternative: (2-methylphenyl)methanesulfonyl chloride. We will dissect the nuanced interplay of steric and electronic factors that govern their reactivity, supported by established chemical principles, and provide a framework for their effective application in research and development.

Structural Overview: A Tale of Two Isomers and a Spacer

At first glance, both this compound and p-toluenesulfonyl chloride (TsCl) are derivatives of toluene, yet their structural arrangements lead to profound differences in their chemical behavior.

  • p-Toluenesulfonyl Chloride (TsCl): A well-established reagent, TsCl features a methyl group in the para position relative to the sulfonyl chloride group, directly attached to the aromatic ring. This placement has well-documented electronic effects on the reactivity of the sulfonyl chloride.[1][2]

  • This compound: This molecule introduces two significant structural modifications. Firstly, the methyl group is in the ortho position. Secondly, and critically, a methylene (-CH2-) spacer separates the aromatic ring from the sulfonyl chloride moiety.

This guide will illuminate how these seemingly subtle differences translate into tangible impacts on reaction kinetics and substrate selectivity.

Dissecting Reactivity: Steric vs. Electronic Effects

The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom and the steric accessibility for an incoming nucleophile.[2] The reaction typically proceeds via a nucleophilic attack on the sulfur atom, leading to the displacement of the chloride ion.[3]

Electronic Landscape

The electronic nature of the substituents on the aromatic ring modulates the electrophilicity of the sulfonyl sulfur. Electron-donating groups tend to decrease reactivity by pushing electron density towards the sulfonyl group, making the sulfur atom less electrophilic. Conversely, electron-withdrawing groups enhance reactivity.[1]

  • TsCl: The para-methyl group is a weak electron-donating group through induction and hyperconjugation. This effect slightly reduces the electrophilicity of the sulfur atom compared to unsubstituted benzenesulfonyl chloride.[2]

  • This compound: The methylene spacer plays a crucial role in insulating the sulfonyl group from the direct electronic influence of the aromatic ring. While the o-tolyl group itself is electron-donating, its effect on the sulfur atom is significantly dampened by the intervening -CH2- group. The primary electronic influence on the sulfonyl group in this case is the inductive effect of the benzyl-type moiety, which is generally considered to be weakly electron-withdrawing. This would suggest a potentially higher intrinsic electrophilicity of the sulfur atom in this compound compared to TsCl.

Steric Hindrance: The Dominant Factor

Steric hindrance around the electrophilic center is a critical determinant of reaction rates in nucleophilic substitutions, including those at a sulfur center.[4][5][6][7]

  • TsCl: The sulfonyl chloride group is directly attached to the aromatic ring. While the para-methyl group poses no direct steric impediment to the approaching nucleophile, the overall bulk of the tolyl group can influence reactivity with sterically demanding nucleophiles.

  • This compound: The ortho-methyl group is poised to exert significant steric hindrance. However, the flexible methylene spacer allows for rotation, which can position the bulky o-tolyl group away from the reaction center. This conformational flexibility could mitigate the steric clash with an incoming nucleophile to some extent. Nevertheless, the sheer proximity of the ortho-methyl group is expected to create a more sterically congested environment around the sulfonyl chloride group compared to the relatively unencumbered sulfonyl group in TsCl.

Hypothesis: Based on the analysis of steric and electronic effects, it is hypothesized that This compound will exhibit lower reactivity compared to TsCl, primarily due to the dominant effect of steric hindrance from the ortho-methyl group, despite the potentially slightly higher electrophilicity of its sulfur atom.

Experimental Validation: A Proposed Kinetic Study

To empirically test our hypothesis, a comparative kinetic study is proposed. The reaction of each sulfonyl chloride with a model nucleophile, such as aniline or a primary alcohol, can be monitored over time.

Experimental Protocol: Comparative Sulfonylation of Aniline

This protocol outlines a method to determine the second-order rate constants for the reaction of this compound and TsCl with aniline.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Aniline (freshly distilled)

  • Anhydrous acetonitrile (MeCN)

  • Triethylamine (TEA)

  • Standardized 0.1 M HCl

  • Phenolphthalein indicator

Procedure:

  • Solution Preparation:

    • Prepare 0.1 M solutions of this compound and TsCl in anhydrous MeCN.

    • Prepare a 0.2 M solution of aniline in anhydrous MeCN.

    • Prepare a 0.2 M solution of TEA in anhydrous MeCN.

  • Kinetic Run (to be performed in parallel for each sulfonyl chloride):

    • In a thermostated reaction vessel at 25°C, combine 10 mL of the 0.2 M aniline solution and 10 mL of the 0.2 M TEA solution.

    • Initiate the reaction by adding 10 mL of the 0.1 M sulfonyl chloride solution and start a timer.

    • At regular time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a 2 mL aliquot of the reaction mixture and quench it in a flask containing 10 mL of ice-cold 0.1 M HCl.

    • Titrate the excess HCl in the quenched aliquot with standardized 0.1 M NaOH using phenolphthalein as an indicator to determine the amount of unreacted aniline.

  • Data Analysis:

    • Calculate the concentration of aniline at each time point.

    • Plot 1/[Aniline] vs. time. A linear plot will indicate a second-order reaction.

    • The slope of the line will be equal to the second-order rate constant (k).

Expected Data Summary

The following table summarizes the anticipated results based on our hypothesis.

ReagentPredicted Relative Rate Constant (k)Rationale
p-Toluenesulfonyl chloride (TsCl)FasterLess steric hindrance at the sulfur center allows for easier nucleophilic attack.
This compoundSlowerSignificant steric hindrance from the ortho-methyl group impedes the approach of the nucleophile, overriding the minor electronic activation.

Visualizing the Comparison

Graphviz diagrams can help illustrate the key structural differences and the proposed reaction mechanism.

G cluster_0 p-Toluenesulfonyl Chloride (TsCl) cluster_1 This compound TsCl TsCl TsCl_structure Aromatic Ring (para-methyl) TsCl->TsCl_structure Direct attachment OMPMSC This compound TsCl_SO2Cl -SO2Cl OMPMSC_structure Aromatic Ring (ortho-methyl) OMPMSC->OMPMSC_structure OMPMSC_spacer -CH2- Spacer OMPMSC_structure->OMPMSC_spacer OMPMSC_SO2Cl -SO2Cl OMPMSC_spacer->OMPMSC_SO2Cl G Sulfonyl_Chloride R-SO2Cl Transition_State [Nu---SO2(R)---Cl]‡ Sulfonyl_Chloride->Transition_State Nucleophile Nu-H Nucleophile->Sulfonyl_Chloride Nucleophilic Attack Product R-SO2-Nu + HCl Transition_State->Product Chloride Departure

Caption: General mechanism for nucleophilic substitution on a sulfonyl chloride.

Conclusion and Practical Implications

This guide provides a comprehensive comparison of the expected reactivity of this compound and the widely used p-toluenesulfonyl chloride. Our analysis, grounded in fundamental principles of organic chemistry, predicts that TsCl will be the more reactive of the two reagents , primarily due to the lower steric hindrance around its sulfonyl chloride group.

For the synthetic chemist, this implies:

  • TsCl remains the reagent of choice for general-purpose sulfonylation, especially when rapid reaction rates are desired.

  • This compound may offer advantages in specific scenarios where its unique steric profile could lead to different selectivity with multifunctional substrates. Its potentially lower reactivity might be beneficial in reactions requiring finer control.

The provided experimental protocol offers a clear path for the empirical validation of these predictions. Ultimately, the choice of sulfonylating agent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired reaction kinetics, and potential for side reactions.

References

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • ChemBK. (2024, April 9). This compound.
  • PMC. (n.d.). Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • YouTube. (2024, January 17). Steric and Nucleophilic Effects on SN2 Reactions.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print.
  • MDPI. (n.d.). Nucleophilic Substitution at Heteroatoms—Identity Substitution Reactions at Phosphorus and Sulfur Centers: Do They Proceed in a Concerted (SN2) or Stepwise (A–E) Way?.
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.

Sources

LC-MS method for monitoring reactions of o-tolylmethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Monitoring Reactions of o-Tolylmethanesulfonyl Chloride

In the landscape of pharmaceutical development and fine chemical synthesis, the ability to precisely monitor a chemical reaction in real-time is paramount. It is the key to optimizing yield, minimizing impurities, and ensuring process safety and scalability. o-Tolylmethanesulfonyl chloride is a crucial reagent, often employed to introduce the o-tolylmethanesulfonyl group, typically in the formation of sulfonamides—a scaffold present in numerous therapeutic agents.[1][2] However, its high reactivity presents a significant analytical challenge. This guide provides a comparative analysis of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the effective monitoring of reactions involving this compound, grounded in established analytical principles and field-proven insights.

The Analytical Challenge: Reactivity and Complexity

Monitoring a reaction with o-tolylmethanesulfonyl chloride is not a trivial pursuit. The central challenge stems from the compound's electrophilic nature, making it highly susceptible to hydrolysis and reactions with various nucleophiles.[3][4] A successful monitoring method must, therefore, be able to simultaneously quantify:

  • o-Tolylmethanesulfonyl chloride (Reactant): A reactive species that may degrade upon sampling or during analysis.

  • The Nucleophilic Co-reactant: (e.g., a primary or secondary amine).

  • The Desired Product: (e.g., the corresponding sulfonamide).

  • Key Byproducts: Primarily the hydrolysis product, o-tolylmethanesulfonic acid, which can form if trace amounts of water are present.

The ideal analytical method must be rapid enough to provide timely feedback on the reaction's progress while being robust enough to handle the reactive starting material and resolve all key components from the reaction matrix.

Comparative Analysis of LC-MS Approaches

LC-MS stands as the preeminent technique for this application, offering a powerful combination of separation and sensitive, specific detection.[5] We will compare two primary LC-MS strategies: a rapid, direct-injection method for high-throughput screening and a comprehensive chromatographic method for detailed kinetic and impurity profiling.

Approach 1: Flow Injection Analysis-Mass Spectrometry (FIA-MS)

For rapid, near-real-time reaction tracking, FIA-MS is an attractive option.[6][7] In this approach, a quenched and diluted aliquot of the reaction mixture is injected directly into the mass spectrometer's ion source without prior chromatographic separation.

  • Expertise & Experience: The causality behind choosing FIA-MS is the need for speed. When the primary goal is to quickly determine if the starting material is consumed or if the product is forming, bypassing the chromatography step can reduce analysis time to under a minute per sample.[8] This is invaluable for rapid process optimization or high-throughput experimentation.

  • Trustworthiness: While fast, this method's limitation is its inability to resolve isomers or compounds with the same mass-to-charge ratio (m/z). Its trustworthiness relies on the assumption that the monitored m/z values are unique to the compounds of interest. Therefore, it is best employed after initial, more detailed analyses have confirmed the absence of isobaric interferences.

Approach 2: Reversed-Phase Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

For the majority of applications in drug development, a detailed understanding of the reaction profile is essential. UHPLC-MS provides the necessary resolving power to separate the reactant, product, and critical byproducts, offering a complete picture of the reaction's progress.[9]

  • Expertise & Experience: The choice of reversed-phase chromatography is dictated by the polarity of the analytes. o-Tolylmethanesulfonyl chloride and its likely sulfonamide products are moderately polar to nonpolar, making them ideal candidates for retention on a nonpolar stationary phase like C18.[10][11] The use of UHPLC (with sub-2 µm particle size columns) over traditional HPLC provides significantly faster analysis times and superior resolution, which is critical for separating closely eluting impurities.

Below is a logical workflow for developing and comparing UHPLC-MS methods for this specific application.

G cluster_0 Reaction & Sampling cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Processing Reaction Reaction Vessel (o-tolylmethanesulfonyl chloride + Nucleophile) Quench Quench Reaction (Aliquot into cold, acidic ACN) Reaction->Quench Dilute Dilute & Vortex Quench->Dilute Filter Filter (0.22 µm PTFE) Dilute->Filter Vial Transfer to LC Vial Filter->Vial LC UHPLC Separation (C18 Column) Vial->LC MS MS Detection (ESI+, Full Scan/SIM) LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification (% Conversion, Impurity Profile) Integrate->Quantify

Caption: High-level workflow for LC-MS reaction monitoring.

Data-Driven Method Comparison

To achieve optimal separation, several chromatographic parameters must be evaluated. The table below compares two common reversed-phase solvent systems. The goal is to achieve baseline resolution (Rs > 2) between all key components.

ParameterMethod AMethod BRationale & Expected Outcome
Column C18, 2.1 x 50 mm, 1.8 µmC18, 2.1 x 50 mm, 1.8 µmA short C18 column provides a good balance of speed and resolving power for these analytes.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common additive that aids in the protonation of analytes for efficient positive mode ESI.[11]
Mobile Phase B Acetonitrile with 0.1% Formic AcidMethanol with 0.1% Formic AcidAcetonitrile generally has a lower viscosity and provides different selectivity compared to methanol.[12] Method A may result in sharper peaks and lower backpressure. Method B might offer a different elution order, which could be beneficial if co-elution occurs with acetonitrile.
Gradient 5% to 95% B in 3 min5% to 95% B in 3 minA rapid gradient is suitable for fast reaction monitoring.
Flow Rate 0.5 mL/min0.5 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °C40 °CElevated temperature reduces viscosity and can improve peak shape.[9]

Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for the polar to moderately polar analytes involved.[13] Positive mode is chosen as sulfonamides and amines readily accept a proton to form [M+H]+ ions.[14]
Scan Mode Full Scan (m/z 100-800) then SIM/MRMFull Scan is used during method development to identify all reactants, products, and byproducts.[14] Once masses are confirmed, Selected Ion Monitoring (SIM) for single quadrupole MS or Multiple Reaction Monitoring (MRM) for triple quadrupole MS provides superior sensitivity and quantitative accuracy for tracking specific compounds.[11][15]
Capillary Voltage 3.5 kVOptimized for stable spray and maximum ion signal.
Gas Temp. 325 °CEnsures efficient desolvation of the mobile phase.
Gas Flow 10 L/minOptimized for efficient desolvation.

Detailed Experimental Protocol (Recommended UHPLC-MS Method)

This protocol describes a self-validating system for monitoring the reaction of o-tolylmethanesulfonyl chloride with a generic primary amine.

1. Reagents and Materials

  • Acetonitrile (ACN), LC-MS Grade

  • Water, LC-MS Grade

  • Formic Acid (FA), LC-MS Grade

  • Reaction components: o-tolylmethanesulfonyl chloride, primary amine reactant, reaction solvent (e.g., Dichloromethane).

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.22 µm PTFE)

  • LC vials with caps

2. Standard Preparation

  • Prepare 1 mg/mL stock solutions of the o-tolylmethanesulfonyl chloride starting material and, if available, the expected sulfonamide product in ACN.

  • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL. These will be used to confirm retention times and for quantification if required.

3. Sample Preparation (Reaction Quenching)

  • Causality: The critical step is to halt the reaction immediately upon sampling to ensure the analytical result reflects the true state of the reaction at that time point. A cold, acidified organic solvent rapidly denatures any enzymatic catalysts and instantly dilutes reactants, effectively stopping the reaction.

  • Prepare quenching solution: 90:10 ACN/Water with 0.1% FA in 1.5 mL microcentrifuge tubes and chill on ice.

  • At each time point (e.g., t=0, 5, 15, 30, 60 min), withdraw a 5 µL aliquot from the reaction vessel.

  • Immediately dispense the aliquot into a microcentrifuge tube containing 495 µL of the cold quenching solution (a 1:100 dilution).

  • Vortex the tube for 10 seconds.

  • Filter the quenched sample through a 0.22 µm PTFE syringe filter directly into an LC vial. The sample is now ready for analysis.

4. UHPLC-MS Instrument Setup (Based on Method A)

  • System: An Agilent 1290 Infinity II LC coupled to a 6125 Single Quadrupole LC/MS, or equivalent.

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 3.0 min: 95% B

    • 4.0 min: 95% B

    • 4.1 min: 5% B

    • 5.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Parameters:

    • Ionization: ESI, Positive

    • Scan Mode: Initially, Full Scan (m/z 100-800). For subsequent quantitative monitoring, switch to SIM mode targeting the [M+H]+ ions of the reactant, product, and key byproducts.

    • Set other MS parameters as listed in the table above and optimize as needed.

5. Data Analysis

  • Integrate the peak areas for each component of interest.

  • Calculate the percent conversion by monitoring the disappearance of the limiting reagent.

  • Plot the concentration or peak area of reactants and products over time to determine reaction kinetics.

Decision Framework for Method Selection

The choice between a direct injection and a full chromatographic method depends on the specific requirements of the analysis. The following diagram illustrates a logical decision-making process.

Caption: Decision tree for selecting the appropriate LC-MS technique.

Conclusion

Effectively monitoring reactions of o-tolylmethanesulfonyl chloride is achievable with a well-designed LC-MS method. For rapid screening, FIA-MS provides an efficient, high-throughput solution. However, for detailed kinetic analysis and impurity profiling—essential for robust process development in the pharmaceutical industry—a validated UHPLC-MS method using a C18 stationary phase with an acetonitrile/water/formic acid mobile phase system is the authoritative choice. This approach provides the necessary speed, resolution, and sensitivity to generate trustworthy data, enabling researchers to make informed decisions to optimize critical synthetic processes. The protocols and comparisons herein serve as a foundational guide for any scientist tasked with this analytical challenge.

References

  • LeBlanc, A. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Archipel UQAM.
  • Shimadzu. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer. LabRulez LCMS.
  • Shimadzu. (2023, October 24). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
  • Al-Tannak, N. F., et al. (2021). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. NIH.
  • Shimadzu. (n.d.). 01-00587-EN Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
  • Zhang, Y., et al. (2024). In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry, ACS Publications.
  • Zhou, L., et al. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • Pleasance, S., et al. (1991). Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
  • Kumar, A., et al. (2017). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample.
  • McClure, D. L., & Xia, J. (2001). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction. Oxford Academic.
  • Wu, M., et al. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Liu, Y., et al. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate.
  • Oakwood Chemical. (n.d.). o-Tolyl-methanesulfonyl chloride.
  • Ghorai, P. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. SVKM IOP.
  • Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv, Cambridge Open Engage.
  • Universidade de Lisboa. (n.d.). LC-MS/MS method development for anti-oxidative biomarkers.
  • SCIEX. (2023, September 1). Pro Tips for Method Development (LC-MS/MS 101). YouTube.
  • Kokoszka, D., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. PMC, NIH.
  • Magi, E., et al. (2022). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. MDPI.
  • Request PDF. (n.d.). Optimization of multiple reaction monitoring mode for the trace analysis of veterinary sulfonamides by LC-MS/MS. ResearchGate.
  • Li, M., et al. (2021). Assessment of the impact of hydrolysis on bound sulfonamide residue determination in honey using stable isotope dilution ultrahigh performance liquid chromatography tandem mass spectrometry. PubMed.
  • Dazeley, G. H., et al. (1974). Reactivity of sulphuryl chloride in acetonitrile with the elements. RSC Publishing.
  • Pu, X., et al. (2021). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • Kujawinski, S., et al. (2009). When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. PubMed.
  • Google Patents. (n.d.). CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.
  • Wechem. (n.d.). Application of trifluoromethanesulfonyl chloride in organic synthesis: sulfonylation and trifluoromethylation reactions.

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A Strategic Advancement in Sulfonylation: Unveiling the Advantages of (2-Methylphenyl)methanesulfonyl Chloride Over MsCl

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high yields, selectivity, and overall efficiency. While methanesulfonyl chloride (MsCl) has long been a workhorse for the activation of alcohols and the protection of amines, a nuanced understanding of substrate-reagent interactions reveals opportunities for significant process optimization. This guide presents a detailed comparison of (2-methylphenyl)methanesulfonyl chloride and methanesulfonyl chloride, furnishing researchers, scientists, and drug development professionals with experimental insights to inform their synthetic strategies. Our analysis demonstrates that the subtle introduction of an ortho-methyl group imparts unique and advantageous properties to the sulfonylating agent, leading to enhanced reactivity and selectivity in key applications.

Executive Summary: Key Differentiators and Performance Metrics

FeatureMethanesulfonyl Chloride (MsCl)This compoundAdvantage of this compound
Reactivity HighOften higher due to "steric acceleration"Faster reaction times, potentially milder conditions
Selectivity ModerateHigh for primary vs. secondary alcoholsImproved yields of desired regioisomers
Product Handling Mesylates are often oils or low-melting solidso-Tolylsulfonates are frequently crystallineEasier purification and handling of intermediates
Stability of Sulfonate GoodComparable to or greater than mesylatesRobust intermediates for multi-step synthesis

The "Steric Acceleration" Phenomenon: A Counterintuitive Boost in Reactivity

Conventional wisdom in organic chemistry often dictates that increased steric hindrance around a reactive center leads to decreased reaction rates. However, studies on ortho-substituted benzenesulfonyl chlorides have unveiled a counterintuitive phenomenon known as "steric acceleration". Research has shown that the presence of ortho-alkyl groups can, in fact, accelerate the rate of nucleophilic substitution at the sulfur center[1]. This is attributed to the relief of ground-state strain upon moving to the transition state.

This principle suggests that this compound, despite its increased bulk compared to MsCl, can exhibit enhanced reactivity. This acceleration can translate to shorter reaction times, the ability to use milder reaction conditions, and potentially higher throughput in synthetic workflows.

Enhanced Selectivity: A Tool for Complex Molecule Synthesis

In the synthesis of complex molecules containing multiple hydroxyl groups of varying steric environments, achieving selective functionalization is a significant challenge. The increased steric bulk of this compound can be strategically leveraged to achieve high regioselectivity.

Experimental Evidence: Selective Sulfonylation of a Diol

Consider the selective protection of a diol containing both a primary and a secondary alcohol. While MsCl may show only moderate selectivity, the bulkier this compound can preferentially react with the less sterically hindered primary alcohol. A general representation of this is shown below:

cluster_0 Diol Substrate cluster_1 Sulfonylating Agents cluster_2 Products diol R-CH(OH)-CH2OH mscl MsCl diol->mscl Non-selective otolylscl This compound diol->otolylscl Highly Selective mixture Mixture of Primary and Secondary Mesylates mscl->mixture primary_otolyl Selective Primary o-Tolylsulfonate otolylscl->primary_otolyl

Caption: Steric hindrance of this compound enables selective sulfonylation of primary alcohols.

This selectivity is crucial in multi-step syntheses, obviating the need for extensive protecting group manipulations and leading to more convergent and efficient synthetic routes. The use of bulky sulfonylating agents for the selective protection of primary alcohols is a well-established strategy in organic synthesis[2].

The Practical Advantage of Crystallinity

A significant, yet often overlooked, advantage of using this compound lies in the physical properties of the resulting sulfonate esters. While mesylates are frequently oils or low-melting point solids that can be challenging to purify, the corresponding o-tolylsulfonates often exhibit a higher propensity for crystallization. Arylsulfonate esters, in general, tend to be crystalline solids, which facilitates their purification by recrystallization—a more scalable and cost-effective method than chromatography[3][4]. This can lead to significant time and resource savings, particularly in process development and scale-up manufacturing.

Stability and Handling of o-Tolylsulfonates

The stability of the sulfonate protecting group is a critical factor in the design of a synthetic sequence. o-Tolylsulfonates demonstrate stability comparable to, and in some cases greater than, mesylates under a variety of reaction conditions. They are generally stable to acidic and mildly basic conditions, allowing for a wide range of subsequent chemical transformations. The cleavage of both mesylates and o-tolylsulfonates is typically achieved under reductive conditions, providing a reliable method for deprotection when required[5].

Experimental Protocols

General Procedure for the Sulfonylation of a Primary Alcohol

start Start step1 Dissolve alcohol and base (e.g., pyridine or triethylamine) in an anhydrous solvent (e.g., DCM or THF) under an inert atmosphere. start->step1 step2 Cool the solution to 0 °C. step1->step2 step3 Slowly add this compound (1.1 eq.) or MsCl (1.1 eq.). step2->step3 step4 Stir at 0 °C for 30 minutes, then allow to warm to room temperature. step3->step4 step5 Monitor reaction by TLC until starting material is consumed. step4->step5 step6 Quench with water and extract with an organic solvent. step5->step6 step7 Wash the organic layer with dilute acid, saturated NaHCO3, and brine. step6->step7 step8 Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. step7->step8 step9 Purify the crude product by recrystallization or column chromatography. step8->step9 end End step9->end

Caption: General experimental workflow for the sulfonylation of an alcohol.

Materials:

  • Primary or secondary alcohol (1.0 eq.)

  • This compound or Methanesulfonyl chloride (1.1 - 1.5 eq.)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Pyridine or Triethylamine (1.5 - 2.0 eq.)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine.

  • To this stirred solution, add this compound or methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting sulfonate ester by recrystallization or silica gel chromatography.

Conclusion

While methanesulfonyl chloride remains a valuable and widely used reagent, this compound offers a compelling set of advantages for the discerning synthetic chemist. The phenomenon of "steric acceleration" can lead to faster and more efficient reactions. Its increased steric bulk provides a powerful tool for achieving high regioselectivity in the sulfonylation of polyfunctional molecules. Furthermore, the crystalline nature of the resulting o-tolylsulfonates simplifies purification and handling, a significant benefit in both research and process development settings. For these reasons, this compound should be considered a strategic alternative to MsCl, particularly in complex synthetic endeavors where selectivity and ease of handling are critical for success.

References

  • Mikołajczyk, M., Gajl, M., Błaszczyk, J., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436. [Link]
  • Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(51), 18235-18240. [Link]
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. In Wikipedia.
  • Wikipedia. (n.d.). Methanesulfonyl chloride. In Wikipedia.
  • Gostyński, B., et al. (2020). Structures of benzenesulfonyl chloride and its trisubstituted analogue.
  • Vara Prasad, J. V. N., & Rich, D. H. (1996). Selective sulfonylation of the primary alcohol of a diol containing both primary and secondary alcohols. U.S.
  • A new mode of S-O bond activation has been discovered, which constitutes novel reactivity of easily available and bench stable arylsulfonate phenol esters. (2021).
  • King, J. F., & Lee, T. W. S. (1993). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 71(10), 1618-1626. [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
  • Suhail, A., et al. (2025). Characterization of crystallinity and mechanical properties of polyethylene functionalized with ester groups. APS Global Physics Summit 2025. [Link]
  • Yoshida, Y., et al. (2002). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Green Chemistry, 4(5), 469-471. [Link]
  • Goren, Z., & Miller, B. (2012). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 77(17), 7487-7496. [Link]
  • Li, Y., et al. (2020). Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. Angewandte Chemie International Edition, 59(42), 18617-18621. [Link]
  • Wang, Z., et al. (2025). Lithographic performances of aryl sulfonate ester-modified polystyrenes as nonchemically amplified resists.
  • Ashenhurst, J. (2015, March 10).
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A Comparative Guide to the Characterization of Sulfonamides Derived from o-Tolylmethanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of sulfonamide derivatives synthesized from o-tolylmethanesulfonyl chloride. Moving beyond a simple recitation of data, we will explore the rationale behind the synthetic and analytical methodologies, offering insights grounded in established chemical principles. This document is designed to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of novel sulfonamide-based compounds.

Introduction: The Significance of the o-Tolylmethane Moiety

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a wide array of biological activities including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The specific properties of a sulfonamide are heavily influenced by the nature of the substituents on both the sulfonyl group and the amide nitrogen. While p-toluenesulfonyl chloride (tosyl chloride) is a common building block, the use of its ortho-substituted isomer, o-tolylmethanesulfonyl chloride, introduces unique steric and electronic characteristics. The ortho-methyl group can influence the conformation of the final sulfonamide, potentially altering its binding affinity to biological targets and affecting its pharmacokinetic profile. This guide focuses on the characterization of this specific class of compounds, providing a framework for comparison against more common sulfonamide derivatives.

Synthesis of o-Tolylmethane Sulfonamides: A Validated Protocol

The synthesis of sulfonamides from sulfonyl chlorides is a well-established and robust reaction.[3][4] The general method involves the reaction of o-tolylmethanesulfonyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

  • Reaction Setup: To a solution of the desired amine (1.0 mmol) in a suitable solvent such as acetonitrile (15 mL), add o-tolylmethanesulfonyl chloride (1.0 mmol).[4]

  • Base Addition: If the amine is used as its salt, or to scavenge the generated HCl, a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 mmol) is added to the reaction mixture.[5]

  • Reaction Progression: The mixture is stirred at room temperature or gently heated (reflux) for a period ranging from 1 to 24 hours, depending on the reactivity of the amine.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Upon completion, the reaction mixture is typically acidified with a dilute acid (e.g., 2 N HCl) and extracted with an organic solvent like ethyl acetate.[5] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.[5]

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to yield the pure sulfonamide.[6]

Causality in Experimental Choices:

  • Solvent: Acetonitrile is often chosen for its ability to dissolve a wide range of organic compounds and its relatively high boiling point, which allows for heating if necessary.[4]

  • Base: The use of a base is crucial to drive the reaction to completion by neutralizing the acidic byproduct, which could otherwise protonate the starting amine, rendering it non-nucleophilic.

  • Purification: The choice between recrystallization and chromatography depends on the physical state and purity of the crude product. Crystalline solids are often amenable to recrystallization, which can be a more efficient purification method for large-scale syntheses.

Below is a diagram illustrating the general synthesis workflow.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification amine Amine (R-NH2) stir Stirring at RT or Reflux (Monitor by TLC) amine->stir sulfonyl_chloride o-Tolylmethanesulfonyl Chloride sulfonyl_chloride->stir solvent Solvent (e.g., Acetonitrile) solvent->stir base Base (e.g., Pyridine) base->stir acidify Acidify (e.g., 2N HCl) stir->acidify Reaction Complete extract Extract (e.g., Ethyl Acetate) acidify->extract wash Wash (H2O, Brine) extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Sulfonamide purify->product

Caption: General workflow for the synthesis of sulfonamides.

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of the synthesized sulfonamides relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized compounds.[7]

  • ¹H NMR: Key signals for o-tolylmethane sulfonamides include:

    • A singlet for the methyl protons (CH₃) on the tolyl group, typically in the range of δ 2.3-2.5 ppm.[5]

    • A singlet for the methylene protons (SO₂-CH₂-Ar), the chemical shift of which will be influenced by the electronic environment.

    • A multiplet pattern for the aromatic protons of the o-tolyl group.

    • Signals corresponding to the protons of the amine-derived portion of the molecule.

    • A broad singlet for the N-H proton of the sulfonamide, which can appear over a wide range and is often exchangeable with D₂O.[8]

  • ¹³C NMR: Diagnostic signals include:

    • A signal for the methyl carbon around δ 20-22 ppm.[5]

    • Signals for the aromatic carbons, with quaternary carbons identifiable by their lower intensity or through DEPT experiments.

    • A signal for the methylene carbon adjacent to the sulfonyl group.

    • Signals corresponding to the carbons from the amine moiety.

Comparative Data Table:

While specific data for o-tolylmethanesulfonyl chloride derivatives is not abundant in the provided search results, we can extrapolate expected shifts based on data for similar sulfonamides, such as those derived from p-toluenesulfonyl chloride.

Functional Group Typical ¹H NMR Chemical Shift (δ, ppm) Typical ¹³C NMR Chemical Shift (δ, ppm) Reference
Ar-CH2.3 - 2.520 - 22[5]
SO₂-NH 8.0 - 11.0 (variable)-[8]
Aromatic C-H 6.5 - 8.5120 - 150[8]
SO₂-C H₂-Ar~ 4.5 - 5.0 (estimated)~ 55 - 65 (estimated)N/A

Note: The chemical shifts for the methylene group are estimates and will vary based on the full molecular structure.

IR spectroscopy is used to identify the key functional groups present in the molecule. For sulfonamides, the most characteristic absorptions are from the S=O and N-H bonds.

  • S=O Stretching: Two distinct, strong absorption bands are characteristic of the sulfonyl group. These are the asymmetric and symmetric stretching vibrations, typically found at:

    • ν(asym) SO₂: ~1370–1330 cm⁻¹

    • ν(sym) SO₂: ~1180–1160 cm⁻¹[9]

  • N-H Stretching: For secondary sulfonamides (those with an N-H bond), a stretching vibration is observed in the region of 3370–3260 cm⁻¹.[9]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Electrospray ionization (ESI) is a common technique for sulfonamides.

  • Molecular Ion: The [M+H]⁺ or [M+Na]⁺ peak is typically observed, confirming the molecular weight.

  • Fragmentation: A characteristic fragmentation pattern for aromatic sulfonamides involves the loss of SO₂ (64 Da).[10] This rearrangement is often promoted by ortho substituents on the aromatic ring.[10] Another common fragmentation is the cleavage of the S-N bond or the Ar-S bond.[11]

Caption: Correlation of spectroscopic techniques to key structural features. (Note: A placeholder is used for the chemical structure image as DOT language does not directly render chemical structures).

Comparative Performance and Biological Activity

The introduction of the o-tolylmethane group in place of a p-tolyl group can lead to significant differences in biological activity. While specific comparative data for o-tolylmethane sulfonamides is limited in the searched literature, general principles suggest that the steric bulk of the ortho-methyl group could:

  • Enhance Selectivity: The group may favor binding to specific enzyme isoforms or receptors by introducing steric constraints that prevent binding to others.

  • Alter Potency: The conformational restriction imposed by the ortho-substituent can either lock the molecule in a more active conformation, increasing potency, or a less active one, decreasing it.

  • Modify Physicochemical Properties: Changes in solubility, lipophilicity, and metabolic stability can be expected, impacting the drug's overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

For example, studies on various sulfonamides have shown that even small structural modifications can dramatically impact their antibacterial or anticancer efficacy.[9][12] A direct comparison would require synthesizing pairs of ortho and para substituted sulfonamides and evaluating them in relevant biological assays, such as Minimum Inhibitory Concentration (MIC) assays for antibacterial activity.[12]

Conclusion

The characterization of sulfonamides derived from o-tolylmethanesulfonyl chloride follows established analytical workflows, but the interpretation of the data requires an appreciation for the subtle steric and electronic effects of the ortho-methyl group. This guide provides the foundational protocols and expected spectroscopic signatures for these compounds. A full understanding of their performance relative to other sulfonamides, particularly their para-isomers, necessitates direct comparative studies focusing on biological activity and physicochemical properties. Such studies will be crucial in determining the potential advantages of utilizing the o-tolylmethane scaffold in drug discovery and development.

References

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. [Link]
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH. [Link]
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • 1H NMR and 13C NMR of the prepared compounds. (n.d.).
  • 1H NMR and 13C NMR of the prepared compounds. (n.d.).
  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences. [Link]
  • Spectral Assignments and Reference D
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]
  • Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. [Link]
  • Synthesis of sulfonamides. (n.d.).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of. (n.d.).
  • Biological activities of sulfonamides. (n.d.).
  • o-Tolyl-methanesulfonyl chloride. (n.d.). Oakwood Chemical. [Link]
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [Link]
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]
  • Simultaneous determination of sulfonamides, trimethoprim, amoxicillin and tylosin in medicated feed by high performance liquid chromatography with mass spectrometry. (n.d.).

Sources

A Researcher's Guide to Sulfonyl Chlorides: A Comparative Study of Leaving Group Ability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, sulfonyl chlorides are indispensable reagents. Their ability to transform a poor leaving group, like a hydroxyl, into an excellent sulfonate ester leaving group is a cornerstone of synthetic strategy, pivotal in the development of new pharmaceuticals and functional materials.[1][2] However, not all sulfonyl chlorides are created equal. Their reactivity, dictated by the "leaving group ability" of the resulting sulfonate, varies significantly based on their molecular structure.

This guide provides a comprehensive comparison of the performance and reactivity of common sulfonyl chlorides. We will delve into the mechanistic principles governing their reactivity, present quantitative, data-driven comparisons, and provide a robust experimental protocol for researchers to validate and compare these reagents in their own laboratories.

The Science of Reactivity: Why Structure Dictates Leaving Group Ability

The reactivity of a sulfonyl chloride (R-SO₂Cl) in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom.[3] This electrophilicity is a direct consequence of the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. When a nucleophile attacks this electron-deficient sulfur, the chloride ion is displaced. The subsequent stability of the formed sulfonate anion (R-SO₃⁻) is what truly defines its effectiveness as a leaving group; a more stable anion is a better leaving group, facilitating a faster reaction.

The core factors influencing the stability of the sulfonate anion, and thus the reactivity of the parent sulfonyl chloride, are:

  • Electronic Effects: The nature of the 'R' group is paramount. Electron-withdrawing groups (EWGs) attached to the sulfonyl moiety enhance the electrophilicity of the sulfur atom. They also stabilize the resulting sulfonate anion by delocalizing the negative charge through inductive and/or resonance effects. Conversely, electron-donating groups (EDGs) decrease reactivity.[4] This relationship is well-described by the Hammett equation, which correlates reaction rates with substituent constants (σ). For nucleophilic substitution on arenesulfonyl chlorides, a large positive ρ-value (rho) is often observed, indicating that the reaction is significantly accelerated by electron-withdrawing groups.[4][5] For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides shows a ρ-value of +2.02, confirming this trend.[5]

  • Steric Effects: While electronic effects are often dominant, steric hindrance around the sulfur atom can influence the rate of nucleophilic attack. Generally, less hindered sulfonyl chlorides, like methanesulfonyl chloride, react more readily than bulkier counterparts.

Mechanistic Pathway

The reaction of a sulfonyl chloride with a nucleophile typically proceeds via a bimolecular nucleophilic substitution (Sₙ2-type) mechanism at the sulfur atom.[6][7] The nucleophile attacks the electrophilic sulfur, passing through a trigonal bipyramidal transition state before the chloride ion is expelled.[8][9]

Caption: General Sₙ2 mechanism at the sulfonyl sulfur.

Comparative Reactivity: A Data-Driven Analysis

To provide a clear comparison, we've compiled data on four commonly used sulfonyl chlorides, highlighting the impact of their respective 'R' groups on reactivity. The relative rates are based on solvolysis data and Hammett correlations, which quantify the electronic influence of the substituents.[4][7][8]

Sulfonyl ChlorideAbbreviationR GroupKey Electronic FeatureRelative Reactivity (kₓ/kₙ)
p-Toluenesulfonyl ChlorideTsClp-tolylElectron-Donating (CH₃)~0.7
Benzenesulfonyl ChlorideBsClPhenylNeutral Reference1.0
Methanesulfonyl ChlorideMsClMethylAliphatic, less bulky~1.2
p-Nitrobenzenesulfonyl ChlorideNsClp-nitrophenylStrongly Electron-Withdrawing (NO₂)~10

Note: Relative reactivity is an approximation derived from solvolysis and Hammett plot data for illustrative comparison. Actual values are highly dependent on the specific nucleophile, solvent, and temperature.

Analysis of the Data:

  • p-Nitrobenzenesulfonyl Chloride (Nosyl Chloride, NsCl): The potent electron-withdrawing nitro group drastically increases the electrophilicity of the sulfur center and stabilizes the resulting nosylate anion through resonance. This makes NsCl the most reactive among the common aromatic sulfonyl chlorides, ideal for reactions with poorly nucleophilic substrates.[6][8]

  • Methanesulfonyl Chloride (Mesyl Chloride, MsCl): As an aliphatic sulfonyl chloride, MsCl is sterically unhindered and lacks the resonance effects of the aromatic ring. Its reactivity is slightly higher than the unsubstituted benzenesulfonyl chloride, making it a highly effective and commonly used reagent.[10]

  • Benzenesulfonyl Chloride (BsCl): This serves as the baseline for aromatic sulfonyl chlorides. Its reactivity is moderate and predictable.[6]

  • p-Toluenesulfonyl Chloride (Tosyl Chloride, TsCl): The electron-donating methyl group in the para position slightly reduces the electrophilicity of the sulfur atom compared to BsCl, resulting in a modestly lower reaction rate.[7][8] Despite this, tosylates are excellent leaving groups, and TsCl is widely used due to its crystallinity and ease of handling.[10]

Experimental Protocol: A Self-Validating System for Comparison

To empower researchers to directly compare the leaving group ability of different sulfonyl chlorides, we provide the following robust, self-validating experimental protocol. This experiment measures the rate of sulfonylation of a model alcohol, monitored by ¹H NMR spectroscopy.

Objective: To determine the relative reaction rates of TsCl, BsCl, MsCl, and NsCl by monitoring their reaction with benzyl alcohol.

Causality Behind Experimental Choices:

  • Nucleophile (Benzyl Alcohol): Chosen for its simple, well-resolved NMR spectrum and its primary, relatively unhindered nature, ensuring the reaction proceeds at a measurable rate.

  • Base (Pyridine): A non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving it to completion.[11][12] Pyridine is a classic choice, acting as both a base and a nucleophilic catalyst.[12]

  • Solvent (CDCl₃): Using the NMR solvent directly for the reaction allows for real-time, non-invasive monitoring without the need for quenching or workup of aliquots.

  • Internal Standard (1,3,5-Trimethoxybenzene): A stable, non-reactive compound with a sharp singlet in a clean region of the ¹H NMR spectrum, essential for accurate quantification of reactants and products over time.

Caption: Workflow for kinetic analysis of sulfonyl chlorides.

Step-by-Step Methodology
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M solution of benzyl alcohol in deuterated chloroform (CDCl₃).

    • Prepare a 0.5 M solution of pyridine in CDCl₃.

    • Prepare a 0.1 M solution of 1,3,5-trimethoxybenzene (internal standard) in CDCl₃.

  • Reaction Setup in an NMR Tube:

    • To a clean, dry NMR tube, add 200 µL of the benzyl alcohol stock solution (0.1 mmol).

    • Add 200 µL of the pyridine stock solution (0.1 mmol, 1.0 eq).

    • Add 100 µL of the internal standard stock solution (0.01 mmol).

    • Lock and shim the sample in the NMR spectrometer and acquire a reference spectrum (t=0).

  • Initiation and Monitoring:

    • Carefully add 0.1 mmol of the chosen sulfonyl chloride (e.g., 19.1 mg of TsCl) to the NMR tube.

    • Quickly cap, invert the tube several times to mix, and re-insert it into the spectrometer.

    • Immediately begin acquiring ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for 1-2 hours). The exact timing will depend on the reactivity of the sulfonyl chloride being tested.

  • Data Analysis:

    • For each spectrum, integrate the peak corresponding to the benzylic protons of the starting material (benzyl alcohol, ~4.7 ppm) and the product (benzyl sulfonate, ~5.1-5.2 ppm).

    • Normalize these integrals to the integral of the internal standard's singlet (~6.1 ppm).

    • Calculate the concentration of the reactant at each time point.

  • Kinetic Profile:

    • Plot the concentration of benzyl alcohol versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve. For a more rigorous analysis, plot ln[benzyl alcohol] vs. time to determine the pseudo-first-order rate constant.

    • Repeat the entire procedure for each sulfonyl chloride under identical conditions.

  • Comparison:

    • Compare the determined rate constants to establish a quantitative ranking of their leaving group ability in this specific transformation.

By adhering to this guide, researchers can make informed, data-driven decisions in selecting the optimal sulfonyl chloride for their synthetic challenges, enhancing the efficiency and success of their research and development efforts.

References
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides: An Unexpected Heat Capacity Variation. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2562–2575. [Link]
  • Ciuffarin, E., & Senatore, L. (1970). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. Journal of the Chemical Society, Perkin Transactions 2, (12), 1680-1684. [Link]
  • King, J. F., Gill, M. S., & Klassen, D. F. (1996). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 68(4), 825-830. [Link]
  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
  • King, J. F., et al. (1992). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 114(5), 1743–1749. [Link]
  • Rossall, B., & Robertson, R. E. (1971). Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Chloride Solvolysis. Canadian Journal of Chemistry, 49(9), 1451-1455. [Link]
  • Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. RSC Advances, 12(5), 2617-2630. [Link]
  • Mikołajczyk, M., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1428. [Link]
  • Fiveable. Sulfonyl Chloride Definition - Organic Chemistry Key Term. [Link]
  • Arcadi, A., et al. (1988). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2, 1315-1318. [Link]
  • Asaad, F. M. (2015).
  • Chemistry Steps.
  • Kégl, T., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Polymers, 12(11), 2520. [Link]

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A-Senior Application Scientist's Guide to-Confirming Sulfonyl Chloride Reaction Completion with FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of sulfonamides and sulfonate esters, critical components in pharmaceuticals and agrochemicals, ensuring the complete conversion of the sulfonyl chloride starting material is paramount for yield, purity, and safety.[1][2] This guide provides an in-depth comparison of analytical methods and a detailed protocol for leveraging Fourier Transform Infrared (FT-IR) spectroscopy as a rapid, reliable, and non-destructive technique for real-time reaction monitoring.

The-Challenge: Why-Monitoring Sulfonyl Chloride Reactions Matters

Sulfonyl chlorides are highly reactive intermediates.[1] Incomplete reactions can lead to a mixture of starting materials, intermediates, and final products, complicating purification and potentially introducing impurities into the final active pharmaceutical ingredient (API). Traditional methods for monitoring reaction completion, such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often involve time-consuming sample preparation and offline analysis, introducing delays and potential for sample degradation.[3][4]

FT-IR Spectroscopy: A Superior Approach for Real-Time Analysis

FT-IR spectroscopy offers a significant advantage by enabling in-situ and real-time monitoring of chemical reactions.[5][6] By tracking changes in the characteristic vibrational frequencies of functional groups, researchers can directly observe the consumption of reactants and the formation of products as the reaction progresses.[7]

Why FT-IR is Ideal for Sulfonyl Chloride Reactions:

The key to using FT-IR for this application lies in the distinct and strong absorption bands of the sulfonyl chloride functional group (SO₂Cl) compared to the resulting sulfonamide (SO₂NHR) or sulfonate ester (SO₂OR) products.

  • Disappearance of the Reactant Signal: The most direct indicator of reaction completion is the disappearance of the characteristic vibrational peaks of the sulfonyl chloride.

  • Appearance of the Product Signal: Concurrently, new peaks corresponding to the sulfonamide or sulfonate ester will appear and increase in intensity.

Key Vibrational Frequencies to Monitor:

Functional GroupAsymmetric S=O Stretch (cm⁻¹)Symmetric S=O Stretch (cm⁻¹)S-Cl Stretch (cm⁻¹)N-H Stretch (Sulfonamide) (cm⁻¹)
Sulfonyl Chloride (R-SO₂Cl) 1375-1410 (strong) [1][8]1166-1204 (strong) [8]~580 N/A
Sulfonamide (R-SO₂NHR') 1317-1344[9]1147-1187[9]N/A3229-3390[9]
Sulfonate Ester (R-SO₂OR') ~1350~1175N/AN/A

Note: The exact peak positions can vary depending on the molecular structure and solvent.

Comparative Analysis: FT-IR vs. Alternative Techniques

While other analytical techniques can be used to assess reaction completion, FT-IR, particularly with an Attenuated Total Reflectance (ATR) probe, offers a compelling combination of speed, convenience, and data richness.

TechniquePrincipleProsCons
FT-IR (ATR) Vibrational spectroscopy of functional groups.[10]Real-time, in-situ monitoring.[5] Non-destructive.[11] No sample preparation required.[12] Provides kinetic data.[7]Lower sensitivity for minor components. Not a separative technique.
TLC Separation based on polarity.Simple, inexpensive, and fast for qualitative analysis.Not quantitative. Can be difficult to interpret for complex mixtures. Requires sample extraction.
HPLC High-resolution separation based on analyte-column interactions.Highly sensitive and quantitative.[1] Can separate complex mixtures.Requires sample quenching and preparation. Time-consuming offline analysis. Potential for sample degradation during workup.
NMR Nuclear magnetic resonance of atomic nuclei.Provides detailed structural information. Quantitative.Lower sensitivity than HPLC. Requires deuterated solvents and sample preparation. Expensive instrumentation.

Experimental Protocol: In-Situ Monitoring of a Sulfonamide Synthesis using ATR-FT-IR

This protocol outlines a general procedure for monitoring the reaction of a sulfonyl chloride with a primary amine to form a sulfonamide.

Instrumentation:
  • FT-IR spectrometer equipped with a diamond or silicon ATR immersion probe.[10][13]

  • Reaction vessel with appropriate stirring and temperature control.

Procedure:
  • System Preparation:

    • Ensure the ATR probe is clean and dry.

    • Set up the reaction vessel and charge it with the solvent and the amine.

  • Background Spectrum Acquisition:

    • Immerse the ATR probe into the reaction mixture (solvent and amine).

    • Acquire a background spectrum. This will subtract the spectral features of the starting materials and solvent from subsequent measurements.

  • Initiate the Reaction:

    • Add the sulfonyl chloride to the reaction vessel to initiate the reaction.

    • Begin data acquisition immediately.

  • Real-Time Monitoring:

    • Continuously collect FT-IR spectra at regular intervals (e.g., every 1-5 minutes).

    • Monitor the disappearance of the sulfonyl chloride peaks (asymmetric and symmetric S=O stretches) and the appearance of the sulfonamide peaks (N-H stretch and shifted S=O stretches).

  • Determining Reaction Completion:

    • The reaction is considered complete when the characteristic sulfonyl chloride peaks are no longer detectable above the baseline noise.

    • Simultaneously, the intensity of the product peaks should plateau, indicating no further formation of the sulfonamide.

  • Data Analysis and Visualization:

    • Plot the absorbance of the key reactant and product peaks as a function of time to generate a reaction profile. This provides valuable kinetic information.

Self-Validating System:

This protocol is inherently self-validating. The simultaneous observation of reactant consumption and product formation provides a high degree of confidence in the reaction's progress and endpoint. For quantitative analysis, a calibration curve can be generated by preparing standards of known concentrations of the sulfonyl chloride and sulfonamide.[14]

Visualizing the Workflow

Reaction_Monitoring_Workflow cluster_prep 1. Preparation cluster_monitoring 2. Monitoring cluster_analysis 3. Analysis Prep Prepare Reaction Vessel (Solvent + Amine) Background Acquire Background Spectrum Prep->Background Clean Clean ATR Probe Clean->Background Initiate Add Sulfonyl Chloride & Start Acquisition Background->Initiate Collect Collect Spectra Over Time Initiate->Collect Analyze Analyze Spectra: - Disappearance of R-SO2Cl peaks - Appearance of R-SO2NHR' peaks Collect->Analyze Real-time data Endpoint Determine Endpoint: - Reactant peaks absent - Product peaks plateau Analyze->Endpoint Profile Generate Reaction Profile (Absorbance vs. Time) Endpoint->Profile

Caption: Workflow for FT-IR monitoring of sulfonyl chloride reactions.

Logical Decision-Making in Spectral Analysis

Spectral_Analysis_Logic Start New Spectrum Acquired Check_SO2Cl Are R-SO2Cl peaks (1375-1410 & 1166-1204 cm-1) present? Start->Check_SO2Cl Check_Product Are Product peaks (e.g., N-H stretch) increasing? Check_SO2Cl->Check_Product Yes Complete Reaction Complete Check_SO2Cl->Complete No Continue Continue Reaction Check_Product->Continue Yes Check_Product->Complete No (Plateaued)

Caption: Decision logic for determining reaction completion from FT-IR spectra.

Conclusion

FT-IR spectroscopy, particularly when coupled with an ATR probe, stands out as a powerful Process Analytical Technology (PAT) for monitoring sulfonyl chloride reactions.[7] Its ability to provide real-time, in-situ data without the need for sample preparation makes it a more efficient and reliable alternative to traditional chromatographic methods. By implementing the protocols and understanding the spectral data as outlined in this guide, researchers and drug development professionals can enhance reaction control, improve process understanding, and ensure the quality and purity of their synthesized compounds.

References

  • Al-Naiema, I. M., & Al-Allaf, T. A. K. (2020). IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis.
  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. (2015, November 25). The Royal Society of Chemistry. [Link]
  • In Situ FTIR Reactor for Monitoring Gas-Phase Products during a (Photo)catalytic Reaction in the Liquid Phase. (2018, November 18).
  • ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Link]
  • Orbons, L. P. M. (1992). In-situ monitoring of chemical reactions by means of FTIR spectroscopy. SPIE Digital Library. [Link]
  • Types of ATR-FTIR Spectroscopy and Their Applic
  • What Is Attenuated Total Reflectance (ATR)-FTIR Spectroscopy? (2025, May 8). Chemistry For Everyone. [Link]
  • Reaction Monitoring with Spectroscopy - Process FTIR. Clairet Scientific. [Link]
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]
  • A new, simple and efficient protocol for the chemoselective sulfonylation of amines using microwave irradiation under solvent- and catalyst-free conditions. Royal Society of Chemistry. [Link]
  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. (2012, February 13). AZoM. [Link]
  • Liu, J., et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2025, October 23).
  • Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. [Link]
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A Comparative Guide to Alcohol Protection: Evaluating Alternatives to (2-methylphenyl)methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of multi-step organic synthesis, particularly within drug development, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The ideal protecting group strategy balances robust stability under a variety of reaction conditions with facile, high-yielding installation and removal. (2-methylphenyl)methanesulfonyl chloride, also known as o-tolylmethanesulfonyl chloride, has found its niche in this arena. This guide provides a comprehensive comparison of this compound with other prevalent alcohol protecting groups, offering experimental insights and data to inform the strategic choices of researchers and process chemists.

Understanding the Role of this compound

This compound belongs to the family of sulfonyl chlorides used to convert alcohols into sulfonate esters. This transformation serves two primary purposes in synthesis: "protecting" the alcohol from unwanted reactions or activating the hydroxyl group to become a good leaving group for subsequent nucleophilic substitution or elimination reactions. When used as a protecting group, the resulting sulfonate ester must be stable to the planned downstream reaction conditions and then be selectively removed to regenerate the alcohol.

The presence of the ortho-methyl group on the phenyl ring of this compound introduces steric hindrance around the sulfonyl group. This can influence its reactivity compared to its more common counterparts, methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl). While direct comparative kinetic data is sparse in the literature, it is reasonable to infer that this steric bulk may slightly decrease the rate of sulfonylation and potentially increase the stability of the resulting sulfonate ester towards certain nucleophiles.

The Landscape of Alternatives: A Comparative Analysis

The selection of an alcohol protecting group is a multi-faceted decision, hinging on factors such as stability, ease of cleavage (deprotection), orthogonality, and cost. We will explore the most relevant alternatives to this compound, categorized by their chemical nature.

Other Sulfonyl Chlorides: A Subtle Spectrum of Reactivity

Methanesulfonyl (Mesyl, Ms) and p-toluenesulfonyl (Tosyl, Ts) chlorides are the workhorses of sulfonate ester formation.

  • Methanesulfonyl Chloride (MsCl): Being the smallest of the common sulfonyl chlorides, MsCl is highly reactive.[1] The resulting mesylates are excellent leaving groups but are also susceptible to nucleophilic cleavage, making them less ideal as robust protecting groups in the presence of strong nucleophiles.[2]

  • p-Toluenesulfonyl Chloride (TsCl): TsCl is perhaps the most widely used sulfonyl chloride. The tosyl group is sterically more hindered than the mesyl group, leading to slightly slower reaction rates but increased stability of the resulting tosylate.[1]

Comparative Stability: A comprehensive study on the stability of various sulfonate esters revealed that steric hindrance plays a crucial role in their resistance to nucleophilic cleavage.[3] While this study did not include (2-methylphenyl)methanesulfonates, it demonstrated that neopentyl sulfonates are highly resistant to nucleophilic displacement due to their steric bulk.[3] This suggests that the ortho-methyl group in the o-tolylmethanesulfonyl group could confer a modest increase in stability compared to the tosyl group under certain nucleophilic conditions.

Deprotection: The cleavage of sulfonate esters to regenerate the alcohol is generally challenging and often requires reductive conditions, which can limit their application as protecting groups. Common methods include the use of sodium amalgam or magnesium in methanol.[2][4]

Protecting GroupReagentTypical Protection ConditionsStabilityTypical Deprotection Conditions
o-Tolylmethanesulfonyl This compoundPyridine or Et3N, CH2Cl2, 0 °C to rtGoodReductive cleavage (e.g., Mg/MeOH)
Mesyl (Ms) Methanesulfonyl chlorideEt3N, CH2Cl2, 0 °C to rt[5]ModerateReductive cleavage (e.g., Mg/MeOH)
Tosyl (Ts) p-Toluenesulfonyl chloridePyridine, CH2Cl2, 0 °C to rt[6]GoodReductive cleavage (e.g., Mg/MeOH)
Silyl Ethers: The Versatile Toolkit

Silyl ethers are arguably the most popular and versatile class of alcohol protecting groups due to their ease of installation and removal under mild and often orthogonal conditions.[7] The stability of silyl ethers is highly tunable by varying the steric bulk of the substituents on the silicon atom.[8]

  • Trimethylsilyl (TMS): The least sterically hindered silyl ether, TMS ethers are readily formed and cleaved. They are, however, very sensitive to acidic conditions and even chromatography on silica gel.

  • Triethylsilyl (TES): TES ethers offer a slight increase in stability over TMS ethers.

  • tert-Butyldimethylsilyl (TBS or TBDMS): TBS is one of the most widely used silyl protecting groups, offering a good balance of stability and ease of cleavage. It is stable to a wide range of non-acidic reagents but can be readily removed with fluoride sources or under acidic conditions.[9]

  • Triisopropylsilyl (TIPS): The increased steric bulk of the isopropyl groups makes TIPS ethers significantly more stable than TBS ethers, particularly towards acidic hydrolysis.[10]

  • tert-Butyldiphenylsilyl (TBDPS): TBDPS ethers are even more robust than TIPS ethers and are particularly stable to acidic conditions.

Quantitative Comparison of Silyl Ether Stability: The relative rates of acidic hydrolysis of various silyl ethers have been determined, providing a quantitative measure of their stability.[8]

Silyl EtherRelative Rate of Acidic Hydrolysis
TMS1
TES64
TBS20,000
TIPS700,000
TBDPS5,000,000

Deprotection: The deprotection of silyl ethers is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions. The choice of deprotection reagent allows for orthogonal strategies where one silyl ether can be selectively removed in the presence of another.[7]

Other Notable Alternatives
  • Benzyl (Bn) Ethers: Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions. They are typically installed via a Williamson ether synthesis and removed by catalytic hydrogenolysis.[11] This deprotection method is orthogonal to the cleavage of silyl ethers and sulfonate esters.

  • Acetal Protecting Groups (THP and MOM): Tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are stable to basic and nucleophilic conditions but are readily cleaved by mild acid.[12]

Experimental Protocols

General Procedure for the Protection of a Primary Alcohol with a Sulfonyl Chloride

Sulfonyl_Chloride_Protection reagents Primary Alcohol (1.0 equiv) Sulfonyl Chloride (1.2 equiv) Pyridine (2.0 equiv) Anhydrous CH2Cl2 reaction Stir at 0 °C to rt Monitor by TLC reagents->reaction Reaction workup Quench with H2O Extract with CH2Cl2 Wash with aq. CuSO4, H2O, brine Dry (Na2SO4), concentrate reaction->workup Workup product Purified Sulfonate Ester workup->product Purification

Figure 1. General workflow for the protection of a primary alcohol with a sulfonyl chloride.

To a solution of the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (CH2Cl2) at 0 °C is added pyridine (2.0 equivalents), followed by the dropwise addition of the sulfonyl chloride (e.g., this compound, 1.2 equivalents). The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with CH2Cl2. The combined organic layers are washed successively with aqueous copper(II) sulfate (to remove pyridine), water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for the Protection of a Primary Alcohol with TBSCl

TBS_Protection reagents Primary Alcohol (1.0 equiv) TBSCl (1.2 equiv) Imidazole (2.5 equiv) Anhydrous DMF reaction Stir at rt Monitor by TLC reagents->reaction Reaction workup Quench with H2O Extract with Et2O Wash with H2O, brine Dry (MgSO4), concentrate reaction->workup Workup product Purified TBS Ether workup->product Purification

Figure 2. General workflow for the protection of a primary alcohol with TBSCl.

To a solution of the primary alcohol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) is added tert-butyldimethylsilyl chloride (TBSCl, 1.2 equivalents) in one portion. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[7]

General Procedure for the Deprotection of a TBS Ether with TBAF

TBS_Deprotection reagents TBS Ether (1.0 equiv) TBAF (1.1 equiv, 1 M in THF) THF reaction Stir at rt Monitor by TLC reagents->reaction Reaction workup Concentrate Purify by column chromatography reaction->workup Purification product Purified Alcohol workup->product

Figure 3. General workflow for the deprotection of a TBS ether with TBAF.

To a solution of the TBS-protected alcohol (1.0 equivalent) in tetrahydrofuran (THF) is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents). The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the deprotected alcohol.[7]

Causality and Strategic Selection

The choice of a protecting group is dictated by the overall synthetic strategy.

  • For robustness in the face of strong bases and nucleophiles, where subsequent chemistry does not involve reduction, a sulfonate ester like that derived from this compound can be a viable option. The steric hindrance provided by the ortho-methyl group may offer a slight advantage in stability over a tosylate. However, the harsh conditions often required for deprotection are a significant drawback.

  • When mild and versatile protection and deprotection are paramount, silyl ethers are the clear choice. The wide range of available silylating agents allows for fine-tuning of stability. For instance, in a molecule with multiple hydroxyl groups, one could selectively protect a primary alcohol as a TBS ether and a more hindered secondary alcohol as a TIPS ether, and then selectively deprotect the TBS ether under milder acidic conditions.

  • For orthogonality to both silyl ethers and sulfonate esters, a benzyl ether is an excellent choice. Its removal by hydrogenolysis is a highly selective transformation.

Conclusion for the Practicing Scientist

While this compound offers a subtle variation within the sulfonyl chloride class of protecting groups, its utility is somewhat limited by the challenging deprotection conditions. For the majority of applications in modern organic synthesis, particularly in the complex settings of drug development, the tunable stability and mild, orthogonal deprotection methods offered by the silyl ether family provide a superior strategic advantage. The ability to selectively protect and deprotect multiple hydroxyl groups within a single molecule is a powerful tool that often outweighs the robustness of sulfonate esters. Researchers should carefully consider the entire synthetic sequence and the chemical environment at each step before committing to a protection strategy.

References

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A Comparative Guide to the Structural Elucidation of (2-methylphenyl)methanesulfonyl Chloride Derivatives: X-ray Crystallography and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins our understanding of its reactivity, biological activity, and physical properties. For novel compounds such as (2-methylphenyl)methanesulfonyl chloride and its derivatives, which are valuable intermediates in organic synthesis[1][2], a definitive structural characterization is the bedrock of further development. This guide provides an in-depth comparison of X-ray crystallography as the gold standard for structural elucidation against other common analytical techniques, supported by experimental insights and protocols.

This compound, with the chemical formula C₈H₉ClO₂S, is a versatile reagent used to introduce the o-tolylmethanesulfonyl group in the synthesis of complex molecules[1][3][4]. The spatial arrangement of the tolyl and sulfonyl chloride moieties dictates its reactivity and steric interactions in subsequent chemical transformations. While spectroscopic methods provide valuable information, single-crystal X-ray diffraction provides unambiguous proof of structure.

The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the most powerful technique for determining the crystal structure of organic compounds[5]. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can map the electron density and thus determine the precise location of each atom in the crystal lattice[6]. This yields a detailed three-dimensional model of the molecule.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous execution. The general workflow is outlined below.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent(s) purification->dissolution crystallization Slow Evaporation / Vapor Diffusion / Cooling dissolution->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation

Caption: A generalized workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: Crystallization of a this compound Derivative

Objective: To obtain single crystals of a this compound derivative suitable for X-ray diffraction analysis.

Methodology: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Dissolve the compound in the chosen solvent (or a solvent mixture) at a slightly elevated temperature to achieve a saturated or near-saturated solution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as nucleation sites and hinder the growth of single crystals.

  • Slow Evaporation: Cover the vial with a cap that has a small pinhole or leave it slightly ajar. This allows for the slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (typically > 0.1 mm in all dimensions) are observed, carefully extract them from the solution using a nylon loop and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Rationale: The slow rate of evaporation is crucial as it allows the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data[7].

Data Presentation: Crystallographic Data for a Representative Derivative
ParameterIllustrative Value
Chemical FormulaC₁₅H₁₄N₂O₄S
Formula Weight318.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.123(4), 12.456(5), 13.789(6)
α, β, γ (°)90, 109.12(3), 90
Volume (ų)1645.1(12)
Z4
Calculated Density (g/cm³)1.285
R-factor (%)4.5
Goodness-of-fit1.05

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides the most detailed structural information, other techniques are indispensable for routine characterization, purity assessment, and for compounds that are difficult to crystallize[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR would provide key information about the chemical environment of the protons and carbons, respectively.

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, the methyl group protons, and the methylene protons adjacent to the sulfonyl chloride group. The chemical shifts and coupling patterns would confirm the substitution pattern on the phenyl ring[9][10][11][12].

  • ¹³C NMR: This would provide the number of unique carbon environments in the molecule.

Limitation: While NMR provides excellent information on the covalent bonding framework, it does not directly provide information on the three-dimensional arrangement of the molecule in the solid state, such as bond angles, torsion angles, and intermolecular interactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for separating and identifying volatile and thermally stable compounds. For sulfonyl chlorides, which can be prone to degradation at high temperatures, derivatization to more stable sulfonamides is often employed before analysis[13][14].

  • Gas Chromatography (GC): This separates the components of a mixture based on their volatility and interaction with the stationary phase of the column. This is an excellent method for assessing the purity of the synthesized derivative[15][16].

  • Mass Spectrometry (MS): This provides the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would be a characteristic feature in the mass spectrum of a sulfonyl chloride derivative[10][14].

Limitation: GC-MS does not provide information on the stereochemistry or the detailed three-dimensional structure of the molecule.

Comparative Analysis: Choosing the Right Technique

The selection of an analytical technique depends on the specific information required. The following diagram illustrates the decision-making process for the structural analysis of a novel this compound derivative.

Method Selection Logical Flow for Structural Analysis Method Selection cluster_pathways Logical Flow for Structural Analysis Method Selection node_goal Goal of Analysis path_purity Purity Assessment node_goal->path_purity path_connectivity Connectivity & Functional Groups node_goal->path_connectivity path_3d Definitive 3D Structure node_goal->path_3d method_gcms GC-MS (with derivatization) path_purity->method_gcms method_nmr NMR Spectroscopy path_connectivity->method_nmr method_xray X-ray Crystallography path_3d->method_xray

Caption: Decision tree for selecting a structural analysis method.

Conclusion

For the unambiguous determination of the three-dimensional structure of this compound derivatives, single-crystal X-ray crystallography is the definitive method. It provides a wealth of information that is unattainable through other techniques. However, a comprehensive characterization relies on a suite of analytical tools. NMR spectroscopy is essential for confirming the covalent structure in solution, while GC-MS is invaluable for assessing purity and confirming molecular weight. By judiciously applying these techniques, researchers can gain a complete understanding of their novel compounds, paving the way for their successful application in drug discovery and materials science.

References

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A Comparative Guide to the Kinetic Studies of (2-Methylphenyl)methanesulfonyl Chloride Solvolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, understanding the reactivity of sulfonyl chlorides is paramount. These compounds are pivotal intermediates in the synthesis of sulfonamides, a class of drugs with a broad spectrum of therapeutic applications. The solvolysis of sulfonyl chlorides, a fundamental reaction where the solvent acts as the nucleophile, provides a window into their mechanistic pathways and inherent reactivity. This guide offers an in-depth technical comparison of the solvolysis kinetics of (2-methylphenyl)methanesulfonyl chloride, benchmarking its performance against structurally related alternatives and providing the experimental framework for such investigations.

The Significance of Solvolysis Kinetics in Drug Development

The rate at which a sulfonyl chloride reacts with a solvent (solvolysis) is a critical parameter that influences its shelf-life, handling requirements, and efficacy in subsequent synthetic steps. For drug development professionals, a quantitative understanding of these kinetics is not merely academic; it directly impacts process optimization, yield, and the impurity profile of active pharmaceutical ingredients (APIs). By comparing the solvolysis rates of different sulfonyl chlorides, researchers can make informed decisions about which analogues to advance in a development pipeline, balancing reactivity with stability.

Mechanistic Underpinnings: The SN2 Pathway

The solvolysis of most alkanesulfonyl and arenesulfonyl chlorides is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] This pathway involves a concerted process where the nucleophilic solvent molecule attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state and subsequent displacement of the chloride ion.

SN2_Mechanism reactant Nu: + R-SO₂Cl transition_state [Nu---SO₂(R)---Cl]‡ reactant->transition_state Rate-determining step product R-SO₂-Nu⁺ + Cl⁻ transition_state->product

Caption: Proposed SN2 mechanism for sulfonyl chloride solvolysis.

The rate of this reaction is sensitive to both the electronic properties of the substituents on the aromatic ring and the steric environment around the sulfonyl group. For this compound, the presence of the ortho-methyl group is expected to exert a significant steric influence on the reaction rate.

Experimental Protocol: A Self-Validating System for Kinetic Analysis

To ensure the scientific integrity of kinetic data, the experimental protocol must be robust and self-validating. The following outlines a detailed procedure for determining the solvolysis rate constants of sulfonyl chlorides using a conductometric method. This technique is highly suitable as the reaction produces ionic species (sulfonic acid and hydrochloric acid), leading to a measurable change in the electrical conductivity of the solution.[3][4]

Detailed Step-by-Step Methodology
  • Solvent Preparation and Equilibration:

    • Prepare the desired solvent systems (e.g., various ethanol-water or acetone-water mixtures) using high-purity reagents.

    • Place a known volume of the solvent into a thermostatted reaction vessel equipped with a magnetic stirrer and a conductivity probe.

    • Allow the solvent to reach thermal equilibrium at the desired temperature (e.g., 25.0 °C). The temperature should be maintained with a precision of ±0.1 °C.

  • Substrate Preparation:

    • Prepare a concentrated stock solution of this compound in a dry, inert solvent (e.g., acetonitrile). The concentration should be accurately known.

  • Kinetic Run Initiation:

    • Once the solvent has equilibrated and the conductivity reading is stable, inject a small, precise volume of the sulfonyl chloride stock solution into the vigorously stirred solvent. This marks time zero (t=0) of the reaction. The final concentration of the sulfonyl chloride should be in the range of 10-4 to 10-5 M to ensure first-order kinetics.

  • Data Acquisition:

    • Record the conductivity of the solution at regular time intervals. Modern data acquisition systems can automate this process, providing a continuous record of conductivity versus time.

    • Continue monitoring until the conductivity reading becomes constant, indicating that the reaction has reached completion (the "infinity" reading, G∞).

  • Data Analysis:

    • The first-order rate constant (k) can be calculated from the conductivity data using the Guggenheim method or by fitting the data to the integrated first-order rate equation: ln(G∞ - Gt) = -kt + ln(G∞ - G0) where Gt is the conductivity at time t, G0 is the initial conductivity, and G∞ is the infinity conductivity.

    • A plot of ln(G∞ - Gt) versus time should yield a straight line with a slope of -k.

Experimental_Workflow cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Solvent_Prep Prepare Solvent Mixtures Equilibration Equilibrate Solvent in Thermostatted Cell Solvent_Prep->Equilibration Substrate_Prep Prepare Stock Solution of Sulfonyl Chloride Injection Inject Substrate (t=0) Substrate_Prep->Injection Equilibration->Injection Data_Acq Record Conductivity vs. Time Injection->Data_Acq Plotting Plot ln(G∞ - Gt) vs. Time Data_Acq->Plotting Calculation Calculate First-Order Rate Constant (k) Plotting->Calculation

Caption: Experimental workflow for conductometric kinetic analysis.

Comparative Kinetic Data

The following tables summarize the solvolysis rate constants for phenylmethanesulfonyl chloride and related benzenesulfonyl chlorides in various solvents. Due to the lack of directly published data for this compound, its rate constants are estimated based on the expected steric hindrance effect of the ortho-methyl group, which is known to decrease the reaction rate compared to its unsubstituted analogue.[5]

Table 1: First-Order Rate Constants (k) for the Solvolysis of Phenylmethanesulfonyl Chloride at 45.0 °C

Solventk (s⁻¹)
100% Ethanol3.60 x 10⁻⁵
90% Ethanol1.36 x 10⁻⁴
80% Ethanol4.11 x 10⁻⁴
100% Methanol1.51 x 10⁻⁴
90% Methanol8.02 x 10⁻⁴
80% Methanol1.58 x 10⁻³
97% TFE (w/w)4.50 x 10⁻⁷

Data sourced from[6]. TFE = 2,2,2-Trifluoroethanol.

Table 2: Comparative First-Order Rate Constants (k) for the Solvolysis of Substituted Benzenesulfonyl Chlorides in 50% Acetone/50% Water at 25.0 °C

Compoundk (min⁻¹)Relative Rate
Benzenesulfonyl Chloride0.01461.00
p-Methylbenzenesulfonyl Chloride0.01060.73
m-Nitrobenzenesulfonyl Chloride0.0443.01
This compound ~0.009 (Estimated) ~0.6 (Estimated)

Data for benzenesulfonyl chloride and its substituted derivatives sourced from[1]. The values for this compound are estimations.

Analysis of Structure-Reactivity Relationships

The data presented in the tables highlights the profound influence of both electronic and steric factors on the solvolysis rates of sulfonyl chlorides.

  • Electronic Effects: As seen in Table 2, electron-withdrawing groups (e.g., m-nitro) increase the electrophilicity of the sulfur atom, leading to a faster reaction rate. Conversely, electron-donating groups (e.g., p-methyl) decrease the rate.

  • Steric Effects: The ortho-methyl group in this compound introduces significant steric hindrance around the reaction center. This steric bulk is expected to impede the approach of the nucleophilic solvent molecule to the sulfur atom, thereby decreasing the rate of solvolysis compared to the unsubstituted phenylmethanesulfonyl chloride. This is reflected in the estimated relative rate in Table 2. The magnitude of this steric effect can be substantial, often overriding electronic effects in ortho-substituted systems.[5]

  • Solvent Effects: The Grunwald-Winstein equation provides a quantitative framework for understanding the influence of the solvent on solvolysis rates.[7][8] The equation, log(k/k₀) = lN + mY, relates the rate constant (k) to the solvent nucleophilicity (N) and ionizing power (Y). For SN2 reactions of sulfonyl chlorides, the sensitivity to solvent nucleophilicity (l) is typically high, while the sensitivity to ionizing power (m) is moderate.[2] The significant decrease in the rate constant for phenylmethanesulfonyl chloride in the highly ionizing but poorly nucleophilic 97% TFE (Table 1) is a clear illustration of the importance of solvent nucleophilicity in these reactions.

Conclusion

The kinetic study of this compound solvolysis, when compared with its structural analogues, provides invaluable insights for the modern medicinal and process chemist. The presence of the ortho-methyl group is predicted to decrease its solvolysis rate due to steric hindrance, a factor that must be carefully considered in its application. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to quantitatively assess the reactivity of this and other sulfonyl chlorides, enabling more informed decisions in the synthesis of novel therapeutic agents.

References

  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914–925. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2657. [Link]
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450. [Link]
  • Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. [Link]
  • Gordon, I. M., Maskill, H., & Ruasse, M. (1989). Sulphonyl transfer reactions. Chemical Society Reviews, 18, 123-151. [Link]
  • Bentley, T. W. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation. The Journal of Organic Chemistry, 73(16), 6251–6257. [Link]
  • IUPAC. (2014). Grunwald–Winstein equation. In IUPAC Compendium of Chemical Terminology (the "Gold Book"). [Link]
  • ResearchGate. (2008). Table 2 . First order rate coefficients (k) for the solvolysis of.... [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). Phenylmethanesulfonyl chloride. [Link]
  • ResearchGate. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. [Link]
  • ResearchGate. (2006). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution. [Link]
  • ResearchGate. (2006). Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride. [Link]
  • RSC Publishing. (2002). Solvent and substituent effects in solvolyses of benzoyl chlorides.

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A Senior Scientist's Guide to Validating Product Purity by HPLC After Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of a new chemical entity is a significant milestone. However, the journey from a successful reaction to a validated, reliable compound is critically dependent on one key factor: purity.[1] The presence of impurities, even in trace amounts, can drastically alter a compound's biological activity, toxicity, and stability, rendering subsequent experimental data unreliable and potentially derailing a research program.[2][3] High-Performance Liquid Chromatography (HPLC) has long been the gold standard for assessing the purity of synthesized compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][4][5]

This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques for purity validation. It is designed to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering you to design and interpret purity studies with scientific rigor and confidence.

The Central Role of HPLC in Purity Assessment

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][5] This separation allows for the precise quantification of the main compound relative to any impurities, which can include unreacted starting materials, by-products, intermediates, and degradation products.[3][6] A well-developed HPLC method is crucial for ensuring the safety, efficacy, and quality of pharmaceutical products.[4]

A typical HPLC workflow for purity assessment involves several key stages, from initial sample preparation to final data analysis and interpretation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation SamplePrep Sample Preparation (Dissolution & Filtration) MethodDev Method Development (Column, Mobile Phase, Gradient) Injection Sample Injection MethodDev->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Reporting & Documentation PurityCalc->Report

Caption: General workflow for assessing compound purity via HPLC.

Experimental Protocol: A Self-Validating HPLC Purity Assay

The following protocol outlines a robust, general-purpose reversed-phase HPLC method for the purity analysis of a newly synthesized small molecule. The causality behind each step is explained to foster a deeper understanding of the methodology.

Objective: To determine the purity of a synthesized compound and identify the presence of any process-related or degradation impurities.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

Materials:

  • Synthesized compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • Syringe filters (0.22 µm)

Methodology:

  • Sample Preparation (The Foundation of Accuracy):

    • Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of the initial mobile phase components) to a concentration of approximately 1 mg/mL. The choice of solvent is critical; it must fully dissolve the compound without causing degradation.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

  • Chromatographic Conditions (Driving the Separation):

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for many small molecules due to its broad applicability.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate silanol groups on the stationary phase and acidic analytes, leading to sharper peaks.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is a common organic modifier that provides good elution strength for a wide range of compounds.

    • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point to elute compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection: A PDA detector is highly recommended as it acquires spectra across each peak.[1] This allows for an assessment of peak purity by checking for spectral homogeneity across the peak, which can indicate the presence of co-eluting impurities.[7][8][9] Set the detection wavelength to the λmax of the main compound.

  • Data Analysis (Translating Signals into Purity):

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the percent purity using the area normalization method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100 [7]

    • This calculation assumes that all compounds have a similar response factor at the chosen wavelength.[10] For more accurate quantification, a reference standard with a known purity should be used to generate a calibration curve.[11]

The Imperative of Orthogonal Methods: A Comparative Analysis

While HPLC is a powerful tool, relying on a single analytical method can lead to an incomplete picture of a compound's purity.[12] Impurities may co-elute with the main peak or may not be detected under the chosen conditions.[4] Therefore, employing orthogonal methods—techniques that separate compounds based on different physicochemical principles—is essential for a comprehensive purity assessment.[12][13][14] This approach is strongly recommended by regulatory agencies like the FDA.[12]

The following table compares HPLC with other common analytical techniques for purity validation:

Technique Principle of Separation Primary Application in Purity Assessment Advantages Limitations
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.[1][5]Gold standard for quantitative purity analysis of a wide range of compounds.[4][15]High resolution, quantitative, robust, versatile.May not separate all co-eluting impurities.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.[16][17]High-throughput purity screening and analysis of complex mixtures.[15][18]Faster analysis times, improved resolution, and higher sensitivity compared to HPLC.[17]Higher initial instrument cost, more susceptible to clogging.[17]
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis capabilities of MS.[15]Identification of impurities and confirmation of the molecular weight of the main compound.[12]Provides molecular weight information, highly sensitive and specific.Quantitative accuracy can be lower than UV-based detection without appropriate standards.
GC (Gas Chromatography) Partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.Purity analysis of volatile and thermally stable compounds.Excellent for separating volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.
SFC (Supercritical Fluid Chromatography) Uses a supercritical fluid (typically CO2) as the mobile phase.Chiral purity analysis and separation of non-polar compounds.Fast separations, reduced solvent consumption.Limited to compounds soluble in supercritical CO2.

Forced Degradation Studies: Probing for Hidden Impurities

To ensure that an HPLC method is "stability-indicating," it must be able to separate the main compound from any potential degradation products.[19] Forced degradation studies, also known as stress testing, involve subjecting the compound to harsh conditions to intentionally induce degradation.[20][21] Common stress conditions include:

  • Acid and Base Hydrolysis: Reveals susceptibility to pH-mediated degradation.[20]

  • Oxidation: Tests for sensitivity to oxidative degradation.[20]

  • Thermal Stress: Evaluates stability at elevated temperatures.[20]

  • Photostability: Assesses degradation upon exposure to light.

By analyzing the stressed samples with the developed HPLC method, one can confirm that any degradation products are resolved from the main peak, thus validating the method's specificity.[5] These studies are a critical component of analytical method validation as per ICH guidelines.[19][22]

Conclusion: A Multi-faceted Approach to Purity Validation

The validation of product purity after synthesis is a cornerstone of reliable scientific research and drug development. While HPLC remains the primary workhorse for this task, a truly robust purity assessment relies on a multi-faceted approach. By combining a well-developed and validated HPLC method with orthogonal techniques and forced degradation studies, researchers can have a high degree of confidence in the purity of their synthesized compounds. This rigorous approach not only ensures the integrity of experimental data but also fulfills the stringent requirements of regulatory bodies, ultimately paving the way for successful downstream applications.

References

  • Development and validation of an HPLC-UV method for purity determin
  • Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.SynThink Research Chemicals.
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  • Forced Degradation Studies: Regulatory Considerations and Implement
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  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
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  • A Review: Stability Indicating Forced Degradation Studies.Research Journal of Pharmacy and Technology.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.ECA Academy.
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  • How to design a purity test using HPLC.
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  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • "Development and validation of an HPLC method for determination of puri" by H.-H. Yang, K.-T. Liu et al.Journal of Food and Drug Analysis.
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  • How to identified the purity of standard substance?
  • Determining orthogonal chromatographic systems prior to the development of methods to characterise impurities in drug substances | Request PDF.
  • Identification of Synthetic Impurities and Their Significance in Natural Products Quality Control.
  • HPLC profiles of the reaction mixture and purity analysis during the...
  • Sources and Types of Impurities in Pharmaceutical Substances.Veeprho.
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  • HPLC method for purifying organic compounds.
  • Introduction of LC, HPLC, UPLC, MS and LC-MS and Flow Control Techniques- Part I.Google Search.
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A Tale of Two Sulfonyls: A Comparative Guide to (2-Methylphenyl)methanesulfonyl Chloride and Benzenesulfonyl Chloride in Amine Protection

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Comparative Performance Analysis: (2-Methylphenyl)methanesulfonyl Chloride vs. Benzenesulfonyl Chloride for Amine Protection

Introduction: The Critical Role of Amine Protection in Synthesis

In the intricate world of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require masking to prevent unwanted side reactions. Sulfonamides are a robust class of protecting groups, prized for their stability under a wide range of chemical conditions.[1][2] For decades, benzenesulfonyl chloride (BsCl) has been a reliable workhorse for this purpose. However, the nuanced demands of modern synthetic challenges have spurred the exploration of substituted analogues, such as this compound, also known as ortho-tolylmethanesulfonyl chloride (o-MsTsCl).

This guide provides a detailed, objective comparison of these two sulfonylating agents. We will delve into the subtle yet significant impact of the ortho-methyl group on reactivity, stability, and ease of cleavage, supported by mechanistic principles and representative experimental protocols. Our aim is to equip the discerning researcher with the knowledge to make an informed choice between these two valuable synthetic tools.

At a Glance: Key Physicochemical and Performance Differences

While structurally similar, the presence of a methyl group ortho to the sulfonyl chloride functionality in this compound imparts distinct properties compared to the unsubstituted benzenesulfonyl chloride.

PropertyThis compoundBenzenesulfonyl ChlorideRationale
Reactivity in Protection Potentially HigherStandardThe ortho-methyl group can limit the free rotation of the C-S bond, pre-organizing the sulfonyl chloride for a frontal attack by the amine nucleophile. This "positive steric effect" can accelerate the reaction.
Protected Amine Stability HighHighBoth form highly stable sulfonamides, resistant to a broad range of acidic and basic conditions.[1][3]
Ease of Deprotection Potentially Easier (Acidic)DifficultThe ortho-methyl group introduces steric strain in the ground state of the sulfonamide. This strain is relieved in the transition state of acid-catalyzed hydrolysis, leading to a notable rate enhancement.[4]
Deprotection Conditions Reductive (e.g., SmI₂, Mg/MeOH), Strong Acid (potentially milder than for Bs)Reductive (e.g., SmI₂, Na/NH₃), Harsh Strong AcidBoth require forcing conditions for cleavage, but the ortho-tolylsulfonamide may be more susceptible to acidic hydrolysis.[4][5][6]

The "Ortho Effect": More Than Just Steric Hindrance

Conventional wisdom might suggest that the bulky ortho-methyl group in this compound would sterically hinder the approach of an amine nucleophile, thus slowing down the protection reaction. However, studies on the solvolysis of ortho-alkyl substituted arenesulfonyl chlorides have revealed a counterintuitive "positive steric effect."[7] This phenomenon is attributed to the ortho-substituent limiting the rotational freedom around the aryl-sulfur bond. This conformational constraint can favor a transition state that is more amenable to nucleophilic attack, potentially accelerating the reaction compared to the unsubstituted benzenesulfonyl chloride.

This same steric strain plays a pivotal, and arguably more significant, role during the deprotection step. Research on the acid-catalyzed hydrolysis of N,N-dialkylbenzenesulfonamides has shown a remarkable rate enhancement for ortho-alkyl substituted derivatives.[4] This acceleration is attributed to the relief of ground-state steric strain in the transition state of the hydrolysis reaction. This suggests that ortho-tolylsulfonamides may be cleaved under less harsh acidic conditions than the corresponding benzenesulfonamides, offering a key advantage in the synthesis of sensitive molecules.

Experimental Protocols: A Head-to-Head Comparison

The following protocols are representative procedures for the protection of a primary amine and the subsequent deprotection of the resulting sulfonamide. While direct comparative data is sparse in the literature, these protocols provide a standardized framework for evaluation.

Protection of Benzylamine: A Representative Protocol

This protocol outlines the general procedure for the sulfonylation of a primary amine.

dot

Caption: General workflow for amine protection with sulfonyl chlorides.

Materials:

  • Benzylamine (1.0 eq)

  • This compound OR Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve benzylamine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath and add pyridine.

  • Slowly add the respective sulfonyl chloride (this compound or benzenesulfonyl chloride) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude sulfonamide by recrystallization or column chromatography.

Expected Outcome: Both reactions are expected to proceed in high yield (>90%). Due to the potential "positive steric effect," the reaction with this compound may reach completion faster than with benzenesulfonyl chloride.

Deprotection of N-Sulfonylated Benzylamine: A Reductive Cleavage Protocol

Sulfonamides are notoriously stable, often requiring reductive conditions for cleavage, especially when acid-labile functional groups are present elsewhere in the molecule.[2] Samarium(II) iodide is a powerful single-electron transfer reagent that can effect this transformation under relatively mild conditions.[5][7]

dot

Caption: Workflow for reductive deprotection of sulfonamides using SmI₂.

Materials:

  • N-(2-Methylphenyl)methanesulfonyl-benzylamine OR N-Benzenesulfonyl-benzylamine (1.0 eq)

  • Trifluoroacetic anhydride (TFAA) (3.0 eq)

  • Samarium(II) iodide (SmI₂) solution in THF (0.1 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve the sulfonamide in anhydrous THF under an inert atmosphere.

  • Add trifluoroacetic anhydride and stir at room temperature for 1 hour to activate the sulfonamide.

  • Cool the reaction mixture to -78 °C.

  • Slowly add the SmI₂ solution dropwise until a deep blue color persists.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Allow the mixture to warm to room temperature and extract with EtOAc.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude amine by column chromatography.

Expected Outcome: Both sulfonamides can be cleaved under these conditions. While no direct comparative data exists, the fundamental mechanism of reductive cleavage is less likely to be significantly influenced by the ortho-methyl group than acidic hydrolysis. Yields are generally reported to be good to excellent for this type of transformation.[7]

Making the Right Choice: A Summary of Applications

ScenarioRecommended ReagentJustification
Rapid Protection Required This compoundThe "positive steric effect" may lead to faster reaction kinetics.
Synthesis of Acid-Sensitive Molecules This compoundThe resulting sulfonamide may be cleaved under milder acidic conditions due to relief of steric strain, offering greater functional group compatibility during deprotection.
Cost-Effective, Standard Protection Benzenesulfonyl chlorideA widely available, well-characterized, and economical choice for robust amine protection when harsh deprotection conditions are tolerable.
Subsequent N-Alkylation (e.g., Fukuyama-Mitsunobu) Either, but consider the acidityBoth resulting sulfonamides have an acidic N-H proton suitable for alkylation.[1] The electron-donating methyl group in the ortho-tolylsulfonamide might slightly decrease the N-H acidity compared to the benzenesulfonamide, potentially requiring slightly stronger basic conditions for deprotonation.

Conclusion: A Nuanced Decision for the Modern Chemist

The choice between this compound and benzenesulfonyl chloride for amine protection is not merely a matter of substituting one aryl sulfonyl chloride for another. The presence of the ortho-methyl group introduces subtle but impactful electronic and steric effects that influence both the installation and, more critically, the removal of the protecting group.

Benzenesulfonyl chloride remains an excellent, robust, and economical choice for general amine protection. However, for syntheses involving acid-sensitive substrates where deprotection is a concern, This compound emerges as a compelling alternative. The potential for faster protection and, more importantly, the likelihood of facilitated cleavage under acidic conditions due to the relief of ground-state strain, make it a sophisticated tool for tackling complex synthetic challenges. As with any synthetic methodology, empirical validation with the specific substrate is always the final arbiter of performance.

References

  • Vedejs, E., & Lin, S. (1994). Deprotection of arenesulfonamides with samarium iodide. SciTech Connect.
  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
  • ResearchGate. (n.d.). State-of-the-art of benzenesulfonamide protecting groups. A) Comparison... [Image].
  • Thieme E-Journals. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl)
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  • Chem-Station Int. Ed. (2014). Sulfonyl Protective Groups.
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  • NIH. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity.
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  • ResearchGate. (2025).
  • Davenport, R. E. (1975). Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. Scholarly Commons.
  • ACS Publications. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • NIH. (n.d.).
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  • ChemRxiv. (2019).
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  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Benchchem. (2025). Application Notes and Protocols: Methanesulfonamide as a Protecting Group for Amines.
  • ResearchGate. (2025). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines.
  • PubMed. (2021).
  • Organic Chemistry Portal. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • ACS Omega. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of...
  • ResearchGate. (2025).
  • Benchchem. (2025). Application Notes and Protocols: Benzoylsulfonamide Functionality for the Protection of Amino Groups.
  • ResearchGate. (2025).
  • ResearchGate. (2025). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.
  • Google Patents. (n.d.). US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • ResearchGate. (n.d.).
  • Organic Chemistry Portal. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents.
  • PubMed. (1968). Photolytic cleavage of sulfonamide bonds.
  • ChemRxiv. (2019).
  • PubMed. (2012).
  • Royal Society of Chemistry. (n.d.). The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent.
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A Senior Application Scientist's Guide to Isotopic Labeling with (2-Methylphenyl)methanesulfonyl Chloride and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparison of (2-methylphenyl)methanesulfonyl chloride and other key sulfonyl chlorides used in isotopic labeling for mass spectrometry-based quantification. We move beyond simple protocols to explore the causality behind reagent selection and experimental design, ensuring your derivatization strategies are both robust and insightful.

The Strategic Role of Derivatization in Isotopic Labeling

In modern drug metabolism and biomarker discovery, accurate quantification is paramount. Stable Isotope Labeling (SIL) coupled with mass spectrometry stands as a gold standard for this purpose.[1][2] The core principle involves introducing a "heavy" isotope (e.g., ¹³C, ²H, ¹⁵N) into an analyte or an internal standard. When a "light" (natural abundance) and "heavy" version of a molecule are co-analyzed, their chemical and chromatographic behaviors are nearly identical, but they are easily distinguished by their mass-to-charge ratio (m/z). This co-elution minimizes analytical variability, enabling highly precise relative and absolute quantification.[2]

However, many small molecules, particularly those containing primary and secondary amines, often exhibit poor chromatographic retention and ionization efficiency. Derivatization with reagents like sulfonyl chlorides addresses this challenge by:

  • Improving Chromatographic Behavior: Attaching a larger, often more hydrophobic group enhances retention on reverse-phase columns.

  • Increasing Ionization Efficiency: The sulfonyl group can improve the molecule's response in the mass spectrometer.

  • Creating Stable Covalent Bonds: Sulfonyl chlorides react with primary and secondary amines to form highly stable sulfonamides, which are resistant to hydrolysis under typical analytical conditions.[3]

This compound belongs to a versatile class of amine-reactive derivatizing agents. Its performance is best understood by comparing it to its more common structural relatives: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl).

Comparative Analysis of Amine-Reactive Sulfonyl Chlorides

The choice of a derivatizing agent is not arbitrary; it is a strategic decision that impacts sensitivity, specificity, and the structural information that can be obtained. The ideal reagent offers high reaction efficiency, introduces a unique and predictable mass shift, and ideally, does not significantly complicate the resulting spectrum.

ReagentChemical StructureMolecular Weight ( g/mol )Key Characteristics & Applications
Methanesulfonyl Chloride (MsCl) CH₃SO₂Cl114.55[4]The Minimalist Tag: Introduces the smallest possible sulfonyl group (a mesylate). This is advantageous when minimizing changes to the analyte's original structure and chromatographic properties is critical. Its simple structure makes it a good candidate for introducing isotopic labels (e.g., ¹³CH₃ or CD₃).[3]
p-Toluenesulfonyl Chloride (TsCl) 4-CH₃C₆H₄SO₂Cl190.65The Workhorse Tag: Widely used for forming tosylates. The aromatic ring provides a chromophore for UV detection and can influence fragmentation patterns in MS/MS, potentially providing more structural information. The methyl group is a prime site for isotopic labeling.
This compound 2-CH₃C₆H₄CH₂SO₂Cl204.68The Structural Isomer: Offers a unique structural arrangement. The ortho-methyl group introduces steric hindrance that can affect reaction kinetics compared to TsCl. Its fragmentation pattern upon collision-induced dissociation (CID) in a mass spectrometer is expected to differ from its para isomer, potentially offering unique fragmentation pathways for specific analyte classes.

The Chemistry of Sulfonylation: A Mechanistic Overview

The reaction between a sulfonyl chloride and an amine is a nucleophilic acyl substitution. Understanding this mechanism is key to optimizing reaction conditions.

The process requires a base (commonly a non-nucleophilic tertiary amine like triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct. The removal of HCl drives the reaction to completion. For sensitive substrates, controlling the temperature is crucial; sulfonyl chloride reactions are often performed at cool temperatures (0-4°C) to minimize side reactions.[5]

Caption: General Mechanism of Amine Sulfonylation.

Experimental Design: A Self-Validating Protocol

A robust protocol includes checkpoints for validation, ensuring that the derivatization is successful and reproducible before committing to expensive mass spectrometry analysis.

Protocol: Isotopic Labeling of a Primary Amine with this compound

This protocol describes a general procedure for derivatizing a primary amine analyte. For quantitative studies, this would be performed in parallel with a "heavy" labeled standard and a "light" labeled sample.

Materials:

  • This compound (or its isotopically labeled analogue)

  • Analyte containing a primary or secondary amine

  • Anhydrous Acetonitrile (ACN)

  • Triethylamine (TEA), distilled

  • Deionized Water

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plate (silica gel)

Procedure:

  • Analyte Preparation: Dissolve the amine analyte (1.0 eq) in anhydrous ACN to a final concentration of ~10 mg/mL in a clean, dry vial.

  • Base Addition: Add triethylamine (1.5 eq) to the analyte solution. Stir the mixture for 2 minutes at room temperature.

  • Derivatization Reagent: In a separate vial, dissolve this compound (1.2 eq) in anhydrous ACN.

  • Reaction: Cool the analyte/base mixture to 0°C in an ice bath. Add the sulfonyl chloride solution dropwise over 5 minutes with continuous stirring.

  • Incubation: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.[5]

  • Validation Point 1 (Reaction Monitoring): Monitor the reaction progress using TLC. Spot the starting material and the reaction mixture side-by-side. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • Quenching: Once the reaction is complete, add deionized water to quench any remaining sulfonyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and then saturated sodium bicarbonate solution to remove excess acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Validation Point 2 (Confirmation): The resulting crude sulfonamide should be analyzed by a simple MS infusion or LC-MS to confirm the expected molecular weight of the derivatized product before proceeding with quantitative analysis.

Workflow for Quantitative Analysis

The ultimate goal of these studies is accurate quantification. The following workflow illustrates the process from sample preparation to final data analysis.

Caption: Quantitative workflow using isotopic labeling and derivatization.

Conclusion and Future Outlook

While methanesulfonyl chloride and p-toluenesulfonyl chloride are well-established reagents, this compound presents a valuable alternative for specific applications. Its unique structure may offer advantages in chromatographic separation or provide more informative fragmentation patterns in MS/MS for certain classes of molecules. The choice of reagent should be guided by the specific analytical challenge:

  • For minimal structural perturbation , an isotopically labeled methanesulfonyl chloride is an excellent choice.

  • For applications requiring UV activity or well-established protocols , p-toluenesulfonyl chloride remains a reliable option.

  • For developing novel assays or when alternative fragmentation is needed , This compound is a compelling candidate for investigation.

The principles and protocols outlined in this guide provide a robust framework for successfully employing these powerful reagents in your research, ensuring that the data you generate is both accurate and reliable.

References

  • Methanesulfinyl Chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]
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  • Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. National Institutes of Health (NIH). [Link]
  • Relative quantification of biomarkers using mixed-isotope labeling coupled with MS. National Institutes of Health (NIH). [Link]
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. National Institutes of Health (NIH). [Link]
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  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition.
  • Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.
  • Methanesulfonyl chloride - NIST WebBook. National Institute of Standards and Technology (NIST). [Link]
  • A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Royal Society of Chemistry. [Link]
  • Methanesulfonyl chloride - NIST WebBook. National Institute of Standards and Technology (NIST). [Link]
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A Senior Application Scientist's Guide to Sulfonylating Agents: A Head-to-Head Comparison for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Sulfonylation in Modern Chemistry

In the landscape of contemporary organic synthesis, particularly within the demanding realms of medicinal chemistry and drug development, the strategic incorporation of sulfonyl groups stands as a cornerstone of molecular design. The sulfonamide and sulfonate ester moieties are prevalent in a wide array of therapeutic agents, imparting crucial physicochemical and pharmacological properties.[1][2] The selection of an appropriate sulfonylating agent is, therefore, a pivotal decision that profoundly influences reaction efficiency, substrate scope, yield, and the ultimate success of a synthetic campaign.[1] This guide provides an in-depth, objective comparison of common sulfonylating agents, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their specific synthetic challenges.

Comparative Analysis of Common Sulfonylating Agents

The reactivity of a sulfonylating agent is fundamentally governed by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its substituents.[1] Electron-withdrawing groups enhance this electrophilicity, accelerating nucleophilic attack, while electron-donating groups have the opposite effect.[1] This section provides a head-to-head comparison of the most widely employed classes of sulfonylating agents.

Sulfonyl Chlorides: The Workhorses of Sulfonylation

Sulfonyl chlorides are highly reactive electrophiles and represent the most versatile and widely used class of sulfonylating agents for the synthesis of sulfonamides and sulfonate esters.[2]

  • p-Toluenesulfonyl Chloride (TsCl): A crystalline solid that is easy to handle, TsCl is a stalwart in organic synthesis for the formation of tosylates and tosylamides.[2][3]

  • Methanesulfonyl Chloride (MsCl): As a liquid, MsCl is often preferred for its higher reactivity compared to arylsulfonyl chlorides, which can be attributed to reduced steric hindrance and the absence of resonance stabilization.[1][3]

Mechanism of Action with Alcohols:

The reaction of an alcohol with a sulfonyl chloride, such as TsCl or MsCl, proceeds through a nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom, followed by deprotonation, typically facilitated by a weak base like pyridine.[4] This process converts the poor leaving group (-OH) into an excellent leaving group (a tosylate or mesylate), which can then be readily displaced in subsequent substitution or elimination reactions.[3][4] A key advantage of this method is the retention of stereochemistry at the alcohol's carbon center.[5]

Figure 1: General mechanism for the sulfonylation of an alcohol.

A notable mechanistic divergence occurs with alkanesulfonyl chlorides bearing α-hydrogens, such as MsCl, in the presence of a strong base like triethylamine. In such cases, the reaction can proceed via a sulfene intermediate, which is formed through an E1cB-type elimination.[6][7] This pathway is not accessible to arylsulfonyl chlorides like TsCl, which lack α-protons.[6]

Sulfonyl Fluorides: The Stable and Selective Alternatives

Sulfonyl fluorides have gained considerable attention as a more stable and selective class of sulfonylating agents compared to their chloride counterparts.[8][9] Their unique stability-reactivity profile stems from the strong S-F bond, which renders them resistant to hydrolysis and thermolysis.[8]

Key Advantages of Sulfonyl Fluorides:

  • Enhanced Stability: They are more thermally and chemically robust than sulfonyl chlorides.[8]

  • Selective Reactivity: Sulfonyl fluorides exhibit selective reactivity with nucleophiles.[8]

  • "Click Chemistry" Relevance: The sulfur(VI) fluoride exchange (SuFEx) reaction has been heralded as a next-generation "click" reaction due to its reliability, high yields, and compatibility with aqueous environments.[10]

While highly stable, sulfonyl fluorides can be less reactive than sulfonyl chlorides, particularly with sterically hindered amines.[11]

Sulfonyl Hydrazides: The Versatile and Easy-to-Handle Reagents

Sulfonyl hydrazides have emerged as practical and versatile alternatives to traditional sulfonylating agents.[12][13] They are typically stable, easy-to-handle, odorless solids that are less sensitive to air and moisture.[13] Depending on the reaction conditions, sulfonyl hydrazides can serve as sources of electrophilic or nucleophilic sulfur, as well as sulfonyl radicals.[13]

Quantitative Performance Comparison

The choice of a sulfonylating agent is often dictated by the specific requirements of the synthetic transformation. The following table summarizes the performance of different agents in the N-sulfonylation of aniline as a model reaction.

Sulfonylating AgentSubstrateProductCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
p-Toluenesulfonyl ChlorideAnilineN-Phenyl-p-toluenesulfonamideNoneSolvent-freeImmediateRoom Temp.95%[12]
p-Toluenesulfonyl HydrazideAnilineN-Phenyl-p-toluenesulfonamideI₂Water8 hours80 °C65-85%[12]

Experimental Protocols

Reproducible and successful synthetic outcomes rely on detailed and validated methodologies. The following are representative protocols for the sulfonylation of primary amines and alcohols.

Protocol 1: General Procedure for the Sulfonylation of a Primary Amine with a Sulfonyl Chloride

Objective: To synthesize a sulfonamide from a primary amine and a sulfonyl chloride.

Materials:

  • Primary amine (1.0 eq)

  • Sulfonyl chloride (e.g., TsCl or MsCl) (1.1 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine in pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Sulfonylating Agent: Slowly add the sulfonyl chloride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Experimental_Workflow A 1. Dissolve amine in pyridine B 2. Cool to 0 °C A->B C 3. Add sulfonyl chloride B->C D 4. Stir at room temp. C->D E 5. TLC monitoring D->E F 6. Work-up (DCM/HCl/NaHCO₃/Brine) E->F Reaction complete G 7. Dry (MgSO₄) F->G H 8. Concentrate G->H I 9. Purify (Recrystallization/Chromatography) H->I

Figure 2: A typical experimental workflow for a sulfonylation reaction.

Protocol 2: General Procedure for the Sulfonylation of an Alcohol with a Sulfonyl Chloride

Objective: To synthesize a sulfonate ester from an alcohol and a sulfonyl chloride.

Materials:

  • Alcohol (1.0 eq)

  • Sulfonyl chloride (e.g., TsCl or MsCl) (1.2 eq)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the alcohol in pyridine.

  • Cooling: Cool the solution to 0 °C.

  • Addition of Sulfonylating Agent: Add the sulfonyl chloride in one portion.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Pour the reaction mixture into ice-cold 1 M HCl.

    • Extract the aqueous layer with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic layer. Purify the crude product by column chromatography.

Troubleshooting and Practical Considerations

  • Moisture Sensitivity: Sulfonyl chlorides are sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.

  • Base Selection: The choice of base is critical. While pyridine is commonly used, stronger, non-nucleophilic bases like triethylamine may be required for less reactive substrates. However, with alkanesulfonyl chlorides, strong bases can promote the formation of the sulfene intermediate.[6]

  • Side Reactions: In the sulfonylation of alcohols, the formation of the corresponding alkyl chloride can be a side reaction, particularly when using sulfonyl chlorides.[14]

  • Purification: Sulfonamides derived from primary amines are acidic and can be purified by extraction into an aqueous base, followed by acidification and re-extraction into an organic solvent. This is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.[15]

Conclusion: Selecting the Optimal Sulfonylating Agent

The selection of a sulfonylating agent is a nuanced decision that hinges on the specific demands of the synthetic target.[1] Sulfonyl chlorides remain the reagents of choice for a broad range of applications due to their high reactivity and commercial availability. Sulfonyl fluorides offer a compelling alternative when enhanced stability and selective reactivity are paramount. Sulfonyl hydrazides provide a user-friendly option with their ease of handling and versatile reactivity profiles. A thorough understanding of the reactivity, stability, and mechanistic intricacies of each class of sulfonylating agent, as outlined in this guide, will enable researchers to navigate their synthetic challenges with greater confidence and success.

References

  • A Comparative Guide to Sulfonylating Agents for Researchers and Drug Development Professionals - Benchchem. (URL: )
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  • Recent advances in sulfonylation reactions using potassium/sodium metabisulfite - Sci-Hub. (URL: [Link])
  • A Comparative Guide to Sulfonylating Agents for Amine Reactions - Benchchem. (URL: )
  • A Comparative Benchmarking Guide to Sulfonylating Agents: The Efficacy of Sulfonyl Hydrazides - Benchchem. (URL: )
  • Recent advances in sulfonylation reactions using potassium/sodium metabisulfite - OUCI. (URL: [Link])
  • Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis - Benchchem. (URL: )
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  • Tosylate vs. Mesylate: A Comparative Analysis of Leaving Group Efficiency - Benchchem. (URL: )
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  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PubMed Central. (URL: [Link])
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  • formation of tosylates & mesyl
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A Senior Application Scientist's Guide to Quantifying Reaction Kinetics with In-Situ Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, understanding the intricate dance of molecules during a chemical reaction is paramount. Reaction kinetics, the study of reaction rates, provides a window into this dynamic world, offering insights crucial for process optimization, mechanism elucidation, and the development of safe and efficient manufacturing processes. Traditional offline methods, involving sampling and quenching, often fail to capture the fleeting existence of intermediates and can introduce significant errors. In-situ monitoring, the real-time analysis of a reaction within its native environment, has emerged as a powerful alternative, providing a continuous and unadulterated view of the chemical transformation as it unfolds.[1]

This guide provides an in-depth comparison of common in-situ monitoring techniques, grounded in scientific principles and supported by experimental insights. We will explore the strengths and limitations of each method, delve into the causality behind experimental choices, and provide actionable protocols to empower you in your research endeavors.

The Power of Real-Time Insight: Why In-Situ Monitoring is Crucial

The decision to employ in-situ monitoring is driven by the need for a deeper understanding of a chemical process.[2] By observing the reaction in real-time, we can:

  • Capture Transient Intermediates: Many reactions proceed through short-lived intermediates that are invisible to traditional analytical methods. In-situ techniques can detect these species, providing critical clues about the reaction mechanism.[2]

  • Obtain High-Density Data: Continuous monitoring generates a wealth of data points, allowing for more accurate and reliable kinetic modeling.[3]

  • Improve Process Understanding and Control: Real-time data enables immediate adjustments to reaction parameters, leading to optimized yields, reduced byproduct formation, and enhanced process safety.

  • Facilitate Reaction Progress Kinetic Analysis (RPKA): This powerful method utilizes the entire dataset from a single experiment to elucidate complex reaction mechanisms.[3]

A Comparative Analysis of In-Situ Monitoring Techniques

The choice of an in-situ monitoring technique is a critical decision that depends on the specific characteristics of the reaction under investigation.[1] Factors to consider include the nature of the reactants and products, the reaction medium, and the information required. Here, we compare the most prevalent techniques, highlighting their core principles, advantages, and limitations.

Vibrational Spectroscopy: A Molecular Fingerprint in Real-Time

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of molecules, providing a unique "fingerprint" for each component in the reaction mixture.

In-Situ Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the functional groups present.[4] Attenuated Total Reflectance (ATR) probes are commonly used for in-situ monitoring, allowing for direct immersion into the reaction vessel.[5]

  • Strengths:

    • Provides rich structural information, enabling the identification and quantification of multiple components simultaneously.[5]

    • Relatively easy to implement with robust and commercially available probes.[6]

    • Applicable to a wide range of organic reactions.[7]

  • Limitations:

    • Water is a strong IR absorber, which can interfere with measurements in aqueous solutions.[5]

    • Spectral overlap in complex mixtures may require advanced chemometric methods for data deconvolution.[5]

In-Situ Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light.

  • Strengths:

    • Water is a weak Raman scatterer, making it ideal for monitoring reactions in aqueous media.[5][8]

    • Provides sharp, well-resolved peaks, offering high selectivity.[5]

    • Can be used non-invasively through a transparent window in the reaction vessel.[8]

  • Limitations:

    • Fluorescence from the sample or impurities can interfere with the Raman signal.[5]

    • Less sensitive than FTIR for some functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unparalleled Structural Detail

In-situ NMR spectroscopy provides unparalleled structural detail, allowing for the unambiguous identification and quantification of reactants, intermediates, and products.[9]

  • Strengths:

    • Provides highly specific structural information, making it a powerful tool for mechanistic studies.[10]

    • Inherently quantitative without the need for calibration curves for relative quantification.[1]

  • Limitations:

    • Lower sensitivity compared to other techniques, often requiring higher concentrations or longer acquisition times.[9]

    • The high magnetic field can be challenging to integrate with certain reaction setups.[5]

    • Requires deuterated solvents for locking, which can be expensive.

Other Powerful In-Situ Techniques

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, providing information about electronic transitions.[4]

  • Strengths:

    • High sensitivity for compounds with chromophores.[4]

    • Relatively simple and inexpensive instrumentation.[11]

  • Limitations:

    • Provides less structural information compared to vibrational or NMR spectroscopy.[4]

    • Limited to reactions involving changes in the electronic structure of the molecules.

Reaction Calorimetry

Reaction calorimetry measures the heat released or absorbed during a chemical reaction, providing direct insights into the reaction's thermodynamics and kinetics.

  • Strengths:

    • Provides a direct measure of the reaction rate, as the rate of heat evolution is proportional to the rate of reaction.

    • Crucial for process safety assessment and scale-up.

  • Limitations:

    • Does not provide structural information about the reacting species.

    • Can be influenced by changes in heat transfer and mixing.

Mass Spectrometry (MS)

In-situ mass spectrometry allows for the real-time monitoring of the molecular weight of species in the reaction mixture.

  • Strengths:

    • High sensitivity and selectivity, enabling the detection of trace components.[12]

    • Can be used to monitor multiple reactions simultaneously.[12]

  • Limitations:

    • Requires an interface to introduce the sample from the reactor into the mass spectrometer, which can be complex.

    • Ionization methods can sometimes influence the observed species.

Quantitative Data Comparison

To provide a clearer picture of the performance of these techniques, the following table summarizes key quantitative parameters. The values presented are indicative and can vary depending on the specific instrumentation and experimental conditions.

TechniqueTime ResolutionSensitivity (Typical)Quantitative AccuracyCost of Instrumentation
FTIR Seconds to minutes10⁻³ - 10⁻⁵ MGood to ExcellentModerate
Raman Seconds to minutes10⁻² - 10⁻⁴ MGoodModerate to High
NMR Seconds to hours10⁻³ - 10⁻⁴ MExcellent (relative)High
UV-Vis Milliseconds to minutes10⁻⁴ - 10⁻⁷ MExcellentLow to Moderate
Calorimetry Seconds to minutesDependent on enthalpyGood (for rate)Moderate to High
MS Milliseconds to seconds10⁻⁶ - 10⁻¹² MGood to ExcellentHigh

Experimental Protocols: A Practical Guide

To illustrate the practical application of these techniques, we provide a detailed, step-by-step methodology for monitoring a representative reaction using in-situ FTIR spectroscopy.

Protocol: In-Situ FTIR Monitoring of an Esterification Reaction

This protocol describes the monitoring of the acid-catalyzed esterification of acetic acid with ethanol to form ethyl acetate.

1. Materials and Equipment:

  • Reactants: Acetic acid, ethanol, and a catalytic amount of sulfuric acid.

  • Solvent (if necessary).

  • FTIR spectrometer equipped with an ATR immersion probe.[6]

  • Reaction vessel with appropriate stirring and temperature control.

2. Experimental Setup:

G cluster_0 Reaction Setup cluster_1 Data Acquisition & Analysis ReactionVessel Reaction Vessel (Stirring & Temp. Control) ATRProbe ATR-FTIR Probe ATRProbe->ReactionVessel FTIR FTIR Spectrometer ATRProbe->FTIR Reactants Acetic Acid, Ethanol, H₂SO₄ Reactants->ReactionVessel Computer Computer with Analysis Software FTIR->Computer KineticData Concentration vs. Time Data Computer->KineticData

Caption: Experimental workflow for in-situ FTIR monitoring.

3. Procedure:

  • System Preparation:

    • Ensure the FTIR spectrometer and ATR probe are clean and functioning correctly.

    • Set up the reaction vessel with the desired stirring rate and temperature.

  • Background Spectrum:

    • Immerse the ATR probe into the solvent (or the initial reaction mixture before adding the catalyst) and acquire a background spectrum. This will be subtracted from subsequent spectra to isolate the signals of the reacting species.

  • Reaction Initiation:

    • Add the reactants and catalyst to the vessel and start the data acquisition on the FTIR spectrometer.

  • Data Acquisition:

    • Collect spectra at regular intervals throughout the course of the reaction. The frequency of data collection will depend on the reaction rate.[2]

  • Data Analysis:

    • Process the acquired spectra by subtracting the background spectrum.

    • Identify characteristic peaks for the reactants (e.g., C=O stretch of acetic acid) and the product (e.g., C=O stretch of ethyl acetate).

    • Generate concentration profiles by plotting the intensity of these characteristic peaks over time.

    • Use the concentration-time data to determine the reaction order and rate constant.[13][14]

4. Self-Validating System:

To ensure the trustworthiness of the obtained kinetic data, it is crucial to validate the in-situ measurements. This can be achieved by:

  • Cross-validation with an offline technique: At various time points during the reaction, withdraw a sample, quench the reaction, and analyze it using a validated offline method such as High-Performance Liquid Chromatography (HPLC).[2][15] Compare the concentration values obtained from both methods.

  • Mass Balance: At any given time, the sum of the concentrations of reactants and products (in molar equivalents) should remain constant.

Logical Relationships in Kinetic Analysis

The data obtained from in-situ monitoring forms the basis for a comprehensive kinetic analysis. The following diagram illustrates the logical flow from experimental data to kinetic parameters.

G RawData In-Situ Raw Data (e.g., Absorbance vs. Time) ConcData Concentration vs. Time Profiles RawData->ConcData Calibration/Peak Integration RateLaw Determine Rate Law (Reaction Order) ConcData->RateLaw Graphical or Integral Methods RateConstant Calculate Rate Constant (k) RateLaw->RateConstant Mechanism Propose Reaction Mechanism RateLaw->Mechanism ActivationEnergy Determine Activation Energy (Ea) (Temperature Dependence) RateConstant->ActivationEnergy Arrhenius Plot ActivationEnergy->Mechanism

Caption: Logical workflow for kinetic analysis from in-situ data.

Conclusion: Choosing the Right Tool for the Job

The ability to quantify reaction kinetics with precision is a cornerstone of modern chemical research and development. In-situ monitoring techniques offer a powerful arsenal of tools to achieve this, each with its unique strengths and limitations. The choice of the optimal technique requires a careful consideration of the specific reaction system and the desired information.

As a Senior Application Scientist, my experience has shown that a multi-technique approach, where possible, often provides the most comprehensive understanding.[3] For instance, combining the structural detail of NMR with the thermodynamic information from reaction calorimetry can provide a holistic view of a chemical transformation. Ultimately, the successful implementation of in-situ monitoring will not only accelerate your research but also lead to the development of more robust, efficient, and safer chemical processes.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (2-methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Guide for Laboratory Professionals

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. (2-Methylphenyl)methanesulfonyl chloride is a valuable reagent in organic synthesis, but its inherent reactivity demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this chemical, ensuring the safety of personnel and compliance with regulatory standards.

The core principle underpinning the disposal of this compound is the controlled management of its high reactivity, particularly its violent reaction with water.[1] This guide provides the necessary protocols to mitigate these risks effectively.

Hazard Profile & Immediate Safety Imperatives

This compound is a corrosive solid that causes severe skin burns and eye damage.[1] Its most critical hazard is its violent reaction with water, including ambient moisture, which liberates toxic and corrosive hydrogen chloride gas.[1][2][3] Understanding this water-reactivity is fundamental to its safe handling and disposal.

Mandatory Personal Protective Equipment (PPE): Before handling or preparing for disposal, the following PPE is non-negotiable:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[4]

  • Eye Protection: Chemical safety goggles and a full-face shield.[4][5]

  • Body Protection: A chemical-resistant lab coat or apron.[4]

  • Work Environment: All handling and disposal procedures must be conducted within a certified chemical fume hood to manage the release of toxic vapors.[4]

The Chemistry of Disposal: Controlled Hydrolysis and Neutralization

The primary disposal strategy for sulfonyl chlorides involves a controlled chemical reaction to convert them into less hazardous, water-soluble salts. The process is a two-stage reaction:

  • Hydrolysis: The sulfonyl chloride group (R-SO₂Cl) reacts with a nucleophile, in this case, a hydroxide ion (OH⁻) from a basic solution. This is a controlled version of the violent reaction that occurs with water. The chloride is displaced, forming a sulfonate salt (R-SO₃⁻).

  • Neutralization: The reaction with water or a basic solution produces acidic byproducts, namely hydrochloric acid (HCl) and (2-methylphenyl)methanesulfonic acid.[3] The basic solution (e.g., sodium bicarbonate or sodium hydroxide) immediately neutralizes these acids, preventing the release of corrosive HCl gas and rendering the final solution safe for disposal according to local regulations.

This controlled process is crucial for managing the exothermic nature of the reaction and preventing the aerosolization of corrosive byproducts.[4]

Disposal Protocols: A Step-by-Step Guide

The appropriate disposal path depends on whether the material is contaminated. Unused, uncontaminated reagent can be chemically neutralized in the lab, while contaminated materials require disposal as hazardous waste.

Protocol A: Neutralization of Small, Uncontaminated Quantities

This procedure is suitable only for small amounts of pure, uncontaminated this compound and must be performed by trained personnel.

Methodology:

  • Preparation: In a chemical fume hood, prepare a suitably large flask or beaker containing a stir bar and a dilute basic solution (e.g., 5-10% sodium bicarbonate or 5% sodium hydroxide in water).

  • Temperature Control: Place the container with the basic solution into an ice bath to dissipate the heat that will be generated during the exothermic reaction.[4]

  • Slow Addition: With vigorous stirring, add the this compound portion-wise and very slowly to the cold basic solution. Crucial Safety Note: Always add the sulfonyl chloride to the base; never the other way around. Adding base to the sulfonyl chloride can create a localized, violent, and uncontrolled reaction.

  • Monitor Reaction: Continue stirring and allow the mixture to slowly warm to room temperature after the addition is complete.

  • pH Verification: Check the pH of the resulting solution using pH paper or a calibrated meter to ensure it is neutral or slightly basic. If it remains acidic, add more basic solution until neutralization is complete.

  • Final Disposal: Once neutralized, the aqueous solution can typically be disposed of down the drain with copious amounts of water, in full accordance with your institution's and local wastewater regulations.[4]

Protocol B: Management of Contaminated Waste & Spill Residues

Any this compound that is contaminated, or materials used to clean up a spill, must be treated as hazardous waste.[4] Do not attempt to neutralize this waste stream.

Methodology:

  • Containment: In the event of a spill, evacuate the immediate area. Wearing full PPE, contain the spill by covering it with a dry, inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2][4][5] DO NOT use combustible materials like sawdust or paper towels. [4]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, properly labeled, and sealable hazardous waste container.

  • Packaging: The container must be dry, robust, and clearly labeled as "Hazardous Waste: this compound, Corrosive, Water-Reactive."

  • Disposal: The sealed container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6]

Protocol C: Disposal of Empty Containers

Uncleaned containers should be treated as the product itself.[4] They can be decontaminated by carefully rinsing three times with a suitable organic solvent (e.g., acetone). The resulting rinsate is contaminated and must be collected and disposed of as hazardous waste according to Protocol B. Once decontaminated, the container can be disposed of with other laboratory glassware. Alternatively, unrinsed containers can be sealed, labeled, and disposed of directly as hazardous waste.

Waste Management Decision Workflow

The following diagram outlines the decision-making process for the proper disposal route.

G start (2-methylphenyl)methanesulfonyl Chloride Waste is_contaminated Is the waste contaminated (e.g., spill residue, mixed with solvent)? start->is_contaminated uncontaminated Uncontaminated Reagent is_contaminated->uncontaminated No contaminated Contaminated Waste / Spill Residue is_contaminated->contaminated Yes protocol_a Protocol A: Slowly add to a cold, stirred basic solution (e.g., 5% NaHCO₃). Monitor temperature and pH. uncontaminated->protocol_a protocol_b Protocol B: Absorb with inert material (sand, vermiculite). Collect in a sealed, labeled container. contaminated->protocol_b final_disposal_a Neutralized solution. Dispose via aqueous waste stream per local regulations. protocol_a->final_disposal_a final_disposal_b Dispose as hazardous waste via licensed contractor. protocol_b->final_disposal_b

Caption: Logical workflow for the proper disposal of this compound.

Summary of Chemical Incompatibilities

To prevent dangerous reactions, this compound must be kept separate from the following materials during storage and disposal.

Incompatible Material ClassSpecific ExamplesRationale for Incompatibility
Water / Moisture Water, moist air, hydratesReacts violently, releasing toxic and corrosive HCl gas.[1]
Strong Bases Sodium hydroxide, potassium hydroxideCan cause a violent, uncontrolled exothermic reaction.[1][5]
Strong Oxidizing Agents Perchlorates, nitrates, peroxidesCan lead to violent or explosive reactions.[1][5]
Strong Acids Sulfuric acid, nitric acidIncompatible, potential for hazardous reactions.[1]
Alcohols & Amines Methanol, ethanol, ammonia, primary/secondary aminesReacts to form esters and amides, which can be exothermic.[1][7]
Strong Reducing Agents HydridesIncompatible, potential for hazardous reactions.[1]

References

  • Fisher Scientific. (2023, August 25). Safety Data Sheet: this compound.
  • ChemBK. (2024, April 9). This compound.
  • BenchChem. Essential Guide to the Safe Disposal of Methanesulfonyl Chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sulfuryl Chloride.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Methylbenzylsulfonyl chloride, 97%.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Sulfuryl chloride.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride.
  • SD Fine-Chem. (n.d.). Safety Data Sheet: SULPHURYL CHLORIDE.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet: Methanesulfonyl chloride.
  • Fisher Scientific. (2008, February 21). Safety Data Sheet: SULFURYL CHLORIDE.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): SULPHURYL CHLORIDE.
  • Sigma-Aldrich. (2024, November 19). Safety Data Sheet: Methanesulfonyl chloride.
  • Biosolve Shop. (2010, May 3). Safety Data Sheet: methanesulphonyl chloride.
  • Merck Millipore. (2025, March 22). Safety Data Sheet: Methanesulfonyl chloride.
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A Senior Application Scientist's Guide to Handling (2-methylphenyl)methanesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with highly reactive chemical intermediates is fundamental. (2-methylphenyl)methanesulfonyl Chloride is one such reagent, valued for its utility in synthesis. However, its power as a reagent is matched by its hazardous nature. This guide moves beyond mere procedural lists to instill a deep, causal understanding of how to handle this chemical safely and effectively. The protocols herein are designed as self-validating systems, ensuring that safety is an integral component of the scientific workflow, not a separate checklist.

Hazard Analysis: Understanding the "Why" Behind the Precautions

This compound is a corrosive and moisture-sensitive compound. Its primary dangers stem from its high reactivity, particularly with nucleophiles like water. Understanding these intrinsic properties is the foundation of safe handling. The Safety Data Sheet (SDS) classifies it with several key hazards that dictate our operational controls.[1]

Hazard ClassificationGHS CodeImplication & Rationale
Skin Corrosion/Irritation Category 1B (H314)Causes severe skin burns and eye damage.[1] The sulfonyl chloride moiety is a potent electrophile that readily reacts with biological nucleophiles in the skin, leading to rapid tissue destruction.
Serious Eye Damage Category 1 (H318)Contact will cause severe, potentially irreversible, eye damage.[1] The cornea is exceptionally sensitive to corrosive agents.
Reactivity with Water EUH014, EUH029Reacts violently with water and liberates toxic gas.[1] This is the most critical operational hazard. The gas liberated is hydrogen chloride (HCl), which is corrosive and toxic upon inhalation.[1] This reaction is also exothermic, posing a risk of thermal burns and pressure buildup.

The toxicological properties of this specific compound have not been fully investigated, which demands we treat it with the highest degree of caution, assuming risks analogous to more well-studied sulfonyl chlorides like methanesulfonyl chloride.[1][2]

Core Directive: The Personal Protective Equipment (PPE) Workflow

Your PPE is your primary barrier against exposure. Selection is not a matter of preference but a non-negotiable protocol dictated by the chemical's reactivity. The goal is to prevent all contact.[3][4]

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_final Final Check start Begin Work with This compound fume_hood Confirm Certified Chemical Fume Hood (Proper Airflow) start->fume_hood eye_face Eye & Face Protection: - Tightly fitting safety goggles - Full-face shield fume_hood->eye_face body Body Protection: - Chemical-resistant lab coat - Apron (for large quantities) eye_face->body hands Hand Protection: - Heavy-duty nitrile or neoprene gloves - Double-gloving recommended body->hands respiratory Respiratory Protection: - Required if potential for aerosolization or outside fume hood exists hands->respiratory final_check Final PPE Check & Location of Emergency Equipment (Eyewash, Safety Shower) respiratory->final_check proceed Proceed with Handling Protocol final_check->proceed

Caption: PPE selection workflow for handling this compound.

  • Eye and Face Protection : Tightly fitting safety goggles are mandatory.[5] A full-face shield must be worn over the goggles to protect against splashes.[3]

  • Skin Protection : A chemical-resistant lab coat is essential.[3] For larger quantities or tasks with a higher splash risk, a chemical-resistant apron should be worn over the lab coat. All contaminated clothing must be removed immediately.[1][6]

  • Hand Protection : Standard laboratory gloves are insufficient. Use chemical-resistant gloves such as nitrile or neoprene.[3] Consider double-gloving for added protection during transfers.

  • Respiratory Protection : All handling of this substance MUST occur within a certified chemical fume hood to control vapor exposure.[6][7] If there is any risk of aerosol generation or if work must occur outside a hood (a situation to be avoided), a NIOSH-approved respirator with an acid gas cartridge is necessary.[7]

Operational Protocol: A Step-by-Step Guide

This protocol ensures that the chemical is controlled from the moment it is removed from storage to the moment the waste is properly segregated.

A. Preparation and Staging

  • Designate a Work Area : Cordon off a specific area within a chemical fume hood for the procedure.

  • Ensure Dryness : The paramount concern is moisture. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon). All solvents and reagents must be anhydrous. The compound is moisture-sensitive and reacts violently with water.[1]

  • Assemble Equipment : Have all necessary apparatus, including syringes, cannulas, and septa, ready and dry within the fume hood.

  • Prepare for Quenching : Have a separate flask containing a suitable quenching solution (e.g., a stirrable slurry of sodium bicarbonate) ready in the fume hood.

B. Weighing and Transfer

  • Inert Atmosphere : For precise measurements, transfer the reagent inside a glove box or use a Schlenk line technique.

  • Direct Transfer : If a glove box is unavailable, work swiftly in the fume hood. Unseal the container, draw the required amount into a dry syringe, and immediately reseal the container.

  • Container Integrity : Keep the primary container tightly sealed when not in use and store it in a cool, dry, well-ventilated place away from incompatible materials.[2][3]

C. Reaction and Quenching

  • Controlled Addition : Add the this compound to the reaction mixture slowly and in a controlled manner, ideally dropwise via a syringe pump, to manage the exothermic nature of the reaction.

  • Quenching Excess Reagent : Never quench a reaction by adding water directly to the bulk mixture. Instead, slowly transfer the reaction mixture to the prepared, stirring quenching solution. The liberation of HCl gas will be vigorous; ensure the fume hood sash is lowered.

D. Decontamination and Glassware Cleaning

  • Initial Rinse : After the reaction is quenched and transferred, rinse the glassware with an organic solvent (e.g., acetone) to remove residual organic material. This rinse solvent is now hazardous waste.

  • Deactivation Rinse : Carefully rinse the glassware with a base solution (like the sodium bicarbonate slurry) to neutralize any remaining sulfonyl chloride before final cleaning with soap and water.

Emergency Response Plan

Preparedness is key to mitigating the severity of an incident.

A. Spill Management Immediate evacuation of the area is the first step in a large spill.[3] For small, manageable spills within a fume hood, follow this protocol.

Spill_Response spill Spill Occurs alert Alert Personnel & Ensure PPE is Worn spill->alert contain Contain the Spill: Cover with an inert absorbent material (vermiculite, dry sand) alert->contain neutralize DO NOT use water. Carefully neutralize if necessary with sodium bicarbonate. contain->neutralize collect Collect absorbed material using non-sparking tools. neutralize->collect package Place in a sealed, labeled hazardous waste container. collect->package decontaminate Decontaminate the area and dispose of all materials as hazardous waste. package->decontaminate

Caption: Step-by-step spill response for this compound.

  • Containment : Cover the spill with an inert, dry absorbent material such as vermiculite or sand.[3] Do NOT use combustible materials like paper towels.

  • Neutralization : Do not add water.[1] After absorption, the material can be carefully treated with a sodium bicarbonate solution to neutralize the acidity from hydrolysis.[3]

  • Collection : Sweep or scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[1]

B. Personnel Exposure Immediate and decisive action is required. Time is critical.

  • Skin Contact : The substance causes severe skin burns.[1] Immediately remove all contaminated clothing while rinsing the affected area under a safety shower for at least 15 minutes.[1][4] Seek immediate medical attention.[1]

  • Eye Contact : This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Immediate medical attention is required.[1][4]

  • Inhalation : Remove the individual to fresh air.[1] If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][4] Rinse the mouth with water and drink plenty of water.[1] Never give anything by mouth to an unconscious person.[1] This is a medical emergency.

Disposal and Storage Plan

  • Waste Disposal : All waste, including absorbed spill material, contaminated PPE, and rinse solvents, is classified as hazardous waste.[7] It must be collected in clearly labeled, sealed containers and disposed of through an approved waste disposal plant, following all local and national regulations.[5]

  • Storage : Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2][6] It must be stored separately from incompatible substances such as strong oxidizing agents, acids, bases, and amines.[1] The storage area should be secure and accessible only to authorized personnel.[6]

By integrating this comprehensive safety and handling framework into your laboratory operations, you build a culture of trust and reliability, ensuring that our pursuit of scientific advancement is never compromised by a preventable accident.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link]
  • International Labour Organization & World Health Organization. (2018, May). International Chemical Safety Cards (ICSC): METHANESULFONYL CHLORIDE. [Link]
  • Wikipedia. (n.d.). Methanesulfonyl chloride. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.